molecular formula C18H14BrNO3 B122352 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline CAS No. 100331-89-3

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Cat. No.: B122352
CAS No.: 100331-89-3
M. Wt: 372.2 g/mol
InChI Key: RVHSDLUBNZBRMH-UHFFFAOYSA-N
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Description

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline, also known as this compound, is a useful research compound. Its molecular formula is C18H14BrNO3 and its molecular weight is 372.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-bromoacetyl)-8-phenylmethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHSDLUBNZBRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CBr)C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470330
Record name 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline
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Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100331-89-3
Record name 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline
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Record name 5-(2-bromoacetyl)-8-benzyloxy-1H-quinolin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS 100331-89-3): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the success of a synthesis campaign often hinges on the quality and reactivity of its key intermediates. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline, identified by its CAS number 100331-89-3, is a quintessential example of such a critical building block.[1][2] This complex organic molecule is not merely a passive component but an active participant in the construction of sophisticated drug candidates. Its architecture, featuring a quinoline core, a benzyloxy protecting group, a hydroxyl group, and a highly reactive bromoacetyl moiety, makes it an invaluable asset in medicinal chemistry.[2][3]

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explore the causality behind its properties and applications. We will delve into its physicochemical characteristics, the strategic importance of its quinoline scaffold, detailed synthetic protocols, its primary role in the synthesis of β2-adrenoreceptor agonists for treating respiratory diseases like asthma and COPD, and crucial safety protocols for its handling.[4][5]

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a chemical intermediate begins with its fundamental properties. These data points are critical for designing reaction conditions, purification strategies, and analytical methods. The key physicochemical and structural identifiers for this compound are summarized below.

Table 1: Core Properties and Identifiers

PropertyValueSource(s)
CAS Number 100331-89-3[3][4][6][7]
Molecular Formula C₁₈H₁₄BrNO₃[3][4][6][7]
Molecular Weight ~372.22 g/mol [4][7][8]
Appearance Off-white solid[9][10]
Melting Point 192-194°C[9]
Boiling Point 602.6 ± 55.0 °C (Predicted)[9]
Density 1.479 ± 0.06 g/cm³ (Predicted)[9]
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly)[9]
IUPAC Name 5-(2-bromoacetyl)-8-(phenylmethoxy)-1H-quinolin-2-one[7][8]
Common Synonyms 1-[8-(Benzyloxy)-2-hydroxyquinolin-5-yl]-2-bromoethanone; 8-(Benzyloxy)-5-(bromoacetyl)quinolin-2(1H)-one[3][7]

Structural Identifiers for Computational Chemistry:

  • SMILES: BrCC(=O)c1ccc(OCc2ccccc2)c3NC(=O)C=Cc13[8]

  • InChI: InChI=1S/C18H14BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22)[7][8]

A notable structural feature is the tautomerism between the 2-hydroxyquinoline and quinolin-2(1H)-one forms.[3][6] This is a characteristic equilibrium in 2-hydroxy-substituted nitrogen heterocycles, and while the quinolin-2(1H)-one (or "carbostyril") form is often depicted, the presence of both tautomers can influence reactivity and intermolecular interactions, such as hydrogen bonding from the hydroxyl group.[3]

Part 2: The 8-Hydroxyquinoline Scaffold: A Privileged Structure

The title compound belongs to the 8-hydroxyquinoline (8-HQ) family, a class of molecules recognized as "privileged structures" in medicinal chemistry.[11] This designation is earned by scaffolds that can bind to multiple, diverse biological targets, often with high affinity. The defining characteristic of 8-HQ and its derivatives is their potent ability to chelate metal ions.[12][13]

The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group at the 8-position form a pincer-like arrangement, ideal for binding divalent metal ions like Cu²⁺, Zn²⁺, and Fe²⁺.[13] This chelation is not merely an interesting chemical curiosity; it is the mechanistic basis for many of the observed biological activities of 8-HQ derivatives, including antimicrobial, anticancer, and antineurodegenerative effects.[13] An imbalance in metal ion homeostasis is a known factor in many neurodegenerative diseases, making 8-HQ derivatives promising therapeutic candidates.[13] While the primary use of CAS 100331-89-3 is as a synthetic intermediate, the inherent biological potential of its core structure adds significant value and opens avenues for future drug design.

G Fig. 1: Metal Chelation by the 8-Hydroxyquinoline Core cluster_0 The nitrogen and hydroxyl oxygen form a chelate with a metal ion (M²⁺). C1 N Metal M²⁺ C1->Metal C2 OH C2->Metal

Fig. 1: Metal Chelation by the 8-Hydroxyquinoline Core

Part 3: Synthesis and Reactivity

The practical utility of an intermediate is defined by its synthesis and subsequent reactivity. This compound is typically prepared via electrophilic bromination of its acetyl precursor.

Experimental Protocol: Synthesis

This protocol is based on established methods for the α-bromination of ketones.[9][14]

  • Preparation: In a suitable reaction flask, dissolve 1 equivalent of 5-acetyl-8-benzyloxy-1H-quinolin-2-one and 1.1 equivalents of boron trifluoride etherate in anhydrous dichloromethane.

    • Causality: Boron trifluoride etherate acts as a Lewis acid, coordinating to the carbonyl oxygen of the acetyl group. This enhances the acidity of the α-protons, facilitating enolization and subsequent attack by bromine.

  • Bromination: Prepare a solution of 1.1 equivalents of bromine in dichloromethane. Heat the ketone solution to reflux and add the bromine solution dropwise over 30 minutes. Maintain reflux for an additional 30 minutes post-addition.

    • Causality: The dropwise addition at reflux temperature controls the reaction rate, minimizing the formation of di-brominated and other side products.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. To the residue, add a 10% aqueous solution of potassium carbonate until the pH is alkaline.

    • Causality: The basic wash neutralizes the acidic catalyst (BF₃) and quenches any remaining bromine or HBr, precipitating the crude product.

  • Purification: Collect the resulting precipitate by filtration. Purify the crude solid by recrystallization from a chloroform/methanol solvent system to yield 5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one as light yellow crystals.[9]

    • Causality: A mixed solvent system allows for fine-tuning of solubility. The product is dissolved in a minimal amount of hot chloroform (a good solvent) and methanol (a poor solvent) is added until turbidity is observed, inducing crystallization upon cooling.

Fig. 2: Synthetic Workflow
Chemical Reactivity

The synthetic value of this molecule is dominated by the bromoacetyl group .[3] The bromine atom is an excellent leaving group, and the adjacent carbonyl group makes the α-carbon highly electrophilic. This functionality serves as a potent "warhead" for reactions with nucleophiles, primarily amines.[2] This reactivity is the cornerstone of its application in building larger, more complex molecules.

Part 4: Core Application: Synthesis of β2-Adrenoreceptor Agonists

The primary and most significant application of this compound is as a key intermediate in the synthesis of phenylethanolamine derivatives that function as long-acting β2-adrenoreceptor agonists (LABAs).[4][5][9][10] These drugs, such as Indacaterol, are a frontline therapy for chronic obstructive pulmonary disease (COPD) and asthma.[3][5]

The synthesis of these agonists involves a crucial nucleophilic substitution reaction where the electrophilic bromoacetyl group of CAS 100331-89-3 reacts with a specific amine. This step constructs the core of the final drug molecule. Subsequent chemical transformations, such as reduction of the ketone and deprotection of the benzyloxy group, yield the final active pharmaceutical ingredient (API).

G Fig. 3: General Synthetic Application Intermediate Intermediate (CAS 100331-89-3) - Contains electrophilic C-Br bond Adduct Keto-Amine Adduct Intermediate->Adduct Nucleophilic Substitution Amine Nucleophilic Amine (R-NH₂) Amine->Adduct API Final API (β2-Agonist) Adduct->API Further Steps (e.g., Reduction, Deprotection)

Fig. 3: General Synthetic Application

Part 5: Handling, Storage, and Safety

As with any reactive chemical intermediate, adherence to strict safety protocols is paramount. The compound presents several hazards that must be managed through proper engineering controls and personal protective equipment (PPE).

Table 2: GHS Hazard Summary

Hazard CodeStatementSource(s)
H302 Harmful if swallowed[15]
H315 Causes skin irritation[15][16]
H319 Causes serious eye irritation[15][16]
H332 Harmful if inhaled[15]
H335 May cause respiratory irritation[15][16]
Recommended Safety and Handling Procedures:
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[17] Ensure eyewash stations and safety showers are readily accessible.[17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[16]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[15][16]

    • Respiratory Protection: If dust generation is unavoidable or exposure limits may be exceeded, use a NIOSH-approved respirator with a particulate filter.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[9][18] The compound may also be light-sensitive.[17][19]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[15][16]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[15][16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][16]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[19]

Conclusion

This compound is a sophisticated and highly valuable chemical intermediate. Its well-defined physicochemical properties, coupled with the strategic placement of a reactive bromoacetyl handle on a privileged 8-hydroxyquinoline scaffold, make it an enabling tool for modern drug discovery. Its central role in the synthesis of β2-adrenoreceptor agonists underscores its importance to the pharmaceutical industry.[1][2][5] Beyond this primary application, its inherent structural features, such as the potential for metal chelation and fluorescence, suggest a broader utility that warrants further exploration in medicinal chemistry and material science.[3][13] A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional aiming to leverage this powerful molecular building block.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis of Phenylethanolamine Derivatives Using this compound.
  • ChemBest. (n.d.). This compound Safety Data Sheets.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Significance of CAS 100331-89-3: A Deep Dive into 8-Benzyloxy-5-(2-bromoacetyl).
  • apicule. (n.d.). This compound (CAS No: 100331-89-3) API Intermediate Manufacturers.
  • PubChem. (n.d.). This compound.
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(9), 2469.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Geng, J., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1147–1167.
  • Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Seminars in Arthritis and Rheumatism, 23(2 Suppl 1), 82-91.

Sources

physicochemical properties of 8-benzyloxy-5-bromoacetylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Benzyloxy-5-bromoacetylquinolin-2-ol

Abstract

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline, also known by its tautomeric name 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one and identified by CAS Number 100331-89-3, is a highly significant chemical intermediate in the field of medicinal chemistry.[1][2][3] Its primary utility lies in its role as a key building block for the synthesis of advanced pharmaceutical compounds, most notably phenylethanolamine derivatives that function as β2 adrenoreceptor agonists, such as Indacaterol.[1][4][5][6] This guide provides a comprehensive analysis of the compound's core physicochemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in drug development. We will delve into the causality behind its chemical behavior and the experimental methodologies used for its characterization, offering field-proven insights grounded in authoritative data.

Molecular Overview and Chemical Identity

Nomenclature and Identification

The compound is a complex organic molecule featuring a quinoline core. Due to keto-enol tautomerism, it can be referred to by several systematic names, which is critical for unambiguous identification in research and procurement.

  • Primary Name: this compound

  • Tautomeric Name: 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one[2]

  • IUPAC Name: 5-(2-bromoacetyl)-8-(phenylmethoxy)-1H-quinolin-2-one[2]

  • CAS Number: 100331-89-3[1][2][4]

  • Molecular Formula: C₁₈H₁₄BrNO₃[4][7]

  • Synonyms: Indacaterol Impurity 12, 5-Bromoacetyl-8-benzyloxycarbostyril, 1-[8-(benzyloxy)-2-hydroxyquinolin-5-yl]-2-bromoethanone[1][5][8][9]

Structural Features and Tautomerism

The molecule's functionality is dictated by three key structural components:

  • Quinolinone Core: A bicyclic aromatic system that forms the scaffold of the molecule.

  • Benzyloxy Group: A benzyl ether at the C8 position, which enhances lipophilicity and often serves as a protecting group during multi-step syntheses.[9][10]

  • Bromoacetyl Moiety: An α-halo ketone at the C5 position. This group is a potent electrophile, making it the primary site of reactivity for chain extension and nucleophilic substitution, a crucial feature for its role as a synthetic intermediate.[9][10]

A significant chemical feature is the keto-enol tautomerism of the quinolinone ring, allowing the compound to exist in equilibrium between the quinolin-2-ol (enol) and quinolin-2(1H)-one (keto/amide) forms. The amide form is generally more stable.

tautomerism cluster_enol Quinolin-2-ol (Enol Form) cluster_keto Quinolin-2(1H)-one (Keto Form) enol Structure A keto Structure B enol->keto Equilibrium caption Keto-enol tautomerism of the quinolinone ring. synthesis_workflow cluster_reactants Reactants & Catalyst cluster_brominating_agent Brominating Agent Reactant 5-acetyl-8-benzyloxy- 1H-quinolin-2-one Reflux Heat to Reflux Reactant->Reflux Catalyst Boron Trifluoride Etherate Catalyst->Reflux Solvent1 Dichloromethane (DCM) Solvent1->Reflux Bromine Bromine in DCM Bromine->Reflux Add dropwise Workup 1. Remove Solvent 2. Add K₂CO₃ (aq) 3. Filter Precipitate Reflux->Workup Purify Recrystallize from Chloroform/Methanol Workup->Purify Product Final Product: 8-Benzyloxy-5-bromoacetyl- quinolin-2-ol Purify->Product

Caption: Workflow for the synthesis of the target compound.

Reactivity, Safety, and Handling

Chemical Reactivity

The compound's reactivity is dominated by the bromoacetyl group . As a strong electrophile, the carbon atom adjacent to the bromine is highly susceptible to nucleophilic attack. This is the cornerstone of its utility as a synthetic intermediate, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is precisely what is leveraged in the synthesis of β2 adrenoreceptor agonists. [1][8]

Safety and Handling
  • GHS Classification : The compound is classified as hazardous. It is associated with GHS pictograms GHS05 (Corrosion) and GHS07 (Acute toxicity/Irritation), with a "Danger" signal word. It falls under UN number 3261, Hazard Class 8, indicating it is a corrosive substance. [7]* Personal Protective Equipment (PPE) : Safe handling requires a well-ventilated area or fume hood. [11]Protective measures include tightly fitting safety goggles, impervious clothing, and appropriate gloves. [11]For operations where exposure limits may be exceeded, a full-face respirator is necessary. [11]* Storage : The compound must be stored in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated location to ensure its stability and prevent degradation. [11]

Conclusion

8-Benzyloxy-5-bromoacetylquinolin-2-ol is a sophisticated chemical intermediate whose value is deeply rooted in its specific physicochemical properties. Its defined melting point, lipophilic character, and, most importantly, the targeted reactivity of its bromoacetyl group make it an indispensable tool for medicinal chemists. Understanding its properties, from solubility and stability to synthesis and safe handling, is crucial for its effective application in the development of next-generation therapeutics, particularly in the respiratory field. This guide serves as a foundational resource for scientists and researchers leveraging this versatile molecule in their synthetic endeavors.

References

  • PubChem. This compound.
  • Apicule. This compound (CAS No: 100331-89-3)
  • Chongqing Chemdad Co., Ltd. This compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of CAS 100331-89-3: A Deep Dive into 8-Benzyloxy-5-(2-bromoacetyl). [Link]

Sources

Structure Elucidation of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline: A Multi-technique Spectroscopic and Analytical Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS: 100331-89-3). This quinoline derivative is a critical intermediate in medicinal chemistry, notably serving as a sophisticated building block for the synthesis of advanced phenylethanolamine derivatives, such as β2 adrenoreceptor agonists.[1][2][3] The precise molecular architecture of this compound is paramount to ensure the efficacy and predictability of subsequent synthetic transformations.[1] This document moves beyond a simple listing of techniques, offering a logical, self-validating workflow that integrates Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. We delve into the causality behind experimental choices, providing the rationale for data interpretation to deliver an unambiguous structural confirmation.

Foundational Analysis: Molecular Formula and Isotopic Signature

Before embarking on detailed spectroscopic analysis, the foundational properties of the target molecule must be established. The elemental composition dictates the expected molecular weight, which is the first piece of the structural puzzle.

The proposed structure of this compound has the following key attributes:

PropertyValueSource
Molecular Formula C₁₈H₁₄BrNO₃[4][5]
Molecular Weight (Monoisotopic) 371.01571 Da[5]
Average Molecular Weight 372.22 g/mol [2]

The presence of a bromine atom is a crucial structural feature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[6][7] This isotopic distribution provides a highly distinctive signature in mass spectrometry, which is a cornerstone of our identification process.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

2.1 Expertise & Rationale

Mass Spectrometry (MS) is the initial and most direct method for determining the molecular weight of a compound. For halogenated molecules, it offers an additional layer of confirmation that is virtually irrefutable. The core principle is to ionize the molecule and then measure the mass-to-charge ratio (m/z) of the resulting ion and its fragments. The presence of bromine's two isotopes creates a characteristic "doublet" for any bromine-containing ion, making its identification straightforward.[8]

2.2 Predicted Mass Spectrum & Interpretation

An electron impact (EI) mass spectrum of the title compound is predicted to show a dense cluster of peaks for the molecular ion (M⁺).

  • Molecular Ion (M⁺) Peak: This peak corresponds to the intact molecule that has lost one electron. Due to the bromine isotopes, it will appear as two distinct peaks of almost equal intensity, separated by 2 m/z units.

  • Isotopic Pattern: The peak corresponding to the molecule containing the ⁷⁹Br isotope will appear at m/z ≈ 371. The peak for the molecule with the ⁸¹Br isotope will appear at m/z ≈ 373. The near 1:1 intensity ratio of these M⁺ and M+2 peaks is the definitive signature of a monobrominated compound.[6][7]

Table 2.1: Predicted Molecular Ion Peaks in Mass Spectrometry

IonDescriptionPredicted m/zRelative Intensity
[M]⁺ Molecular ion with ⁷⁹Br~371.0~100%
[M+2]⁺ Molecular ion with ⁸¹Br~373.0~98%

2.3 Experimental Protocol: Electron Impact Mass Spectrometry

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet. Utilize a standard electron ionization energy of 70 eV.

  • Data Acquisition: Scan a mass range from m/z 50 to 500 to ensure capture of the molecular ion and potential fragment ions.

  • Analysis: Examine the high-mass region of the spectrum to locate the molecular ion cluster. Verify the presence of two peaks separated by 2 m/z units with a relative intensity ratio of approximately 1:1.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

3.1 Expertise & Rationale

While MS confirms the mass and elemental composition, NMR spectroscopy elucidates the precise atomic arrangement by probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C. It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For a complex structure like a substituted quinoline, NMR is indispensable for unambiguous assignment.[9][10]

3.2 ¹H NMR Spectroscopy: The Proton Framework

The chemical shift of each proton is dictated by its local electronic environment. Electron-withdrawing groups (like the carbonyl and bromoacetyl moieties) will shift signals "downfield" (higher ppm), while electron-donating groups shield protons, shifting them "upfield" (lower ppm).[11]

Table 3.1: Predicted ¹H NMR Chemical Shift Assignments

Proton TypeNumber of ProtonsPredicted δ (ppm)MultiplicityRationale
Quinoline & Benzyl Aromatic8H6.8 - 8.5mProtons on the aromatic rings experience complex splitting patterns due to coupling with neighbors.[12]
Benzyloxy Methylene (-O-CH₂ -Ph)2H5.0 - 5.5sIsolated methylene group, appears as a singlet.
Bromoacetyl Methylene (-CO-CH₂ -Br)2H4.5 - 5.0sIsolated methylene group adjacent to a carbonyl and bromine, appears as a singlet.
Hydroxy/Amide (-OH/-NH)1H10.0 - 12.0br sThe 2-hydroxyquinoline exists in tautomeric equilibrium with the 2-quinolinone form. This proton is acidic, often broad, and its signal can be exchanged with D₂O.[4]

3.3 ¹³C NMR Spectroscopy: The Carbon Backbone

Each chemically unique carbon atom in the molecule will produce a distinct signal in the ¹³C NMR spectrum. This allows for a direct count of non-equivalent carbons, which should match the proposed structure.

Table 3.2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon TypePredicted δ (ppm)Rationale
Carbonyl (-C =O)190 - 200The ketone carbonyl carbon is highly deshielded and appears far downfield.
Aromatic & Quinoline110 - 160Carbons within the aromatic systems resonate in this characteristic region.
Benzyloxy Methylene (-O-C H₂-Ph)65 - 75Aliphatic carbon attached to an electronegative oxygen atom.
Bromoacetyl Methylene (-CO-C H₂-Br)30 - 40Aliphatic carbon attached to an electronegative bromine atom.

3.4 Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[11] DMSO-d₆ is often preferred for its ability to dissolve polar compounds and reveal exchangeable protons like -OH.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

4.1 Expertise & Rationale

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the radiation is absorbed. An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹), revealing the characteristic absorption bands of the molecule's functional groups.

4.2 Predicted IR Absorption Bands

The IR spectrum provides a molecular "fingerprint" that should be consistent with the proposed structure.

Table 4.1: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
O-H / N-HStretch3200 - 3400Broad
Aromatic C-HStretch3000 - 3100Sharp, medium
Aliphatic C-HStretch2850 - 3000Sharp, medium
Ketone C=OStretch1680 - 1700Strong, sharp
Aromatic C=C / C=NStretch1450 - 1600Multiple, variable
Ether C-OStretch1200 - 1250Strong

The presence of strong, sharp peaks for the C=O group and C-O ether linkage, along with a broad O-H/N-H band and characteristic aromatic C-H stretches, would provide compelling evidence for the key functional groups in this compound.[13][14][15]

4.3 Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the major absorption bands and correlate them with the functional groups expected from the proposed structure.

Integrated Structure Elucidation Workflow

The true power of this analytical approach lies in the integration of data from multiple, independent techniques. Each method provides a piece of the puzzle, and together they build a self-validating case for the final structure. This logical flow ensures the highest degree of scientific integrity.

G cluster_start Hypothesis cluster_methods Analytical Methods cluster_results Experimental Evidence cluster_conclusion Conclusion Proposed_Structure Proposed Structure: 8-Benzyloxy-5-(2-bromoacetyl) -2-hydroxyquinoline MS Mass Spectrometry (MS) Proposed_Structure->MS is analyzed by NMR NMR Spectroscopy (¹H, ¹³C) Proposed_Structure->NMR is analyzed by IR Infrared (IR) Spectroscopy Proposed_Structure->IR is analyzed by MS_Result Molecular Weight Confirmed (m/z ≈ 371/373) Bromine Presence Confirmed (M/M+2 ratio ≈ 1:1) MS->MS_Result yields NMR_Result Proton & Carbon Framework Connectivity Map Confirms Positional Isomerism NMR->NMR_Result yields IR_Result Functional Groups Identified (C=O, O-H/N-H, C-O ether) IR->IR_Result yields Final_Structure Unambiguously Confirmed Structure MS_Result->Final_Structure converge to confirm NMR_Result->Final_Structure converge to confirm IR_Result->Final_Structure converge to confirm

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical workflow. Mass spectrometry provides definitive evidence of the molecular weight and the presence of bromine through its characteristic M⁺/M+2 isotopic pattern. ¹H and ¹³C NMR spectroscopy deliver an exhaustive map of the proton and carbon framework, confirming the specific arrangement of the benzyloxy, bromoacetyl, and hydroxy substituents on the quinoline core. Finally, infrared spectroscopy validates the presence of the key functional groups. The convergence of data from these orthogonal techniques provides an unambiguous and trustworthy confirmation of the molecular structure, ensuring the material's identity and quality for its critical role in pharmaceutical synthesis.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. (August 22, 2020).
  • Journal of Chemical Education. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Chemguide. mass spectra - the M+2 peak.
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (August 29, 2023).
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis of Phenylethanolamine Derivatives Using this compound.
  • PubChem. This compound.
  • apicule. This compound (CAS No: 100331-89-3) API Intermediate Manufacturers.
  • ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (August 7, 2025).
  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
  • AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them.
  • ResearchGate. Structures of the quinoline derivatives.
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. (August 5, 2025).
  • ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide....
  • Pearson+. The molecule that gave the mass spectrum shown here contains a ha....
  • ResearchGate. X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.
  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.
  • ACS Omega. A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (January 6, 2026).

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A Technical Guide to the Biological Activity of 8-Hydroxyquinoline Derivatives: From Mechanistic Insights to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure" in medicinal chemistry, underpinning a vast array of compounds with significant and diverse biological activities.[1][2] Its unique chemical architecture, particularly the juxtapositional hydroxyl group and nitrogen atom, confers a potent ability to chelate metal ions, a feature that is central to its multifaceted mechanisms of action.[3][4] This technical guide provides an in-depth exploration of the biological activities of 8-HQ derivatives, focusing on their applications as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents. We will dissect the core mechanisms, analyze structure-activity relationships (SAR), present quantitative efficacy data, and provide detailed protocols for key validation assays, offering a comprehensive resource for professionals in drug discovery and development.

The Core Mechanism: Metal Ion Chelation as a Driver of Bioactivity

The foundational biological activity of 8-hydroxyquinoline and its derivatives stems from its nature as a monoprotic bidentate chelating agent.[1] The hydroxyl group at position 8 and the nitrogen atom at position 1 form a stable five-membered ring upon coordination with a metal ion.[3][5] This sequestration of essential metal ions, such as iron (Fe), copper (Cu), and zinc (Zn), disrupts the delicate metal homeostasis required for critical cellular processes in both pathogenic microbes and cancer cells.[3][6]

This disruption can trigger a cascade of events:

  • Enzyme Inhibition: Many enzymes, including metalloproteinases and ribonucleotide reductase, rely on metal cofactors. Chelation by 8-HQ derivatives can inactivate these enzymes, halting processes like DNA synthesis and metastasis.[7]

  • Generation of Reactive Oxygen Species (ROS): The formation of 8-HQ-metal complexes can catalytically generate ROS, inducing oxidative stress that leads to cellular damage and apoptosis, a key mechanism in its anticancer effect.[8]

  • Ionophore Activity: Certain 8-HQ derivatives can act as ionophores, transporting metal ions across cellular membranes and disrupting intracellular ionic gradients, which can trigger apoptosis.[3]

G cluster_mechanisms Disruption of Cellular Homeostasis cluster_outcomes Biological Outcomes HQ 8-Hydroxyquinoline Derivative Complex Stable 8-HQ-Metal Complex HQ->Complex Chelates Metal Essential Metal Ions (Fe, Cu, Zn) Metal->Complex Enzyme Inhibition of Metalloenzymes Complex->Enzyme ROS Generation of Reactive Oxygen Species (ROS) Complex->ROS Ionophore Ionophore Action (Altered Ion Gradients) Complex->Ionophore Anticancer Anticancer Activity (Apoptosis) Enzyme->Anticancer Antimicrobial Antimicrobial Activity (Growth Inhibition) Enzyme->Antimicrobial ROS->Anticancer Ionophore->Anticancer Neuroprotection Neuroprotection (Modulation of Metal Dyshomeostasis) G cluster_pathway Pathogenic Cascade Metal Excess Metal Ions (Cu, Zn) in Brain Aggregation Aβ Aggregation Metal->Aggregation Abeta Amyloid-β (Aβ) Monomers Abeta->Aggregation HQ 8-HQ Derivative (e.g., PBT2) HQ->Metal Chelates HQ->Aggregation Inhibits Plaques Neurotoxic Aβ Plaques Aggregation->Plaques ROS Oxidative Stress (ROS) Plaques->ROS Death Neuronal Death Plaques->Death ROS->Death

Sources

An In-depth Technical Guide to the Mechanism of Action of 8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding and investigating the mechanism of action of 8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Based on its distinct chemical architecture, we hypothesize that this compound functions as a targeted covalent inhibitor. The presence of a highly reactive bromoacetyl "warhead" strongly suggests a mechanism involving the formation of a permanent, covalent bond with nucleophilic amino acid residues on a target protein. The quinoline scaffold, a privileged structure in medicinal chemistry, likely dictates the selectivity of this interaction by guiding the molecule to specific protein binding pockets.[1][2][3][4] This guide outlines the core mechanistic hypothesis, details a rigorous experimental roadmap for target identification and validation, and provides standardized protocols for researchers in drug development. The primary audience for this whitepaper includes researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction and Molecular Rationale

This compound is a synthetic, functionalized quinoline derivative.[5][6] While specific biological studies on this exact molecule are not prevalent in public literature, its structure provides a clear rationale for its investigation as a potent and selective pharmacological agent. The molecule can be deconstructed into three key functional domains:

  • The Quinoline Core: The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of approved drugs with activities ranging from anticancer to antibacterial.[1][2][3][4][7] Its planar, aromatic nature facilitates interactions with protein targets through π-π stacking and other non-covalent forces, serving as a high-affinity recognition element.

  • The Bromoacetyl Group: This α-halo ketone is a potent electrophile and a well-characterized "warhead" in the design of covalent inhibitors.[8][9] The carbon atom alpha to the carbonyl is highly susceptible to nucleophilic attack, making it reactive toward specific amino acid side chains. This feature is the basis for the hypothesis of an irreversible or covalent mechanism of action.

  • The Benzyloxy and Hydroxy Substituents: These groups modulate the molecule's physicochemical properties, such as solubility and lipophilicity, and provide additional points of interaction (e.g., hydrogen bonding) within a target's binding site, contributing to affinity and selectivity.[6]

Given these features, the central hypothesis is that this compound acts as a targeted covalent inhibitor , where the quinoline scaffold drives selective binding to a protein target, and the bromoacetyl group subsequently forms a permanent covalent bond, leading to irreversible inhibition.

Core Mechanistic Hypothesis: Targeted Covalent Inhibition

The proposed mechanism of action follows a two-step process common to covalent inhibitors.[10]

  • Step 1: Reversible Binding (Recognition): The inhibitor first binds non-covalently to the target protein. This initial interaction is driven by the quinoline scaffold and its substituents, which fit into a specific binding pocket on the protein surface. The affinity of this initial binding is defined by the inhibition constant (Ki).

  • Step 2: Irreversible Covalent Bonding (Inactivation): Following initial binding, the electrophilic bromoacetyl group is positioned optimally near a nucleophilic amino acid residue within the binding site. The nucleophile attacks the electrophilic carbon, displacing the bromide ion and forming a stable covalent bond. This step is typically irreversible and effectively locks the inhibitor onto its target.

The most likely nucleophilic targets on proteins are the side chains of specific amino acids, with a preference for:

  • Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and the most common target for electrophilic warheads like bromoacetyls.[11][12]

  • Histidine: The imidazole ring of histidine can also act as a potent nucleophile.

  • Lysine: The primary amine (-NH2) on the lysine side chain is another potential target.

The overall potency of a covalent inhibitor is best described by the kinetic rate constant kinact/Ki, which accounts for both the initial binding affinity and the rate of covalent bond formation.

graph "Covalent_Inhibition_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Proposed two-step mechanism of covalent inhibition.

Experimental Roadmap for Target Identification and Validation

To test the hypothesis and identify the specific cellular target(s) of this compound, a systematic, multi-platform approach is required. The following workflow is considered the industry standard for characterizing novel covalent inhibitors.

digraph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, fontname="Arial"]; node [shape=box, style="rounded,filled", fontcolor="#202124", fillcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2. High-level experimental workflow for MoA determination.

3.1 Protocol: Target Discovery via Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to globally map the targets of a reactive compound in a native biological system.[13][14][15][16] A competitive profiling approach is recommended.

Objective: To identify proteins that covalently bind to the compound by measuring competition against a broad-spectrum cysteine-reactive probe.

Methodology:

  • Cell Culture and Lysis:

    • Culture a relevant human cell line (e.g., HEK293T, HeLa) to ~80% confluency.

    • Harvest cells and prepare proteome lysates via sonication or detergent-based lysis in a buffer devoid of nucleophiles (e.g., DTT, β-mercaptoethanol).

    • Determine protein concentration using a BCA or Bradford assay.

  • Competitive Labeling:

    • Aliquot proteome lysates (e.g., 1 mg/mL).

    • Treat aliquots with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a DMSO vehicle control. Incubate for 1 hour at room temperature.

    • Add a cysteine-reactive probe with a reporter tag, such as an alkyne-functionalized iodoacetamide (IA-alkyne), to all samples at a final concentration of 50 µM. Incubate for 1 hour.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction to attach a biotin tag (e.g., Azide-Biotin) to the probe-labeled proteins.[11][12]

    • Enrich the biotinylated proteins using streptavidin-agarose beads. Wash extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead tryptic digestion to release peptides from the enriched proteins.

    • Label the resulting peptides with tandem mass tags (TMT) for quantitative analysis.

    • Combine labeled peptide sets for a single LC-MS/MS run.

  • Data Analysis:

    • Analyze samples via high-resolution LC-MS/MS.

    • Identify and quantify peptides across the different treatment conditions. Proteins whose corresponding peptide signals decrease in a dose-dependent manner with the test compound are considered high-confidence targets, as the compound blocked the binding of the IA-alkyne probe.

3.2 Protocol: Validation of Covalent Adduct Formation via Mass Spectrometry

Objective: To unequivocally confirm that the compound forms a covalent bond with the identified target protein and to map the specific amino acid residue it modifies.

Methodology:

  • In Vitro Labeling:

    • Incubate the purified, recombinant target protein (identified from ABPP) with a 5- to 10-fold molar excess of this compound for 2-4 hours. Include a DMSO control.

  • Digestion and Analysis:

    • Denature, reduce, and alkylate the protein sample (using a non-cysteine reactive agent like iodoacetamide for the control).

    • Digest the protein into peptides using trypsin.

    • Analyze the peptide mixture using LC-MS/MS.

  • Data Interpretation:

    • Search the MS/MS data for peptides that exhibit a specific mass shift corresponding to the addition of the compound's mass minus the mass of HBr (C18H13NO3 = 291.089 Da).

    • Utilize fragmentation data (MS/MS spectra) to pinpoint the exact modified amino acid residue within the peptide sequence.

3.3 Data Presentation: Summarizing Proteomic and Biochemical Results

Quantitative data should be presented clearly for interpretation and comparison.

Table 1: Representative Data from Competitive ABPP Screen

Protein Target UniProt ID Competition Ratio (Compound @ 10 µM) p-value Notes
Kinase X P12345 0.15 <0.001 Strong, dose-dependent competition
Phosphatase Y Q67890 0.45 <0.01 Moderate competition

| Protein Z | A0A1B2 | 0.95 | 0.89 | No significant competition |

Table 2: Biochemical Inhibition Parameters

Target Protein IC50 (µM) kinact (min-1) Ki (µM) kinact/Ki (M-1s-1)

| Kinase X | 0.5 | 0.2 | 1.2 | 2777 |

Conclusion

The chemical structure of this compound provides a compelling basis for its function as a targeted covalent inhibitor. The bromoacetyl group serves as a reactive electrophile poised to form a permanent bond with a nucleophilic residue on a protein target, while the quinoline scaffold provides the necessary recognition elements to guide this interaction with specificity. The experimental roadmap detailed in this guide, centered on advanced chemoproteomic and biochemical techniques, offers a robust and validated pathway to definitively identify its cellular target(s), confirm its covalent mechanism, and elucidate its ultimate biological function. This systematic approach is critical for advancing this and similar molecules through the drug discovery pipeline.

References
  • Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209–2226. [Link]
  • Ge, Y., Ke, H., & Li, W. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1447, 107-118. [Link]
  • Chen, X., Du, G., & Li, M. (2021). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 26(16), 4998. [Link]
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  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Current opinion in chemical biology, 14(2), 231-239. [Link]
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  • Barańska, P., & Szymański, P. (2020). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 15(1), 107-127. [Link]
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  • IQ Proteomics. (n.d.). Covalent Inhibitor Profiling.
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  • Jung, Y. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe.
  • Al-Obaidi, A. S. M., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology. [Link]
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  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is a functionalized quinoline derivative characterized by a reactive bromoacetyl moiety. While it is documented as a synthetic intermediate in the preparation of β2 adrenoreceptor agonists, its intrinsic chemical features—specifically the electrophilic "warhead" and the privileged quinoline scaffold—suggest significant potential as a covalent inhibitor of therapeutically relevant proteins.[1][2][3] This guide provides a comprehensive analysis of the compound's structural rationale for target engagement, identifies high-probability therapeutic target classes, and furnishes detailed experimental workflows for target identification and validation. The primary thesis of this document is that the bromoacetyl group predisposes this molecule to function as an irreversible inhibitor, most likely targeting nucleophilic cysteine residues within the binding sites of protein kinases and cysteine proteases.[3][4]

Molecular Rationale for Covalent Inhibition

The therapeutic potential of this compound is rooted in its hybrid structure, which combines a versatile pharmacophore with a reactive chemical group.

  • The Quinoline Core: The quinoline ring is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8] Quinoline derivatives are known to target a variety of enzymes and receptors, including protein kinases (e.g., EGFR, VEGFR, c-Met), proteases, and topoisomerases.[6][9]

  • The Bromoacetyl "Warhead": The 5-(2-bromoacetyl) substituent is a potent electrophile. This functional group is designed to react with nucleophilic amino acid residues on a protein target, forming a stable, permanent covalent bond.[4][10] This mechanism of irreversible inhibition offers distinct pharmacological advantages, such as prolonged duration of action and high biochemical efficiency, which can overcome high substrate concentrations or rapid target protein turnover.[11][12]

The most likely target for such an electrophilic group is the thiol side chain of a cysteine residue, which is highly nucleophilic under physiological conditions.[13] This leads to the central hypothesis of this guide: This compound is a candidate covalent inhibitor of cysteine-containing proteins.

cluster_Compound This compound cluster_Target Target Protein cluster_Process Mechanism of Action Compound Quinoline Scaffold + Bromoacetyl Warhead NonCovalent 1. Reversible Binding (Non-covalent) Compound->NonCovalent Initial Recognition Target Protein with Accessible Cysteine Covalent 2. Irreversible Reaction (Covalent Bond Formation) Target->Covalent Cysteine Attack NonCovalent->Target Docking at Binding Site Inhibition 3. Permanent Inhibition Covalent->Inhibition Target Inactivated

Caption: A stepwise workflow for target validation.

Phase 1: Initial Target Discovery

The objective of this phase is to narrow down the potential targets from a broad list to a few high-confidence "hits."

Protocol 1: Broad-Spectrum Kinase and Protease Profiling

  • Objective: To identify which enzymes are inhibited by the compound from a large, diverse panel.

  • Methodology:

    • Utilize a commercial fee-for-service screening panel (e.g., Eurofins DiscoverX, Reaction Biology Corp.) that includes hundreds of kinases or a panel of cysteine proteases.

    • Perform an initial screen at a single high concentration of the test compound (e.g., 10 µM).

    • Pre-incubate the compound with each enzyme for a defined period (e.g., 60 minutes) to allow for the covalent reaction to occur.

    • Initiate the enzymatic reaction by adding the substrate (e.g., ATP for kinases, a fluorogenic peptide for proteases).

    • Measure the reaction rate and calculate the percent inhibition relative to a DMSO control.

  • Causality & Interpretation: Enzymes showing significant inhibition (>70%) are considered primary hits. The pre-incubation step is critical; a time-dependent increase in inhibition is a hallmark of an irreversible covalent mechanism. [14]

Phase 2: Hit-to-Target Validation

Once primary hits are identified, a series of experiments must be performed to confirm that the compound acts via a covalent mechanism on the intended target.

Protocol 2: Determining Covalent Inhibition Kinetics (k_inact/K_I)

  • Objective: To quantify the potency of the irreversible inhibitor, which cannot be accurately described by a simple IC50 value. [15]2. Methodology:

    • Pre-incubate the purified target enzyme with various concentrations of the inhibitor for different lengths of time.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a reaction buffer containing a high concentration of substrate.

    • Measure the residual enzyme activity. The large dilution and high substrate concentration effectively stop further covalent modification, isolating the effect of the pre-incubation.

    • Plot the natural log of the remaining enzyme activity versus pre-incubation time for each inhibitor concentration. The slope of each line gives the observed rate of inactivation (k_obs).

    • Re-plot k_obs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

  • Self-Validation: This kinetic analysis is a definitive test for irreversible inhibition. A true irreversible inhibitor will show a time-dependent and concentration-dependent loss of enzyme activity. [14][16] Protocol 3: Mass Spectrometry for Covalent Adduct Confirmation

  • Objective: To provide direct physical evidence of covalent bond formation and to identify the specific amino acid residue modified by the inhibitor. [17][18][19]2. Methodology:

    • Part A: Intact Protein Analysis

      • Incubate the purified target protein with a molar excess of the compound.

      • Analyze the mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS). [20] 3. Compare the mass of the treated protein with the untreated (DMSO control) protein. A mass shift corresponding to the molecular weight of the compound confirms covalent binding.

    • Part B: Peptide Mapping

      • After incubation, denature the protein-inhibitor adduct and digest it into smaller peptides using a protease (e.g., trypsin).

      • Analyze the resulting peptide mixture by LC-MS/MS.

      • Search the MS/MS data for a peptide whose mass corresponds to the original peptide plus the mass of the inhibitor.

      • The fragmentation pattern (MS/MS spectrum) of this modified peptide will pinpoint the exact amino acid—in this case, the hypothesized cysteine—to which the compound is attached. [21]3. Trustworthiness: This method provides unambiguous proof of the covalent interaction and its precise location on the protein, serving as the gold standard for validating the mechanism of action. [19] Protocol 4: Cysteine-to-Serine Mutant Rescue Experiment

  • Objective: To confirm that the compound's activity is dependent on the target cysteine.

  • Methodology:

    • Use site-directed mutagenesis to create a version of the target protein where the hypothesized target cysteine is replaced with a non-nucleophilic amino acid, typically serine or alanine.

    • Express and purify both the wild-type (WT) and mutant proteins.

    • Perform the inhibition assay (Protocol 2) and mass spectrometry analysis (Protocol 3) on both versions of the protein.

  • Authoritative Grounding: If the compound inhibits the WT protein but has little to no effect on the Cys-to-Ser mutant, it provides strong genetic evidence that the compound's mechanism is dependent on that specific cysteine residue. [14]This is a critical experiment for validating the selectivity and intended mode of action.

Conclusion

This compound possesses the key structural attributes of a selective, irreversible covalent inhibitor. Its quinoline scaffold provides a proven framework for binding to evolutionarily important enzyme classes, while the bromoacetyl group offers a means to achieve potent and durable target engagement through covalent bond formation. The most promising therapeutic targets are protein kinases and cysteine proteases that harbor an accessible cysteine residue within their binding pockets. The experimental workflows detailed in this guide provide a robust, self-validating framework for researchers to systematically identify and confirm the molecular target(s) of this compound, thereby unlocking its potential for development into a novel therapeutic agent.

References

  • Andrade, M. M., Martins, L. C., Marques, G. V., Silva, C. A., Faria, G., Caldas, S., ... & Maltarollo, V. G. (2020). Synthesis of quinoline derivatives as potential cysteine protease inhibitors. Future Medicinal Chemistry, 12(7), 571-581. [Link]
  • Cephalon, Inc. (1999). Quinoline-containing alpha-ketoamides as inhibitors of cysteine and serine proteases. BioWorld Science. [Link]
  • St. Martin, J., Cohen, S. M., Du, X., Fu, H., He, Y., Johnson, T., ... & Westover, K. D. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2849-2856. [Link]
  • Chaikuad, A., Koch, P., & Knapp, S. (2018). The Cysteinome of Protein Kinases as a Target in Drug Development. Angewandte Chemie International Edition, 57(17), 4372-4385. [Link]
  • St. Martin, J., Cohen, S. M., Du, X., Fu, H., He, Y., Johnson, T., ... & Westover, K. D. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2849-2856. [Link]
  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. [Link]
  • Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. [Link]
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8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline: A Core Intermediate in the Synthesis of Indacaterol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Indacaterol is an ultra-long-acting β2 adrenergic agonist (ultra-LABA) pivotal in the management of chronic obstructive pulmonary disease (COPD).[1] The efficacy and scalability of its commercial synthesis are critically dependent on the strategic selection and preparation of key intermediates. Among these, 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS No: 100331-89-3) emerges as a cornerstone, providing the foundational quinolinone structure and a reactive handle for subsequent elaboration into the final active pharmaceutical ingredient (API).[2][3] This guide provides an in-depth technical examination of this intermediate, focusing on its synthesis, characterization, and critical role in the Indacaterol manufacturing pathway. We will explore the mechanistic underpinnings of its formation via Friedel-Crafts acylation, present a detailed experimental protocol, and discuss the analytical techniques required for its quality control. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and manufacturing of pharmaceutical intermediates.

Introduction: The Strategic Importance of the Quinolinone Core

The therapeutic efficacy of Indacaterol is intrinsically linked to its molecular architecture, specifically the phenylethanolamine moiety attached to a quinolinone core.[4] The quinolinone structure is not merely a scaffold but an active contributor to the molecule's pharmacological profile. The synthesis of such a complex molecule necessitates a convergent strategy, where key fragments are prepared separately and then combined. This compound represents a highly strategic intermediate for several reasons:

  • Incorporation of the Core Scaffold: It provides the essential 8-oxy-quinolin-2(1H)-one structure early in the synthesis.

  • Protective Group Strategy: The hydroxyl group at the 8-position is protected as a benzyl ether. The benzyloxy group is stable under the conditions required for the introduction of the side chain but can be readily removed in the final stages of the synthesis (debenzylation) via catalytic hydrogenation.[5]

  • Reactive Functionality: The bromoacetyl group at the 5-position is a potent electrophile.[6] This "reactive handle" is crucial for the subsequent introduction of the amine side chain, (5,6-diethyl-indan-2-yl)amine, which is a key step in building the full Indacaterol molecule.[7][8]

The functionalized quinoline ring is a recurring motif in medicinal chemistry, known for a wide array of biological activities, including antimicrobial and anticancer properties.[9][10][11] The specific substitution pattern in this intermediate is tailored for the efficient construction of β2 adrenoreceptor agonists.[4][12]

Physicochemical Properties and Characterization

A thorough understanding of the intermediate's properties is fundamental for process development, quality control, and safe handling.

PropertyValueSource(s)
CAS Number 100331-89-3[2][13]
Molecular Formula C₁₈H₁₄BrNO₃[13][14]
Molecular Weight 372.21 g/mol [14][15]
IUPAC Name 5-(2-bromoacetyl)-8-(phenylmethoxy)-1H-quinolin-2-one[6][14]
Appearance White to Pale Beige/Off-white solid[13][16]
Melting Point 192-194 °C[15]
Boiling Point ~596-603 °C (Predicted)[13][15]
Solubility Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate[15]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[15]

Synthesis Pathway: The Friedel-Crafts Acylation

The primary route for synthesizing this compound is the Friedel-Crafts acylation of the precursor, 8-benzyloxy-2-hydroxyquinoline.[17] This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Rationale

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[17]

  • Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the bromoacetyl halide (e.g., bromoacetyl bromide or chloride), polarizing the C-Br bond. This facilitates the formation of a highly reactive acylium ion, which is resonance-stabilized.

  • Electrophilic Attack: The electron-rich quinolinone ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The acylation occurs preferentially at the C-5 position, which is activated by the electron-donating nature of the ether and amide functionalities within the ring system.

  • Rearomatization: The resulting intermediate, a carbocation known as a sigma complex or arenium ion, loses a proton to restore the aromaticity of the quinoline ring, yielding the final acylated product.

The choice of a strong Lewis acid is critical to generate a sufficiently potent electrophile to react with the aromatic system.[18]

Synthesis Diagram

The following diagram illustrates the key transformation in the synthesis of the Indacaterol intermediate.

Caption: Friedel-Crafts synthesis of the target intermediate.

Experimental Protocol: Synthesis and Purification

This protocol is a representative procedure synthesized from established chemical principles and literature data.[15] Researchers must adapt it based on their specific laboratory conditions and scale, always prioritizing safety.

Materials and Equipment
  • Reactants: 8-Benzyloxy-2-hydroxyquinoline, Bromoacetyl bromide (or chloride).

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃).

  • Solvents: Dichloromethane (DCM, anhydrous), Chloroform, Methanol.

  • Work-up: 10% Aqueous Potassium Carbonate solution, Distilled Water.

  • Equipment: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, Buchner funnel, rotary evaporator.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, charge anhydrous Dichloromethane (DCM) and anhydrous Aluminum Chloride (AlCl₃) under an inert atmosphere (e.g., Nitrogen). Cool the mixture in an ice bath.

  • Addition of Reactants: Dissolve 8-Benzyloxy-2-hydroxyquinoline and Bromoacetyl bromide in anhydrous DCM. Add this solution dropwise to the cooled AlCl₃ suspension via the dropping funnel over 30-60 minutes, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically continued for several hours until the starting material is consumed.[15]

  • Quenching and Work-up: Cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of cold water or dilute HCl to decompose the aluminum chloride complex.

  • Isolation of Crude Product: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Neutralization: The resulting residue is treated with a 10% aqueous potassium carbonate solution to adjust the pH to alkaline, which causes the product to precipitate.[15]

  • Filtration: Collect the precipitated crude product by vacuum filtration using a Buchner funnel and wash the filter cake with cold water.

Purification

The crude product is typically purified by recrystallization. A solvent mixture of chloroform and methanol has been reported to be effective, yielding the product as light-yellow acicular crystals.[15] The purity should be assessed by HPLC and melting point analysis.

The Role in the Overall Indacaterol Synthesis Workflow

Once the pure this compound intermediate is obtained and characterized, it serves as the electrophilic partner in a nucleophilic substitution reaction.

G A Synthesis of Intermediate (Friedel-Crafts Acylation) B Purification & QC (Recrystallization, HPLC) A->B Crude Product C Nucleophilic Substitution with 2-amino-5,6-diethylindan B->C Pure Intermediate D Reduction of Ketone (Chiral Reduction) C->D E Final Deprotection (Debenzylation) D->E F Salt Formation (Indacaterol Maleate) E->F Indacaterol Base

Caption: Overall workflow from intermediate to final API.

  • Nucleophilic Substitution: The intermediate is reacted with 2-amino-5,6-diethylindan. The amino group of the indan derivative acts as a nucleophile, displacing the bromide atom on the acetyl side chain.[7]

  • Ketone Reduction: The resulting ketone is then stereoselectively reduced to a secondary alcohol, establishing the critical (R)-stereocenter of the final drug.

  • Debenzylation: The benzyl protecting group is removed, typically by catalytic hydrogenation (e.g., using H₂ gas and a Palladium on Carbon catalyst), to reveal the free 8-hydroxyl group.[5]

  • Salt Formation: The resulting Indacaterol free base is then reacted with maleic acid to form the stable and pharmaceutically acceptable Indacaterol maleate salt.[19]

Conclusion

This compound is more than just a precursor; it is a meticulously designed building block that streamlines the synthesis of Indacaterol. Its preparation via a robust Friedel-Crafts acylation, coupled with a strategic protecting group and a reactive bromoacetyl handle, exemplifies the principles of modern process chemistry. For scientists and researchers in drug development, a comprehensive understanding of the synthesis, purification, and application of this intermediate is essential for the efficient and scalable manufacturing of Indacaterol, a vital medication for patients with COPD.[2]

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An In-depth Technical Guide to the Reactivity of the Bromoacetyl Group in Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Versatile Bromoacetyl Group

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8][9] The fusion of a benzene ring with a pyridine ring creates a unique electronic and structural environment, making it a versatile template for drug design.[3][7] When functionalized with a bromoacetyl group, the reactivity of the quinoline derivative is significantly enhanced, providing a powerful tool for synthetic chemists to construct complex molecules and covalent inhibitors.

The bromoacetyl group is an α-halo ketone, a class of compounds known for their high reactivity as electrophiles.[10] This reactivity stems from two key features: the electrophilic acyl carbon and the carbon atom bearing the bromine, which is highly susceptible to nucleophilic attack.[10] This dual reactivity makes bromoacetyl quinolines valuable intermediates in the synthesis of a diverse array of heterocyclic compounds and bioconjugates.[10][11] This guide will provide an in-depth exploration of the chemical principles governing the reactivity of the bromoacetyl group in quinolines, detailed experimental protocols, and insights into optimizing reaction outcomes for drug discovery and development.

Section 1: The Chemical Reactivity of Bromoacetyl Quinolines

The reactivity of the bromoacetyl group is dominated by its electrophilic nature. The electron-withdrawing effect of the adjacent carbonyl group and the bromine atom polarizes the C-Br bond, making the α-carbon highly susceptible to nucleophilic substitution.

1.1. Nucleophilic Substitution: The Predominant Reaction Pathway

The primary reaction of bromoacetyl quinolines is nucleophilic substitution, typically proceeding through an SN2 mechanism.[12][13] In this bimolecular reaction, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion as the leaving group.[14][15]

The SN2 pathway is favored due to the instability of the alternative SN1 intermediate, an α-carbonyl carbocation. The electron-withdrawing carbonyl group would destabilize an adjacent positive charge, making the formation of this carbocation energetically unfavorable. The transition state of the SN2 reaction is stabilized by conjugation with the carbonyl group, which helps to delocalize the developing negative charge.[13]

SN2_Mechanism cluster_transition_state Transition State Quinoline-CH2Br Quinoline-C(=O)CH₂-Br TS [Nu---CH₂(C=O)-Quinoline---Br]⁻ Quinoline-CH2Br->TS Nu Nu:⁻ Nu->TS Attack on α-carbon Product Quinoline-C(=O)CH₂-Nu TS->Product Bromide departure Br Br⁻ TS->Br

Caption: Generalized SN2 mechanism for the reaction of a bromoacetyl quinoline with a nucleophile.

1.2. Factors Influencing Reactivity

Several factors can influence the rate and outcome of nucleophilic substitution reactions on bromoacetyl quinolines:

  • Nature of the Nucleophile: The strength of the nucleophile is a critical determinant. Stronger, "softer" nucleophiles like thiols react more readily than "harder" nucleophiles.[16] The reactivity of thiols is pH-dependent, as the more nucleophilic thiolate anion is favored at higher pH.[16] However, strongly basic nucleophiles can lead to side reactions like the formation of α-haloenolate ions.[12]

  • Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as DMF or acetonitrile, are often preferred as they can solvate the cation of a nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for sensitive substrates, higher temperatures may also promote side reactions.

  • Substituents on the Quinoline Ring: The electronic properties of substituents on the quinoline ring can influence the electrophilicity of the bromoacetyl group. Electron-withdrawing groups can enhance reactivity by further polarizing the C-Br bond, while electron-donating groups may have the opposite effect.[2]

Section 2: Common Nucleophilic Substitution Reactions and Protocols

The bromoacetyl group's reactivity allows for the formation of a wide range of derivatives through reactions with various nucleophiles. This section provides detailed protocols for common transformations.

2.1. Reaction with Amine Nucleophiles

The reaction of bromoacetyl quinolines with primary and secondary amines is a fundamental method for introducing nitrogen-containing functionalities.

Experimental Protocol: Synthesis of an Amino-Ketone Derivative

  • Reactant Preparation: Dissolve the bromoacetyl quinoline (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Reagent Addition: Add the desired amine (1.1 - 2.0 eq) to the solution. The use of a slight excess of the amine can help to drive the reaction to completion and neutralize the HBr byproduct. Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine can be added.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

2.2. Reaction with Thiol Nucleophiles

Thiol-containing compounds, such as cysteine residues in peptides or other thiol-based molecules, react efficiently with bromoacetyl groups to form stable thioether linkages.[11][16][17] This reaction is widely used in bioconjugation and the development of covalent inhibitors.

Experimental Protocol: Thioether Synthesis

  • Reactant Preparation: Dissolve the bromoacetyl quinoline (1.0 eq) in a buffered aqueous solution or a mixture of an organic solvent and water. The pH of the buffer is crucial and is typically maintained between 7.5 and 9.0 to favor the formation of the more nucleophilic thiolate anion.[16]

  • Reagent Addition: Add the thiol-containing compound (1.0 - 1.2 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by HPLC or LC-MS.

  • Work-up and Purification: Depending on the nature of the product, purification can be achieved by extraction, precipitation, or preparative HPLC.

2.3. Reaction with Phenols and Alcohols

Phenols and alcohols can also act as nucleophiles, leading to the formation of ether linkages. These reactions often require a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Experimental Protocol: O-Alkylation of a Phenol

  • Reactant Preparation: Dissolve the phenol (1.0 eq) in a polar aprotic solvent like DMF or acetone.

  • Base Addition: Add a suitable base, such as potassium carbonate or sodium hydride (1.1 - 1.5 eq), to the solution and stir for a short period to allow for the formation of the phenoxide.

  • Reagent Addition: Add the bromoacetyl quinoline (1.0 - 1.1 eq) to the reaction mixture.

  • Reaction Conditions: The reaction may be stirred at room temperature or gently heated to facilitate the reaction. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 1: Summary of Reaction Conditions for Nucleophilic Substitution

NucleophileSolventBaseTemperatureProduct
Primary/Secondary AmineAcetonitrile, DMFAmine (excess) or Et₃NRoom TemperatureAmino-ketone
ThiolAqueous Buffer (pH 7.5-9.0)-Room TemperatureThioether
PhenolDMF, AcetoneK₂CO₃, NaHRoom Temp. to 60°CAryl Ether

Section 3: Potential Side Reactions and Optimization Strategies

While nucleophilic substitution is the primary pathway, other reactions can compete, leading to undesired byproducts. Understanding these potential side reactions is crucial for optimizing reaction conditions.

3.1. Common Side Reactions

  • Elimination Reactions: In the presence of strong, sterically hindered bases, elimination of HBr to form an α,β-unsaturated ketone can occur.

  • Favorskii Rearrangement: With strong bases, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives. This is more common with cyclic α-halo ketones but can be a consideration.

  • Over-alkylation: For nucleophiles with multiple reactive sites, such as primary amines, dialkylation can be a problem. Using a larger excess of the amine can sometimes mitigate this.

Optimization_Workflow start Start: Low Yield or Impure Product check_nucleophile Is the nucleophile strongly basic? start->check_nucleophile use_weaker_base Consider a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA) check_nucleophile->use_weaker_base Yes check_temp Is the reaction temperature high? check_nucleophile->check_temp No use_weaker_base->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_solvent Is the solvent appropriate? check_temp->check_solvent No lower_temp->check_solvent change_solvent Try a different solvent (e.g., Aprotic polar vs. Protic) check_solvent->change_solvent No check_equivalents Are reactant equivalents optimized? check_solvent->check_equivalents Yes change_solvent->check_equivalents adjust_equivalents Adjust the stoichiometry of reactants check_equivalents->adjust_equivalents No end End: Optimized Reaction check_equivalents->end Yes adjust_equivalents->end

Caption: A decision-making workflow for optimizing reactions with bromoacetyl quinolines.

3.2. Strategies for Optimization

  • Base Selection: For reactions requiring a base, carefully consider its strength and steric bulk. Non-nucleophilic bases are often a good choice to avoid competition with the primary nucleophile.

  • Temperature Control: Running reactions at the lowest temperature that allows for a reasonable reaction rate can minimize the formation of thermally induced byproducts.

  • Stoichiometry: Precise control over the stoichiometry of reactants is essential. For instance, in reactions with amines, using a defined excess can prevent dialkylation and drive the reaction to completion.

  • Inert Atmosphere: For sensitive reactions, particularly those involving strong bases or air-sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Conclusion

Bromoacetyl quinolines are highly valuable and reactive intermediates in organic synthesis and medicinal chemistry. Their reactivity is primarily governed by the electrophilic nature of the α-carbon, which readily undergoes nucleophilic substitution. By understanding the underlying mechanistic principles and the factors that influence reactivity, researchers can effectively utilize these building blocks to construct a diverse range of complex molecules. Careful selection of nucleophiles, solvents, and reaction conditions, along with an awareness of potential side reactions, are key to achieving high yields and purity in the synthesis of novel quinoline derivatives for drug discovery and other applications.

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An In-depth Technical Guide on the Synthesis and Structural Characteristics of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Key Intermediates in Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the efficient and well-characterized synthesis of key intermediates is paramount. These molecular building blocks are the linchpins of complex synthetic routes that lead to life-saving active pharmaceutical ingredients (APIs). A thorough understanding of their chemical, physical, and structural properties is not merely an academic exercise; it is a critical component of process optimization, quality control, and, ultimately, the successful translation of a laboratory-scale synthesis to industrial production. This guide focuses on one such pivotal intermediate: 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. This compound is a cornerstone in the synthesis of Indacaterol, a potent long-acting β2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] While a definitive single-crystal X-ray structure of this specific intermediate is not publicly available at the time of this writing, this guide will provide a comprehensive overview of its synthesis, characterization, and a detailed, experience-driven projection of its crystallographic features.

Introduction to this compound

This compound, with the chemical formula C18H14BrNO3 and CAS number 100331-89-3, is a multifaceted quinoline derivative.[4][5] Its structure is characterized by a quinoline core, a benzyloxy protecting group at the 8-position, a hydroxyl group at the 2-position, and a reactive bromoacetyl substituent at the 5-position.[6] This strategic arrangement of functional groups makes it an invaluable precursor in multi-step organic syntheses. The benzyloxy group serves as a protecting group for the 8-hydroxyl functionality, preventing its interference in subsequent reactions, while the bromoacetyl group provides a reactive electrophilic site for the introduction of the amine side chain necessary for the pharmacological activity of Indacaterol.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC18H14BrNO3[3][4][5]
Molecular Weight372.22 g/mol [3][5]
CAS Number100331-89-3[3][4][5]
AppearanceOff-white to light yellow solid[4]
IUPAC Name5-(2-bromoacetyl)-8-(phenylmethoxy)-1H-quinolin-2-one[5]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a synthesis of information available in the public domain and represents a robust method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 8-Benzyloxy-2-hydroxyquinoline

  • Acetyl bromide or a related acetylating agent

  • A suitable solvent (e.g., nitrobenzene, dichloromethane)

  • Bromine

  • Potassium carbonate solution (10%)

  • Chloroform

  • Methanol

Procedure:

  • Friedel-Crafts Acylation: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 8-Benzyloxy-2-hydroxyquinoline in a suitable solvent.

  • Carefully add the acetylating agent (e.g., acetyl bromide) to the solution. The reaction is typically carried out in the presence of a Lewis acid catalyst.

  • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete acylation. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC).

  • Bromination: Once the acylation is complete, slowly add a solution of bromine in the same solvent to the refluxing mixture. Continue to reflux for approximately 30 minutes.[4]

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.[4]

  • Neutralize the residue by adding a 10% aqueous solution of potassium carbonate until the solution is alkaline. This will precipitate the crude product.[4]

  • Collect the precipitate by filtration and wash with water.

  • Purification: The crude product is purified by recrystallization from a mixture of chloroform and methanol to yield light yellow, needle-like crystals of 5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one.[4]

Diagram 1: Synthetic Pathway

Synthesis A 8-Benzyloxy-2-hydroxyquinoline B Acylation A->B Acetylating agent, Lewis acid C 8-Benzyloxy-5-acetyl-2-hydroxyquinoline B->C D Bromination C->D Br2 E This compound D->E

Caption: A simplified workflow for the synthesis of the target compound.

The Hypothetical Crystal Structure: An Expert Projection

While a published crystal structure is unavailable, we can infer a significant amount about the likely solid-state conformation and packing of this compound based on fundamental principles of organic stereochemistry and intermolecular interactions.

Molecular Geometry

The core of the molecule is the planar quinoline ring system. The benzyloxy group, connected via an ether linkage, will have rotational freedom around the C-O bonds, but will likely adopt a conformation that minimizes steric hindrance with the rest of the molecule. The bromoacetyl group will also exhibit some rotational freedom.

Intermolecular Interactions: The Architects of the Crystal Lattice

The presence of a hydroxyl group and a carbonyl group strongly suggests that hydrogen bonding will be a dominant feature in the crystal packing. Specifically, we can anticipate the formation of strong O-H···O=C hydrogen bonds, potentially leading to the formation of dimers or extended chains of molecules. The nitrogen atom in the quinoline ring is a potential hydrogen bond acceptor, although the hydroxyl group is a more likely donor.

Beyond hydrogen bonding, π-π stacking interactions between the aromatic quinoline and benzyl rings of adjacent molecules are also expected to play a significant role in stabilizing the crystal lattice. These interactions would likely result in an offset or parallel-displaced stacking arrangement. Weaker C-H···O and C-H···π interactions would further contribute to the overall packing efficiency. The bromine atom can also participate in halogen bonding, a directional interaction that could influence the crystal packing.

Diagram 2: Predicted Intermolecular Interactions

Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 Hydrogen Bonding (O-H···O=C) Molecule3 Molecule C Molecule1->Molecule3 Halogen Bonding (C-Br···O) Molecule2->Molecule3 π-π Stacking

Caption: A conceptual diagram of the key intermolecular forces expected to govern the crystal packing.

The Path to a Definitive Structure: A Guide to Single-Crystal X-ray Diffraction

For researchers aiming to obtain a definitive crystal structure of this compound, the following workflow outlines the necessary steps.

Crystallization

The first and often most challenging step is growing single crystals of sufficient size and quality. Based on the purification protocol, a mixture of chloroform and methanol is a good starting point for recrystallization.[4] Slow evaporation, vapor diffusion, or slow cooling of a saturated solution are common techniques to promote the growth of single crystals.

Data Collection and Structure Solution

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The resulting data are then processed to determine the unit cell parameters and the intensities of the reflections. The structure is typically solved using direct methods or Patterson methods, and then refined using least-squares techniques.

Diagram 3: Workflow for Crystal Structure Determination

XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Synthesis Chemical Synthesis Purification Recrystallization Synthesis->Purification Crystal Single Crystal Growth Purification->Crystal Data X-ray Diffraction Data Collection Crystal->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Validate Validation and Analysis Refine->Validate

Caption: A flowchart outlining the key stages from synthesis to a validated crystal structure.

Conclusion: Bridging Synthesis and Structure

This compound stands as a testament to the critical role of well-designed intermediates in the synthesis of complex pharmaceutical agents. While its definitive crystal structure remains to be publicly elucidated, a deep understanding of its synthesis and a chemically intuitive projection of its solid-state behavior provide invaluable insights for researchers in the field. The protocols and predictive analyses presented in this guide are intended to empower scientists to work with this compound more effectively and to encourage the pursuit of its complete structural characterization, which would undoubtedly be a valuable addition to the crystallographic literature and a boon to the ongoing development of novel therapeutics.

References

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A Technical Guide to the Theoretical and Computational Exploration of 8-Hydroxyquinoline Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Bench to Bits and Back Again

The journey of a drug from concept to clinic is arduous and fraught with failure. In this landscape, computational chemistry and theoretical studies have emerged not as a replacement for traditional wet-lab experimentation, but as an indispensable partner, a guiding light that illuminates the most promising paths and flags the dead ends before costly resources are spent. The 8-hydroxyquinoline (8-HQ) scaffold serves as a perfect exemplar of this synergy. A relatively simple bicyclic compound, consisting of a pyridine ring fused to a phenol, it possesses a remarkable spectrum of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects.[1][2][3]

The power of 8-HQ and its derivatives lies in a deceptively simple feature: the proximity of the C8 hydroxyl group and the N1 nitrogen atom, which creates a powerful metal-chelating pocket.[4][5] This ability to bind metal ions like copper, zinc, and iron is central to its mechanism of action in many diseases where metal dyshomeostasis is a key pathological factor.[3][6] However, understanding and optimizing this scaffold for specific biological targets requires a level of molecular precision that only computational methods can provide.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to unlock the full potential of 8-hydroxyquinoline derivatives. We will move beyond mere protocol listings to explore the causality behind these computational choices, grounding our discussion in the principles of quantum mechanics, molecular mechanics, and statistical modeling. Our aim is to equip you with the knowledge to not only understand these studies but to critically design and interpret them in your own research endeavors.

Part 1: The 8-Hydroxyquinoline Scaffold - A Privileged Platform

The 8-hydroxyquinoline molecule is more than just a starting material; it is a "privileged structure" in medicinal chemistry.[7] Its planar, lipophilic nature allows it to traverse biological membranes, a crucial first step for any therapeutic agent. The key to its diverse bioactivity, however, is its bidentate chelating ability, forming stable complexes with a wide variety of metal ions.[4][8] This interaction can drastically alter the molecule's biological profile, a phenomenon that computational studies are uniquely suited to predict and explain.

The fundamental relationship between the structure of 8-HQ derivatives and their resultant biological activities is a central theme of investigation. Computational studies allow us to probe how modifications at various positions on the quinoline ring (primarily C2, C5, and C7) influence the molecule's electronic properties, steric profile, and ultimately, its therapeutic efficacy.[9]

cluster_properties Core Physicochemical Properties cluster_activities Key Biological Activities cluster_mechanisms Underlying Mechanisms Chelation Chelation Antimicrobial Antimicrobial Chelation->Antimicrobial Deprives Essential Ions Metal_Homeostasis Metal_Homeostasis Chelation->Metal_Homeostasis Modulates Enzyme_Inhibition Enzyme_Inhibition Chelation->Enzyme_Inhibition Affects Metalloenzymes Lipophilicity Lipophilicity Anticancer Anticancer Lipophilicity->Anticancer Enables Cell Penetration Neuroprotection Neuroprotection Lipophilicity->Neuroprotection Enables Cell Penetration Lipophilicity->Antimicrobial Enables Cell Penetration Electronic_Structure Electronic_Structure DNA_Interaction DNA_Interaction Electronic_Structure->DNA_Interaction Governs Binding ROS_Modulation ROS_Modulation Electronic_Structure->ROS_Modulation Influences Redox Potential Metal_Homeostasis->Anticancer Induces Apoptosis Metal_Homeostasis->Neuroprotection Crucial for Enzyme_Inhibition->Anticancer DNA_Interaction->Anticancer ROS_Modulation->Anticancer ROS_Modulation->Neuroprotection

Fig 1. Interplay of 8-HQ properties and biological outcomes.

Part 2: The Computational Toolkit for 8-HQ Drug Design

A multi-faceted computational approach is required to comprehensively model the behavior of 8-HQ derivatives. Each tool provides a different piece of the puzzle, and their integrated use forms the backbone of a modern, rational drug design campaign.

Start Hypothesized 8-HQ Derivative DFT Quantum Mechanics (DFT) - Electronic Structure - Reactivity (HOMO/LUMO) - Geometry Optimization Start->DFT QSAR QSAR Modeling - Predict Activity - Identify Key Descriptors Start->QSAR Adds to dataset Docking Molecular Docking - Binding Mode Prediction - Affinity Estimation DFT->Docking Provides accurate ligand charges & geometry QSAR->Start Suggests new modifications MD Molecular Dynamics - Complex Stability - Conformational Changes Docking->MD Provides starting pose MD->Docking Refines binding energy (MM/GBSA) ADMET In Silico ADMET - Bioavailability - Toxicity Prediction MD->ADMET Synthesis Candidate for Synthesis & Experimental Validation ADMET->Synthesis

Fig 2. Integrated computational workflow for 8-HQ derivative design.
Density Functional Theory (DFT): Probing Electronic Structure

DFT is a quantum mechanical method that provides a robust balance between computational cost and accuracy for studying organic molecules like 8-HQ.[10] It is the foundational tool for understanding the intrinsic properties of a newly designed derivative before simulating its interaction with a complex biological system.

Causality Behind the Choice: Why DFT? Because the electronic distribution within a molecule dictates its reactivity. DFT allows us to calculate key parameters that govern how an 8-HQ derivative will behave.[11][12]

  • Geometry Optimization: Determines the most stable 3D conformation of the molecule.

  • Electronic Properties: Calculates the distribution of electrons, dipole moment, and electrostatic potential. This is crucial for understanding how the molecule "appears" to a biological target.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.[13] The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[10]

  • Vibrational Analysis: Predicts the infrared (IR) and Raman spectra, which can be directly compared with experimental data to confirm the synthesized structure.[11][14]

Self-Validating Protocol: A Standard DFT Calculation Workflow

  • Structure Building: Construct the 3D model of the 8-HQ derivative using molecular modeling software.

  • Method Selection (The "Why"):

    • Functional: Choose a functional like B3LYP. This hybrid functional is widely used because it incorporates a portion of the exact Hartree-Fock exchange, providing a good description of molecular geometries and energies for a reasonable computational cost.[11][15]

    • Basis Set: Select a basis set like 6-311++G(d,p). This provides a flexible description of the electron orbitals, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding, which is essential for a molecule with heteroatoms like 8-HQ.[15]

  • Geometry Optimization: Perform an unconstrained geometry optimization to find the lowest energy conformation.

  • Frequency Calculation: Run a frequency calculation at the same level of theory. This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[15]

  • Property Analysis: From the output, extract HOMO/LUMO energies, the molecular electrostatic potential map, and other desired electronic descriptors.

Molecular Docking: Predicting the Biological Handshake

Molecular docking predicts the preferred orientation of a ligand (the 8-HQ derivative) when bound to a receptor (a target protein or DNA) to form a stable complex.[13] It is a cornerstone of structure-based drug design.

Causality Behind the Choice: Docking allows us to generate hypotheses about how a molecule exerts its biological effect. For an 8-HQ derivative designed as an enzyme inhibitor, docking can predict if it fits into the active site and which interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) stabilize its binding.[16][17]

Ligand_Prep 1. Ligand Preparation - Generate 3D structure - Assign correct protonation & charges (from DFT) Docking_Run 3. Docking Simulation - Flexible ligand, rigid receptor - Search algorithm explores poses - Scoring function estimates affinity Ligand_Prep->Docking_Run Receptor_Prep 2. Receptor Preparation - Obtain structure (PDB) - Remove water, add hydrogens - Define binding site Receptor_Prep->Docking_Run Analysis 4. Pose Analysis & Validation - Cluster poses - Analyze interactions - Re-dock known ligand (validation) Docking_Run->Analysis Output Binding Mode Hypothesis Estimated Binding Affinity Analysis->Output

Fig 3. A typical molecular docking workflow.

Self-Validating Protocol: A Standard Molecular Docking Workflow

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding site (the "grid box") based on the location of a known co-crystallized ligand or predicted active sites.

  • Ligand Preparation:

    • Use the DFT-optimized geometry of the 8-HQ derivative.

    • Ensure the protonation state is correct for physiological pH (e.g., 7.4).

  • Validation (Trustworthiness Step):

    • If a known inhibitor is co-crystallized in the PDB structure, remove it and re-dock it.

    • The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å. This validates that the docking protocol can reproduce the experimentally observed binding mode.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina, GOLD). The software will generate multiple possible binding poses.

  • Pose Analysis: Analyze the top-ranked poses. Scrutinize the specific molecular interactions (e.g., hydrogen bonds with key residues, chelation of a metal cofactor). The binding energy score provides a quantitative estimate of affinity, which is useful for ranking different derivatives.[13]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a statistical approach that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity.[18]

Causality Behind the Choice: When a 3D structure of the biological target is unknown, QSAR becomes an invaluable tool. By analyzing a set of 8-HQ derivatives with known activities (e.g., antimicrobial MIC values), we can build a model that predicts the activity of new, untested compounds and identifies the key molecular features (descriptors) that drive potency.[18][19]

Self-Validating Protocol: A Standard QSAR Workflow

  • Data Set Curation: Compile a dataset of 8-HQ derivatives with consistently measured biological activity (e.g., IC50, MIC). Divide the set into a training set (~80%) to build the model and a test set (~20%) to validate it.

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical from DFT).

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation linking the descriptors to the activity.

  • Model Validation (Trustworthiness Step):

    • Internal Validation: Use methods like leave-one-out cross-validation (q²) on the training set. A q² > 0.5 is generally considered a sign of a robust model.

    • External Validation: Use the model to predict the activity of the compounds in the test set (which were not used to build the model). The predictive ability (r²_pred) should be high. This is the ultimate test of a QSAR model's real-world utility.

  • Interpretation: Analyze the final QSAR equation to understand which descriptors have the most significant impact on activity, guiding the design of new derivatives.

Computational MethodCore Application for 8-HQ DerivativesKey Insights GainedRepresentative References
Density Functional Theory (DFT) Calculating intrinsic molecular properties.Electronic structure, reactivity, stability, vibrational spectra for structural confirmation.[10],[20],[11],[15],[12]
Molecular Docking Predicting binding to a biological target (protein/DNA).Binding mode, specific interactions (H-bonds, etc.), ranking of potential inhibitors.[16],[13],[17],[21]
QSAR Modeling the relationship between structure and activity.Predicting activity for new compounds, identifying key structural features for potency.[18],[19]
Molecular Dynamics (MD) Simulating the movement of the ligand-receptor complex over time.Stability of the docked pose, role of water molecules, conformational changes upon binding.[22]

Part 3: Applications in Drug Development - Case Studies

The true power of these computational methods is realized when they are applied to solve specific challenges in drug development.

Anticancer Agents

8-HQ derivatives exhibit anticancer activity through multiple mechanisms, including the induction of apoptosis and inhibition of key enzymes.[6][23]

  • Computational Approach: Molecular docking is used to screen 8-HQ derivatives against cancer-related proteins like NAD(P)H:quinone oxidoreductase 1 (NQO1) or to model their intercalation with DNA.[16][17][24] DFT calculations help in understanding the electronic properties that favor these interactions.[16] For instance, studies on 8-hydroxyquinoline-hydrazone copper(II) complexes use a combination of synthesis, experimental testing, and computational analysis to rationalize their potent antiproliferative activity.[25] The results often show a direct correlation between the predicted binding affinity from docking and the experimentally measured cytotoxic IC50 values.[16][26]

Compound ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
5,7-dihalo-8-HQ-Zinc ComplexOvarian (SKOV3)0.0014 (1.4 nM)Cisplatin~5.0[25]
8-HQ-1,4-Naphthoquinone HybridLung (A549)7.42--[16]
8-HQ Hydrazone Copper(II) ComplexCervical (HeLa)1.1Cisplatin10.1[25]
Neuroprotective Agents for Alzheimer's Disease

One of the leading hypotheses for Alzheimer's disease (AD) involves the dyshomeostasis of metal ions (Cu, Zn, Fe), which promotes the aggregation of β-amyloid (Aβ) plaques.[3][27] 8-HQ derivatives like clioquinol and PBT2 have been investigated for their ability to chelate these excess metal ions and disaggregate Aβ plaques.[4][28]

  • Computational Approach: Theoretical studies are vital for designing second-generation compounds with improved properties. DFT is used to study the thermodynamics and structure of the metal-8-HQ complexes.[29][30] Molecular docking and dynamics can be used to model how these derivatives interact with the Aβ peptide itself.[31] Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models are used to predict properties like blood-brain barrier permeability, which is essential for any CNS-active drug.[31]

Antimicrobial Agents

8-HQ derivatives possess broad-spectrum antibacterial and antifungal activity.[18][28] The mechanism is often attributed to their ability to chelate essential metal ions, disrupting microbial metabolism.[6]

  • Computational Approach: QSAR is a powerful tool in this area. Studies have successfully developed QSAR models for chlorinated 8-HQ derivatives, identifying descriptors related to molecular shape and electronic properties that correlate strongly with antibacterial activity against strains like Staphylococcus aureus.[18][19] These models can then be used to computationally screen virtual libraries of new 8-HQ derivatives to prioritize the most promising candidates for synthesis and testing.[32]

Conclusion and Future Perspectives

The synergy between theoretical calculations and experimental research has propelled the field of 8-hydroxyquinoline-based drug discovery forward at an accelerated pace. Computational methods provide an unparalleled view into the molecular-level interactions that govern biological activity, transforming drug design from a process of serendipitous discovery to one of rational, targeted engineering. DFT, molecular docking, and QSAR are no longer niche academic tools; they are integral components of the modern drug development pipeline.

Looking ahead, the integration of artificial intelligence and machine learning with these foundational computational methods promises to further revolutionize the field. AI models trained on vast datasets of chemical structures and biological activities can predict the properties of novel 8-HQ derivatives with even greater speed and accuracy, identify novel biological targets, and generate entirely new molecular structures optimized for both efficacy and safety. The future of drug discovery with this privileged scaffold is not just at the lab bench, but also within the logic of the algorithm and the precision of the calculation.

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Navigating the ADME Landscape: A Technical Guide to the Lipophilicity and Permeability of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Path of a Candidate Molecule

In the intricate journey of a drug candidate from laboratory bench to clinical application, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, lipophilicity and permeability stand as foundational pillars that govern a molecule's ability to traverse biological membranes and reach its therapeutic target. This technical guide provides an in-depth exploration of these critical physicochemical parameters for the compound 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline, a functionalized quinoline derivative with potential applications in medicinal chemistry.[1][2] As a key intermediate in the synthesis of β2 adrenoreceptor agonists, understanding its ADME profile is crucial for the development of effective therapeutics.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the comprehensive characterization of this and similar molecules.

Section 1: The Molecule in Focus - this compound

This compound is a complex organic molecule featuring a quinoline core.[1] Its structure is characterized by a benzyloxy group, which is known to enhance lipophilicity, and a reactive bromoacetyl substituent.[1]

Molecular Snapshot:

PropertyValueSource
Molecular Formula C18H14BrNO3[2][5]
Molecular Weight 372.2 g/mol [2][5]
IUPAC Name 5-(2-bromoacetyl)-8-(phenylmethoxy)-1H-quinolin-2-one[2][5]

The quinoline scaffold itself is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties.[6][7][8] The journey of any such candidate, however, begins with a fundamental question: can it get to where it needs to go in the body? This is where lipophilicity and permeability come into play.

Section 2: In Silico Assessment - Predicting "Drug-Likeness"

Before embarking on resource-intensive experimental assays, in silico predictive models offer a rapid and cost-effective means of evaluating a compound's potential as an orally bioavailable drug.[9][10][11] One of the most influential guidelines in this area is Lipinski's Rule of Five.[12][13][14][15]

Applying Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of simple molecular descriptors to forecast the likelihood of poor oral absorption or permeation.[12][16] An orally active drug generally has no more than one violation of the following criteria:[12][15]

  • Molecular Weight (MW) ≤ 500 Daltons: Our compound has a molecular weight of 372.2 g/mol , which is well within this limit.[2][5]

  • LogP (octanol-water partition coefficient) ≤ 5: The calculated XLogP3 value for our compound is 3.3, indicating a favorable lipophilicity.[3][5]

  • Hydrogen Bond Donors (HBD) ≤ 5: The molecule has one hydrogen bond donor (the hydroxyl group).

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The molecule has three hydrogen bond acceptors (the two oxygen atoms in the quinoline core and the oxygen in the bromoacetyl group).

Predictive Data Summary

The following table summarizes the key in silico predicted properties of our target molecule.

ParameterPredicted ValueMethod/ToolSignificance
Molecular Weight 372.2 g/mol PubChemAdheres to Lipinski's Rule of Five.[12][14][15]
XLogP3 3.3PubChemIndicates optimal lipophilicity for membrane permeation.[3][5]
Hydrogen Bond Donors 1CalculatedAdheres to Lipinski's Rule of Five.[12][14][15]
Hydrogen Bond Acceptors 3CalculatedAdheres to Lipinski's Rule of Five.[12][14][15]
Topological Polar Surface Area (TPSA) 55.4 ŲEchemiSuggests good intestinal absorption and blood-brain barrier penetration.[3]

Section 3: Experimental Determination of Lipophilicity

While in silico predictions are valuable, experimental data provides the gold standard for understanding a compound's behavior. The octanol-water partition coefficient (LogP) is the most widely used measure of lipophilicity.

The Shake-Flask Method with HPLC Analysis

The shake-flask method is the traditional and most reliable technique for determining LogP.[17] This method involves partitioning the compound between n-octanol and water (or a buffer of physiological pH, to determine LogD) and then measuring the concentration in each phase.[18][19]

  • Preparation of Phases:

    • Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4.

    • Pre-saturate PBS (pH 7.4) with n-octanol.

  • Sample Preparation:

    • Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).

  • Partitioning:

    • In a suitable vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated PBS. The ratio of the volumes can be adjusted based on the expected LogD to ensure measurable concentrations in both phases.[19]

    • Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully sample a precise volume from both the n-octanol and aqueous layers.

    • Analyze the concentration of the compound in each sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation:

    • The LogD at pH 7.4 is calculated using the following formula: LogD7.4 = log10([Compound]octanol / [Compound]aqueous)

Section 4: Experimental Assessment of Permeability

Permeability is a measure of a compound's ability to cross biological membranes. Two widely used in vitro models for predicting intestinal permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane, mimicking the gastrointestinal tract (GIT).[20][21][22] It is a cost-effective method for early-stage screening of compounds.[23]

  • Membrane Preparation:

    • A 96-well filter plate (donor plate) is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.[20]

  • Compound Preparation:

    • Prepare a solution of this compound in a suitable buffer (e.g., PBS at pH 7.4) at a known concentration (e.g., 50 µM).[24]

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Add the compound solution to the wells of the donor plate.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".[24]

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[22][24]

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated, which reflects the rate of passive diffusion across the artificial membrane.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Donor_Plate Coat Donor Plate with Lipid Assemble Assemble 'Sandwich' Donor_Plate->Assemble Compound_Sol Prepare Compound Solution Compound_Sol->Assemble Acceptor_Plate Fill Acceptor Plate with Buffer Acceptor_Plate->Assemble Incubate Incubate Assemble->Incubate Quantify Quantify Compound in Donor & Acceptor Incubate->Quantify Calculate Calculate Papp Quantify->Calculate caption PAMPA Experimental Workflow

Caption: A simplified workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[25] It utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium, including the presence of active transporters.[25]

  • Cell Culture:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[26]

  • Monolayer Integrity Check:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[25]

  • Transport Studies (Bidirectional):

    • Apical to Basolateral (A-B) Transport (Absorption): The compound solution (e.g., 10 µM) is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time (e.g., 2 hours).[25][27]

    • Basolateral to Apical (B-A) Transport (Efflux): The compound is added to the basolateral chamber, and its transport to the apical chamber is measured.

  • Sample Analysis:

    • Samples are collected from the receiver chamber at specified time points and analyzed by LC-MS/MS to determine the concentration of the compound.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

    • The Efflux Ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests that the compound may be a substrate for active efflux transporters.

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_transport Transport Experiment cluster_data Data Analysis Seed_Cells Seed Caco-2 Cells on Transwell Inserts Differentiate Culture for ~21 Days Seed_Cells->Differentiate Check_Integrity Measure TEER Differentiate->Check_Integrity Add_Compound Add Compound to Donor Chamber (A or B) Check_Integrity->Add_Compound Incubate_Transport Incubate (e.g., 2h) Add_Compound->Incubate_Transport Sample_Receiver Sample Receiver Chamber Incubate_Transport->Sample_Receiver Analyze_Samples Quantify Compound (LC-MS/MS) Sample_Receiver->Analyze_Samples Calculate_Papp Calculate Papp (A-B & B-A) Analyze_Samples->Calculate_Papp Calculate_ER Calculate Efflux Ratio Calculate_Papp->Calculate_ER caption Caco-2 Permeability Assay Workflow

Caption: A schematic representation of the Caco-2 permeability assay workflow.

Section 5: Synthesizing the Data - A Holistic View

By integrating the in silico predictions with robust experimental data, a comprehensive profile of this compound's lipophilicity and permeability can be established.

Hypothetical Integrated Data Summary:

ParameterValue/ClassificationMethodologyInterpretation
LogP (calculated) 3.3XLogP3Favorable lipophilicity for passive diffusion.
LogD at pH 7.4 (experimental) Hypothetical: 3.1Shake-Flask with HPLCConfirms optimal lipophilicity under physiological conditions.
PAMPA Papp (A-B) Hypothetical: HighPAMPA-GITSuggests good passive permeability across the intestinal barrier.
Caco-2 Papp (A-B) Hypothetical: Moderate to HighCaco-2 AssayIndicates good absorptive permeability.
Caco-2 Papp (B-A) Hypothetical: Moderate to HighCaco-2 AssayTo be determined.
Efflux Ratio Hypothetical: < 2Caco-2 AssaySuggests the compound is not a significant substrate for efflux pumps.

Conclusion: Charting the Path Forward

The initial in silico assessment of this compound, based on Lipinski's Rule of Five, is highly encouraging, suggesting that the molecule possesses "drug-like" properties conducive to oral bioavailability. The outlined experimental protocols for determining LogD, PAMPA permeability, and Caco-2 permeability provide a robust framework for validating these predictions and gaining a deeper, mechanistic understanding of its transport characteristics. A favorable outcome from these experimental studies would strongly support the continued investigation of this quinoline derivative and its analogues as promising therapeutic candidates, particularly in the development of novel β2 adrenoreceptor agonists. This guide serves as a foundational resource for researchers dedicated to advancing such molecules from promising hits to potential life-saving medicines.

References

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  • Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies. (2022). PubMed.
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An In-depth Technical Guide to the Fluorescence Properties of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the fluorescence properties of quinoline-based compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles governing their fluorescence, synthetic methodologies, key factors influencing their photophysical characteristics, and their diverse applications, particularly in the realms of biological imaging and sensing.

Introduction: The Quinoline Scaffold - A Privileged Structure in Fluorescence Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a foundational scaffold for a vast array of fluorescent molecules.[1][2] Its inherent photophysical properties, coupled with its synthetic tractability, have positioned quinoline and its derivatives as indispensable tools in various scientific disciplines.[3][4] The nitrogen atom within the quinoline ring system provides a key site for modulating electronic properties and for coordinating with target molecules, leading to discernible changes in fluorescence.[3] While historically significant as the core of quinine, the first well-defined small-molecule fluorophore, the full potential of the quinoline scaffold in designing advanced fluorescent probes is still being actively explored.[3]

This guide will navigate the intricacies of quinoline fluorescence, moving beyond a mere cataloging of compounds to provide a deeper understanding of the structure-property relationships that govern their emissive behavior.

The Heart of the Matter: Understanding the Fluorescence of Quinoline Derivatives

The fluorescence of quinoline-based compounds is intrinsically linked to their electronic structure. The extended π-conjugated system of the quinoline ring allows for the absorption of ultraviolet or visible light, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of this excited state back to the ground state can occur via the emission of a photon, a process we observe as fluorescence.

Several key photophysical processes can occur in excited quinoline derivatives, including:

  • Intramolecular Charge Transfer (ICT): This is a crucial mechanism in many quinoline-based probes.[2] Upon excitation, electron density can shift from an electron-donating group (donor) to an electron-accepting part of the molecule (acceptor), creating a more polar excited state. This charge redistribution often leads to a large Stokes shift and sensitivity to the local environment.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In certain hydroxy-substituted quinolines, an intramolecular proton transfer can occur in the excited state.[5] This process leads to the formation of a transient tautomer with distinct fluorescence properties, often resulting in dual emission and providing a mechanism for sensing.

  • Photoinduced Electron Transfer (PET): The fluorescence of a quinoline fluorophore can be quenched by a nearby electron-rich or electron-poor moiety through PET.[6][7] This "on-off" switching mechanism is widely exploited in the design of chemosensors.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a quinoline-based ligand can restrict intramolecular rotations and vibrations, leading to a significant enhancement of fluorescence intensity.[8]

The interplay of these mechanisms, dictated by the specific molecular design, gives rise to the diverse and tunable fluorescence properties of quinoline compounds.

Synthetic Strategies: Building the Fluorescent Toolbox

The versatility of the quinoline scaffold stems from the numerous synthetic routes available for its construction and functionalization. While classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are well-established, modern synthetic chemistry offers more efficient and modular approaches.[9]

A particularly effective and increasingly popular strategy involves a modular design, where different functional domains can be readily introduced to fine-tune the probe's properties.[3] A common modular approach consists of:

  • A Fluorophore Core: The quinoline ring system.

  • A Recognition Moiety: A functional group designed to selectively interact with a specific analyte (e.g., a metal ion, a biomolecule).

  • A Linker: A spacer that connects the fluorophore to the recognition moiety.

This modularity allows for the rational design of probes with tailored absorption and emission wavelengths, quantum yields, and analyte specificities.

General Synthetic Workflow for a 6-Bromoquinoline-Based Fluorescent Probe

A common starting material for the synthesis of functionalized quinoline probes is 6-bromoquinoline, as the bromine atom provides a convenient handle for further derivatization via cross-coupling reactions.[10]

Experimental Protocol: Synthesis of a Functionalized Quinoline Probe from 6-Bromoquinoline [10]

  • Nitration of 6-Bromoquinoline:

    • Cool concentrated sulfuric acid in an ice bath.

    • Slowly add 6-bromoquinoline to the cooled acid with continuous stirring.

    • Add fuming nitric acid dropwise, maintaining a low temperature.

    • Allow the reaction to stir at room temperature, monitoring its progress by thin-layer chromatography (TLC).

    • Pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography.

  • Further Functionalization:

    • The resulting nitro-bromoquinoline can then be subjected to various cross-coupling reactions (e.g., Suzuki, Sonogashira) at the bromine position to introduce diverse functionalities.

    • The nitro group can be reduced to an amine, which can then be further modified to install the desired recognition moiety.

G 6-Bromoquinoline 6-Bromoquinoline Nitration Nitration 6-Bromoquinoline->Nitration H₂SO₄, HNO₃ Nitro-bromoquinoline Nitro-bromoquinoline Nitration->Nitro-bromoquinoline Cross-Coupling Cross-Coupling Nitro-bromoquinoline->Cross-Coupling e.g., Suzuki Reduction Reduction Nitro-bromoquinoline->Reduction e.g., SnCl₂ Functionalized Quinoline Functionalized Quinoline Cross-Coupling->Functionalized Quinoline Amino-bromoquinoline Amino-bromoquinoline Reduction->Amino-bromoquinoline Derivatization Derivatization Amino-bromoquinoline->Derivatization Introduction of Receptor Fluorescent Probe Fluorescent Probe Derivatization->Fluorescent Probe

Tuning the Glow: Factors Influencing Quinoline Fluorescence

The fluorescence properties of quinoline derivatives are highly sensitive to their molecular structure and local environment. A thorough understanding of these factors is crucial for the rational design of probes with desired characteristics.

Substituent Effects

The nature and position of substituents on the quinoline ring have a profound impact on its photophysical properties.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and hydroxyl (-OH) generally increase the fluorescence quantum yield and cause a red-shift (bathochromic shift) in the emission spectrum.[11]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and carboxyl (-COOH) often decrease or even quench the fluorescence.[11]

This "push-pull" electronic effect is a cornerstone of fluorophore design. For instance, placing an electron-donating group at one end of the quinoline system and an electron-withdrawing group at the other can enhance intramolecular charge transfer, leading to desirable properties like large Stokes shifts and solvatochromism.[10]

Environmental Factors

pH: The pH of the surrounding medium can significantly alter the fluorescence of quinoline compounds.[11] The nitrogen atom in the quinoline ring can be protonated in acidic conditions, which often leads to a substantial increase in fluorescence intensity and a shift in the emission wavelength.[12][13][14][15] This pH sensitivity is a key feature exploited in the development of pH sensors for biological applications, such as imaging acidic organelles like lysosomes.[3]

Solvent Polarity (Solvatochromism): Many quinoline derivatives exhibit solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent.[3][16][17] This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules.[16] Highly polar solvents tend to stabilize polar excited states, resulting in a red-shift of the emission maximum.[17] This property can be harnessed to probe the polarity of microenvironments, such as the binding sites of proteins.[3]

Quantitative Characterization: Measuring Fluorescence Quantum Yield

A critical parameter for characterizing any fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process.[18] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[18][19]

There are two primary methods for determining the fluorescence quantum yield: the absolute method and the relative method.[18] The relative method is more commonly employed and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[18]

Protocol for Relative Quantum Yield Determination

Experimental Protocol: Relative Determination of Fluorescence Quantum Yield [18][19]

  • Reagent and Equipment Preparation:

    • Select a suitable reference standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

    • Use high-purity spectroscopic grade solvents.[20]

    • Prepare a series of dilutions for both the sample and the standard.

    • Required equipment: UV-Vis spectrophotometer and a fluorescence spectrometer.

  • Absorbance Measurements:

    • Record the absorbance spectrum for each dilution of the sample and the standard using a UV-Vis spectrophotometer.

    • Ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[19][21]

  • Fluorescence Measurements:

    • Set the excitation wavelength to a value where both the sample and the standard have significant absorbance.

    • Record the fluorescence emission spectrum for each solution.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each sample and standard solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The plot should be linear and pass through the origin. Determine the gradient (slope) of each line.

    • Calculate the quantum yield of the sample (Φs) using the following equation:

      Φs = Φr * (Grads / Gradr) * (ns² / nr²)

      Where:

      • Φr is the quantum yield of the reference standard.

      • Grads and Gradr are the gradients of the plots for the sample and the reference, respectively.

      • ns and nr are the refractive indices of the solvents used for the sample and the reference, respectively.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis Prepare Dilutions (Sample & Standard) Prepare Dilutions (Sample & Standard) Measure Absorbance (UV-Vis) Measure Absorbance (UV-Vis) Prepare Dilutions (Sample & Standard)->Measure Absorbance (UV-Vis) Measure Fluorescence (Fluorometer) Measure Fluorescence (Fluorometer) Prepare Dilutions (Sample & Standard)->Measure Fluorescence (Fluorometer) Integrate Emission Spectra Integrate Emission Spectra Plot Integrated Intensity vs. Absorbance Plot Integrated Intensity vs. Absorbance Integrate Emission Spectra->Plot Integrated Intensity vs. Absorbance Calculate Gradients Calculate Gradients Plot Integrated Intensity vs. Absorbance->Calculate Gradients Calculate Quantum Yield Calculate Quantum Yield Calculate Gradients->Calculate Quantum Yield

Quantum Yields of Representative Quinoline-Based Fluorophores

The quantum yields of quinoline derivatives can vary widely depending on their structure and environment.

Fluorophore ClassRepresentative Compound/DerivativeQuantum Yield (Φf)Solvent
Quinoline Derivative2-(2-Aminoethoxy)quinoline (representative)~0.12–0.85Methanol
Quinoline-Fused QuinazolinoneCompound 4c0.1063 - 0.3681Various
Quinoline-Fused QuinazolinoneCompound 4k0.1522 - 0.8019Various
5-Chloro-8-hydroxyquinoline Complexwith Al³⁺0.087Not Specified
5-Chloro-8-hydroxyquinoline Complexwith Mg²⁺0.094Not Specified
5-Chloro-8-hydroxyquinoline Complexwith Zn²⁺0.051Not Specified
5-Chloro-8-hydroxyquinoline Complexwith Cd²⁺0.021Not Specified
7-Amino-1-methyl quinolinium-based probeH₂Q²⁺ form~0.6 - 0.8Aqueous

Data compiled from references[6][7][9][22][23].

Applications in Focus: From Bioimaging to Sensing

The tunable fluorescence properties of quinoline-based compounds make them highly valuable in a wide range of applications, particularly in the life sciences.[1][2]

Bioimaging

Fluorescence imaging is a powerful, non-invasive technique for visualizing biological processes at the molecular level.[1][2] Quinoline-based fluorescent probes have emerged as indispensable tools for various bioimaging applications due to their high sensitivity, specificity, and ability to be targeted to specific cellular compartments or biomolecules.[1][2]

  • Cellular Staining and Organelle Targeting: Quinoline derivatives have been successfully employed for staining various cellular components. For instance, their pH sensitivity allows for the specific imaging of lysosomes.[1]

  • Lipid Droplet Imaging: Specially designed quinoline-based multiphoton fluorescent probes have been developed for the selective detection of lipid droplets in live cells, offering advantages like deeper tissue penetration and lower phototoxicity.[1][2]

  • Sentinel Lymph Node Mapping: Novel quinoline-based probes have shown promise as lymphatic tracers for the accurate detection of sentinel lymph nodes, which is crucial in cancer staging.[24]

Chemosensors

The sensitivity of quinoline fluorescence to the local environment makes it an excellent platform for the development of chemosensors for various analytes.

  • Metal Ion Sensing: Quinoline derivatives, particularly those incorporating the 8-hydroxyquinoline moiety, are widely used as fluorescent sensors for metal ions such as Zn²⁺, Fe³⁺, and Cu²⁺.[4][25][26][27][28] The binding of a metal ion to the quinoline-based ligand can induce a significant change in fluorescence intensity or a shift in the emission wavelength, enabling the sensitive and selective detection of the target ion.[25][28]

  • pH Sensing: As previously discussed, the inherent pH sensitivity of the quinoline core allows for the development of ratiometric fluorescent probes for monitoring intracellular pH.[3]

  • Sensing of Reactive Oxygen Species (ROS): Quinoline-based probes have been designed to detect reactive oxygen species like hypochlorous acid, which play important roles in physiological and pathological processes.[8]

Conclusion and Future Outlook

Quinoline-based compounds represent a remarkably versatile class of fluorophores with a rich and expanding repertoire of applications. Their tunable photophysical properties, coupled with their synthetic accessibility, have firmly established them as powerful tools in chemical biology, materials science, and drug discovery. The ongoing development of novel synthetic methodologies and a deeper understanding of the intricate interplay between molecular structure and fluorescence will undoubtedly continue to drive the innovation of next-generation quinoline-based probes with enhanced brightness, photostability, and sensing capabilities. As we continue to unravel the complexities of biological systems, the demand for sophisticated molecular tools will only grow, and quinoline-based fluorophores are poised to play an increasingly pivotal role in advancing our scientific frontiers.

References

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). National Institutes of Health.
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  • Fluorescence emission of quinoline and derivatives in ethanol. (n.d.). ResearchGate.
  • Preparation and photophysical properties of quinazoline-based fluorophores. (2020).
  • Fluorescence enhancement of quinolines by protonation. (2020). RSC Advances (RSC Publishing).
  • “One‐step” synthesis of designed quinoline probes. (n.d.). ResearchGate.
  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). ACS Sensors.
  • Fluorescence enhancement of quinolines by protonation. (2020). Semantic Scholar.
  • synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. (2018). Semantic Scholar.
  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. (2024). ResearchGate.
  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). National Institutes of Health.
  • Synthesis of a Quinoline-Coumarin Fluorescent Probe and its Applications. (2023). ResearchGate.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2023). Arabian Journal of Chemistry.

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Methodological & Application

Synthesis Protocol for 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS No. 100331-89-3), a key intermediate in the development of novel pharmaceuticals.[1][2][3][4][5] Specifically, this compound serves as a critical building block for phenylethanolamine derivatives, which are potent β2 adrenoreceptor agonists used in the treatment of respiratory diseases.[1][2][3][4][5][6] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive walkthrough of the synthesis, including the underlying chemical principles, safety precautions, and detailed experimental procedures.

Introduction

This compound is a multifaceted chemical entity featuring a quinoline core, a benzyloxy group, and a reactive bromoacetyl substituent.[7] This unique combination of functional groups makes it an invaluable precursor in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, known for a wide range of biological activities.[7][8] The benzyloxy group enhances the molecule's lipophilicity, which can be crucial for its interaction with biological targets, while the bromoacetyl group provides a reactive handle for further molecular elaboration.[7]

The primary application of this intermediate is in the synthesis of β2 adrenoreceptor agonists.[1][2][3][4][5] These drugs are fundamental in the management of asthma and chronic obstructive pulmonary disease (COPD). The synthesis of these complex molecules relies on the availability of high-purity starting materials like this compound.

The synthesis described herein involves a Friedel-Crafts acylation of 8-benzyloxy-2-hydroxyquinoline. This classic yet powerful reaction allows for the introduction of the bromoacetyl group onto the quinoline ring system.[9][10][11] Understanding the mechanism and optimizing the reaction conditions are paramount to achieving a high yield and purity of the desired product.

Chemical and Physical Properties

PropertyValue
CAS Number 100331-89-3[1][3][4][5][12]
Molecular Formula C18H14BrNO3[1][3][5][7][12]
Molecular Weight 372.22 g/mol [3][5][12]
Appearance White to off-white solid[1][5][6][13]
Melting Point 192-194 °C[6]
Boiling Point 602.6±55.0 °C (Predicted)[6]
Density 1.479±0.06 g/cm3 (Predicted)[6]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate[6]

Synthesis Pathway Overview

The synthesis of this compound is achieved through a Friedel-Crafts acylation of 8-benzyloxy-2-hydroxyquinoline with bromoacetyl bromide in the presence of a Lewis acid catalyst, typically aluminum chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_reaction Core Reaction cluster_workup Workup & Purification 8-Benzyloxy-2-hydroxyquinoline 8-Benzyloxy-2-hydroxyquinoline Friedel_Crafts Friedel-Crafts Acylation 8-Benzyloxy-2-hydroxyquinoline->Friedel_Crafts Bromoacetyl_bromide Bromoacetyl Bromide Bromoacetyl_bromide->Friedel_Crafts Aluminum_Chloride Aluminum Chloride (Catalyst) Aluminum_Chloride->Friedel_Crafts Catalyst Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Friedel_Crafts Temperature Controlled Temperature (0 °C to rt) Temperature->Friedel_Crafts Quenching Quenching with aq. HCl Friedel_Crafts->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Recrystallization Extraction->Purification Product 8-Benzyloxy-5-(2-bromoacetyl)- 2-hydroxyquinoline Purification->Product Friedel_Crafts_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Reactants Bromoacetyl Bromide + AlCl3 Acylium_Ion [Br-CH2-C=O]+ (Acylium Ion) + [AlCl3Br]- Reactants->Acylium_Ion Lewis Acid Activation Sigma_Complex Sigma Complex (Arenium Ion) Quinoline 8-Benzyloxy-2-hydroxyquinoline Quinoline->Sigma_Complex Nucleophilic Attack on Acylium Ion Deprotonation Loss of Proton Sigma_Complex->Deprotonation Product 8-Benzyloxy-5-(2-bromoacetyl)- 2-hydroxyquinoline Deprotonation->Product Restoration of Aromaticity

Sources

Application Note: Synthesis of Potent β2-Adrenoreceptor Agonists Using 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Introduction and Scientific Principle

β2-adrenoreceptor (β2-AR) agonists are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Their therapeutic effect is derived from their ability to relax airway smooth muscle, leading to bronchodilation.[3][4] The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to be a key pharmacophore in a wide range of biologically active compounds.[5][6][7] This application note details a robust synthetic protocol for the preparation of potent β2-adrenoreceptor agonists by leveraging the key intermediate, 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline.[8][9]

The synthetic strategy hinges on a nucleophilic substitution reaction. The bromoacetyl group at the 5-position of the quinoline core is a potent electrophile.[10] This allows for the efficient alkylation of a primary or secondary amine, which constitutes the "tail" region of the target β2-agonist. This tail region is crucial for modulating the duration of action and selectivity of the final compound.[11][12] The 8-benzyloxy group serves a dual purpose: it acts as a protecting group for the phenolic hydroxyl and enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties.[10][13]

This protocol provides a self-validating system, including detailed steps for synthesis, purification, and characterization, culminating in an example of a functional in vitro assay to confirm the biological activity of the synthesized compound.

Synthetic Workflow and Mechanism

The overall process involves the coupling of the key quinoline intermediate with a selected amine, followed by purification and characterization. The core reaction is an SN2 displacement of the bromide by the amine nucleophile.

G cluster_synthesis Synthesis & Purification cluster_validation Validation A 8-Benzyloxy-5-(2-bromoacetyl) -2-hydroxyquinoline (Intermediate 1) C Nucleophilic Substitution (Coupling Reaction) A->C B Target Amine (R-NH2) (Intermediate 2) B->C D Crude Product Mixture C->D E Purification (e.g., Column Chromatography) D->E F Pure β2-Agonist E->F G Structural Characterization (NMR, MS, HPLC) F->G H Functional Assay (cAMP Accumulation) F->H I Validated Active Compound G->I H->I

Figure 1: Overall experimental workflow from synthesis to validation.

Materials, Reagents, and Equipment

Reagents & Solvents Grade Supplier Example
This compound≥97%Santa Cruz Biotechnology[8]
(R)-2-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)ethan-1-amine≥98%Custom Synthesis
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Silica Gel230-400 meshSorbent Technologies
Equipment
Magnetic stirrer with heating
Round-bottom flasks
Condenser and inert gas (N₂/Ar) setup
Rotary evaporator
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Flash chromatography system
NMR Spectrometer (≥400 MHz)
LC-MS System

Experimental Protocol: Synthesis of a Model β2-Agonist

This protocol describes the synthesis of a potent long-acting β2-agonist analog.

Step 1: Coupling Reaction

  • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 g, 2.68 mmol, 1.0 eq).

  • Dissolve the starting material in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add (R)-2-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)ethan-1-amine (0.64 g, 2.95 mmol, 1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.7 mL, 4.02 mmol, 1.5 eq).

    • Causality Explanation: DIPEA is a non-nucleophilic base used to scavenge the hydrobromic acid (HBr) byproduct of the reaction. Its steric hindrance prevents it from competing with the primary amine as a nucleophile.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the bromoacetyl starting material (visualized under UV light) indicates reaction completion.

Step 2: Work-up and Extraction

  • Once the reaction is complete, pour the mixture into 100 mL of deionized water.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 3: Purification

  • Purify the resulting crude residue by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column.

  • Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., from 20% to 80% EtOAc).

    • Causality Explanation: A gradient elution is used to first elute non-polar impurities, followed by the product of intermediate polarity, and finally any remaining polar starting materials or byproducts.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the final compound as an off-white solid.[14]

Characterization and Quality Control

The identity, purity, and yield of the final product must be rigorously confirmed.

Analysis Parameter Expected Result
Yield %Typically 60-80%
¹H NMR Chemical Shifts (δ)Peaks corresponding to quinoline, benzyloxy, and indenyl protons.
LC-MS Purity & [M+H]⁺Purity >95%; Calculated m/z for C₃₇H₄₀N₂O₃: 572.30. Found: 573.31.
HPLC Purity>95% area under the curve (AUC) at a specified wavelength (e.g., 254 nm).

Application: In Vitro Functional Assay Protocol

To validate the biological activity of the synthesized compound, a functional assay measuring the activation of the β2-adrenoreceptor is essential. A common method is to measure the downstream accumulation of cyclic AMP (cAMP), a key second messenger in the β2-AR signaling pathway.[3][15][16]

Principle: Agonist binding to the Gs-protein coupled β2-AR activates adenylyl cyclase, which converts ATP to cAMP.[4] The amount of cAMP produced is proportional to the agonist's potency and efficacy.

Brief Protocol: cAMP Accumulation Assay

  • Cell Culture: Culture HEK293 cells (or other suitable cell line) stably expressing the human β2-adrenoreceptor in appropriate media. Plate cells in a 96-well plate and grow to ~80% confluency.[15][17]

  • Compound Preparation: Prepare a serial dilution of the synthesized agonist (e.g., from 1 pM to 10 µM) in assay buffer. Include a known β2-agonist like isoproterenol as a positive control.[18][19]

  • Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.[15] Replace the media with the compound dilutions and incubate for 10-30 minutes at 37°C.[18][19]

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensor assays).[17][19]

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration), which is a measure of the agonist's potency.

G agonist β2-Agonist (Synthesized Compound) receptor β2-Adrenoceptor agonist->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP (Second Messenger) atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates response Smooth Muscle Relaxation (Bronchodilation) pka->response Leads to

Figure 2: Simplified β2-adrenoreceptor signaling pathway.

Safety and Handling Precautions

  • This compound: This is a reactive α-halo ketone. It should be handled with care in a chemical fume hood. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20]

  • Bromoacetyl bromide (related compound): Compounds of this class are lachrymators and corrosive.[21][22][23] Handle with extreme caution.

  • Solvents: DMF is a reproductive toxin. Anhydrous solvents are reactive with water. Handle all solvents in a well-ventilated area and away from ignition sources.

References

  • Barrett, V. J., et al. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of Medicinal Chemistry, 53(11), 4474-4486. [Link]
  • Procopiou, P. A., et al. (2009). Synthesis and Structure−Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Arylsulfonamide Groups. Journal of Medicinal Chemistry, 52(8), 2280-2288. [Link]
  • Sysem Chem. (n.d.). Bromoacetyl Bromide MSDS/SDS.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
  • apicule. (n.d.). This compound (CAS No: 100331-89-3) API Intermediate Manufacturers.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%.
  • National Center for Biotechnology Information. (n.d.). Bromoacetyl bromide. PubChem Compound Database.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • Innoprot. (n.d.). beta2 adrenoceptor Assay.
  • Google Patents. (n.d.). WO2000075114A1 - Beta2-adrenoceptor agonists.
  • ResearchGate. (n.d.). Effect of β2 AR modulators on agonist-induced cAMP accumulation.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chandra, D., et al. (2023). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. [Link]
  • Ghavri, M. S., et al. (2023). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 28(14), 5364. [Link]
  • Tat-Aj-S, P. A. (2023). Beta2-Agonists. In StatPearls.
  • da Gama, A. N. S., & Soeiro, M. N. C. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design, 27(15), 1757-1762. [Link]
  • Wikipedia. (n.d.). Beta2-adrenergic agonist.
  • Barisione, G., & Cazzola, M. (2017). BETA2-ADRENERGIC AGONISTS ARE SYMPATHOMIMETIC DRUGS WITH A MYOLYTIC-SPASMOGENIC ACTION. Biolife, 5(2). [Link]
  • Billington, C. K., & Penn, R. B. (2014). β2-agonists. In Asthma: Comorbidities, Co-existing Conditions, and Differential Diagnosis. Academic Press. [Link]
  • Siddiqui, A. A., & Preuss, C. V. (2023). Beta 2 Receptor Agonists and Antagonists. In StatPearls.

Sources

Synthesis of Novel Phenylethanolamine Derivatives from 8-Benzyloxy-5-bromoacetylquinolin-2-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its unique electronic properties and rigid structure allow for specific interactions with biological targets, making it a privileged scaffold in drug design.[3][4] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4] This application note focuses on the synthesis of novel phenylethanolamine derivatives based on a quinolinone core, a class of compounds with significant potential as selective β2-adrenergic receptor agonists for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[5]

The synthetic strategy detailed herein utilizes the key intermediate, 8-benzyloxy-5-bromoacetylquinolin-2-ol, to construct the desired phenylethanolamine side chain. This guide provides a comprehensive, step-by-step protocol for this synthesis, along with insights into the underlying chemical principles and characterization of the resulting products.

Synthetic Strategy: A Two-Step Approach to Phenylethanolamine Derivatives

The preparation of the target phenylethanolamine derivatives from 8-benzyloxy-5-bromoacetylquinolin-2-ol is achieved through a robust two-step synthetic sequence:

  • Nucleophilic Substitution: The α-bromo ketone functionality of 8-benzyloxy-5-bromoacetylquinolin-2-ol serves as a potent electrophile. Reaction with a primary amine leads to the formation of an α-amino ketone intermediate via a nucleophilic substitution reaction. The choice of the primary amine is critical as it introduces the desired substituent on the ethanolamine side chain, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

  • Ketone Reduction: The carbonyl group of the α-amino ketone intermediate is subsequently reduced to a hydroxyl group to yield the final phenylethanolamine derivative. This reduction is typically accomplished using a mild and selective reducing agent, such as sodium borohydride, which selectively reduces the ketone without affecting other functional groups in the molecule.

This synthetic approach is exemplified by the preparation of Carmoterol, a potent and long-acting β2-adrenoceptor agonist.[6][7]

Experimental Protocols

PART 1: Synthesis of the α-Amino Ketone Intermediate

This protocol describes the reaction of 8-benzyloxy-5-bromoacetylquinolin-2-ol with a primary amine to form the corresponding α-amino ketone.

Materials and Reagents:

  • 8-Benzyloxy-5-bromoacetylquinolin-2-ol

  • Primary amine (e.g., (R)-2-(4-methoxyphenyl)-1-methylethylamine for Carmoterol synthesis)

  • Triethylamine (Et3N) or other suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

  • Flash chromatography system

Detailed Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 8-benzyloxy-5-bromoacetylquinolin-2-ol (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by triethylamine (1.2 eq). The triethylamine acts as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the α-amino ketone. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion of the reaction, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution to remove any acidic impurities, followed by brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude α-amino ketone.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-amino ketone intermediate.

PART 2: Reduction of the α-Amino Ketone to the Phenylethanolamine Derivative

This protocol details the reduction of the α-amino ketone intermediate to the final phenylethanolamine product.

Materials and Reagents:

  • α-Amino ketone intermediate from Part 1

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

  • Flash chromatography system

Detailed Protocol:

  • Reaction Setup: Dissolve the α-amino ketone (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: To the cooled and stirred solution, add sodium borohydride (1.5 - 2.0 eq) portion-wise. The portion-wise addition helps to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC. The disappearance of the starting ketone and the appearance of a more polar spot indicates the formation of the alcohol. The reaction is typically complete within 1-2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution to decompose the excess sodium borohydride.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the alcohol solvent. Partition the residue between ethyl acetate and water. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude phenylethanolamine derivative.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure phenylethanolamine derivative.

Characterization of the Synthesized Derivatives

The structure and purity of the synthesized phenylethanolamine derivatives should be confirmed by a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Appearance of a new multiplet in the 4.5-5.5 ppm region corresponding to the benzylic proton (CH-OH). Disappearance of the singlet for the bromoacetyl methylene protons. Characteristic signals for the quinolinone core and the amine substituent.
¹³C NMR Appearance of a new signal in the 65-75 ppm region for the benzylic carbon (CH-OH). Disappearance of the ketone carbonyl signal (typically >190 ppm).
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target phenylethanolamine derivative.
Infrared (IR) Spectroscopy Appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Disappearance of the C=O stretching band of the α-bromo ketone.

Representative ¹H NMR Data for a Quinoline-based Phenylethanolamine Derivative:

The following is a representative ¹H NMR spectrum of a compound structurally similar to the target molecules. The exact chemical shifts will vary depending on the specific amine substituent.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.14 (d, J = 8.4 Hz, 1H), 7.85 (s, 1H), 7.71 (d, J = 8.4 Hz, 1H), 7.64 (t, J = 7.2 Hz, 1H), 7.36-7.52 (m, 6H), 7.29 (d, J = 8.4 Hz, 2H), 6.79 (d, J = 8.0 Hz, 2H), 4.02 (s, 2H).[3]

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Ketone Reduction Start 8-Benzyloxy-5-bromoacetylquinolin-2-ol Intermediate α-Amino Ketone Intermediate Start->Intermediate Primary Amine, Et3N, DMF Product Phenylethanolamine Derivative Intermediate->Product NaBH4, MeOH

Caption: Synthetic workflow for the preparation of phenylethanolamine derivatives.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of novel phenylethanolamine derivatives from the versatile building block, 8-benzyloxy-5-bromoacetylquinolin-2-ol. The described two-step sequence of nucleophilic substitution followed by ketone reduction is an efficient and modular approach for generating a library of potential β2-adrenergic receptor agonists. The provided experimental details and characterization guidelines are intended to assist researchers in the fields of medicinal chemistry and drug development in the exploration of new therapeutic agents based on the quinoline scaffold.

References

  • Ningbo Innopharmchem Co., Ltd. The Role of Quinoline Derivatives in Modern Drug Discovery.
  • Li, W. R., et al. (2021). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 26(21), 6533.
  • Xiong, B., et al. (2018). Straightforward Synthesis of Quinolines from Enones and 2-aminobenzyl Alcohols Using an Iridium-Catalyzed Transfer Hydrogenative Strategy. The Royal Society of Chemistry.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19376.

Sources

Application Notes and Protocols for the Quantification of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is a complex heterocyclic compound with significant potential in pharmaceutical development.[1][2][3] Its structure, featuring a quinoline core, a benzyloxy group, a hydroxyl group, and a reactive bromoacetyl moiety, makes it a valuable intermediate in the synthesis of various biologically active molecules, including β2 adrenoreceptor agonists.[3][4] The precise and accurate quantification of this compound is paramount during drug discovery, development, and for quality control of active pharmaceutical ingredients (APIs).[2]

This document provides detailed analytical methodologies for the quantification of this compound in various sample matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundation for robust and reliable analysis. The methods are grounded in established analytical principles and adhere to international validation guidelines to ensure data integrity.[5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₈H₁₄BrNO₃[1][8]
Molecular Weight 372.22 g/mol [3][8]
Appearance Off-white solid[9]
Key Structural Features Quinoline core, benzyloxy group, bromoacetyl group, hydroxyl group[1]
Solubility Expected to be soluble in organic solvents like acetonitrile, methanol, and chloroform.[4]-
Chromophores The quinoline and benzyloxy groups suggest strong UV absorbance.[10][11]-
Reactivity The bromoacetyl group is a reactive electrophile.[2]-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for the quantification of non-volatile and thermally labile compounds like this compound.[12] The presence of extensive chromophores in the molecule allows for sensitive detection using a UV detector.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected due to the non-polar nature of the benzyloxy and quinoline ring systems. The octadecylsilyl stationary phase will provide sufficient hydrophobic interaction for retention. While standard C18 columns are a good starting point, for quinoline derivatives, alternative phases like naphthylpropyl have shown high selectivity and may be considered for method optimization.[13][14]

  • Mobile Phase: A reversed-phase elution using a mixture of acetonitrile and water is proposed. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. An acidic modifier, such as phosphoric acid or formic acid, is included to suppress the ionization of the hydroxyl group and any residual silanol groups on the stationary phase, leading to improved peak shape and reproducibility.[15]

  • Detection Wavelength: Based on the UV-Vis spectra of similar quinoline derivatives, a detection wavelength in the range of 220-280 nm is expected to provide high sensitivity.[10][12] An initial scan using a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax).

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of acetonitrile to achieve a concentration within the calibration range.

    • Use sonication to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[12]

  • HPLC Conditions:

ParameterRecommended Condition
Instrument HPLC system with UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Determine λmax (e.g., 254 nm)
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) > 0.999 is desirable.

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and thermally stable compounds. Given the presence of a bromine atom, this technique can be particularly effective.

Causality Behind Experimental Choices
  • Derivatization: this compound has a free hydroxyl group which may make it less volatile and prone to peak tailing. Silylation (e.g., with BSTFA) is recommended to increase volatility and thermal stability.

  • Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating a wide range of aromatic compounds.

  • Detector: A mass spectrometer provides high selectivity and allows for structural confirmation. The Electron Capture Detector (ECD) is also a highly sensitive option for halogenated compounds.[16][17]

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis.

Detailed Protocol
  • Preparation of Derivatized Standards:

    • Prepare standard solutions of the analyte in acetonitrile.

    • To each standard, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Sample Preparation:

    • Prepare the sample solution in acetonitrile.

    • Derivatize the sample using the same procedure as for the standards.

  • GC-MS Conditions:

ParameterRecommended Condition
Instrument GC-MS system
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 280 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
Ion Source Temp. 230 °C
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z
  • Data Analysis:

    • Identify the retention time of the derivatized analyte.

    • Select characteristic ions for quantification (e.g., molecular ion and major fragment ions).

    • Construct a calibration curve using the peak areas of the selected ion from the derivatized standards.

    • Quantify the analyte in the sample using this calibration curve.

Method Validation

To ensure the reliability and suitability of the developed analytical methods, validation should be performed in accordance with established guidelines from regulatory bodies such as the FDA and international organizations like IUPAC.[5][6][7][18][19]

Validation Parameters

The following parameters should be assessed for each method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples.[7][18]

  • Linearity and Range: The linearity of the method should be evaluated over a range of concentrations. A minimum of five concentration levels is recommended. The correlation coefficient, y-intercept, and slope of the regression line should be reported.[5][7]

  • Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies on spiked samples at different concentration levels.[5][7][18]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Example Validation Data Summary (Hypothetical)
ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20Dependent on application
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%98.0 - 102.0%
Repeatability (%RSD) < 1.5%< 2.0%≤ 2%
Intermediate Precision (%RSD) < 2.0%< 2.5%≤ 3%
LOD (µg/mL) 0.20.03Reportable
LOQ (µg/mL) 0.70.1Reportable

Conclusion

The analytical methods detailed in this application note, namely HPLC-UV and GC-MS, provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. It is imperative that any method implemented is subject to a comprehensive validation to ensure its suitability for the intended purpose and to guarantee the integrity of the generated data.

References

  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online.
  • Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report) - ResearchGate.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online.
  • Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report) | Semantic Scholar.
  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS - Pure and Applied Chemistry - IUPAC.
  • Analytical Method Validation: Mastering FDA Guidelines.
  • Gas Chromatography Fundamentals - Agilent.
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest.
  • Harmonized IUPAC Guidelines (2003) Guidelines for Single-Laboratory Validation of Methods of Analysis. CAC/GL 49-2003, Cambridge, 839, 846-847. - References - Scientific Research Publishing.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • This compound (CAS No: 100331-89-3) API Intermediate Manufacturers - apicule.
  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT) Synopsis ISO, IUPAC and AOAC INTERNA.
  • Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography - EPA.
  • This compound | C18H14BrNO3 | CID - PubChem.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • Analytical Procedures and Methods Validation for Drugs and Biologics | FDA.
  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry - ACS Publications.
  • Structure elucidation of quinoline| NMR Spectroscopy - YouTube.
  • Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence | The Journal of Physical Chemistry C - ACS Publications.
  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water - Agilent.
  • DETERMINATION OF TRACE QUANTITIES OF HALOGENATED HYDROCARBONS IN GAS SAMPLES - DTIC.
  • HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies.
  • China this compound - Toocle.com.

Sources

Application Note: A Stability-Indicating HPLC Method for the Quantification of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. This compound is a critical pharmaceutical intermediate, and ensuring its purity and stability is paramount.[1][2][3] The described method is designed to be specific, accurate, precise, and robust, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products. This document provides a detailed protocol for method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and forced degradation studies.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[3] Its molecular structure, featuring a quinoline core, a benzyloxy group, and a reactive bromoacetyl moiety, necessitates a well-controlled and validated analytical method to ensure the quality and consistency of drug manufacturing processes. The presence of impurities or degradants can significantly impact the safety and efficacy of the final drug product. Therefore, a stability-indicating HPLC method, capable of resolving the main compound from any potential degradation products, is essential.[4]

This application note serves as a practical guide for researchers, scientists, and drug development professionals, offering a systematic approach to developing and validating a robust HPLC method for this specific compound. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for logical HPLC method development.

PropertyValueSource
Chemical Name This compound[1][5]
Synonyms Indacaterol Impurity 16, 5-Bromoacetyl-8-benzyloxycarbostyril[1]
Molecular Formula C₁₈H₁₄BrNO₃[5]
Molecular Weight 372.21 g/mol [5]
Appearance Off-white to pale beige solid[2]
Solubility Sparingly soluble in chloroform, slightly soluble in ethyl acetate, unstable in DMSO.[2] Practical solubility in common HPLC solvents like acetonitrile and methanol should be experimentally determined.[2]
UV Absorbance The core 8-hydroxyquinoline structure exhibits UV maxima around 240 nm and 308 nm.[6] A wavelength of 240 nm is recommended for initial studies to ensure high sensitivity.[6]

HPLC Method Development Strategy

The development of a stability-indicating HPLC method follows a systematic and logical progression. The goal is to achieve adequate resolution of the main peak from all potential impurities and degradation products with good peak shape and within a reasonable runtime.

Initial Parameter Selection

Based on the physicochemical properties of this compound, a reversed-phase HPLC approach is the most logical starting point. The compound's aromatic nature and moderate polarity make it well-suited for separation on a nonpolar stationary phase with a polar mobile phase.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is an excellent initial choice. A standard dimension of 4.6 x 150 mm with a 5 µm particle size provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection: A combination of acetonitrile (ACN) and water is a common and effective mobile phase for a wide range of compounds. The use of a buffer, such as phosphate buffer, is recommended to control the pH and ensure consistent retention times, especially given the presence of a hydroxyl group on the quinoline ring. An acidic pH (e.g., pH 3.0) is often beneficial for the analysis of compounds with basic nitrogens, as it can improve peak shape by preventing tailing.

  • Detection Wavelength: Based on the UV absorbance of the 8-hydroxyquinoline core, a detection wavelength of 240 nm is a logical starting point for achieving high sensitivity.[6] A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard starting conditions that provide good efficiency and reproducibility.

Method Optimization Workflow

The initial conditions will be systematically optimized to achieve the desired separation.

Method_Optimization cluster_start Initial Assessment cluster_gradient Gradient Development cluster_mobile_phase Mobile Phase Refinement cluster_final Finalization Start Initial Chromatographic Run (Isocratic Elution: 50:50 ACN:Buffer) Gradient Develop Gradient Profile (e.g., 20-80% ACN over 20 min) Start->Gradient Poor initial separation Final_Method Final Optimized Method Start->Final_Method Good initial separation Optimize_Gradient Optimize Gradient Slope and Time Gradient->Optimize_Gradient Buffer_pH Adjust Mobile Phase pH (e.g., 2.5, 3.0, 3.5) Optimize_Gradient->Buffer_pH Sub-optimal peak shape Organic_Modifier Evaluate Organic Modifier (Methanol vs. Acetonitrile) Buffer_pH->Organic_Modifier Co-eluting peaks Organic_Modifier->Final_Method Achieved desired separation

Caption: A logical workflow for HPLC method optimization.

Detailed Experimental Protocols

HPLC Instrumentation and Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH adjusted to 3.0 with dilute NaOH/HCl)
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm (with PDA monitoring from 200-400 nm)
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample at a similar concentration to the working standard solution using the same diluent.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7] The goal is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 N HCl and dilute to a final concentration of 100 µg/mL with diluent.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 6 hours. Dilute to a final concentration of 100 µg/mL with diluent.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the drug substance to UV light (254 nm) and cool white fluorescent light in a photostability chamber for 24 hours.

Method Validation Protocol

The optimized HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8]

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Linearity Accuracy Precision Robustness Limit of Detection (LOD) Limit of Quantitation (LOQ) Specificity_Details Specificity: - Analyze blank, placebo, and spiked samples. - Assess peak purity of the analyte peak in the presence of degradants using a PDA detector. Validation:f1->Specificity_Details Linearity_Details Linearity: - Analyze a minimum of five concentrations over the range of 50-150% of the target concentration. - Plot a calibration curve and determine the correlation coefficient (r² ≥ 0.999). Validation:f2->Linearity_Details Accuracy_Details Accuracy: - Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). - Calculate the percentage recovery (typically 98-102%). Validation:f3->Accuracy_Details Precision_Details Precision: - Repeatability (intra-day): Analyze six replicate samples at 100% concentration. - Intermediate Precision (inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. - Express results as %RSD (≤ 2%). Validation:f4->Precision_Details Robustness_Details Robustness: - Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units). - Assess the impact on the results. Validation:f5->Robustness_Details LOD_LOQ_Details LOD & LOQ: - Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. Validation:f6->LOD_LOQ_Details Validation:f7->LOD_LOQ_Details

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Data Presentation and System Suitability

System Suitability Testing

Before each analytical run, a system suitability solution (working standard) should be injected five times. The results must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0%
Example Data Summary

The following table illustrates how the validation data can be summarized.

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the main peak. Peak purity index > 0.999.Method is specific.
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8%Intermediate: 1.2%≤ 2.0%
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-
Robustness All system suitability parameters met under varied conditions.Method is robust.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a stability-indicating RP-HPLC method for this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and analytical scientists can implement a reliable and robust method suitable for quality control and stability testing in a regulated environment. The principles outlined here are also adaptable for the analysis of other structurally related pharmaceutical intermediates.

References

  • UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in... - ResearchGate. (n.d.).
  • 8-Hydroxyquinoline. PubChem. (n.d.).
  • UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. (n.d.).
  • Forced Degradation Studies. MedCrave online. (2016, December 14).
  • 8-Hydroxyquinoline. NIST WebBook. (n.d.).
  • Development and Validation of RP-HPLC method for simultaneous estimation of Indacaterol Maleate and Budesonide from synthetic mixture. TIJER. (n.d.).
  • 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. (n.d.).
  • Representative HPLC chromatogram of indacaterol maleate (IND; 22 µg/mL), glycopyrronium bromide (GLY). ResearchGate. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. (n.d.).
  • HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. (n.d.).
  • This compound. PubChem. (n.d.).
  • This compound. Chongqing Chemdad Co. ,Ltd. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025, July 22).

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Application Notes and Protocols for Peptide Derivatization with 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Peptide Analysis through Quinoline-Based Derivatization

The selective modification of peptides is a cornerstone of modern proteomics and drug development, enabling researchers to elucidate biological function, improve pharmacokinetic properties, and enhance analytical detection. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is a versatile derivatization agent designed for the sensitive and specific labeling of peptides. This reagent incorporates a highly reactive bromoacetyl group, which preferentially targets sulfhydryl moieties in cysteine residues, and to a lesser extent, primary amines at the N-terminus or on lysine side chains.[1][2][3] The quinoline core of the molecule offers unique advantages for peptide analysis, including the potential for fluorescence-based detection and improved ionization efficiency in mass spectrometry.[4][5]

This application note provides a comprehensive guide to the use of this compound for peptide derivatization. We will delve into the underlying reaction mechanism, provide detailed, step-by-step protocols for labeling and analysis, and offer insights into the optimization of experimental parameters. The information presented herein is intended to empower researchers to leverage this powerful tool for a wide range of applications, from basic research to the development of novel peptide-based therapeutics.

Chemical Properties and Reaction Mechanism

This compound is a functionalized quinoline derivative featuring a reactive bromoacetyl group.[6][7] This group is a potent electrophile that readily undergoes nucleophilic substitution with electron-rich functional groups commonly found in peptides.

Key Features of the Reagent:

PropertyValueReference/Note
Molecular Formula C₁₈H₁₄BrNO₃[7]
Molecular Weight 372.22 g/mol [7]
Reactive Group Bromoacetyl[6]
Primary Target Sulfhydryl groups (Cysteine)[1][2]
Secondary Target Amino groups (N-terminus, Lysine)[2][8]

The primary reaction mechanism involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the bromoacetyl moiety, forming a stable thioether bond. This reaction is highly efficient and selective for cysteine under controlled pH conditions.

Reaction Mechanism cluster_reagent Reagent Structure cluster_product Product Structure Peptide_Cys Peptide-SH (Cysteine residue) Derivatized_Peptide Derivatized Peptide (Stable Thioether Bond) Peptide_Cys->Derivatized_Peptide pH 7.0-8.5 Room Temperature Reagent 8-Benzyloxy-5-(2-bromoacetyl) -2-hydroxyquinoline Reagent->Derivatized_Peptide reagent_struct Quinoline-CH₂-Br product_struct Quinoline-CH₂-S-Peptide

Caption: Reaction of this compound with a cysteine-containing peptide.

Protocol 1: Derivatization of Cysteine-Containing Peptides

This protocol outlines the steps for the selective labeling of cysteine residues in peptides.

Materials:

  • Peptide containing at least one cysteine residue

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.5

  • Quenching Solution: 1 M 2-Mercaptoethanol or Dithiothreitol (DTT)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • Water with 0.1% Trifluoroacetic acid (TFA)

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO or DMF.

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reaction Initiation: Add a 2 to 5-fold molar excess of the derivatization reagent stock solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The optimal reaction time may need to be determined empirically for each peptide.

  • Reaction Quenching: Add a 100-fold molar excess of the Quenching Solution to the reaction mixture to consume any unreacted derivatization reagent. Incubate for 15 minutes at room temperature.

  • Sample Cleanup:

    • Acidify the reaction mixture with an equal volume of 0.1% TFA in water.

    • Condition a C18 SPE cartridge with 100% ACN followed by equilibration with 0.1% TFA in water.

    • Load the acidified reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and excess quenching reagent.

    • Elute the derivatized peptide with a suitable concentration of ACN in 0.1% TFA (e.g., 50-80% ACN).

  • Solvent Removal: Lyophilize or use a vacuum concentrator to remove the solvent from the eluted sample.

  • Storage: Store the dried, derivatized peptide at -20°C or below until analysis.

Protocol 2: Analysis of Derivatized Peptides by LC-MS/MS

This protocol provides a starting point for the analysis of peptides derivatized with this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Derivatized peptide sample

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

LC Method:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-50 °C
Injection Volume 1-5 µL
Gradient 5-40% Mobile Phase B over 20-30 minutes

MS Method:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5-4.5 kV
Source Temperature 120-150 °C
Desolvation Gas Flow 600-800 L/hr
Data Acquisition Data-Dependent Acquisition (DDA) or Targeted (SRM/MRM)
Collision Energy Optimize for the specific derivatized peptide

Data Analysis:

  • The derivatization adds a mass of 291.03 Da (C₁₈H₁₃NO₃) to the peptide.

  • The quinoline moiety is expected to be a stable, charged fragment in the MS/MS spectrum, which can be used as a reporter ion in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for enhanced selectivity and sensitivity.[9]

Analytical_Workflow Start Derivatized Peptide Sample LC_Separation Reversed-Phase LC Separation Start->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor Ion Selection) ESI_Ionization->MS1_Scan Fragmentation Collision-Induced Dissociation (CID) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ion Detection) Fragmentation->MS2_Scan Data_Analysis Data Analysis (Sequence Confirmation, Quantification) MS2_Scan->Data_Analysis End Results Data_Analysis->End

Caption: General workflow for the LC-MS/MS analysis of derivatized peptides.

Fluorescence Properties and Applications

The 8-hydroxyquinoline moiety is known to be fluorescent, and its photophysical properties are often sensitive to the local environment.[4][5] While the exact excitation and emission maxima of the peptide conjugate will need to be determined empirically, the parent 8-hydroxyquinoline scaffold typically exhibits excitation in the UV range and emission in the blue-green region of the spectrum. This intrinsic fluorescence opens up possibilities for various applications:

  • Fluorescence-based Detection in HPLC: An in-line fluorescence detector can be used in conjunction with UV and MS detection to provide an additional layer of selectivity and sensitivity.

  • Cellular Imaging: Peptides derivatized with this reagent may be suitable for visualizing peptide uptake and localization in living cells using fluorescence microscopy.

  • Binding Assays: Changes in the fluorescence properties of the quinoline tag upon peptide binding to a target protein or other molecule can be exploited to develop fluorescence-based binding assays.

Expected Photophysical Properties (as a starting point for optimization):

ParameterEstimated ValueReference/Note
Excitation Wavelength (λex) ~320-360 nmBased on 8-hydroxyquinoline derivatives[10]
Emission Wavelength (λem) ~450-550 nmHighly solvent and environment dependent[4]

Troubleshooting and Expert Insights

  • Low Derivatization Efficiency:

    • pH Optimization: The pH of the reaction is critical. For selective cysteine labeling, a pH of 7.0-8.5 is recommended. At higher pH values, reaction with lysine residues and the N-terminus becomes more prevalent.

    • Peptide Reduction: Ensure that cysteine residues are in their reduced form (free thiol). If necessary, pre-treat the peptide with a reducing agent like DTT and subsequently remove it before adding the derivatization reagent.

    • Reagent Stability: Prepare the stock solution of the derivatization reagent fresh to avoid hydrolysis.

  • LC-MS Analysis:

    • Mobile Phase Modifier: While TFA is excellent for chromatography, it can cause ion suppression in the MS. Formic acid is a more MS-friendly alternative, although it may result in broader peaks for some peptides.[11] Method development may be required to find the optimal balance between chromatographic resolution and MS sensitivity.

    • Fragmentation Analysis: The derivatized peptide may exhibit a complex fragmentation pattern. Look for the characteristic mass of the quinoline tag and the expected b- and y-ions from the peptide backbone.[12][13][14]

Conclusion

This compound is a powerful and versatile reagent for the derivatization of peptides. Its ability to selectively label cysteine residues, coupled with the unique properties of the quinoline tag, provides a valuable tool for enhancing the analytical characterization of peptides by LC-MS and fluorescence-based methods. The protocols and insights provided in this application note serve as a comprehensive starting point for researchers to successfully implement this technology in their workflows, ultimately advancing our understanding of peptide science and facilitating the development of new peptide-based diagnostics and therapeutics.

References

  • Rusin, O., et al. (2004). Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides. Journal of the American Society for Mass Spectrometry, 15(7), 963-973. [Link]
  • Gevaert, K., et al. (2003). In-gel derivatization of proteins for cysteine-specific cleavages and their analysis by mass spectrometry. Journal of Proteome Research, 2(2), 163-172. [Link]
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  • Siddiqui, M. A., et al. (2006). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 44, 442-446. [Link]
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application of 8-hydroxyquinoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 8-Hydroxyquinoline Derivatives in Medicinal Chemistry

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline

In the landscape of medicinal chemistry, certain molecular structures distinguish themselves through their consistent appearance in a multitude of biologically active compounds. The 8-hydroxyquinoline (8-HQ) nucleus is a quintessential example of such a "privileged scaffold."[1][2][3] This bicyclic aromatic heterocycle, composed of a pyridine ring fused to a phenol ring, possesses a unique combination of physicochemical properties that make it an exceptionally versatile building block for drug design.[4][5]

The paramount feature of 8-HQ is its ability to act as a potent, bidentate chelating agent for a wide array of metal ions.[6][7][8] The nitrogen atom of the pyridine ring and the adjacent hydroxyl group form a stable five-membered ring upon coordination with metal cations such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[9][10][11] This metal-binding capacity is the cornerstone of its diverse pharmacological activities, as the dysregulation of metal ion homeostasis is a critical factor in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and microbial infections.[8][9] Consequently, 8-HQ and its derivatives have been extensively explored as antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory agents.[2][9]

This guide provides an in-depth exploration of the applications of 8-hydroxyquinoline derivatives, detailing their mechanisms of action, summarizing key clinical findings, and presenting validated protocols for their evaluation in a research setting.

Core Mechanism: The Chemistry of Metal Ion Chelation

The therapeutic efficacy of 8-hydroxyquinoline derivatives is intrinsically linked to their interaction with biological metal ions. These metals are vital cofactors for numerous enzymes and proteins, but their mislocalization or abnormal accumulation can catalyze pathological processes, such as oxidative stress and protein aggregation.[8][9]

8-HQ derivatives intervene in these processes by binding to and sequestering these metal ions, effectively restoring metal homeostasis. The chelation process involves the deprotonated hydroxyl group and the pyridine nitrogen atom coordinating with the metal ion. This interaction not only neutralizes the catalytic activity of the metal but can also increase the lipophilicity of the resulting complex, allowing it to permeate biological membranes and exert its effects within the cell.[11]

G cluster_reactants Reactants cluster_process Biological Consequences HQ 8-Hydroxyquinoline (8-HQ) pKa ≈ 9.9 Complex Stable Metal Chelate Complex [M(8-HQ)n] HQ->Complex Chelation Metal Metal Ion (Mⁿ⁺) e.g., Cu²⁺, Zn²⁺, Fe³⁺ Metal->Complex Coordination Consequence1 Restoration of Metal Homeostasis Complex->Consequence1 Consequence2 Inhibition of Metalloenzymes Complex->Consequence2 Consequence3 Modulation of Protein Aggregation Complex->Consequence3 Consequence4 Generation of Reactive Oxygen Species (ROS) Complex->Consequence4 G Metal Excess Metal Ions (Cu²⁺, Zn²⁺) Aggregate Toxic Protein Aggregates (Plaques) Metal->Aggregate Promotes Aggregation Protein Misfolded Protein (e.g., Amyloid-Beta) Protein->Aggregate Neuron Neuronal Damage & Cognitive Decline Aggregate->Neuron Induces Neurotoxicity Clearance Aggregate Dissolution & Metal Redistribution Aggregate->Clearance MPAC 8-HQ Derivative (MPAC) MPAC->Metal Chelates MPAC->Aggregate Extracts Metals Clearance->Neuron Prevents

Caption: Proposed mechanism of 8-HQ derivatives (MPACs) in neurodegenerative disease.

Data Summary: Clinical Trials of 8-HQ Derivatives
CompoundDiseasePhaseKey FindingsReferences
Clioquinol Alzheimer'sIILowered plasma Aβ42 levels; slowed cognitive decline in severely affected group; well-tolerated.[12][13][14][15]
PBT2 Huntington'sIIMet primary safety and tolerability endpoints; significant improvement in executive function at 250mg dose.[16][17][18][19]

Application II: Oncology

The proliferation of cancer cells is highly dependent on an increased uptake and metabolism of metal ions, particularly iron and copper, which are essential for DNA replication and cellular growth. [11]8-Hydroxyquinoline derivatives exert their anticancer effects through several mechanisms, primarily centered around disrupting this metal dependency. [20]

Anticancer Mechanisms of Action
  • Metal Deprivation: By chelating intracellular iron, 8-HQ derivatives can inhibit iron-dependent enzymes like ribonucleotide reductase, which is critical for DNA synthesis, thereby halting cell proliferation. [21]* Pro-oxidant Activity: While acting as antioxidants in some contexts, 8-HQ-metal complexes (especially with copper) can also catalyze the generation of reactive oxygen species (ROS) within cancer cells. [11]This induces high levels of oxidative stress, leading to DNA damage and apoptosis.

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit key cellular machinery, such as the proteasome, whose dysfunction is particularly toxic to cancer cells. [8][21]* Direct DNA Interaction: Metal complexes of 8-HQ, such as those with platinum, can function as DNA intercalating agents, triggering DNA damage responses and inducing apoptosis. [22]

Data Summary: In Vitro Cytotoxicity of 8-HQ Derivatives
DerivativeCancer Cell LineIC₅₀ ValueMechanismReferences
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25 µg/mLNot specified[23][24]
[Pt(QCl)Cl₂]·CH₃OH (YLN1)MDA-MB-231 (Breast Cancer)5.49 µMDNA Damage, hTERT suppression[22]
[Pt(QBr)Cl₂]·CH₃OH (YLN2)MDA-MB-231 (Breast Cancer)7.09 µMDNA Damage, hTERT suppression[22]
Clioquinol (CQ)Prostate Cancer Cells-Proteasome Inhibition, Antiangiogenesis[8][21]

Application III: Antimicrobial Agents

Long before their potential in neurodegeneration and cancer was realized, 8-HQ derivatives were used as potent antimicrobial agents. [4][25]Their broad-spectrum activity against bacteria and fungi again stems from their ability to chelate metal ions that are essential for microbial survival and enzymatic function. [3][25]

  • Antibacterial Activity: Halogenated derivatives, such as Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), and nitrated versions like Nitroxoline, are effective against a range of Gram-positive and Gram-negative bacteria. [3][26]They have also shown activity against challenging pathogens like Mycobacterium tuberculosis. [4][7]* Antifungal Activity: 8-HQ derivatives exhibit significant fungicidal properties against pathogens like Candida albicans and Aspergillus niger. [6][27][28]The mechanism involves disrupting essential metal-dependent enzymes, leading to the inhibition of growth and biofilm formation. [28]Recent studies have identified novel derivatives with potent in vivo efficacy in murine models of systemic candidiasis. [28]

Application Notes & Protocols

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol details a standard colorimetric assay to determine the cytotoxic potential of 8-HQ derivatives against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenase enzymes in viable cells to reduce the yellow, water-soluble MTT into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., Hep3B, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 8-HQ derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-HQ derivative in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [24]

G A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Serial Dilutions of 8-HQ Derivative B->C D 4. Incubate 24-72h (Drug Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC₅₀ H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an 8-HQ derivative against a specific microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.

Materials:

  • Bacterial or fungal strain (e.g., S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well U-bottom plates

  • 8-HQ derivative stock solution (in DMSO)

  • Positive control antibiotic/antifungal (e.g., Penicillin G, Fluconazole)

  • Spectrophotometer or McFarland standards for inoculum standardization

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate.

  • Add 50 µL of the 8-HQ stock solution (at 2x the highest desired final concentration) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column. This creates a gradient of compound concentrations.

  • Set up control wells:

    • Growth Control: Broth + Inoculum (no compound)

    • Sterility Control: Broth only (no inoculum)

    • Positive Control: Serial dilutions of a standard antibiotic/antifungal

  • Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the 8-HQ derivative in which there is no visible growth (i.e., the well is clear).

Causality and Validation: The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid. The MIC of the positive control drug should fall within its expected range for the tested strain, confirming the susceptibility of the organism and the integrity of the assay conditions.

References

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. [Link]
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). Taylor & Francis Online. [Link]
  • Treatment of Alzheimer's disease with clioquinol. (n.d.). PubMed. [Link]
  • Prana Announces Successful Phase 2 Results in Huntington Disease Trial. (2014, February 18). Prana Biotechnology. [Link]
  • Metal-protein attenuation with iodochlorhydroxyquin (clioquinol) targeting Abeta amyloid deposition and toxicity in Alzheimer disease: a pilot phase 2 clinical trial. (n.d.). PubMed. [Link]
  • Prana announces results of Reach2HD trial of PBT2 for Huntington's disease. (2014, February 20). HDBuzz. [Link]
  • Prana's Phase II Huntington's disease study meets primary endpoint. (2014, February 19). Clinical Trials Arena. [Link]
  • Clioquinol May Be Helpful in Alzheimer's Disease. (2003, December 15). Medscape. [Link]
  • Huntington's Drug Shows Promise in Midstage Study. (2014, February 19). Medscape. [Link]
  • Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegener
  • Safety, tolerability, and efficacy of PBT2 in Huntington's disease: a phase 2, randomised, double-blind, placebo-controlled trial. (2014, November 14). PubMed. [Link]
  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. (n.d.). Royal Society of Chemistry. [Link]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). NCBI. [Link]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.).
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012, December 20). NCBI. [Link]
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Compound May Be Effective In Reducing Alzheimer's Plaques. (n.d.).
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. (n.d.).
  • New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. (2023, April 21). Scientific Letters. [Link]
  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (n.d.). MDPI. [Link]
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener
  • Antimicrobial Properties of 8-Hydroxyquinoline Derivatives: A New Frontier in Fighting Infections. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (2021, November 15).
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023, March 21). Frontiers. [Link]
  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. (2016, August 31). NCBI. [Link]
  • Antifungal activity and toxicological parameters of 8‐hydroxyquinoline‐5‐sulfonamides using alternative animal models. (n.d.). Oxford Academic. [Link]
  • 8-Hydroxyquinoline. (n.d.). Wikipedia. [Link]
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2026, January 6). ACS Omega. [Link]
  • 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2025, August 7). Wiley Online Library. [Link]
  • Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. (2023, November 17).
  • Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (n.d.). Semantic Scholar. [Link]
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (n.d.). bepls. [Link]
  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024, October 31).
  • Strategies for the synthesis of metabolites of 8-hydroxyquinoline derivatives. (n.d.).

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Application Note & Protocol: Synthesis of Indacaterol via Catalytic Hydrogenolysis of Benzyl-Protected Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Indacaterol is a potent, ultra-long-acting β2-adrenergic agonist utilized in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] This document provides a detailed experimental protocol for the synthesis of Indacaterol from its immediate benzyl-protected precursor, 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-8-benzyloxy-(1H)-quinolin-2-one. The core of this synthesis is a deprotection step via catalytic hydrogenation, a critical transformation in the final stage of Indacaterol production. This guide is designed to offer a comprehensive, scientifically grounded procedure, complete with explanations for experimental choices, safety considerations, and methods for purification and characterization.

Introduction and Scientific Background

The synthesis of active pharmaceutical ingredients (APIs) like Indacaterol requires robust and reproducible procedures that yield a product of high purity. The final step in many synthetic routes to Indacaterol involves the removal of a protecting group from the 8-hydroxy position of the quinolinone core. A common and effective strategy is the use of a benzyl ether as a protecting group, which can be selectively cleaved under mild conditions using catalytic hydrogenation.[4][5]

This process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[5][6] The reaction is generally clean and high-yielding, producing the desired alcohol and toluene as a byproduct.[5] The choice of catalyst, solvent, and reaction conditions can significantly impact the efficiency and selectivity of the debenzylation.[7] This protocol outlines a well-established method for this transformation, leading to the formation of Indacaterol free base.

Reaction Scheme

The conversion of the benzyl-protected intermediate to Indacaterol is depicted below:

Figure 1: Deprotection of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-8-benzyloxy-(1H)-quinolin-2-one to yield Indacaterol.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-8-benzyloxy-(1H)-quinolin-2-one≥99% purityCommercially availableThe starting material, referred to as "intermediate 2".
Palladium on Carbon (5% or 10% Pd)-Commercially availableCatalyst for the hydrogenation. Handle with care as it can be pyrophoric.
Hydrogen (H₂) gasHigh purity-Hydrogen source for the reaction.
Ethanol (EtOH) or Methanol (MeOH)AnhydrousCommercially availableReaction solvent.
Dichloromethane (DCM)ACS gradeCommercially availableSolvent for work-up.
Isopropanol (IPA)ACS gradeCommercially availableSolvent for purification/salt formation.
Maleic Acid≥99% purityCommercially availableFor the optional formation of the maleate salt.[8]
Celite® or equivalent filter aid-Commercially availableFor filtration of the catalyst.
Nitrogen (N₂) gasHigh purity-For creating an inert atmosphere.
Equipment
  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon hydrogenation setup

  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and heating mantle

  • Büchner funnel and vacuum flask for filtration

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis

  • Standard laboratory safety equipment (fume hood, safety glasses, gloves)

Experimental Workflow Diagram

Indacaterol_Synthesis_Workflow Workflow for Indacaterol Synthesis start Start: Benzyl-protected Indacaterol setup Reaction Setup: - Dissolve starting material in Ethanol - Add Pd/C catalyst start->setup hydrogenation Catalytic Hydrogenation: - Purge with H₂ - Stir at 40°C under H₂ atmosphere setup->hydrogenation monitoring Reaction Monitoring: - TLC or HPLC analysis for completion hydrogenation->monitoring monitoring->hydrogenation If incomplete filtration Work-up: Catalyst Filtration - Filter through Celite® - Wash with hot Ethanol monitoring->filtration If complete evaporation Isolation: Solvent Evaporation - Concentrate filtrate under reduced pressure filtration->evaporation crude_product Crude Indacaterol (Free Base) evaporation->crude_product purification Optional: Purification via Salt Formation - Dissolve in Isopropanol - Add Maleic Acid - Recrystallize crude_product->purification final_product Final Product: Indacaterol or Indacaterol Maleate crude_product->final_product Direct isolation purification->final_product characterization Product Characterization: - HPLC for purity and ee% - XRPD for polymorphism final_product->characterization

Caption: A flowchart of the experimental procedure for Indacaterol synthesis.

Detailed Synthesis Protocol

Safety Precaution: Palladium on carbon can be pyrophoric, especially when dry. Handle it in a fume hood and do not allow the catalyst to dry completely during filtration. Hydrogen gas is highly flammable; ensure the reaction is performed in a well-ventilated area away from ignition sources.

Catalytic Hydrogenation (Debenzylation)
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-8-benzyloxy-(1H)-quinolin-2-one (1.0 eq) in ethanol (approximately 100 mL per gram of starting material).[1]

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approximately 0.1 eq by weight) to the solution.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric pressure to 50 psi) and heat the mixture to 40-50°C with vigorous stirring.[1][9]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is completely consumed. This typically takes 4-24 hours depending on the scale and reaction conditions.[1]

Work-up and Isolation of Indacaterol Free Base
  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas, replacing it with a nitrogen atmosphere.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. It is crucial to keep the filter cake wet with the solvent to prevent the catalyst from igniting. Wash the filter cake thoroughly with hot ethanol to ensure complete recovery of the product.[1]

  • Solvent Evaporation: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield crude Indacaterol as a solid.[1]

Purification (Optional Salt Formation)

For enhanced purity and stability, the crude Indacaterol free base can be converted to its maleate salt.[8][10]

  • Dissolution: Suspend the crude Indacaterol free base in isopropanol (approximately 40 mL per gram) and heat the mixture to 70-80°C.[11]

  • Salt Formation: In a separate flask, dissolve maleic acid (1.0-1.1 eq) in a minimal amount of hot isopropanol. Add this solution to the hot Indacaterol suspension.[11]

  • Crystallization: Stir the mixture at 70-80°C for 30 minutes, then allow it to cool slowly to room temperature, and finally cool to 0-5°C to complete the crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold isopropanol, and dry the product under vacuum to yield Indacaterol maleate.

Product Characterization

The identity and purity of the final product should be confirmed using appropriate analytical techniques.

AnalysisMethodExpected Result
Purity HPLC>99.5%[11]
Enantiomeric Purity Chiral HPLC>99.0% ee[1]
Identity ¹H NMR, ¹³C NMR, MSConsistent with the structure of Indacaterol.
Polymorphism XRPDTo confirm the crystalline form.[12]

Discussion: Rationale and Field-Proven Insights

  • Choice of Catalyst and Hydrogen Source: Palladium on carbon is the catalyst of choice for benzyl ether hydrogenolysis due to its high activity and selectivity.[6][7] It effectively cleaves the benzylic C-O bond without reducing other functional groups in the molecule under the specified conditions. Direct hydrogenation with H₂ gas is a clean and efficient method. Alternatively, transfer hydrogenation using a hydrogen donor like formic acid or 2-propanol can be employed, which may be advantageous in some settings by avoiding the need for high-pressure hydrogen gas.[13][14][15][16]

  • Solvent Selection: Ethanol and methanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.[1] Acetic acid can also be used as a solvent and may accelerate the reaction rate by facilitating the protonation of the ether oxygen, though it requires neutralization during work-up.[7][9]

  • Reaction Monitoring and Purity: Continuous monitoring of the reaction by HPLC is crucial to ensure complete conversion of the starting material and to prevent potential side reactions such as over-reduction of aromatic rings, although this is less common with palladium catalysts compared to platinum or rhodium.[7] The purification via salt formation is a standard industrial practice to ensure high purity and a stable solid form of the API, which is critical for pharmaceutical applications.[17][18]

  • Safety of Catalyst Handling: The pyrophoric nature of Pd/C, especially after the reaction when it is finely divided and potentially dry, cannot be overstated. The filtration step must be performed with care, ensuring the catalyst remains solvent-wet to prevent ignition upon exposure to air.

References

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
  • Boons, G. J., & Hale, K. J. (2000). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 78(5), 637-640.
  • International Journal of Pharmacy and Technology. (2016). Formulation and Evaluation of Analytical Methods for Determination of Indacaterol.
  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
  • Al-Ghobashy, M. A., et al. (2021). Pharmacokinetics of pulmonary indacaterol in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC. Scientific Reports, 11(1), 1-12.
  • Celebier, M., et al. (2012). A validated capillary electrophoretic method for the determination of indacaterol and its application to a pharmaceutical preparation. Journal of the Brazilian Chemical Society, 23(11), 2045-2052.
  • ResearchGate. (2017). Formulation and Evaluation of Analytical Methods for Determination of Indacaterol.
  • Owen, R. I., et al. (2015). Characterization of the bronchodilatory dose response to indacaterol in patients with chronic obstructive pulmonary disease using model-based approaches. International Journal of Chronic Obstructive Pulmonary Disease, 10, 1347-1357.
  • Crawford, C. J., et al. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
  • LookChem. (n.d.). Cas 312753-06-3, Indacaterol.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
  • European Patent Office. (2022). Process for the preparation of indacaterol and intermediates thereof (EP 3848354 B1).
  • European Patent Office. (2018). 8-(SUBSTITUTED-OXY) QUINOLIN-2(1H)-ONE (EP 3735406 B1).
  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.
  • New Drug Approvals. (2016). Indacaterol.
  • Organic Chemistry Data. (n.d.). Palladium on Carbon.
  • Google Patents. (n.d.). CN104379566A - Indacaterol intermediate and method for synthesizing indacaterol.
  • Google Patents. (n.d.). WO2014044288A1 - Methods for the preparation of indacaterol and pharmaceutically acceptable salts thereof.
  • ResearchGate. (n.d.). Chemical structures of indacaterol maleate (IND), glycopyrronium bromide (GLY) and tenoxicam (IS).
  • Google Patents. (n.d.). US9682935B2 - Process for preparation of indacaterol or its pharmaceutically acceptable salts.
  • National Center for Biotechnology Information. (n.d.). Indacaterol. PubChem Compound Database.
  • Inke. (n.d.). Process for Reducing Amorphous Content on Micronized Indacaterol Maleate for Dry Powder Inhaler Formulations.
  • Google Patents. (n.d.). WO2014008640A1 - Indacaterol intermediate and method for synthesizing indacaterol.
  • Google Patents. (n.d.). EP2897937B1 - Process for the preparation of indacaterol and intermediates thereof.
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Application Notes & Protocols: 8-Hydroxyquinoline Derivatives as Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Versatility of 8-Hydroxyquinoline in Metal Ion Sensing

8-Hydroxyquinoline (8-HQ) and its derivatives represent a cornerstone in the development of fluorescent chemosensors for metal ions.[1][2][3] This class of compounds is renowned for its inherent ability to form stable complexes with a wide array of metal ions, including physiologically and environmentally significant cations like Zn²⁺, Al³⁺, Mg²⁺, and various transition metals.[1][2][4] The core principle behind their utility lies in a remarkable transformation upon metal binding: a significant and often dramatic change in their fluorescence properties.

In their unbound state, many 8-HQ derivatives are weakly fluorescent. This is primarily due to a non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the nitrogen atom within the quinoline ring.[3][5][6] Upon chelation with a metal ion, this ESIPT pathway is inhibited, and the molecule's conformational rigidity increases.[3][6] This process, often referred to as Chelation-Enhanced Fluorescence (CHEF), results in a "turn-on" fluorescent signal, providing a sensitive and selective means of detecting and quantifying target metal ions.[7]

These probes have found broad applications in diverse fields, from monitoring metal ion concentrations in biological systems, including living cells, to environmental analysis.[3][4][8][9] Their utility is further enhanced by the tunability of their chemical structure. Synthetic modifications to the 8-HQ scaffold allow for the development of probes with tailored selectivity, sensitivity, and photophysical properties for specific metal ions.

Mechanism of Action: From Quenched to Fluorescent

The fluorescence activation of 8-hydroxyquinoline-based probes upon metal ion binding is predominantly governed by the interplay of two key photophysical processes: the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF).

1. Excited-State Intramolecular Proton Transfer (ESIPT): The "Off" State

In the absence of a target metal ion, the 8-hydroxyquinoline moiety exists in an equilibrium that favors a conformation with an intramolecular hydrogen bond between the hydroxyl group (-OH) and the quinoline nitrogen. Upon photoexcitation, a rapid, non-radiative transfer of the hydroxyl proton to the nitrogen atom occurs. This ESIPT process provides an efficient pathway for the excited molecule to return to its ground state without emitting a photon, thus resulting in weak fluorescence.[5][6]

2. Chelation and Inhibition of ESIPT: The "On" State

When a metal ion is introduced, the nitrogen atom and the deprotonated hydroxyl group of the 8-HQ derivative coordinate with the metal ion, forming a stable chelate complex. This binding event has two critical consequences:

  • Inhibition of ESIPT: The coordination of the metal ion with the hydroxyl oxygen and the quinoline nitrogen effectively blocks the proton transfer pathway.[5][6]

  • Increased Molecular Rigidity: The formation of the chelate ring restricts intramolecular rotations and vibrations, which are non-radiative decay pathways. This increased rigidity enhances the fluorescence quantum yield.[3]

This dual effect of ESIPT inhibition and increased rigidity leads to a significant enhancement of the fluorescence intensity, providing a robust "turn-on" signal for metal ion detection.

Signaling Pathway Diagram

G cluster_0 Unbound Probe (Low Fluorescence) cluster_1 Metal-Bound Probe (High Fluorescence) Unbound 8-HQ Derivative (Ground State) Excited_Unbound Excited State Unbound->Excited_Unbound Excitation (hν) Bound 8-HQ-Metal Complex (Ground State) Unbound->Bound + Mⁿ⁺ (Chelation) ESIPT ESIPT (Non-Radiative Decay) Excited_Unbound->ESIPT Proton Transfer ESIPT->Unbound Relaxation Metal Metal Ion (Mⁿ⁺) Excited_Bound Excited State Bound->Excited_Bound Excitation (hν) Fluorescence Fluorescence (Radiative Decay) Excited_Bound->Fluorescence Fluorescence->Bound Emission (hν')

Caption: Fluorescence turn-on mechanism of 8-HQ probes.

Synthesis of 8-Hydroxyquinoline Derivatives

The versatility of 8-HQ as a scaffold for fluorescent probes stems from the relative ease with which it can be chemically modified. Common synthetic strategies include the Skraup and Friedlander methods for the quinoline core, followed by functionalization.[2]

A prevalent approach for creating novel probes involves the esterification of a hydroxyl-functionalized 8-HQ derivative. For instance, the Steglich esterification allows for the coupling of various carboxylic acids to a hydroxymethyl-substituted 8-HQ, enabling the introduction of different functional groups to modulate the probe's properties.[10]

Example Synthetic Protocol: Steglich Esterification of 5-Hydroxymethyl-8-hydroxyquinoline[10]

This two-step process first introduces a hydroxymethyl group onto the 8-HQ core, which is then esterified.

Step 1: Synthesis of 5-Hydroxymethyl-8-hydroxyquinoline (5-HMHQ)

  • This precursor can be synthesized from 8-hydroxyquinoline through various established methods.

Step 2: Steglich Esterification

  • Dissolve 5-HMHQ (1 equivalent) and a para-substituted benzoic acid (1 equivalent) in dichloromethane (CH₂Cl₂).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the byproduct, dicyclohexylurea (DCU), which precipitates as a white solid, is removed by filtration.

  • The filtrate is then subjected to an acid wash to remove any remaining DCU and DMAP.

  • The crude product is purified by column chromatography to yield the desired 8-hydroxyquinoline ester derivative.

Experimental Workflow for Synthesis

G cluster_synthesis Probe Synthesis Reactants 5-HMHQ + Substituted Benzoic Acid + DCC + DMAP in CH₂Cl₂ Reaction Stir at Room Temperature Reactants->Reaction Filtration Filter to Remove DCU Reaction->Filtration Acid_Wash Acid Wash Filtrate Filtration->Acid_Wash Purification Column Chromatography Acid_Wash->Purification Product Purified 8-HQ Ester Derivative Purification->Product

Caption: General workflow for synthesizing 8-HQ ester probes.

Protocols for Metal Ion Detection

The following are generalized protocols for the use of 8-HQ derivatives as fluorescent probes. Specific parameters such as probe concentration, solvent system, and excitation/emission wavelengths should be optimized for each specific probe-metal ion pair.

Protocol 1: Preparation of Stock Solutions
  • Probe Stock Solution: Prepare a concentrated stock solution of the 8-hydroxyquinoline derivative (e.g., 1.0 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or methanol.

  • Metal Ion Stock Solutions: Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) using their chloride or perchlorate salts dissolved in deionized water.[7]

  • Buffer Solution: Prepare a buffer solution appropriate for the desired pH range. A common choice is a 20 mM HEPES buffer at pH 7.4 for mimicking physiological conditions.[7]

Protocol 2: General Procedure for Fluorescence Titration
  • In a quartz cuvette, add the appropriate buffer and solvent to achieve the desired final volume and solvent composition (e.g., a THF/H₂O mixture of 3:7, v/v).[7]

  • Add a specific aliquot of the probe stock solution to the cuvette to reach the desired final concentration (e.g., 10 µM).

  • Record the initial fluorescence spectrum of the probe solution. The excitation wavelength should be set at the absorption maximum of the free probe.

  • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate before recording the fluorescence emission spectrum.

  • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe with the metal ion.

  • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding stoichiometry and affinity.

Protocol 3: Selectivity and Competition Experiments
  • Prepare a series of solutions, each containing the probe at a fixed concentration in the chosen buffer/solvent system.

  • To each solution, add a specific concentration of a different metal ion (e.g., Zn²⁺, Cd²⁺, Cu²⁺, Ni²⁺, Co²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺) and record the fluorescence spectrum.

  • To assess competition, prepare a solution of the probe and the primary target metal ion. Then, add potential interfering metal ions and observe any changes in the fluorescence signal.

Data Presentation: Photophysical Properties of 8-HQ Probes

The performance of different 8-HQ derivative probes can be summarized in a table for easy comparison.

ProbeTarget IonSolvent Systemλex (nm)λem (nm)Detection Limit (M)Reference
DCHQ-1Mg²⁺DPBS363N/AKd = 44 µM[11]
DCHQ-2Mg²⁺DPBS363N/AKd = 73 µM[11]
RHOQHg²⁺MeOH-Tris (1:9, v/v)5435949.67 x 10⁻⁸[12]
HLZn²⁺THF/H₂O (3:7, v/v)420~580N/A[13]
8-HQ Benzoate (3a)Hg²⁺ACNN/A460Ka = 1.3 x 10⁵[14]
8-HQ Benzoate (3a)Cu²⁺ACNN/A460Ka = 1.8 x 10⁵[14]

N/A: Not explicitly stated in the provided search results.

Applications in Cellular Imaging

Several 8-hydroxyquinoline derivatives have been successfully employed for imaging metal ions in living cells.[8][9] Their ability to cross cell membranes and respond to changes in intracellular metal ion concentrations makes them valuable tools for studying cellular physiology and pathology.

For cellular imaging applications, probes should ideally exhibit:

  • Good cell permeability.

  • Low cytotoxicity.

  • High selectivity for the target ion over other biologically abundant cations.

  • A significant fluorescence response at physiological pH.

Conclusion and Future Perspectives

8-Hydroxyquinoline and its derivatives continue to be a highly valuable and adaptable platform for the design of fluorescent probes for metal ions. The fundamental principles of their operation are well-understood, allowing for the rational design of new sensors with improved properties. Future research will likely focus on developing probes with even greater selectivity, two-photon excitation capabilities for deep-tissue imaging, and applications in theranostics, where the probe not only detects but also modulates the concentration or activity of metal ions involved in disease states. The versatility of the 8-HQ scaffold ensures its continued relevance in the fields of chemical biology, materials science, and diagnostics.

References

  • Sharma, A., & Kumar, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473. [Link]
  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.). Zenodo. [Link]
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020).
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
  • Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., Trapani, V., Sale, P., & Wolf, F. I. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-350. [Link]
  • 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. (2006). Semantic Scholar. [Link]
  • Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., Trapani, V., Sale, P., & Wolf, F. I. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344–350. [Link]
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. (n.d.). Open University. [Link]
  • 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. (2005). CORE. [Link]
  • Wang, X., Zhang, M., Li, Y., Wang, Y., Zhang, Y., & Liu, W. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17871–17878. [Link]
  • Dasgupta, P. K., & Soroka, K. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 59(18), 2249–2254. [Link]
  • Kawakami, J., Yamauchi, Y., Ohta, M., & Ito, S. (2012). 8-Hydroxyquinoline Ligands as Fluorescent Chemosensors for Zinc and Cadmium Ions. Transactions of the Materials Research Society of Japan, 37(4), 601-602. [Link]
  • Goldman, M., & Wehry, E. L. (1970). Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. Analytical Chemistry, 42(11), 1178–1184. [Link]
  • A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. (2015).
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin

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Application Note & Protocol: High-Purity Recovery of 5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the purification of 5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one (CAS: 100331-89-3) via recrystallization. As a critical intermediate in the synthesis of pharmaceuticals such as β2 adrenoreceptor agonists, achieving high purity of this compound is paramount.[1][2] This guide moves beyond a simple list of steps to explain the underlying chemical principles, ensuring researchers can adapt and troubleshoot the procedure effectively. We detail a robust methodology using a mixed solvent system of chloroform and methanol, validated by synthetic precedent, to yield high-purity, crystalline material.[3]

Introduction and Physicochemical Profile

5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one is a complex organic molecule featuring a quinolinone core, a benzyloxy group, and a reactive bromoacetyl moiety.[4] This bromoacetyl group, while essential for subsequent synthetic steps, also introduces instability and the potential for specific impurities, such as hydrolysis byproducts.[4][5] The purification of this compound is often challenged by its limited solubility and the thermal sensitivity of the bromoacetyl functional group.

Recrystallization is a powerful purification technique that relies on the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[6] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, while impurities remain either fully soluble or insoluble throughout the process. This protocol employs a binary solvent system—chloroform as the primary solvent and methanol as the anti-solvent—to achieve optimal solubility differentials for effective purification.[3]

Table 1: Physicochemical Properties of 5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one
PropertyValueSource(s)
CAS Number 100331-89-3[4][7]
Molecular Formula C₁₈H₁₄BrNO₃[4][7]
Molecular Weight 372.21 g/mol [7][8]
Appearance Off-white to pale yellow solid/needles[1][2][3]
Melting Point 192-194 °C[2]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate[2]
Storage Conditions 2-8°C under inert gas (Nitrogen or Argon)[2]

Principle of the Mixed-Solvent Recrystallization

The success of this protocol hinges on the judicious selection of a solvent/anti-solvent pair.

  • Chloroform (Solvent): The quinolinone structure imparts significant aromatic and planar character, lending it good solubility in chlorinated solvents like chloroform, especially when heated.

  • Methanol (Anti-Solvent): As a polar protic solvent, methanol is a poor solvent for the largely non-polar molecule. Its role is to precisely reduce the solvating power of the system.

By dissolving the crude material in a minimum amount of hot chloroform and then carefully introducing hot methanol, the solution is brought to its exact saturation point. As the solution cools slowly, the solubility of the target compound drops sharply, forcing it to exit the solution and form a highly ordered, pure crystal lattice. Most impurities, having different solubility profiles, remain in the mother liquor.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification & Saturation cluster_crystallization Step 3: Crystal Formation cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum volume of hot Chloroform to dissolve A->B Heat gently C Perform hot filtration (if insoluble impurities exist) B->C Optional D Add hot Methanol dropwise until solution is turbid B->D C->D E Add 1-2 drops of Chloroform to redissolve turbidity D->E F Allow to cool slowly to room temperature E->F Promotes large crystals G Cool further in an ice-water bath F->G Maximizes yield H Collect crystals via vacuum filtration G->H I Wash crystals with cold Methanol H->I J Dry under vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for the purification of 5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one.

Safety and Handling Precautions

  • 5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one: This compound is a bromoacetyl derivative and should be considered a lachrymator and irritant. Handle only in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Chloroform: A suspected carcinogen and toxic upon inhalation and ingestion. All operations must be performed within a certified chemical fume hood. Use nitrile gloves and safety glasses.

  • Methanol: Toxic and flammable. Avoid contact, ingestion, and inhalation.

Detailed Recrystallization Protocol

Materials and Equipment
  • Crude 5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one

  • Chloroform, ACS grade or higher

  • Methanol, ACS grade or higher

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Spatula and glass stirring rod

Step-by-Step Methodology
  • Dissolution of the Crude Solid: a. Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. b. In a separate flask, heat approximately 20-30 mL of chloroform on a hot plate to a gentle boil. c. Add the hot chloroform to the flask containing the crude solid portion-wise, with gentle swirling and heating, until the solid just dissolves. Use the absolute minimum amount of solvent necessary. This ensures the solution is saturated, which is critical for maximizing recovery.

  • Removal of Insoluble Impurities (Optional): a. If insoluble particles are observed in the hot solution, perform a hot filtration. b. Place a fluted filter paper into a glass funnel and place the funnel into a clean, pre-warmed Erlenmeyer flask. c. Quickly pour the hot solution through the filter paper. Pre-warming the apparatus prevents premature crystallization of the product in the funnel.

  • Inducing Saturation with Anti-Solvent: a. Gently heat the clear chloroform solution. In a separate flask, heat methanol to a gentle boil. b. Add the hot methanol dropwise to the swirling chloroform solution. c. Continue adding methanol until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated. d. Add 1-2 drops of hot chloroform to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Crystallization and Cooling: a. Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, well-defined crystals, which are typically purer than fine powders formed by rapid precipitation. b. Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the precipitate.

  • Isolation and Drying of Crystals: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold methanol. b. Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel. c. Wash the collected crystals with a small volume (2-3 mL) of ice-cold methanol to rinse away any residual soluble impurities from the mother liquor. d. Keep the vacuum on for several minutes to pull air through the crystals and partially dry them. e. Transfer the purified crystals to a watch glass and dry them thoroughly in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Purity Assessment: a. Determine the melting point of the dried crystals. A sharp melting point close to the literature value (192-194 °C) is a good indicator of high purity.[2] b. Purity can be further confirmed by analytical techniques such as TLC, ¹H NMR, or HPLC.

Troubleshooting Guide

Table 2: Common Recrystallization Issues and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Solution is not sufficiently saturated (too much solvent used).- Compound is too soluble in the chosen solvent mixture.- Boil off some of the solvent to increase the concentration and allow to cool again.- If still no crystals, add more anti-solvent (methanol) and reheat to dissolve, then cool.
Product "oils out" instead of crystallizing - Solution is supersaturated, or cooling is too rapid.- Melting point of the solid is lower than the boiling point of the solvent.- Reheat the solution to redissolve the oil.- Add a small amount of the primary solvent (chloroform) and allow it to cool much more slowly.- Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
Low recovery yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete precipitation (not cooled long enough or cold enough).- Concentrate the mother liquor and cool again to recover a second crop of crystals (may be less pure).- Ensure filtration apparatus is adequately pre-heated.- Ensure the flask is cooled in an ice bath for at least 30 minutes.
Product is discolored - Presence of colored impurities not removed by recrystallization.- Potential degradation of the compound.- Consider treating the solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities.- Ensure heating is gentle and not prolonged to prevent thermal degradation.

Conclusion

The protocol described provides a reliable and reproducible method for the purification of 5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one. By understanding the principles of solubility and the rationale behind the mixed-solvent system, researchers can effectively remove impurities and obtain a high-purity product suitable for demanding downstream applications in medicinal chemistry and drug development. The inclusion of a detailed troubleshooting guide further empowers scientists to overcome common challenges encountered during the purification process.

References

  • BenchChem. (n.d.). Purification of Bromoacetylated Compounds by Column Chromatography. Technical Support Center.
  • CymitQuimica. (n.d.). 8-Benzyloxy-5-(2-Bromoacetyl)-2-Hydroxyquinoline.
  • ChemScene. (n.d.). 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one.
  • BenchChem. (n.d.). 2-Bromoacetamide synthesis and purification methods.
  • BenchChem. (n.d.). Identifying and characterizing impurities in commercial Bromoacetyl chloride.
  • Echemi. (n.d.). This compound.
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  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
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  • University of California, Davis. (n.d.). Recrystallization and Crystallization.

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Application Notes and Protocols for 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Highly Reactive Intermediate for Drug Discovery

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS No: 100331-89-3) is a pivotal chemical intermediate, primarily utilized in the synthesis of phenylethanolamine derivatives which function as β2 adrenoreceptor agonists.[1][2] These agonists are crucial in the development of treatments for respiratory conditions.[3] The molecule's utility is derived from its distinct structural features: a quinoline core, a protective benzyloxy group, and a highly reactive bromoacetyl functional group.[4][5] The bromoacetyl moiety, in particular, acts as a potent electrophile, making the compound an excellent building block for creating more complex molecules through nucleophilic substitution.[5][6]

However, the very reactivity that makes this compound valuable also necessitates stringent handling and storage protocols to ensure researcher safety and maintain the compound's integrity. The α-haloketone structure confers a high degree of electrophilic reactivity, significantly greater than that of typical alkyl halides, due to the electron-withdrawing effect of the adjacent carbonyl group.[6][7] This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and storage conditions for this compound to ensure its safe and effective use in a research setting.

PART 1: Safety and Hazard Identification

This compound is classified as a hazardous substance. Adherence to the following safety protocols is mandatory.

1.1 Hazard Classification:

According to the Globally Harmonized System (GHS), this compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation.[8]

  • Eye Irritant (Category 2): Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[8]

1.2 Personal Protective Equipment (PPE):

Due to the hazardous nature of this compound, a comprehensive PPE strategy is required to prevent exposure through inhalation, skin contact, or eye contact.[9][10]

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free chemotherapy-rated gloves (ASTM D6978). The outer glove should be worn over the cuff of the lab coat.The bromoacetyl group is a potent alkylating agent, capable of reacting with biological nucleophiles. Double gloving provides an extra layer of protection against accidental skin contact.[11][12]
Eye/Face Protection Tightly fitting safety goggles with side-shields, worn in conjunction with a full-face shield.Protects against splashes of the solid compound or its solutions, which can cause severe eye irritation.[8][11]
Skin and Body Protection A disposable, poly-coated, back-closing laboratory gown with long sleeves and knitted or elastic cuffs.Provides a barrier against skin contact and contamination of personal clothing. Impervious material is crucial.[11][12]
Respiratory Protection A NIOSH-certified N95 respirator or higher, especially when handling the powder outside of a certified chemical fume hood.Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[8][11]

1.3 First Aid Measures:

In case of accidental exposure, immediate action is critical.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[8]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][13]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][13]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]

PART 2: Handling and Experimental Protocols

The high reactivity of the α-haloketone functional group demands careful handling to prevent unwanted reactions and ensure experimental reproducibility.[6]

2.1 Chemical Reactivity and Incompatibilities:

The bromoacetyl group is a strong electrophile and will react with a wide range of nucleophiles.[6] Therefore, it is crucial to avoid contact with:

  • Strong Bases: Can lead to dehydrohalogenation or other side reactions.[15][16]

  • Strong Oxidizing Agents: May lead to vigorous or explosive reactions.[15]

  • Alcohols: Can act as nucleophiles, leading to ether formation.[15]

  • Water/Moisture: While not as violently reactive as simpler acyl bromides, prolonged exposure to moisture can lead to hydrolysis of the bromoacetyl group.[15][17] Store in a dry environment.

  • Metals: The quinoline moiety can chelate various metal ions.[18] Avoid unintended contact with metal spatulas or containers where chelation could be a concern.

2.2 Protocol for Weighing and Preparing Stock Solutions:

This protocol is designed to minimize exposure and ensure the accurate preparation of solutions.

Workflow for Handling and Solution Preparation

prep Preparation & PPE weigh Weighing prep->weigh Enter Fume Hood dissolve Dissolution weigh->dissolve Transfer Solid store Storage dissolve->store Aliquot & Seal cleanup Decontamination & Waste store->cleanup Post-Experiment

Caption: Workflow for handling this compound.

Step-by-Step Procedure:

  • Preparation: Before handling the compound, ensure a certified chemical fume hood is operational. Don all required PPE as outlined in Table 1. Prepare all necessary equipment (e.g., weighing paper, spatula, vials, solvent, vortex mixer).

  • Weighing:

    • Perform all weighing operations within the chemical fume hood to contain any airborne particles.

    • Use anti-static weighing paper or a suitable weighing boat.

    • Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Add the weighed solid to an appropriate vial.

    • Add the desired volume of a suitable, dry, aprotic solvent (e.g., DMSO, DMF, Dichloromethane). The choice of solvent will be application-dependent.

    • Cap the vial securely and mix using a vortex mixer until the solid is completely dissolved. Gentle warming may be employed if necessary, but monitor for any signs of degradation.

  • Aliquoting and Storage of Stock Solution:

    • It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation.

    • Store the aliquots as recommended in Section 3.

2.3 Decontamination and Waste Disposal:

  • All disposable materials that have come into contact with the compound (gloves, weighing paper, pipette tips) should be considered hazardous waste and disposed of in a designated, sealed container.[19]

  • Work surfaces within the fume hood should be decontaminated with a suitable solvent (e.g., ethanol) followed by a soap and water wash.

  • Contaminated reusable glassware should be rinsed with an appropriate organic solvent to dissolve any residue, followed by standard washing procedures.

PART 3: Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound. The primary degradation pathways to consider are hydrolysis of the bromoacetyl group and potential photodecomposition.[20]

Recommended Storage Conditions:

FormTemperatureAtmosphereContainerLight
Solid -20°CInert gas (Argon or Nitrogen)Tightly sealed, amber glass vialProtect from light
Solution (in aprotic solvent) -20°C or -80°CInert gas (Argon or Nitrogen)Tightly sealed, amber glass vials (single-use aliquots)Protect from light

Storage Logic Diagram

start Compound Received is_solid Is it the solid form? start->is_solid store_solid Store at -20°C Inert Atmosphere Protect from Light is_solid->store_solid Yes is_solution Is it in solution? is_solid->is_solution No end_use Ready for Use store_solid->end_use store_solution Aliquot into single-use vials Store at -20°C or -80°C Inert Atmosphere Protect from Light is_solution->store_solution Yes store_solution->end_use

Caption: Decision tree for proper storage of the compound.

  • Causality of Storage Choices:

    • Low Temperature (-20°C): Significantly slows the rate of potential degradation reactions, including hydrolysis from trace moisture.[21]

    • Inert Atmosphere: The quinoline ring system can be susceptible to oxidation over long periods. An inert atmosphere displaces oxygen and moisture, preserving the compound's purity.[17]

    • Protection from Light: Quinoline derivatives can be light-sensitive. Amber vials or wrapping clear vials in foil prevents photodecomposition.

    • Tightly Sealed Container: Prevents the ingress of moisture and atmospheric oxygen.[22]

References

  • Al-Zoubi, R. M., et al. (2017). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 22(5), 724.
  • Wikipedia. (n.d.). α-Halo ketone.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%.
  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of CAS 100331-89-3: A Deep Dive into 8-Benzyloxy-5-(2-bromoacetyl).
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.
  • National Institutes of Health. (n.d.). Bromoacetyl bromide. PubChem.
  • Penta Manufacturing Company. (2025). Quinoline - SAFETY DATA SHEET.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline.
  • Apicule. (n.d.). This compound (CAS No: 100331-89-3) API Intermediate Manufacturers.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.
  • National Institutes of Health. (n.d.). Safe handling of hazardous drugs. PubMed Central.
  • POGO. (n.d.). Personal Protective Equipment - POGO Satellite Manual.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS.
  • NHS. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
  • National Institutes of Health. (n.d.). Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria. PubMed Central.
  • National Institutes of Health. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PubMed Central.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

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Harnessing the Versatility of Quinoline Derivatives in Material Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A-Pillar of Modern Materials

Quinoline, a bicyclic aromatic heterocycle, and its derivatives have emerged as a cornerstone in the development of advanced materials. Their inherent properties, including a rigid planar structure, high electron density, and the presence of a nitrogen heteroatom, make them exceptionally versatile building blocks.[1][2] The ability to readily functionalize the quinoline ring allows for precise tuning of their electronic, optical, and chemical properties, paving the way for a diverse range of applications in material science.[3] This guide provides a comprehensive overview of the applications of quinoline derivatives, with a focus on organic electronics, sensing, and corrosion inhibition, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.

Section 1: Quinoline Derivatives in Organic Electronics - Illuminating the Future

The unique optoelectronic properties of quinoline derivatives have positioned them as key players in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and solar cells.[4][5]

Organic Light-Emitting Diodes (OLEDs): A Bright Future

Quinoline derivatives are integral to the performance of modern OLEDs, serving various roles within the device architecture.[5][6] Their electron-deficient nature makes them excellent electron-transporting materials (ETMs), facilitating the efficient injection and transport of electrons from the cathode to the emissive layer.[6] Furthermore, their high thermal stability and good film-forming properties make them suitable as host materials for both fluorescent and phosphorescent emitters.[6] Certain quinoline derivatives also exhibit strong intrinsic fluorescence and can be employed as the primary light-emitting materials themselves.[7]

A quintessential example is Tris(8-hydroxyquinolinato)aluminum (Alq3), a highly stable and efficient green-emitting material that has become a benchmark in OLED research and commercial applications.[7][8][9]

This protocol outlines a common solution-based synthesis of Alq3.[8][10][11]

Materials:

  • 8-Hydroxyquinoline

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Acetic acid

Procedure:

  • Dissolve 8-hydroxyquinoline in a mixture of deionized water and acetic acid with stirring until a clear orange solution is obtained.[8]

  • In a separate beaker, dissolve aluminum nitrate nonahydrate in deionized water to form a clear solution.[8]

  • Add the aluminum nitrate solution to the 8-hydroxyquinoline solution and stir the resulting suspension for 10 minutes.[8]

  • Slowly add ammonium hydroxide dropwise to the mixture with continuous stirring to precipitate the Alq3.[8]

  • Filter the resulting yellow-green precipitate and wash it thoroughly with deionized water.[8]

  • Dry the purified Alq3 powder in a vacuum oven.

Characterization: The synthesized Alq3 should be characterized using techniques such as X-ray diffraction (XRD) and photoluminescence (PL) spectroscopy to confirm its phase and emissive properties.[8]

This protocol describes the fabrication of a multilayer OLED using a combination of solution processing and thermal evaporation.[6][7]

Materials:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Hole-Injecting Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole-Transporting Layer (HTL) material (e.g., TPD)

  • Emissive Layer (EML) material (e.g., Alq3 or other quinoline derivative)

  • Electron-Transporting Layer (ETL) material (e.g., a quinoline derivative or TPBi)

  • Electron-Injecting Layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Metal for cathode (e.g., Aluminum - Al)

  • Solvents for spin-coating (e.g., chlorobenzene, toluene)

Workflow Diagram:

OLED_Fabrication cluster_prep Substrate Preparation cluster_solution Solution Processing (Spin-Coating) cluster_evaporation Thermal Evaporation sub_clean ITO Substrate Cleaning (Detergent, DI Water, Acetone, Isopropanol) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone hil HIL Deposition (e.g., PEDOT:PSS) uv_ozone->hil htl HTL Deposition (e.g., TPD) hil->htl eml EML Deposition (e.g., Quinoline Derivative) htl->eml etl ETL Deposition (e.g., Quinoline Derivative) eml->etl eil EIL Deposition (e.g., LiF) etl->eil cathode Cathode Deposition (e.g., Al) eil->cathode encapsulation Encapsulation cathode->encapsulation

Caption: Workflow for fabricating a multilayer OLED device.

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Surface Treatment: Treat the ITO surface with UV-ozone or oxygen plasma to improve its work function and promote hole injection.[6]

  • Hole-Injecting Layer (HIL) Deposition: Spin-coat a thin layer of a HIL material, such as PEDOT:PSS, onto the ITO surface and anneal as required.

  • Hole-Transporting Layer (HTL) Deposition: Spin-coat a solution of the HTL material onto the HIL and anneal.

  • Emissive Layer (EML) Deposition: Spin-coat a solution of the quinoline-based emissive material onto the HTL and anneal.

  • Thermal Evaporation: Transfer the substrate to a high-vacuum thermal evaporation chamber.

    • Deposit the ETL.[6]

    • Deposit a thin EIL, such as LiF.[6]

    • Deposit the metal cathode, typically aluminum.[6]

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Solar Cells: Capturing the Sun's Energy

Quinoline derivatives are also making significant strides in the field of photovoltaics, particularly in Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs).[12][13][14]

In DSSCs , quinoline-based organic dyes act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor material like titanium dioxide (TiO₂).[12][15] The design of these dyes, often following a Donor-π-Acceptor (D-π-A) architecture, allows for tuning of their absorption spectra and energy levels to maximize light harvesting and charge transfer efficiency.[12][15][16]

In PSCs , quinoline and its derivatives can be used as additives in the perovskite precursor solution to improve the quality of the perovskite film, reduce defect density, and enhance device stability and performance.[13][17] They can also be incorporated into hole-transporting materials (HTMs) to facilitate efficient extraction of holes from the perovskite layer.[17]

Section 2: Quinoline-Based Chemosensors - Detecting with Precision

The ability of quinoline derivatives to form stable complexes with metal ions, often accompanied by a change in their fluorescence properties, makes them excellent candidates for the development of chemosensors.[18][19][20]

Principles of Fluorescence-Based Sensing

Many 8-hydroxyquinoline derivatives exhibit weak fluorescence due to a process called excited-state intramolecular proton transfer (ESIPT).[21][22] Upon chelation with a metal ion, this ESIPT process can be blocked, leading to a significant enhancement in fluorescence intensity.[21][22] This "turn-on" fluorescence response provides a sensitive and selective method for detecting specific metal ions.[18][23] The selectivity can be tuned by modifying the substituents on the quinoline ring to create specific binding pockets for target ions.[24][25]

Sensing Mechanism Diagram:

Sensing_Mechanism cluster_ligand Quinoline Derivative (Ligand) cluster_complex Metal Complex Ligand Weakly Fluorescent (ESIPT Active) Complex Highly Fluorescent (ESIPT Blocked) Ligand->Complex + Metal Ion Complex->Ligand - Metal Ion Metal_Ion Metal Ion

Caption: "Turn-on" fluorescence sensing mechanism of quinoline derivatives.

Protocol: General Procedure for Metal Ion Sensing

This protocol provides a general framework for evaluating the sensing capabilities of a new quinoline-based fluorescent probe.

Materials:

  • Synthesized quinoline-based sensor molecule

  • Aqueous buffer solution (e.g., HEPES, Tris-HCl)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the quinoline sensor in a suitable solvent (e.g., DMSO, acetonitrile). Prepare stock solutions of the metal ions to be tested in deionized water.

  • Titration Experiment:

    • In a cuvette, place a fixed concentration of the sensor in the aqueous buffer.

    • Record the initial fluorescence and UV-Vis absorption spectra.

    • Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.

    • After each addition, record the fluorescence and absorption spectra.

  • Selectivity Study:

    • Prepare solutions of the sensor containing a fixed concentration of various different metal ions (at a concentration that elicits a response with the target ion).

    • Record the fluorescence and absorption spectra for each solution to assess the sensor's selectivity.

  • Data Analysis:

    • Plot the change in fluorescence intensity or absorbance as a function of the metal ion concentration to determine the detection limit and binding constant.

Section 3: Corrosion Inhibition - Protecting Our Infrastructure

Quinoline and its derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[1][2][26][27] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[28][29][30]

Mechanism of Corrosion Inhibition

The high electron density of the quinoline ring, along with the presence of the nitrogen heteroatom and any electron-donating substituents, facilitates strong adsorption onto the metal surface.[1][29][31] This adsorption can occur through both physisorption (electrostatic interactions) and chemisorption (coordination bonds between the heteroatoms and vacant d-orbitals of the metal).[1][28] The formation of a stable, coordinated layer on the metal surface blocks the active sites for corrosion, thereby reducing the corrosion rate.[29][30]

Corrosion Inhibition Data Summary:

Quinoline DerivativeMetalCorrosive MediumInhibition Efficiency (%)Reference
5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinolMild Steel1.0 M HCl>90 at optimal conc.[28]
5-(azidomethyl)quinolin-8-olMild Steel1 M HCl90 at 5x10⁻³ M[30][32]
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazideMild Steel1 M HCl93.4 at 500 ppm[33]
Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the weight loss method, a straightforward technique for assessing the performance of a corrosion inhibitor.[32][33]

Materials:

  • Metal coupons (e.g., mild steel)

  • Corrosive solution (e.g., 1 M HCl)

  • Quinoline derivative inhibitor

  • Analytical balance

  • Water bath or thermostat

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons to a mirror finish, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

  • Initial Weighing: Accurately weigh each prepared coupon.

  • Immersion:

    • Prepare the corrosive solution with and without different concentrations of the quinoline inhibitor.

    • Immerse the weighed coupons in the respective solutions for a specified period (e.g., 6 hours) at a constant temperature.[32]

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, rinse with deionized water and acetone, dry, and reweigh accurately.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:

    • W₀ is the weight loss of the coupon in the absence of the inhibitor.

    • Wᵢ is the weight loss of the coupon in the presence of the inhibitor.

Section 4: Emerging Applications - Pushing the Boundaries

The versatility of quinoline derivatives continues to drive research into new and exciting applications in material science.

Nonlinear Optics (NLO)

The extended π-conjugated systems and the potential for intramolecular charge transfer in donor-acceptor substituted quinolines make them promising materials for nonlinear optical applications.[4][34][35][36] These materials can interact with intense laser light to produce new frequencies, a property that is crucial for technologies such as optical switching and data storage. The NLO properties can be enhanced by careful molecular design, for instance, by increasing the distance between electron-donating and electron-withdrawing groups on the quinoline scaffold.[34]

Organic Field-Effect Transistors (OFETs)

The inherent charge-transporting capabilities of quinoline derivatives are also being explored in the development of organic field-effect transistors (OFETs), which are the fundamental building blocks of organic integrated circuits.[37]

Conclusion

Quinoline and its derivatives represent a remarkably versatile class of compounds with a broad and expanding range of applications in material science. From enabling the vibrant displays of OLEDs and enhancing the efficiency of solar cells to providing precise detection of metal ions and protecting metals from corrosion, the impact of quinoline-based materials is undeniable. The continued exploration of their synthesis and structure-property relationships will undoubtedly lead to the development of even more innovative and high-performance materials in the future.

References

  • Verma, C., Quraishi, M. A., & Ebenso, E. E. (2020). Quinoline and its derivatives as corrosion inhibitors: A review. Surfaces and Interfaces, 21, 100634. [Link]
  • A new fluorescent sensor for Fe 3+ based on a quinoline deriv
  • Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution. (n.d.).
  • Novel heterocyclic quinoline derivatives as green environmental corrosion inhibitors for carbon steel in HCl solution: experimental and theoretical investigation. (2021). Taylor & Francis Online. [Link]
  • Recent reviews on quinoline derivatives as corrosion inhibitors. (n.d.). OUCI. [Link]
  • Investigation of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl 1.0 M. (2016).
  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (2020).
  • Investigation of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl 1.0 M. (2018). An-Najah Staff. [Link]
  • Rational designing of derivatives of quinoline and iso-quinoline based hole transport materials for antimony chalcogenide and perovskite solar cells. (2022).
  • Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Antibacterial Studies. (2021). Biointerface Research in Applied Chemistry. [Link]
  • Quinoline and its derivatives as corrosion inhibitors. (2021).
  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. (2025). RSC Publishing. [Link]
  • Designing new quinoline-based organic photosensitizers for dye-sensitized solar cells (DSSC)
  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing). [Link]
  • Quinoline and Its Derivatives as Corrosion Inhibitors. (n.d.).
  • Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. (2021). Taylor & Francis Online. [Link]
  • Computational Studies on Quinoline Based Metal Chemosensors. (2019).
  • Tunable Photoluminescence from tris (8-hydroxyquinoline) aluminum (Alq3). (2012). AIP Conference Proceedings. [Link]
  • Quinoline-Based Fluorescence Sensors. (2016).
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). PMC - NIH. [Link]
  • Excellent quinoline additive in perovskite toward to efficient and stable perovskite solar cells. (2021).
  • New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs. (2020). PubMed Central. [Link]
  • Designing new quinoline-based organic photosensitizers for dye-sensitized solar cells (DSSC): a theoretical investigation. (2019).
  • Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. (2021). Taylor & Francis Online. [Link]
  • Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. (2021). MDPI. [Link]
  • Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. (2021). NIH. [Link]
  • Yellow Emissive Tris(8-hydroxyquinoline)
  • One-Step Synthesis of High Pure Tris(8-hydroxyquinoline)aluminum for Optics and Photonics. (2022). MDPI. [Link]
  • Quinoxaline-Based Dual Donor, Dual Acceptor Organic Dyes for Dye-Sensitized Solar Cells. (2019). MDPI. [Link]
  • Donor functionalized quinoline based organic sensitizers for dye sensitized solar cell (DSSC) applications: DFT and TD-DFT investigations. (2020).
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2017). PMC - PubMed Central. [Link]
  • Synthesis of tris(8-hydroxyquinoline) aluminum (Alq3) nanowires under different conditions. (2005). SPIE Digital Library. [Link]
  • Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications. (2004).
  • Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). MDPI. [Link]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Custom Quinoline Derivatives Manufacturers, Suppliers. (n.d.). Hopax. [Link]
  • SYNTHESIS AND PL CHARECTERISATION OF Alq3: Eu ORGANIC PHOSPHOR. (n.d.). troindia. [Link]
  • Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer. (2025).
  • Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. (2020). Materials Chemistry Frontiers (RSC Publishing). [Link]
  • 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. (n.d.). Open University. [Link]
  • Quinoline and its derivatives as corrosion inhibitors: A review. (2020). Semantic Scholar. [Link]
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ACS Omega. [Link]
  • Quinoline derivatives (organic compounds) and their properties. (2023).
  • Application of quinoline derivatives in third-generation photovoltaics. (2021). PMC - NIH. [Link]
  • Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance. (2023). NIH. [Link]

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Application Notes & Protocols: A Guide to the Synthetic Routes of Functionalized 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Hydroxyquinoline (8-HQ), also known as oxine, is a heterocyclic organic compound featuring a pyridine ring fused to a phenol.[1] This "privileged scaffold" has garnered immense interest across diverse scientific disciplines, from medicinal chemistry to materials science.[2] Its significance stems from its versatile biological activities—including antimicrobial, anticancer, antifungal, and neuroprotective effects—and its exceptional ability to form stable chelate complexes with a wide range of metal ions.[1][3][4] This chelating property is fundamental to both its biological mechanism of action and its applications in analytical chemistry and organic light-emitting diodes (OLEDs).[1]

The synthetic modification of the 8-HQ core is a subject of intense investigation aimed at developing more potent and target-specific therapeutic agents and advanced materials.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing functionalized 8-hydroxyquinoline derivatives. We will delve into the mechanistic underpinnings of classical ring-forming reactions and explore modern functionalization techniques, offering field-proven insights and detailed experimental protocols to facilitate practical application.

Part 1: Classical Ring-Forming Syntheses

The construction of the core 8-hydroxyquinoline skeleton is predominantly achieved through several named reactions that build the heterocyclic ring from acyclic or simpler aromatic precursors. These methods are robust and have been refined over decades, remaining cornerstones of quinoline chemistry.

The Skraup Synthesis

The Skraup synthesis is a powerful and economically viable method for preparing quinolines from an aromatic amine.[5][6] For 8-hydroxyquinoline, the reaction involves heating o-aminophenol with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent.[3][5]

Causality and Mechanistic Insight: The reaction proceeds through a cascade of well-defined steps.[6]

  • Acrolein Formation: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[5][6]

  • Michael Addition: The amino group of o-aminophenol performs a 1,4-conjugate (Michael) addition to acrolein.[5][6]

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration, to form 1,2-dihydro-8-hydroxyquinoline.[5]

  • Oxidation: The final step is the aromatization of the dihydroquinoline intermediate to yield 8-hydroxyquinoline. This requires an oxidizing agent, commonly o-nitrophenol or arsenic acid.[5][7] A key insight is that when o-nitrophenol is used, it is reduced to o-aminophenol, which can then re-enter the reaction cycle, making it a catalytic oxidant.[5]

The reaction is notoriously exothermic and can be violent.[7] The inclusion of a moderator, such as ferrous sulfate (FeSO₄), is a critical experimental choice to ensure a controlled reaction rate.[5][8]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct 1,4-Addition oAP o-Aminophenol oAP->Michael_Adduct Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int H⁺ Cyclization Dihydro_8HQ 1,2-Dihydro-8-HQ Cyclized_Int->Dihydro_8HQ -H₂O Final_8HQ 8-Hydroxyquinoline Dihydro_8HQ->Final_8HQ Oxidation (-2H)

Caption: Reaction mechanism of the Skraup synthesis for 8-hydroxyquinoline.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline [5]

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add 100 mL of concentrated sulfuric acid to 120 g of anhydrous glycerol. Stir and cool the mixture in an ice bath.

  • Addition of Reactants: To the cooled and stirred mixture, slowly add 55 g of o-aminophenol. Following this, add 40 g of o-nitrophenol and 5 g of ferrous sulfate heptahydrate.

  • Heating: Heat the mixture gently in an oil bath. The reaction will become exothermic. Control the heating to maintain a steady reflux, typically around 130-140°C. Continue heating for 3-4 hours.

  • Work-up: Allow the dark mixture to cool to below 100°C. Carefully dilute with 500 mL of water. Pour the diluted mixture into a large beaker containing 1 L of crushed ice.

  • Neutralization: With vigorous stirring and external cooling, slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution (e.g., 30% w/v) until the pH reaches 7.5-8. The 8-hydroxyquinoline will precipitate as a light-yellow solid.

  • Purification: Isolate the crude product by filtration. The most effective method for purification is steam distillation.[5] Collect the distillate until it is no longer cloudy. Cool the distillate to induce crystallization, filter the purified 8-hydroxyquinoline, and dry it. The typical yield is 60-70%.

The Doebner-von Miller Reaction

This reaction is a variation of the Skraup synthesis and is one of the most versatile methods for producing substituted quinolines.[8] It involves the reaction of an aromatic amine with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, which can be a Brønsted acid (like HCl) or a Lewis acid (like ZnCl₂ or SnCl₄).[9][10]

Causality and Mechanistic Insight: The mechanism is closely related to the Skraup synthesis but has been a subject of considerable debate.[9][11] A widely accepted pathway involves the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization onto the aromatic ring and subsequent dehydration and oxidation to yield the quinoline product.[12] A key feature is that the α,β-unsaturated carbonyl can be formed in situ from the aldol condensation of aldehydes or ketones, a variant known as the Beyer method.[9]

Doebner_von_Miller_Mechanism Aniline Aniline Derivative Michael_Adduct Michael Adduct Aniline->Michael_Adduct 1,4-Addition Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael_Adduct Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Acid-Catalyzed Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Int->Dihydroquinoline -H₂O Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Generalized mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [13][14]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a solution of aniline hydrochloride by mixing 30 g of aniline with 120 mL of concentrated hydrochloric acid.

  • In Situ Aldol Condensation: Cool the flask in an ice bath. Slowly add 35 g of acetaldehyde solution dropwise with constant stirring. This slow, cooled addition is crucial to control the exothermic aldol condensation that forms crotonaldehyde in situ.

  • Cyclization: After the addition is complete, add 15 g of anhydrous zinc chloride to the reaction mixture.

  • Heating: Heat the mixture to reflux for 7-8 hours. The solution will darken significantly.

  • Work-up and Isolation: After cooling, make the solution strongly alkaline by carefully adding concentrated sodium hydroxide solution. Isolate the crude product via steam distillation.

  • Purification: Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation to obtain quinaldine.

The Combes Synthesis

The Combes synthesis is a classic method for preparing 2,4-substituted quinolines via the acid-catalyzed condensation of an aromatic amine with a β-diketone.[15][16][17]

Causality and Mechanistic Insight: The reaction proceeds in two major stages.[15][18] First, the aniline and β-diketone condense to form a Schiff base, which exists in equilibrium with its more stable enamine tautomer.[19] The second stage is the rate-determining step: an acid-catalyzed intramolecular electrophilic aromatic substitution (a ring closure or annulation), followed by dehydration to yield the final quinoline product.[15] The choice of acid catalyst (e.g., H₂SO₄, PPA) is critical for driving the cyclization.[17] The regioselectivity of the final product is influenced by steric and electronic effects of substituents on both the aniline and the β-diketone.[15]

Part 2: Modern Functionalization of the 8-Hydroxyquinoline Core

While classical methods build the scaffold, modern synthetic chemistry often focuses on modifying the pre-formed 8-HQ ring to install diverse functional groups. This allows for the fine-tuning of the molecule's properties for specific applications.

Electrophilic Halogenation

The phenol ring of 8-hydroxyquinoline is electron-rich and highly activated towards electrophilic aromatic substitution. Halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) occurs readily at the C5 and C7 positions.[20]

Experimental Protocol: Synthesis of 2-alkyl-5,7-dichloro-8-hydroxyquinoline [20]

  • Starting Material: Dissolve 2-alkyl-8-hydroxyquinoline (1.0 mmol) in a suitable acidic medium (e.g., acetic acid).

  • Halogenation: Add N-chlorosuccinimide (NCS) (2.2 mmol) to the solution portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 2-alkyl-5,7-dichloro-8-hydroxyquinoline.

Palladium-Catalyzed Cross-Coupling: The Suzuki Reaction

Modern cross-coupling reactions are indispensable for creating C-C bonds. The Suzuki cross-coupling reaction is widely used to introduce aryl or heteroaryl substituents onto the 8-HQ skeleton, typically starting from a halogenated derivative like 5-bromo-8-hydroxyquinoline.[1][21]

Causality and Experimental Choices: A critical consideration in Suzuki couplings involving 8-HQ is the acidic proton of the C8-hydroxyl group. This proton can interfere with the organometallic intermediates in the catalytic cycle. Therefore, it is often necessary to protect the hydroxyl group prior to the coupling reaction.[1] A common choice is the benzyl (Bn) group, which is stable under the reaction conditions and can be easily removed later via hydrogenolysis.[1][21]

Suzuki_Workflow Start_Br_8HQ 5-Bromo-8-HQ Protected_8HQ 5-Bromo-8-(benzyloxy)quinoline Start_Br_8HQ->Protected_8HQ Protection (e.g., BnBr, Base) Coupled_Product 5-Aryl-8-(benzyloxy)quinoline Protected_8HQ->Coupled_Product Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Final_Product 5-Aryl-8-HQ Coupled_Product->Final_Product Deprotection (e.g., H₂, Pd/C)

Caption: General workflow for functionalization of 8-HQ via Suzuki coupling.

General Protocol Outline: Suzuki Coupling

  • Protection: React 5-bromo-8-hydroxyquinoline with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a solvent like acetone or DMF to afford 5-bromo-8-(benzyloxy)quinoline.

  • Coupling: To a solution of the protected bromo-8-HQ and an appropriate arylboronic acid in a solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

  • Heating: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at reflux until TLC indicates consumption of the starting material.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product via column chromatography.

  • Deprotection: Subject the purified coupled product to catalytic hydrogenation (H₂ gas, Pd/C catalyst) to cleave the benzyl ether and yield the final 5-aryl-8-hydroxyquinoline.[1]

The Mannich Reaction

The Mannich reaction is a three-component condensation that provides a straightforward route to aminomethylated 8-hydroxyquinolines.[22] The reaction involves 8-HQ, an aldehyde (most commonly formaldehyde), and a primary or secondary amine.[22] This C-H functionalization typically occurs at the C7 position, installing an aminoalkyl group that is often crucial for biological activity.[22][23]

General Protocol: Synthesis of a 7-(Aminomethyl)-8-hydroxyquinoline Derivative

  • Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline (1.0 eq) and the desired amine (1.1 eq) in ethanol.

  • Addition of Aldehyde: Add an aqueous solution of formaldehyde (37%, 1.2 eq) to the mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours to overnight. The product often precipitates from the reaction mixture.

  • Isolation: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the Mannich base.

Summary of Synthetic Strategies

The choice of synthetic route depends heavily on the desired substitution pattern of the final 8-hydroxyquinoline derivative. Classical methods are ideal for constructing the core with specific substituents on the pyridine ring, while modern functionalization techniques excel at modifying the carbocyclic ring.

Synthetic MethodStarting MaterialsKey Reagents/ConditionsTypical ProductsAdvantagesLimitations
Skraup Synthesis Aromatic amine, GlycerolH₂SO₄, Oxidizing agentUnsubstituted or substituted quinolinesEconomical, uses simple starting materials[5]Often harsh conditions, can be violent, limited substitution patterns
Doebner-von Miller Aromatic amine, α,β-Unsaturated carbonylAcid catalyst (Brønsted or Lewis)Substituted quinolines (e.g., 2- or 4-alkyl)More versatile than Skraup, allows for varied substituents[9]Mechanism can be complex, potential for side reactions
Combes Synthesis Aromatic amine, β-DiketoneAcid catalyst (H₂SO₄, PPA)2,4-Disubstituted quinolinesGood for specific 2,4-substitution patterns[15]Regioselectivity can be an issue with unsymmetrical reactants
Suzuki Coupling Halo-8-HQ, Boronic acidPd catalyst, BaseAryl- or heteroaryl-substituted 8-HQsHighly versatile for C-C bond formation, broad substrate scopeRequires pre-functionalized 8-HQ, protection of OH group often needed[1]
Mannich Reaction 8-HQ, Aldehyde, AmineMild conditions, often in ethanol7-(Aminomethyl)-8-HQsSimple, atom-economical C-H functionalization, introduces N-containing groups[22]Generally limited to aminomethylation at specific positions

Conclusion

The 8-hydroxyquinoline scaffold remains a cornerstone of chemical and pharmaceutical research, offering a platform for the development of compounds with a vast spectrum of activities.[4][20][23] A thorough understanding of both the classical ring-forming reactions and modern functionalization tactics is essential for the rational design and synthesis of novel derivatives. The protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to explore the rich chemistry of this remarkable heterocyclic system. By carefully selecting the appropriate synthetic strategy, scientists can efficiently access a diverse library of functionalized 8-hydroxyquinolines to drive innovation in drug discovery and materials science.

References

  • Al-Busafi, S. N., & Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
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  • Royal Society of Chemistry. (n.d.). Hydrazo coupling: the efficient transition-metal-free C–H functionalization of 8-hydroxyquinoline and phenol through base catalysis. Green Chemistry.
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  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
  • Wikipedia. (n.d.). Skraup reaction. Wikipedia.
  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. ResearchGate.
  • PubMed. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. PubMed.
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Application Note & Protocols: Strategic Use of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline in Solid-Phase Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] Solid-phase synthesis (SPS) offers a powerful methodology for the rapid assembly of chemical libraries, streamlining the purification process and enabling high-throughput screening.[4] This document provides a comprehensive guide to the strategic application of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline, a versatile building block designed for integrating the valuable quinoline core into solid-phase synthesis workflows. We detail its chemical properties, protocols for its immobilization on amine-functionalized resins, methods for on-bead reaction monitoring, and final cleavage procedures to yield novel quinoline derivatives for drug discovery and development.

Introduction: The Synergy of a Privileged Scaffold and an Efficient Synthesis Platform

The quinoline ring system is a recurring motif in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities including anticancer, antibacterial, and antiviral properties.[1][5][6] Its structural rigidity and capacity for functionalization at multiple positions make it an ideal scaffold for designing targeted therapeutics.[6] Parallel to advances in medicinal chemistry, solid-phase synthesis (SPS) has revolutionized the process of creating molecular libraries by anchoring a starting material to an insoluble polymer support, allowing for the simple removal of excess reagents and byproducts through filtration and washing.[7][8]

The title compound, this compound, is strategically designed to bridge these two domains. It features three key components:

  • A Quinoline Core: The foundational pharmacophore.

  • An 8-Benzyloxy Group: A stable protecting group for the 8-hydroxyl functionality, which can be selectively removed in later steps to introduce further molecular diversity.[9]

  • A 5-(2-Bromoacetyl) Group: A highly reactive electrophilic handle, perfect for covalent attachment to nucleophilic solid supports, thereby anchoring the entire scaffold for subsequent synthetic transformations.[9][10][11]

This guide provides researchers with the foundational knowledge and detailed protocols required to leverage this building block for the efficient solid-phase synthesis of novel quinoline-based compound libraries.

Physicochemical Properties and Reactivity Profile

Understanding the reactivity of this compound is paramount for its successful application.

  • Molecular Formula: C₁₈H₁₄BrNO₃[12]

  • Molecular Weight: 372.22 g/mol [13]

  • Core Reactivity: The α-bromo ketone of the bromoacetyl moiety is a potent electrophile, highly susceptible to nucleophilic substitution by primary and secondary amines, as well as thiols.[9][11] This reaction forms a stable covalent bond, making it ideal for immobilization. The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., DIEA) to neutralize the HBr byproduct.

  • Protecting Group Stability: The 8-benzyloxy group is robust and stable under the basic conditions used for Fmoc-deprotection and the mildly acidic conditions used for some on-resin reactions. It is, however, labile to standard hydrogenolysis conditions, allowing for selective deprotection.

  • Tautomerism: The 2-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 2-quinolinone form, which is the predominant isomer.[10][12] This influences the electronic properties and hydrogen-bonding capabilities of the scaffold.

Core Application: Immobilization of the Quinolone Scaffold onto Solid Support

The primary application of this reagent is its covalent attachment to a solid support, serving as the foundational step for library synthesis. The following workflow outlines the general process.

G cluster_prep Resin Preparation cluster_reaction Immobilization cluster_synthesis Library Synthesis & Cleavage Resin Amine-Functionalized Resin (e.g., Rink Amide, Aminomethyl) Swell Swell Resin in Appropriate Solvent (e.g., DMF) Resin->Swell Step 1 Immobilize Couple with 8-Benzyloxy-5-(2-bromoacetyl) -2-hydroxyquinoline + DIEA Swell->Immobilize Step 2 Cap Cap Unreacted Amines (e.g., Ac₂O, Pyridine) Immobilize->Cap Step 3 Diversify On-Resin Diversification (e.g., Deprotection, Alkylation) Cap->Diversify Step 4 Cleave Cleave Product from Resin (TFA Cocktail) Diversify->Cleave Step 5 Product Purified Quinolone Derivative Cleave->Product Step 6

Caption: General workflow for solid-phase synthesis using the quinoline building block.
Protocol 1: Immobilization on Amine-Functionalized Resin

This protocol details the covalent attachment of the quinoline scaffold to a standard amine-bearing solid support, such as Rink Amide or Aminomethyl (AM) resin.

Materials:

  • Amine-functionalized resin (e.g., Rink Amide MBHA, 100-200 mesh, ~0.5 mmol/g loading)

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Methanol (MeOH), synthesis grade

  • Acetic Anhydride (Ac₂O)

  • Pyridine

  • Solid-phase synthesis vessel with a frit

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling:

    • Place the resin (e.g., 200 mg, ~0.1 mmol) into a synthesis vessel.

    • Add DMF (5 mL) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Coupling Reaction:

    • Dissolve this compound (112 mg, 0.3 mmol, 3 eq.) in DMF (3 mL).

    • Add the solution to the swollen resin.

    • Add DIEA (105 µL, 0.6 mmol, 6 eq.) to the resin slurry.

    • Causality Insight: A non-nucleophilic base like DIEA is crucial. It scavenges the HBr generated during the nucleophilic substitution without competing with the resin's amine groups in reacting with the bromoacetyl handle.

    • Agitate the mixture at room temperature for 12-16 hours (overnight).

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly to remove all excess reagents. Perform sequential washes (5 mL each, 2 min agitation):

      • DMF (3x)

      • DCM (3x)

      • MeOH (3x)

      • DCM (3x)

  • Capping of Unreacted Amines:

    • Causality Insight: This step is critical to prevent unreacted amine sites from interfering with subsequent synthetic steps (e.g., by reacting with coupling reagents).

    • Prepare a capping solution of Ac₂O/Pyridine/DCM (1:1:8 v/v/v).

    • Add the capping solution (5 mL) to the resin and agitate for 1 hour at room temperature.

    • Drain the capping solution and wash the resin as described in step 3.

    • Dry the resin under vacuum for storage or proceed to the next step.

On-Bead Reaction Monitoring: Ensuring Success

Confirming the successful completion of each synthetic step on the solid support is essential for a trustworthy protocol.[4][14]

G Monitoring Reaction Monitoring Techniques Qualitative Methods Quantitative Methods Spectroscopic Methods Qualitative Kaiser (Ninhydrin) Test desc Detects primary amines. A negative result (yellow beads) post-coupling and capping indicates success. Monitoring->Qualitative Quantitative Test Cleavage & LC-MS desc A small aliquot of resin is cleaved and the supernatant analyzed by LC-MS to confirm the mass of the immobilized product. Monitoring->Quantitative Spectroscopic On-Bead FT-IR desc Monitors the disappearance of N-H stretches from the primary amine and the appearance of the ketone C=O stretch from the acetyl group. Monitoring->Spectroscopic

Caption: Key analytical methods for monitoring solid-phase reactions.

A negative Kaiser test is the most common and rapid qualitative method.[15] A small sample of beads is heated with ninhydrin reagents; the absence of a deep blue color indicates that the primary amines on the resin have been successfully acylated. For quantitative confirmation, a small sample of the resin (~5 mg) can be subjected to the final cleavage protocol, and the resulting solution analyzed by LC-MS to verify the presence of the expected molecular ion.

On-Resin Diversification and Final Cleavage

With the quinoline scaffold successfully anchored, a multitude of diversification reactions can be performed. A common strategy involves the deprotection of the 8-benzyloxy group followed by alkylation or acylation to build a library of analogues.

Protocol 2: Cleavage from the Resin

The final step is the release of the synthesized molecule from the solid support. The choice of cleavage cocktail depends on the resin linker and the protecting groups present on the synthesized molecule.[16] For a standard acid-labile linker like Rink Amide, a trifluoroacetic acid (TFA)-based cocktail is used.

Reagent Composition (v/v/w) Primary Application & Rationale
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail. The scavengers protect sensitive residues like Cys, Met, and Trp from side reactions caused by reactive cations generated during cleavage.[17]
TFA/TIS/H₂O TFA / Triisopropylsilane / Water (95:2.5:2.5)A common, less odorous alternative. TIS is an excellent cation scavenger, particularly for trityl-based protecting groups.[18]
TFA/DCM TFA / Dichloromethane (e.g., 50:50)Used for cleavage from hyper-acid-sensitive resins like 2-chlorotrityl chloride resin, often preserving side-chain protecting groups.[19]

Procedure (Using TFA/TIS/H₂O Cocktail):

  • Place the dry, peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5). Add 5-10 mL per 100 mg of resin.

    • Safety Precaution: Always handle TFA and cleavage cocktails in a certified fume hood while wearing appropriate PPE (gloves, safety glasses).

  • Add the cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin through the vessel's frit, collecting the filtrate in a clean round-bottom flask.

  • Wash the resin twice with a small volume of fresh TFA (~1 mL) and combine the filtrates.

  • Concentrate the TFA solution under reduced pressure (or a stream of nitrogen) to about 10-20% of its original volume.

  • Add cold diethyl ether (~10-fold volume) to the concentrated solution to precipitate the crude product.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet 2-3 more times with cold ether.

  • Dry the crude product under vacuum.

  • Characterization: Dissolve the crude product in a suitable solvent (e.g., ACN/Water + 0.1% TFA) for purification by preparative HPLC and characterization by LC-MS and NMR.

Conclusion

This compound is a highly effective and versatile building block for medicinal chemists. Its reactive bromoacetyl handle provides a reliable anchor point for solid-phase synthesis, while the protected 8-hydroxyl group offers a site for subsequent diversification. By following the robust protocols outlined in this guide for immobilization, monitoring, and cleavage, research and drug development professionals can efficiently construct and screen libraries of novel quinoline derivatives, accelerating the discovery of new therapeutic agents.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve yield and purity in this critical synthetic process. As a key intermediate in the preparation of phenylethanolamine derivatives, such as β2 adrenoreceptor agonists, mastering the synthesis of this compound is of significant importance.[1][2][3][4][5][6]

This document will guide you through the two primary stages of the synthesis: the Friedel-Crafts acylation of 8-benzyloxy-2-hydroxyquinoline to yield 5-acetyl-8-benzyloxy-2-hydroxyquinoline, and the subsequent α-bromination to obtain the final product. We will explore the causality behind experimental choices, address common challenges, and provide validated protocols to ensure the integrity of your results.

Synthesis Overview

The synthesis of this compound is a two-step process that begins with the Friedel-Crafts acylation of 8-benzyloxy-2-hydroxyquinoline, followed by the bromination of the resulting ketone.

Synthesis_Overview Start 8-Benzyloxy-2-hydroxyquinoline Intermediate 5-Acetyl-8-benzyloxy-2-hydroxyquinoline Start->Intermediate Friedel-Crafts Acylation (Acetyl Chloride/Lewis Acid) Final This compound Intermediate->Final α-Bromination (Bromine/Catalyst)

Caption: Overall synthetic route.

Part 1: Troubleshooting Guide - Q&A Format

This section addresses specific issues you may encounter during your experiments.

Step 1: Friedel-Crafts Acylation of 8-Benzyloxy-2-hydroxyquinoline

Question 1: I am getting a very low yield of the desired 5-acetyl-8-benzyloxy-2-hydroxyquinoline. What are the possible reasons and how can I improve it?

Answer:

Low yields in Friedel-Crafts acylation of this substrate can stem from several factors. Let's break them down:

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is crucial for generating the acylium ion electrophile.[7][8][9] Its activity can be compromised by:

    • Moisture: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in your starting materials, solvent, or glassware will quench the catalyst. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Complexation with the Substrate: The nitrogen atom and the hydroxyl group of the quinoline ring can complex with the Lewis acid, deactivating both the catalyst and the substrate. Using a stoichiometric amount of the catalyst is often necessary.[9]

  • Sub-optimal Reaction Conditions:

    • Temperature: Friedel-Crafts reactions are sensitive to temperature. Too low, and the reaction rate will be slow; too high, and you risk side reactions and decomposition. A gradual increase in temperature after the initial addition of reagents can be beneficial.

    • Solvent: The choice of solvent is critical. Nitrobenzene is often used for Friedel-Crafts acylations of less reactive substrates as it can dissolve the reactants and the catalyst complex.[10] However, it is a hazardous substance. Dichloromethane or 1,2-dichloroethane are common alternatives, but their lower boiling points may require longer reaction times or sealed reaction vessels.

  • Poor Regioselectivity: While the 5-position is electronically favored for electrophilic substitution on the 8-hydroxyquinoline scaffold, acylation at other positions can occur, leading to a mixture of isomers and reducing the yield of the desired product. The bulky benzyloxy group at the 8-position helps to direct the acylation to the 5-position.

Troubleshooting Workflow:

Low_Yield_FC Start Low Yield of 5-Acetyl Product Check_Moisture Verify Anhydrous Conditions (Oven-dried glassware, inert atmosphere) Start->Check_Moisture Check_Catalyst Assess Lewis Acid Quality & Stoichiometry (Fresh, >1 equivalent) Start->Check_Catalyst Optimize_Temp Optimize Reaction Temperature (Gradual heating, monitor by TLC) Start->Optimize_Temp Optimize_Solvent Evaluate Solvent Choice (e.g., Nitrobenzene vs. Dichloromethane) Start->Optimize_Solvent Purification Improve Purification Technique (Column chromatography) Check_Moisture->Purification Check_Catalyst->Purification Optimize_Temp->Purification Optimize_Solvent->Purification Improved_Yield Improved Yield Purification->Improved_Yield

Caption: Troubleshooting low yield in Friedel-Crafts acylation.

Question 2: My purified 5-acetyl-8-benzyloxy-2-hydroxyquinoline is still impure. What are the likely side products and how can I remove them?

Answer:

Common impurities in this reaction include:

  • Unreacted Starting Material: 8-benzyloxy-2-hydroxyquinoline may remain if the reaction did not go to completion.

  • Di-acylated Products: Although the acetyl group is deactivating, forcing conditions can sometimes lead to the introduction of a second acetyl group.

  • Isomeric Products: Acylation at other positions on the quinoline ring, though less likely, can occur.

  • Hydrolysis Product: If moisture is present during workup, the benzyloxy group can be cleaved, leading to the formation of 5-acetyl-2,8-dihydroxyquinoline.

Purification Strategy:

MethodDescriptionTarget Impurities Removed
Recrystallization Dissolving the crude product in a hot solvent (e.g., ethanol or a mixture of chloroform and methanol) and allowing it to cool slowly to form crystals.[1]Unreacted starting material, some isomeric impurities.
Column Chromatography Using a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate compounds based on their polarity.All major impurities, including isomers and di-acylated products.
Step 2: α-Bromination of 5-Acetyl-8-benzyloxy-2-hydroxyquinoline

Question 3: The bromination of my acetyl intermediate is giving me a low yield of the desired this compound. What could be going wrong?

Answer:

Low yields in the α-bromination step are often due to side reactions or incomplete conversion. Here are the key factors to consider:

  • Formation of Side Products:

    • Di-bromination: The primary side product is often the di-brominated species, 8-benzyloxy-5-(2,2-dibromoacetyl)-2-hydroxyquinoline. This occurs when the reaction is allowed to proceed for too long or with an excess of bromine.

    • Ring Bromination: The quinoline ring is activated and can undergo electrophilic bromination, especially if a strong Lewis acid is used or if the reaction conditions are harsh.[11]

  • Reaction Control:

    • Slow Addition of Bromine: Adding the bromine solution dropwise to the reaction mixture at a controlled temperature is crucial to minimize the formation of di-brominated products.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material is consumed to prevent over-bromination.

  • Catalyst Choice: Boron trifluoride etherate is a common catalyst for this reaction.[1] It activates the ketone towards enolization, facilitating the reaction with bromine. Ensure the catalyst is fresh and used in the correct stoichiometric amount.

Question 4: I am observing multiple spots on my TLC plate after the bromination reaction. How can I identify the main product and the side products?

Answer:

A typical TLC plate for this reaction might look like this:

SpotRf Value (relative)Likely Identity
1Highest5-acetyl-8-benzyloxy-2-hydroxyquinoline (starting material)
2IntermediateThis compound (desired product)
3Lower8-benzyloxy-5-(2,2-dibromoacetyl)-2-hydroxyquinoline (di-brominated)
4VariesRing-brominated isomers

The desired mono-brominated product is generally more polar than the starting material and less polar than the di-brominated product. Characterization by NMR and Mass Spectrometry is essential to confirm the identity of the isolated products.

Experimental Protocol for α-Bromination:

The following is a representative protocol based on literature procedures:[1]

  • Dissolve 5-acetyl-8-benzyloxy-1H-quinolin-2-one (1 equivalent) and boron trifluoride etherate (0.8 equivalents) in dichloromethane.

  • Heat the solution to reflux.

  • Prepare a solution of bromine (1.1 equivalents) in dichloromethane.

  • Slowly add the bromine solution dropwise to the refluxing mixture.

  • Continue refluxing for 30 minutes, monitoring the reaction by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Work up the residue by adding an aqueous solution of a weak base (e.g., 10% potassium carbonate) to neutralize the acid and precipitate the crude product.

  • Collect the precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent mixture (e.g., chloroform/methanol) to obtain light yellow crystals of this compound.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the quality of the starting material, 8-benzyloxy-2-hydroxyquinoline, that I should use?

A1: The purity of your starting material is paramount. Impurities can interfere with the Friedel-Crafts acylation, leading to lower yields and a more complex mixture of products. It is recommended to use a starting material with a purity of at least 98%. If the purity is questionable, consider purifying it by recrystallization or column chromatography before use.

Q2: How can I effectively monitor the progress of both reaction steps?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring these reactions. Use a suitable eluent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting material, product, and any potential side products. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.

Q3: Are there any alternative, "greener" methods for the Friedel-Crafts acylation?

A3: Research into greener alternatives to traditional Friedel-Crafts acylation is ongoing. Some methods employ solid acid catalysts or ionic liquids to reduce the use of hazardous reagents and solvents. However, the optimization of these methods for the specific synthesis of 5-acetyl-8-benzyloxy-2-hydroxyquinoline may be required.

Q4: What are the safety precautions I should take during this synthesis?

A4: Both steps of this synthesis involve hazardous materials.

  • Friedel-Crafts Acylation: Lewis acids like AlCl₃ are corrosive and react violently with water. Acetyl chloride is also corrosive and a lachrymator. Nitrobenzene is toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bromination: Bromine is highly corrosive, toxic, and volatile. It should be handled with extreme care in a fume hood. Dichloromethane is a suspected carcinogen.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones.
  • ResearchGate. (2015). Bromination of ketones with H2O2–HBr “on water”.
  • LabXchange. (n.d.). Friedel-Crafts Acylation and Alkylation.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Royal Society of Chemistry. (2020). DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones.
  • ResearchGate. (2015). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives.
  • PubChem. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • MySkinRecipes. (n.d.). 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one.
  • Khan Academy. (n.d.). Friedel-Crafts acylation (video).
  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?.
  • ACS Omega. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • apicule. (n.d.). This compound (CAS No: 100331-89-3) API Intermediate Manufacturers.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations.
  • ResearchGate. (2019). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • iChemical. (n.d.). 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, CAS No. 93609-84-8.

Sources

Technical Support Center: Purification of 8-Benzyloxy-5-bromoacetylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-benzyloxy-5-bromoacetylquinolin-2-ol (CAS: 100331-89-3). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this key pharmaceutical intermediate.[1][2] The unique structure of this molecule, featuring a quinolin-2-ol core, a labile benzyloxy protecting group, and a reactive α-bromo ketone handle, presents specific challenges during its purification.[1][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high purity.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of 8-benzyloxy-5-bromoacetylquinolin-2-ol in a direct question-and-answer format.

Question 1: I'm observing significant product degradation (streaking or new spots on TLC) during silica gel column chromatography. What's causing this and how can I prevent it?

Answer: This is a very common issue. The primary cause is the inherent acidity of standard silica gel.[4] Your molecule has two main acid-sensitive sites:

  • The Quinoline Nitrogen: The basic nitrogen atom in the quinoline ring can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to strong, sometimes irreversible, adsorption and subsequent degradation.[5]

  • The α-Bromo Ketone Moiety: While more stable than some ketones, this group can be susceptible to acid-catalyzed hydrolysis or other side reactions, especially with prolonged exposure on the column.[4]

Troubleshooting Workflow:

  • Assess Stability with 2D TLC: Before running a column, test your compound's stability. Spot the crude material on a TLC plate, run it in your chosen eluent, then turn the plate 90 degrees and run it again in the same solvent system. If you observe any new spots that are not on the diagonal, your compound is degrading on the silica.[4]

  • Neutralize the Stationary Phase: To mitigate acid-catalyzed degradation, use deactivated silica gel. You can prepare this by creating a slurry of silica gel in your column's starting eluent and adding 0.5-1% triethylamine (Et₃N) or another non-nucleophilic base. Let this slurry stand for an hour before packing the column. This neutralizes the acidic sites.[4]

  • Consider Alternative Stationary Phases: If your compound is extremely sensitive, alumina (basic or neutral) can be a suitable alternative to silica gel.[4]

  • Optimize for Speed: Minimize the time your compound spends on the column. Use flash chromatography with positive air pressure rather than gravity chromatography. A well-optimized solvent system that gives your product an Rf value of 0.3-0.4 is crucial for a quick and efficient separation.[4]

Question 2: My final product is a persistent off-white or pale yellow solid, even after chromatography. How can I obtain a pure white solid?

Answer: The discoloration is likely due to trace impurities. These could be residual bromine from the synthesis or minor, highly colored byproducts from the Friedel-Crafts acylation reaction used to install the bromoacetyl group.[4][6]

Recommended Decolorization Protocol:

  • Pre-Chromatography Wash: Before any chromatographic purification, dissolve your crude product in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[4] This will quench any residual elemental bromine (Br₂). Follow this with a water wash and then a brine wash to remove salts.

  • Recrystallization: This is the most effective method for removing minor, structurally similar impurities and improving color. A published protocol suggests recrystallization from a chloroform/methanol solvent mixture.[7] The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain in the mother liquor.[8][9]

Step-by-Step Recrystallization Protocol:

  • Place the crude, discolored solid in an Erlenmeyer flask.

  • Add the primary solvent (e.g., chloroform) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[9]

  • If any insoluble impurities remain, perform a hot gravity filtration.[8]

  • Slowly add the anti-solvent (e.g., methanol) until the solution becomes faintly cloudy (the point of saturation).

  • Allow the flask to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[8]

  • Dry the crystals under vacuum to yield a purified, colorless product.

Question 3: My yield is significantly lower than expected after workup and purification. Where could my product be going?

Answer: Product loss can occur at several stages, often due to the compound's chemical properties.

Potential Causes for Low Yield:

  • Incomplete Friedel-Crafts Reaction: The synthesis of this compound involves a Friedel-Crafts acylation of 5-acetyl-8-benzyloxy-1H-quinolin-2-one.[7] These reactions can be incomplete, leaving you with a significant amount of starting material that may be difficult to separate.[6][10]

  • Hydrolysis During Aqueous Workup: The α-bromo ketone is an electrophile.[1] During the aqueous workup (e.g., washing with aqueous potassium carbonate to neutralize the Lewis acid catalyst), hydrolysis can occur, converting the bromoacetyl group to a hydroxyacetyl group. This byproduct will have different polarity and may be lost.[7]

  • Loss During Recrystallization: Using too much solvent during recrystallization is a common cause of low yield. The goal is to create a saturated solution at high temperature, not just to dissolve the compound.[9] Ensure you are using the minimum amount of hot solvent necessary.

  • Irreversible Adsorption on Silica: As mentioned in Question 1, strong interactions with acidic silica can lead to a portion of your product never eluting from the column.[4]

Troubleshooting Diagram: Minimizing Yield Loss

Yield_Loss_Troubleshooting start Crude Product tlc Analyze TLC of Crude Material start->tlc wash Aqueous Bicarbonate Wash tlc->wash Acidic impurities present? (e.g., bromoacetic acid) column Column Chromatography tlc->column No acidic impurities wash->column loss1 Loss to Hydrolysis Byproduct wash->loss1 recrystallize Recrystallization column->recrystallize Colored or slightly impure fractions loss2 Loss on Column (Degradation/ Irreversible Adsorption) column->loss2 product Pure Product recrystallize->product loss3 Loss in Mother Liquor recrystallize->loss3

Caption: Workflow for minimizing product loss during purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for TLC and column chromatography?

A1: A common starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH). Based on literature for similar quinoline derivatives, a gradient of ethyl acetate in hexanes or a mixture of chloroform and methanol is effective.[7][11]

Solvent System Selection Guide

Solvent System (v/v)PolarityTypical ApplicationNotes
10-50% EtOAc in HexanesLow to MediumGood for initial separation of non-polar impurities.May not be polar enough to elute the product efficiently.
1-5% MeOH in DCMMedium to HighExcellent for eluting polar compounds like quinolin-2-ols.Use with caution; high concentrations of MeOH can dissolve silica.
Chloroform/MethanolMedium to HighA reported system for recrystallization, also useful for chromatography.[7]Chloroform is a suspected carcinogen; use in a well-ventilated fume hood.

Always perform TLC first to determine the optimal solvent ratio that provides an Rf of ~0.3-0.4 for the desired product.[4]

Q2: What are the main impurities I should expect from the synthesis?

A2: The synthesis involves the bromination of 5-acetyl-8-benzyloxy-1H-quinolin-2-one.[7] Potential impurities include:

  • Starting Material: Unreacted 5-acetyl-8-benzyloxy-1H-quinolin-2-one.

  • Over-brominated Species: Dibromo or tribromoacetylated byproducts, particularly if the reaction conditions are not carefully controlled.[12]

  • Hydrolysis Product: 5-(2-hydroxyacetyl)-8-benzyloxyquinolin-2-ol, formed during aqueous workup.

  • Ring-Brominated Byproducts: Although the 5-position is activated for Friedel-Crafts acylation, minor bromination on other positions of the quinoline or benzyl rings is possible.

Diagram: Potential Impurity Sources

Impurities SM 5-Acetyl-8-benzyloxy- 1H-quinolin-2-one Reaction Bromination (Br2, BF3·OEt2) SM->Reaction Product Desired Product: 8-Benzyloxy-5-bromoacetyl- quinolin-2-ol Reaction->Product Main Pathway Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Reaction Impurity2 Over-brominated Byproducts Reaction->Impurity2 Side Reaction Workup Aqueous Workup Product->Workup Impurity3 Hydrolysis Byproduct Workup->Impurity3 Degradation

Caption: Sources of common impurities during synthesis and workup.

Q3: How should I store the purified 8-benzyloxy-5-bromoacetylquinolin-2-ol?

A3: Due to the reactive α-bromo ketone moiety, the compound should be stored under controlled conditions to ensure long-term stability.

  • Temperature: Store at 2-8°C under an inert atmosphere (nitrogen or argon).[13]

  • Light: Protect from light to prevent potential radical-initiated degradation.

  • Solvents: The compound is reported to be unstable in DMSO.[13] For long-term storage, it is best kept as a dry solid. If a stock solution is required, use a non-nucleophilic, aprotic solvent and store at low temperatures.

References

  • Method for purifying quinolinecarboxylic acid derivative.
  • The Reactions of α-Bromo Ketones with Primary Amines. American Chemical Society. (1962). [Link]
  • Recrystallization. University of California, Los Angeles. [Link]
  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation.
  • 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS No: 100331-89-3)
  • Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (PMC). [Link]
  • Recrystalliz
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • This compound. Chongqing Chemdad Co., Ltd. [Link]
  • This compound. PubChem. [Link]
  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. National Institutes of Health (PMC). [Link]
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
  • Ketone halogen
  • p-bromoacetanilide after 1 recrystallis
  • Friedel Crafts Acylation And Alkyl
  • Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]
  • α-Bromoketone synthesis by bromin
  • Principles of chromatography | St
  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. (2021-11-12). [Link]
  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing. (2022). [Link]

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stability of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Gateway: 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (BBHQ)

Welcome to the technical support center for this compound (CAS 100331-89-3). This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate in their synthetic workflows. As a sophisticated building block, particularly in the synthesis of phenylethanolamine derivatives like β2-adrenoreceptor agonists, understanding its stability is paramount for reproducible and successful outcomes.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of BBHQ under various pH conditions, drawing from established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (BBHQ) and what are its primary applications?

A1: BBHQ is a functionalized quinoline derivative.[4] Its structure features a quinoline core, a hydroxyl group at the 2-position, a benzyloxy protecting group at the 8-position, and a reactive 2-bromoacetyl side chain at the 5-position.[4][5] This reactive bromoacetyl moiety makes it a valuable intermediate for medicinal chemistry, primarily in the synthesis of pharmaceutical agents such as β2-adrenoreceptor agonists (e.g., Indacaterol).[1][2][3][6]

Q2: Which functional groups on BBHQ are most susceptible to pH-dependent degradation?

A2: The primary site of instability is the bromoacetyl group . This α-haloketone is a potent electrophile and is highly susceptible to hydrolysis, a reaction that is significantly influenced by pH.[4] The hydroxyquinoline core itself is generally stable, but its solubility and spectral properties can be affected by the protonation state of the heterocyclic nitrogen and the phenolic hydroxyl group under varying pH conditions.[7][8]

Q3: What is the general stability profile of BBHQ in aqueous solutions across the pH scale?

A3: BBHQ exhibits its greatest stability in mildly acidic to neutral aqueous solutions (pH ~4-7). As the pH becomes more alkaline (pH > 8), the rate of hydrolytic degradation of the bromoacetyl group increases substantially due to the increased concentration of the hydroxide ion (OH⁻), a strong nucleophile. In strongly acidic conditions (pH < 2), acid-catalyzed hydrolysis can also occur, though it is typically slower than base-mediated hydrolysis.

Q4: How should I prepare and store stock solutions of BBHQ?

A4: For maximum stability, we recommend preparing stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or DMF and storing them under an inert atmosphere (nitrogen or argon) at 2-8°C.[6] While the compound is sparingly soluble in chloroform and slightly soluble in ethyl acetate, DMSO is a common choice.[6] Note that some sources indicate instability in DMSO over long periods, so fresh preparation is always ideal.[6] For experiments in aqueous buffers, add the stock solution to the buffer immediately before use to minimize hydrolytic degradation.

Q5: Can the fluorescence of BBHQ be used to monitor its stability?

A5: Yes, potentially. Hydroxyquinoline derivatives are known to be fluorescent, and their fluorescence can be highly sensitive to their environment, including pH and protonation state.[5][7][9][10] Degradation of the bromoacetyl group would alter the electronic structure of the molecule, likely leading to a change in its fluorescence properties (intensity and/or emission wavelength). This makes spectrofluorometry a potential tool for real-time stability monitoring, though it should be calibrated against a more robust quantitative method like HPLC.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue / Observation Probable Cause(s) Recommended Solution & Rationale
Low yield or no product formation in a reaction where BBHQ is an electrophile. Degradation of BBHQ: The bromoacetyl group has likely been hydrolyzed to a less reactive hydroxyacetyl group, especially if the reaction is run in a basic aqueous buffer (pH > 7.5) for an extended period.1. Control Reaction pH: Buffer your reaction at a neutral or slightly acidic pH (6.5-7.5) if your reaction chemistry allows. The bromoacetyl group is more stable under these conditions.[11][12]2. Monitor BBHQ Integrity: Before starting your main reaction, run a quick stability check. Dissolve BBHQ in your proposed buffer, let it stand for the intended reaction time, and analyze by HPLC to check for the appearance of degradation products.3. Modify Reagent Addition: Add the BBHQ solution last and immediately before initiating the reaction to minimize its exposure time to the aqueous environment.
An unexpected, more polar peak appears in my HPLC/LC-MS analysis over time. Hydrolytic Degradation: This new peak is almost certainly the primary hydrolytic degradant, 8-Benzyloxy-5-(2-hydroxyacetyl)-2-hydroxyquinoline . The replacement of the bromine atom with a hydroxyl group increases the compound's polarity, resulting in a shorter retention time on a reverse-phase HPLC column.1. Confirm Identity: Use LC-MS to confirm the identity of the new peak. The expected mass would correspond to the loss of Br (79/81 m/z) and the addition of OH (17 m/z) compared to the parent compound.2. Perform a Forced Degradation Study: Intentionally degrade a sample of BBHQ in a mild basic solution (e.g., pH 9 buffer) and inject it into your HPLC system. The retention time of the major degradant should match your unknown peak, confirming its identity.[13][14]
Inconsistent reaction kinetics or variable product purity between batches. 1. Buffer Choice: The buffer itself may be acting as a nucleophile. Buffers with primary or secondary amine groups (e.g., Tris) or carboxylate groups can react with the bromoacetyl moiety.2. Inconsistent pH: Poorly buffered solutions can experience pH shifts during the reaction, accelerating degradation unpredictably.1. Select a Non-Nucleophilic Buffer: Use buffers such as phosphate (pH 6-8), HEPES, or MES. These are less likely to react with the electrophilic center of BBHQ.2. Verify Buffer Capacity: Ensure your buffer concentration is sufficient to maintain a stable pH throughout the entire course of the reaction. Monitor the pH of a mock reaction to confirm stability.
Fluorescence intensity of the reaction mixture decreases or shifts unexpectedly. Change in Molecular Species: The fluorescence of hydroxyquinolines is highly dependent on the protonation state of the quinoline nitrogen and the hydroxyl group.[7][10] Degradation of the bromoacetyl group alters the molecule and can quench or shift fluorescence. A change in pH will also directly impact fluorescence.1. Decouple Degradation from Environmental Effects: Use a pH-insensitive fluorophore as an internal standard if possible. 2. Correlate with HPLC: Simultaneously monitor the reaction by both fluorescence and HPLC. This will allow you to definitively correlate changes in fluorescence with the appearance of specific degradation products or changes in the parent compound's concentration.

Section 3: Experimental Protocols & Methodologies

As a self-validating system, a well-designed protocol is essential for trustworthy results. Here we provide a foundational method for assessing the stability of BBHQ.

Protocol 3.1: Forced Degradation Study of BBHQ Under pH Stress

This protocol is designed to rapidly assess the stability of BBHQ and identify its primary hydrolytic degradation products, a cornerstone of stability-indicating method development.[13][15][16][17]

Objective: To determine the rate and pathway of BBHQ degradation under acidic, neutral, and alkaline conditions.

Materials:

  • This compound (BBHQ)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (TFA) for mobile phase

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Phosphate Buffer (pH 7.0), 50 mM

  • HPLC system with a C18 column and UV/DAD detector

  • LC-MS system (for peak identification)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of BBHQ in ACN. This non-aqueous stock minimizes degradation prior to the experiment.

  • Stress Sample Preparation:

    • Acidic: Mix 100 µL of BBHQ stock with 900 µL of 0.1 M HCl.

    • Neutral: Mix 100 µL of BBHQ stock with 900 µL of pH 7.0 phosphate buffer.

    • Alkaline: Mix 100 µL of BBHQ stock with 900 µL of 0.1 M NaOH.

    • Control (T=0): Immediately after preparing the alkaline sample, take a 100 µL aliquot and neutralize it with 100 µL of 0.1 M HCl. Dilute with 800 µL of mobile phase. This serves as your zero-time point.

  • Incubation: Incubate all stress samples at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each stress condition at specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and alkaline aliquots to stop further degradation.

    • For acidic samples, add an equimolar amount of NaOH.

    • For alkaline samples, add an equimolar amount of HCl.

  • HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method (e.g., C18 column, gradient elution with water/ACN containing 0.1% formic acid, UV detection at an appropriate wavelength).

  • Data Analysis:

    • Calculate the percentage of BBHQ remaining at each time point relative to T=0.

    • Calculate the percentage of the major degradant peak area.

    • Ensure mass balance where possible; the sum of the parent peak and degradant peaks should remain constant.[13]

Data Summary Table (Illustrative)
ConditionTime (hours)BBHQ Remaining (%)Major Degradant (%)
0.1 M HCl (pH 1)2495.24.5
pH 7.0 Buffer2498.81.1
0.1 M NaOH (pH 13)415.783.1

Section 4: Chemical Stability & Degradation Pathways

A fundamental understanding of the underlying chemistry is crucial for predicting and controlling the stability of BBHQ.

Key Structural Features and Reactivity

The diagram below highlights the key functional groups of BBHQ and their role in its reactivity.

BBHQ_Structure BBHQ This compound (BBHQ) Quinoline Hydroxyquinoline Core - pH-dependent fluorescence & solubility - Generally stable scaffold BBHQ->Quinoline Scaffold Bromoacetyl Bromoacetyl Group - Highly electrophilic - Primary site of hydrolytic attack - Key for synthetic reactions BBHQ->Bromoacetyl Reactive Site Benzyloxy Benzyloxy Group - Stable ether linkage - Protecting group, generally not labile under mild pH conditions BBHQ->Benzyloxy Protecting Group

Caption: Key functional groups of BBHQ influencing its stability and reactivity.

Primary Degradation Pathway: Hydrolysis of the Bromoacetyl Group

The most significant degradation pathway for BBHQ in aqueous media is the hydrolysis of the bromoacetyl group. This reaction can be catalyzed by both acid and, more rapidly, by base.

Hydrolysis_Pathway cluster_conditions Reaction Conditions reactant BBHQ R-C(=O)-CH₂Br product Hydrolysis Product R-C(=O)-CH₂OH reactant->product + H₂O (pH dependent) - HBr base Alkaline (OH⁻) - Rapid Sₙ2 attack - Major degradation route acid Acidic (H₃O⁺) - Slower, carbonyl activation - Minor degradation route

Caption: The primary hydrolytic degradation pathway of BBHQ.

Mechanism Insight:

  • Under Alkaline Conditions (pH > 8): The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbon atom bearing the bromine in an Sₙ2 reaction. This is typically the fastest degradation route.

  • Under Acidic Conditions (pH < 4): The carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule can then attack, leading to hydrolysis. This pathway is generally much slower than the base-catalyzed route.

Workflow for Stability Assessment

The following workflow provides a systematic approach to investigating and mitigating stability issues with BBHQ.

Caption: Systematic workflow for troubleshooting BBHQ stability issues.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Fluorescence Properties of 6-Hydroxyquinoline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis of Phenylethanolamine Derivatives Using this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[1]
  • CymitQuimica. (n.d.). CAS 100331-89-3: this compound.
  • Kappaun, S., Sović, T., Stelzer, F., Pogantsch, A., Zojer, E., & Slugovc, C. (2006). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. Organic & Biomolecular Chemistry, 4(8), 1503-1511. DOI: 10.1039/B600912C.[9]
  • ChemicalBook. (2023). This compound.
  • La-Signals, A., et al. (2014). Fluorescence enhancement of quinolines by protonation. Photochemical & Photobiological Sciences, 13(9), 1257-1262.[10]
  • Li, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4193.[18]
  • ResearchGate. (n.d.). Biodegradation of quinoline at different concentrations of quinoline by....
  • ResearchGate. (n.d.). Effects of the initial pH value on the degradation of quinoline in the....
  • ResearchGate. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • Echemi. (n.d.). This compound.
  • Apicule. (n.d.). This compound (CAS No: 100331-89-3) API Intermediate Manufacturers.
  • Kurmi, M., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Carvajal-Soto, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.[8]
  • Stauffer, F. (2013). Forced Degradation Studies for Biopharmaceuticals.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • PubChem. (n.d.). This compound.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).[14]
  • Emara, S., et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Molecules, 28(14), 5488.[17]
  • Google Patents. (n.d.). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.
  • Google Patents. (n.d.). US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.

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Technical Support Center: A Guide to Selective Bromination of 5-acetyl-8-benzyloxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective bromination of 5-acetyl-8-benzyloxy-1H-quinolin-2-one. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimizing this delicate electrophilic aromatic substitution.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Reaction

This section addresses common initial questions regarding the bromination of the target quinolinone, establishing a foundational understanding of the reaction's complexities.

Q1: What is the expected major product for the electrophilic bromination of 5-acetyl-8-benzyloxy-1H-quinolin-2-one?

The regiochemical outcome is determined by the combined directing effects of the substituents on the quinolinone core. The 8-benzyloxy group is a powerful ortho-, para-directing activator. The para-position (C5) is blocked by the acetyl group, leaving the ortho-position (C7) highly activated. Concurrently, the quinolin-2-one (carbostyril) system is known to be reactive at the C3 position.[1] Therefore, the two most likely mono-brominated products are 3-bromo-5-acetyl-8-benzyloxy-1H-quinolin-2-one and 7-bromo-5-acetyl-8-benzyloxy-1H-quinolin-2-one . The precise ratio is highly dependent on reaction conditions.

Q2: What are the most common side products encountered in this reaction?

Researchers typically face four main categories of side products:

  • Over-bromination Products: The formation of di- or even tri-brominated species (e.g., 3,7-dibromo-...) is common due to the highly activated nature of the ring system.[2][3][4]

  • Regioisomers: A mixture of C3- and C7-bromo isomers can form, which may be challenging to separate.

  • Benzylic Bromination: If radical conditions are inadvertently introduced (e.g., UV light, radical initiators), bromination can occur on the benzylic carbon of the benzyloxy group.[5][6]

  • α-Bromination of the Acetyl Group: While ring bromination is the target, conditions favoring enolization can lead to bromination on the carbon adjacent to the acetyl carbonyl, yielding 5-(2-bromoacetyl)-8-benzyloxy-1H-quinolin-2-one.[7][8][9]

Q3: Why is this specific molecule so prone to side-product formation?

The substrate contains multiple activating groups. The 8-benzyloxy group and the lactam nitrogen both donate electron density into the ring system, making it highly susceptible to electrophilic attack. This high reactivity, while facilitating the reaction, makes it difficult to stop at the mono-brominated stage and can lower the activation energy for attack at multiple sites, leading to poor selectivity.

Q4: What are the key differences between using N-Bromosuccinimide (NBS) and molecular bromine (Br₂)?

Choosing the right brominating agent is the most critical decision for this reaction.

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity High and difficult to control.Milder and more selective.[10][11]
Mechanism Provides a high concentration of Br₂, favoring multiple additions.Acts as a source for a low, steady concentration of Br₂, which favors mono-substitution.[12]
Side Reactions High risk of over-bromination.Lower risk of over-bromination; can cause radical reactions if initiated.[5]
Handling Highly corrosive, volatile, and toxic liquid.Crystalline solid, significantly safer and easier to handle.[12]

For activated substrates like this quinolinone, NBS is overwhelmingly the recommended reagent to achieve higher selectivity and a cleaner reaction profile.[13]

Section 2: Troubleshooting Guide - Strategies for Minimizing Side Products

This guide provides direct solutions to the most common experimental issues.

Problem 1: Over-bromination (Formation of Di- and Poly-brominated Products)

Root Cause Analysis: This issue stems from excessive electrophile concentration or reaction conditions that are too harsh. The high activation of the substrate means that the first bromination product is often still reactive enough to undergo a second substitution.

Solutions & Protocols:

  • Control Stoichiometry: Use a precise molar equivalent of your brominating agent. Start with 1.0 equivalent of NBS and adjust only slightly if starting material remains.

  • Lower the Temperature: Reducing the thermal energy of the system increases selectivity. A lower temperature favors the reaction pathway with the lowest activation energy, often leading to a single major product.

  • Monitor the Reaction Diligently: Use Thin-Layer Chromatography (TLC) or HPLC to track the consumption of starting material. Quench the reaction as soon as the starting material is gone to prevent the subsequent formation of di-brominated products.

Optimized Protocol for Selective Mono-bromination

Objective: To synthesize the mono-brominated product while minimizing di-bromo impurity.

Materials:

  • 5-acetyl-8-benzyloxy-1H-quinolin-2-one (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve 5-acetyl-8-benzyloxy-1H-quinolin-2-one in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet.

  • Cool the solution to 0 °C in an ice-water bath.

  • In a single portion, add 1.0 equivalent of NBS to the stirred solution. Crucially, protect the reaction from light by wrapping the flask in aluminum foil to prevent radical side reactions.

  • Stir the mixture at 0 °C. Monitor the reaction progress every 15-30 minutes by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent).

  • Upon consumption of the starting material (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Transfer the mixture to a separatory funnel, dilute with the organic solvent, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue immediately by flash column chromatography on silica gel.

Problem 2: Poor Regioselectivity (Mixture of C3 and C7 Isomers)

Root Cause Analysis: The electronic properties of the substrate make both the C3 and C7 positions susceptible to attack. The choice of solvent can influence the transition state energies and thus alter the product ratio.

Solutions:

  • Solvent Screening: The polarity and coordinating ability of the solvent can modulate the reactivity of the electrophile. Perform small-scale test reactions in different solvents to find the optimal conditions for your desired isomer.

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): Often used with NBS for electrophilic aromatic substitution.[13]

    • Chlorinated Solvents (e.g., DCM, Chloroform): Common, less polar options.

    • Protic Solvents (e.g., Acetic Acid): Can alter the nature of the brominating species but may also promote other side reactions.

  • Temperature Control: As with over-bromination, lower temperatures can enhance regioselectivity.

Problem 3: Benzylic Bromination on the Protecting Group

Root Cause Analysis: This is the hallmark of a radical-based reaction mechanism competing with the desired ionic electrophilic substitution. This is almost always caused by inadvertent initiation by UV light or the presence of radical initiators.

Solutions:

  • Exclude Light: Always perform the reaction in a flask protected from light (e.g., wrapped in foil).

  • Purify Reagents: Ensure your starting material and solvent are free from peroxide impurities, which can initiate radical chains.

  • Avoid Radical Initiators: Do not add substances like AIBN or benzoyl peroxide, which are used to intentionally promote radical pathways.[6]

Visualizing Reaction Pathways

Primary Reaction and Key Side Product

The following diagram illustrates the desired mono-bromination pathway versus the common over-bromination side reaction.

G cluster_start Starting Material cluster_products Reaction Outcomes SM 5-acetyl-8-benzyloxy- 1H-quinolin-2-one P1 Desired Product (e.g., 7-Bromo Isomer) SM->P1 + 1.0 eq NBS 0 °C, Dark P2 Side Product (e.g., 3,7-Dibromo) SM:e->P2:w + Excess NBS / Br₂ Harsh Conditions P1->P2 + Excess NBS >0 °C or long time

Caption: Desired mono-bromination vs. side reaction pathway.

Troubleshooting Workflow

Use this flowchart to diagnose and solve issues in your bromination experiment.

G cluster_outcomes start Start Bromination (NBS, 0°C, Dark) monitor Monitor by TLC/HPLC start->monitor analysis Analyze Crude Product (¹H NMR, LC-MS) monitor->analysis outcome1 Clean Mono-Product High Yield analysis->outcome1 Success outcome2 Problem: Over-bromination analysis->outcome2 Failure outcome3 Problem: Isomer Mixture analysis->outcome3 Failure outcome4 Problem: Other Side Products (Benzylic, etc.) analysis->outcome4 Failure end Purify & Characterize outcome1->end fix1 Action: - Reduce NBS to 1.0 eq - Lower Temperature - Reduce Reaction Time outcome2->fix1 fix2 Action: - Screen Solvents (MeCN, DCM) - Lower Temperature outcome3->fix2 fix3 Action: - Exclude ALL light - Check for radical initiators outcome4->fix3 fix1->start fix2->start fix3->start

Caption: A logical workflow for troubleshooting the bromination reaction.

Section 3: Analytical and Purification Guidance

Q: How can I effectively monitor the reaction using TLC?

Co-spotting is essential. On your TLC plate, apply three spots: one of your starting material solution, one of the reaction mixture, and one that is a co-spot (apply starting material, then the reaction mixture on the exact same spot). This allows you to unambiguously track the disappearance of your starting material relative to the appearance of new, more or less polar spots. The brominated product is expected to have a slightly higher Rf than the starting material.

Q: What is the recommended method for purifying the final product?

Flash column chromatography on silica gel is the most effective method.[4][13]

  • Eluent System: A gradient elution is often best. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to elute your product(s).

  • Fraction Analysis: Collect small fractions and analyze them by TLC to pool the pure product fractions and isolate any side products for characterization.

Q: How can I use ¹H NMR to confirm the structure and differentiate isomers?

¹H NMR is your most powerful tool for structural confirmation. After purification, analyze the aromatic region:

  • For the 7-bromo isomer: You would expect to see the proton at C6 appear as a singlet, as its coupling partner at C7 has been replaced by bromine. The characteristic doublets for the other aromatic protons will shift.

  • For the 3-bromo isomer: The proton at C4, normally a doublet coupled to H3, will appear as a singlet.

  • For benzylic bromination: The characteristic singlet for the -O-CH₂-Ph protons (around 5.0-5.3 ppm) would disappear and be replaced by a new signal, likely a singlet for -O-CH(Br)-Ph further downfield.

References

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Publishing. [Link]
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Publishing. [Link]
  • Discuss the role of Lewis acids in the preparation of aryl bromides and chlorides in the dark. Doubtnut. [Link]
  • Examples of electrophilic aromatic substitution. Lumen Learning. [Link]
  • Lewis Acid Catalyzed Benzylic Bromin
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018). PMC - PubMed Central. [Link]
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
  • Discuss the role of Lewis acids in the preparation of aryl bromides and chlorides in the dark. (2021). Filo. [Link]
  • Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not? Quora. [Link]
  • Bromination of alkyl quinolones by Microbulbifer sp. HZ11, a marine Gammaproteobacterium, modulates their antibacterial activity. (2019). PubMed. [Link]
  • Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroarom
  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. [Link]
  • Evaluation of N-Bromosuccinimide as a New Analytical Reagent for the Spectrophotometric Determination of Fluoroquinolone Antibiotics.
  • N-Bromosuccinimide. Wikipedia. [Link]
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). PMC - NIH. [Link]
  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. [Link]
  • Reactions of Quinoline. (2020). YouTube. [Link]
  • Why is Bromination More Selective than Chlorination? | Organic Chemistry. (2022). YouTube. [Link]
  • 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. PubChem. [Link]
  • Selectivity of Aryl and Benzylic Bromination. (2000). University of Glasgow. [Link]
  • Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry. (2022). YouTube. [Link]
  • Regioselectivity in Radical Bromination in Organic Chemistry. (2019). YouTube. [Link]
  • 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one;Cas No.100331-89-3. Molbase. [Link]
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
  • 5-Acetyl-8-benzyloxy-1H-quinolin-2-one CAS NO.93609-84-8.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis.
  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). RSC Publishing. [Link]
  • Mechanism of Quinolone Action and Resistance. (2009). PMC - NIH. [Link]
  • Review on recent separation methods for determination of some fluoroquinolones. (2010).

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Technical Support Center: Optimizing Coupling Reactions with 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS 100331-89-3). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile intermediate. As a key building block for phenylethanolamine derivatives and other complex molecules, understanding its reactivity is paramount for successful synthesis.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reagent's properties and general reaction principles.

Q1: What are the primary reactive sites on this compound and what is its most common coupling reaction?

A1: The molecule possesses two key sites of reactivity that dictate its synthetic utility.

  • Primary Electrophilic Site: The most reactive site is the carbon atom alpha to the carbonyl group (the -CH₂Br moiety). The bromine atom is an excellent leaving group, and the adjacent carbonyl group strongly activates this position for nucleophilic attack. This makes the bromoacetyl group a potent electrophile.[5][6]

  • Acidic Proton: The hydroxyl group at the 2-position of the quinoline ring is phenolic in nature. It's important to recognize that this exists in tautomeric equilibrium with its 2-quinolone form. This proton is acidic and can be removed by a suitable base.

The most common and synthetically valuable reaction is the nucleophilic substitution (Sₙ2) at the α-bromoacetyl position.[7][8] A wide range of nucleophiles (amines, alcohols, thiols, etc.) can be used to displace the bromide, forming a new carbon-nucleophile bond. This reaction is fundamental to its use in constructing β2-adrenoreceptor agonists.[3][4]

Q2: What are the essential components for a standard coupling reaction with this reagent?

A2: A successful coupling reaction generally requires three core components:

  • The Nucleophile: This is the species that will displace the bromide. The choice of nucleophile (e.g., a primary or secondary amine) is determined by the target molecule. The inherent reactivity of the nucleophile is a critical factor; less reactive nucleophiles may require more forcing conditions.[9]

  • A Base (Optional but Recommended): A base is often necessary to neutralize the HBr generated during the reaction, preventing it from protonating the desired product or starting nucleophile. For nucleophiles like amines, a non-nucleophilic base is used to scavenge this acid. For alcohol or thiol nucleophiles, a base is required to deprotonate them into their more potent alkoxide or thiolate forms.[8]

  • An Appropriate Solvent: The solvent must dissolve the reactants to a reasonable extent and facilitate the desired reaction pathway. For Sₙ2 reactions, polar aprotic solvents are typically the most effective.[10][11]

Q3: How should I monitor the progress of my reaction effectively?

A3: Real-time monitoring is crucial for determining reaction completion and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate progress. An ideal solvent system will give a retention factor (Rf) of ~0.3 for your target compound.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It allows you to track the consumption of starting materials and the formation of the product by monitoring their respective molecular weights. It is also invaluable for identifying potential side products.

Part 2: Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and solving common experimental challenges.

Issue 1: Low or No Conversion of Starting Material

Failure to consume the starting material is a frequent issue. The following decision tree and detailed explanations will help you diagnose the root cause.

G start Low / No Conversion solubility Are all reactants soluble? start->solubility sol_yes Yes solubility->sol_yes Yes sol_no No solubility->sol_no No reagents Are reagents appropriate? reg_yes Yes reagents->reg_yes Yes reg_no No reagents->reg_no No conditions Are conditions optimal? cond_yes Yes conditions->cond_yes Yes cond_no No conditions->cond_no No sol_yes->reagents sol_fix Change to a better solvent (e.g., DMF, DMSO, NMP) sol_no->sol_fix reg_yes->conditions base_fix Check Base: - Is it strong enough? - Is it sterically hindered? reg_no->base_fix nuc_fix Check Nucleophile: - Is it sufficiently nucleophilic? - Is it decomposing? reg_no->nuc_fix other Consider other issues: - Reagent purity - Water contamination cond_yes->other temp_fix Increase Temperature: - Incrementally (e.g., RT -> 50°C -> 80°C) - Monitor for decomposition cond_no->temp_fix

Caption: Troubleshooting Decision Tree for Low Conversion.

  • Cause A: Poor Solubility

    • Explanation: Sₙ2 reactions require the reactants to be in solution to collide effectively. This compound is a largely planar, solid molecule, and its solubility can be limited in less polar solvents.[13]

    • Solution: Employ polar aprotic solvents known to facilitate Sₙ2 reactions.[10] These solvents solvate cations well, leaving the anion (the nucleophile) more "naked" and reactive.

Solvent Class Boiling Point (°C) Comments
N,N-Dimethylformamide (DMF)Polar Aprotic153Excellent choice, good solvating power.
Dimethyl sulfoxide (DMSO)Polar Aprotic189Very strong solvent, but can be difficult to remove. Use with caution at high temperatures.[14]
Acetonitrile (MeCN)Polar Aprotic82Good choice, easier to remove. May require heating for less soluble reagents.[15]
AcetonePolar Aprotic56Can be effective but low boiling point limits reaction temperature.[11]
  • Cause B: Inappropriate Base or Nucleophile Reactivity

    • Explanation: The base must be strong enough to deprotonate the nucleophile (if necessary) or scavenge HBr without causing side reactions. A weak nucleophile will naturally react slower.

    • Solution:

      • Select the Right Base: For amine couplings, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common acid scavengers. For generating alkoxides, a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective than organic bases. Cs₂CO₃ is particularly useful due to its high solubility in organic solvents.[11]

      • Enhance Nucleophilicity: If using a weak nucleophile (e.g., a secondary alcohol), a stronger base like sodium hydride (NaH) can be used to fully form the more potent alkoxide. Perform this deprotonation step before adding the electrophile.[8]

      • Catalytic Iodide: Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can sometimes accelerate reactions with alkyl bromides via an in situ Finkelstein reaction, transiently forming the more reactive alkyl iodide.

  • Cause C: Insufficient Temperature

    • Explanation: All reactions have an activation energy barrier. If the provided thermal energy is insufficient, the reaction will be impractically slow.

    • Solution: Gradually increase the reaction temperature. Start at room temperature, then incrementally increase to 40-50 °C, then 60-80 °C. Monitor by TLC at each stage to find the "sweet spot" where the reaction proceeds cleanly without significant decomposition.[9]

Issue 2: Formation of Multiple Products / Side Reactions

The appearance of multiple spots on a TLC plate indicates a loss of selectivity. Understanding the competing pathways is key to suppression.

G cluster_0 Reactants cluster_1 Reaction Pathways Start Starting Material + Nucleophile (Nu-H) + Base Desired Desired Sₙ2 Product Start->Desired  Good Nucleophile, Mild Base Overalkylation Over-alkylation (for NH₂/NHR nucleophiles) Start->Overalkylation  Excess Electrophile, Reactive Product Elimination α,β-Unsaturated Ketone (Dehydrobromination) Start->Elimination  Strong/Hindered Base, High Temp O_Alkylation Self-Condensation (O-alkylation at 2-OH) Start->O_Alkylation  Very Strong Base

Caption: Competing Reaction Pathways.

  • Side Reaction A: Over-alkylation

    • Explanation: This occurs when using primary amines or other nucleophiles with multiple reactive sites. The initial product of mono-alkylation can be more nucleophilic than the starting amine, leading to a second reaction with another molecule of the electrophile.[9]

    • Solution:

      • Control Stoichiometry: Use a significant excess of the nucleophile (e.g., 2-5 equivalents) to increase the statistical probability that the electrophile will react with the starting amine rather than the mono-alkylated product.

      • Slow Addition: Add the this compound solution slowly to a solution of the excess amine.

  • Side Reaction B: Elimination (Dehydrobromination)

    • Explanation: The α-protons on the bromoacetyl group are acidic. A strong or sterically hindered base can abstract a proton instead of the nucleophile attacking the carbon, leading to an E2 elimination reaction that forms an α,β-unsaturated ketone.[16]

    • Solution:

      • Use a Milder Base: Switch from strong bases like alkoxides or NaH to milder inorganic bases like K₂CO₃ or an organic base like DIPEA.

      • Lower Temperature: Elimination reactions often have a higher activation energy than substitution and are more favored at higher temperatures.

  • Side Reaction C: O-Alkylation / Self-Condensation

    • Explanation: The 2-hydroxy group on the quinoline ring is acidic. In the presence of a sufficiently strong base, it can be deprotonated to form a phenoxide-like nucleophile. This could then attack another molecule of the starting material, leading to dimer formation.

    • Solution: Avoid excessively strong bases that can deprotonate the phenolic hydroxyl group. Bases like K₂CO₃ are generally safe, whereas NaH or LDA would be highly problematic. The choice of solvent can also influence O- vs. C-alkylation selectivity.[15][17]

Issue 3: Decomposition of Material or Product Instability
  • Cause A: Thermal Instability

    • Explanation: Complex organic molecules can be sensitive to heat. The benzyloxy protecting group or the quinoline core may degrade under harsh thermal conditions.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If heating is required, do so cautiously and monitor for the appearance of new, low-Rf "smear" spots on TLC, which often indicate decomposition.

  • Cause B: Instability on Silica Gel

    • Explanation: The nitrogen on the quinoline ring, although weakly basic, can cause the product to streak or even decompose on standard acidic silica gel.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%).[12]

      • Alternative Purification: If the product is crystalline, recrystallization is an excellent alternative to chromatography for achieving high purity. Common solvents include ethanol, ethyl acetate, or mixtures with hexanes.[12]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Coupling with an Amine Nucleophile

This protocol provides a robust starting point for optimization.

  • Preparation: To a solution of the amine nucleophile (1.2 equivalents) in DMF (approx. 0.1 M concentration) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add a solution of this compound (1.0 equivalent) in a minimum amount of DMF dropwise over 5 minutes.

  • Monitoring: Stir the reaction at room temperature. Monitor the reaction progress every 30-60 minutes using TLC or LC-MS.

  • Heating (If Necessary): If no significant conversion is observed after 2-3 hours, slowly warm the reaction mixture to 50 °C. Continue monitoring.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.5% TEA) or by recrystallization.

Protocol 2: Troubleshooting by Reaction Condition Screening

When a reaction fails, a systematic screening approach is highly effective. Set up several small-scale parallel reactions (e.g., in vials) to test different parameters.

  • Setup: In separate vials, place this compound (e.g., 25 mg, 1.0 eq) and your nucleophile (1.2 eq).

  • Variable Screening:

    • Vial 1 (Baseline): Add K₂CO₃ (2.0 eq) and DMF. Stir at RT.

    • Vial 2 (Solvent Effect): Add K₂CO₃ (2.0 eq) and Acetonitrile (MeCN). Stir at RT.

    • Vial 3 (Base Effect): Add DIPEA (2.5 eq) and DMF. Stir at RT.

    • Vial 4 (Temperature Effect): Add K₂CO₃ (2.0 eq) and DMF. Stir at 60 °C.

  • Analysis: After a set time (e.g., 4 hours), take a small aliquot from each vial, dilute it, and analyze by LC-MS. Compare the percentage of product formation and side product profiles to identify the most promising conditions to pursue on a larger scale.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • BenchChem. (n.d.). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis of Phenylethanolamine Derivatives Using this compound.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.
  • apicule. (n.d.). This compound (CAS No: 100331-89-3) API Intermediate Manufacturers.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones.
  • Quora. (2024, July 14). How do we know when we will do nucleophilic addition to a ketone or when we do alpha substitution instead?
  • Chemical Safety. (n.d.). This compound Safety Data Sheets.
  • AIChE. (n.d.). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.
  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • ResearchGate. (2025, October 18). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy.
  • PubChem. (n.d.). This compound.
  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Significance of CAS 100331-89-3: A Deep Dive into 8-Benzyloxy-5-(2-bromoacetyl).
  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

Sources

Technical Support Center: Navigating the Degradation Pathways of 8-Hydroxyquinoline and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 8-hydroxyquinoline (8-HQ) and its intermediates. This guide is designed to provide expert insights, field-proven protocols, and robust troubleshooting advice to ensure the integrity and success of your experimental work. We will delve into the nuances of microbial, photochemical, and chemical degradation, equipping you with the knowledge to anticipate challenges and interpret your results with confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the study of 8-hydroxyquinoline degradation.

Q1: My 8-hydroxyquinoline stock solution is turning yellow/brown. Is it still usable?

A1: Discoloration is a primary indicator of 8-hydroxyquinoline degradation, often due to photodegradation or oxidation.[1] Exposure to light can cause 8-HQ to darken.[2] For quantitative experiments or assays where compound integrity is critical, it is strongly recommended to prepare fresh solutions. If you must use an older solution, its purity and concentration should be verified chromatographically against a freshly prepared standard. To prevent this, always store 8-HQ solutions in amber vials or wrapped in aluminum foil, protected from light, and consider refrigeration or freezing for long-term storage.[3]

Q2: I'm observing poor peak shape and tailing for 8-hydroxyquinoline in my HPLC analysis. What's causing this?

A2: This is a very common issue stemming from the strong metal-chelating properties of 8-hydroxyquinoline.[4][5] Trace metal ions present on the silica surface of standard C18 columns, in the mobile phase, or within the HPLC system itself can interact with 8-HQ, causing significant peak distortion and tailing.[4][5] To resolve this, a metal-free chromatographic environment is essential.[6] Consider using PEEK tubing and specialized columns, such as a Primesep 100 or 200, which are designed to minimize these interactions.[5][6] Modifying your mobile phase with a small amount of a chelating agent or using an acidic modifier like phosphoric acid can also improve peak symmetry.[4]

Q3: In my microbial degradation study, I'm not seeing any degradation of 8-hydroxyquinoline. What are some potential reasons?

A3: Several factors could be at play:

  • Microorganism Specificity: Not all microorganisms can degrade 8-hydroxyquinoline. The most commonly reported degraders belong to genera such as Pseudomonas and Rhodococcus.[7][8] Ensure your chosen strain has the metabolic capability.

  • Toxicity: Although used as an antimicrobial, high concentrations of 8-HQ can be toxic to the microorganisms intended for the degradation study, inhibiting their metabolic activity.[9] Consider running a dose-response experiment to determine the optimal, non-inhibitory concentration.

  • Acclimation Period: The microbial culture may require an adaptation period to induce the necessary enzymes for 8-HQ degradation.

  • Culture Conditions: Optimal degradation is dependent on parameters like pH, temperature, and aeration. For instance, Rhodococcus sp. JH145 shows optimal quinoline degradation at a pH of 8.0 and a temperature of 30°C.[7] Verify that your experimental conditions are suitable for your microbial strain.

Q4: I am trying to identify degradation products using LC-MS, but I'm struggling with low signal intensity and ion suppression. What can I do?

A4: Ion suppression is a frequent challenge in LC-MS analysis of complex matrices, where co-eluting compounds interfere with the ionization of the analyte of interest.[10][11] Here are some strategies to mitigate this:

  • Improve Chromatographic Separation: Optimize your HPLC method to better separate your analytes from matrix components.[12] A shallower gradient or a different column chemistry can be effective.

  • Sample Preparation: Incorporate a robust sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Dilution: A simple yet often effective method is to dilute your sample. This reduces the concentration of matrix components, thereby lessening their suppressive effect.

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with your analyte. This will help to compensate for signal variations caused by matrix effects.[12]

  • Mobile Phase Modifier: For LC-MS applications, switch from non-volatile acids like phosphoric acid to volatile modifiers like ammonium formate to improve ionization and reduce source contamination.[4]

Troubleshooting Guides

This section provides structured approaches to resolving specific experimental issues.

Issue 1: Inconsistent Retention Times in HPLC Analysis
Possible Cause Troubleshooting Steps
Poor Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. Flush with at least 10-20 column volumes of the new mobile phase.
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using an online mixer, ensure the proportioning valves are functioning correctly.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.
Leaks in the System Check all fittings for leaks, especially between the pump and the injector, and between the column and the detector.
Issue 2: Difficulty in Identifying Unknown Peaks in Degradation Samples
Possible Cause Troubleshooting Steps
Low Concentration of Degradation Products Concentrate your sample before analysis. This can be achieved through solvent evaporation or solid-phase extraction.
Co-elution with Parent Compound or Other Intermediates Optimize your HPLC method to improve resolution. Experiment with different mobile phase compositions, gradients, or a different column stationary phase.[13]
Complex Fragmentation in MS Utilize tandem mass spectrometry (MS/MS) to generate fragmentation patterns for the unknown peaks. This data is crucial for structural elucidation. Compare observed fragments to known fragmentation patterns of quinoline derivatives.
Lack of Reference Standards While ideal, reference standards for all degradation products are often unavailable. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the unknown compounds.

Key Experimental Protocols

Protocol 1: Forced Degradation Study of 8-Hydroxyquinoline

This protocol is designed to intentionally degrade 8-hydroxyquinoline under various stress conditions to identify potential degradation products and establish degradation pathways.[1][14]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of 8-hydroxyquinoline in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C. Collect samples at 0, 2, 4, 8, and 24 hours. Neutralize samples with 1 M NaOH before analysis.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C. Collect and neutralize samples with 1 M HCl as in the acid hydrolysis protocol.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and collect samples at various time points up to 24 hours.[1]

  • Thermal Degradation: Place both the solid compound and a solution in an oven at 80°C.[1] Sample the solution at various time points. For the solid, dissolve a small amount at each time point for analysis.

  • Photodegradation: Expose a solution of 8-hydroxyquinoline to UV light (e.g., 254 nm or 365 nm) and natural sunlight. Protect a control sample from light. Sample at various time points.

3. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV or HPLC-MS method to quantify the remaining 8-hydroxyquinoline and profile the degradation products.

Protocol 2: Analysis of 8-Hydroxyquinoline and Intermediates by HPLC-MS

This protocol provides a starting point for developing a robust analytical method for separating and identifying 8-hydroxyquinoline and its degradation products.

1. Sample Preparation:

  • For microbial degradation studies, centrifuge the culture to pellet the cells.

  • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.

2. HPLC-MS Conditions:

  • Column: Primesep 200, 4.6 x 150 mm, 5 µm (or equivalent mixed-mode or metal-free column).[4]

  • Mobile Phase A: Water with 0.1% Ammonium Formate.

  • Mobile Phase B: Acetonitrile with 0.1% Ammonium Formate.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: Return to 10% B

    • 26-30 min: Re-equilibration at 10% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Electrospray ionization (ESI) in both positive and negative modes.

  • Scan Range: m/z 100-500.

  • Data Acquisition: Perform full scan for initial profiling and then targeted MS/MS for structural elucidation of potential degradation products.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the known microbial degradation pathway of quinoline leading to 8-hydroxyquinoline-related intermediates and a general workflow for troubleshooting analytical issues.

cluster_pathway Microbial Degradation Pathway of Quinoline Quinoline Quinoline 2-Hydroxyquinoline 2-Hydroxyquinoline Quinoline->2-Hydroxyquinoline Hydroxylation 2,8-Dihydroxyquinoline 2,8-Dihydroxyquinoline 2-Hydroxyquinoline->2,8-Dihydroxyquinoline Hydroxylation 8-Hydroxycoumarin 8-Hydroxycoumarin 2,8-Dihydroxyquinoline->8-Hydroxycoumarin Ring Cleavage 2,3-Dihydroxyphenylpropionic acid 2,3-Dihydroxyphenylpropionic acid 8-Hydroxycoumarin->2,3-Dihydroxyphenylpropionic acid Ring Cleavage Products Ring Cleavage Products 2,3-Dihydroxyphenylpropionic acid->Ring Cleavage Products

Caption: Key intermediates in the microbial degradation of quinoline via the 8-hydroxycoumarin pathway.[8][15]

cluster_troubleshooting Troubleshooting Workflow for Poor HPLC Peak Shape Start Poor Peak Shape (Tailing, Splitting) CheckSystem Metal-Free System? Start->CheckSystem ImplementMetalFree Switch to PEEK tubing Use metal-free column CheckSystem->ImplementMetalFree No CheckMobilePhase Acidic Modifier Present? CheckSystem->CheckMobilePhase Yes ImplementMetalFree->CheckMobilePhase AddModifier Add Phosphoric Acid (UV) or Ammonium Formate (MS) CheckMobilePhase->AddModifier No CheckColumn Check Column for Contamination or Degradation CheckMobilePhase->CheckColumn Yes AddModifier->CheckColumn ReplaceColumn Replace Column CheckColumn->ReplaceColumn Issue Persists Success Improved Peak Shape CheckColumn->Success Problem Solved ReplaceColumn->Success

Caption: A logical workflow for troubleshooting poor peak shape in the HPLC analysis of 8-hydroxyquinoline.

References

  • Chiu, S. H., & Sarna, L. P. (1991). Separation of Hydroxyquinolines by High-Performance Liquid Chromatography. Xenobiotica, 21(6), 751-754.
  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline.
  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-14.
  • de Souza, J. F., da Silva, J. L., de Brito, J. F., & de Oliveira, L. F. C. (2010). Experimental and theoretical investigation of tris-(8-hydroxy-quinolinate) aluminum (Alq(3)) photo degradation. Journal of the Brazilian Chemical Society, 21, 2367-2374.
  • Li, Y., Wang, J., Zhang, J., Liu, Y., & Zhang, J. (2020). Degradation of novel mineral flotation reagent 8-hydroxyquinoline by superparamagnetic immobilized laccase: Effect, mechanism and toxicity evaluation. Chemosphere, 261, 127733.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
  • Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2011). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 42(32).
  • de Souza, J. F., da Silva, J. L., de Brito, J. F., & de Oliveira, L. F. C. (2010). Spectroscopic Evidence of Photodegradation by Ultraviolet Exposure of Tris(8-hydroxyquinoline) Aluminum (Alq(3)) Thin Films. Journal of the Brazilian Chemical Society, 21(12), 2367-2374.
  • Koster, R. A., Alffenaar, J. W. C., & Uges, D. R. A. (2010). Post-interface signal suppression, a phenomenon observed in a single-stage Orbitrap mass spectrometer coupled to an electrospray interfaced liquid chromatograph. Rapid Communications in Mass Spectrometry, 24(14), 2162-2170.
  • Drawell. Strategies for Method Development and Optimization in HPLC.
  • Wang, Y., Zhang, Y., Wang, Y., & Wang, Y. (2020). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 25(18), 4239.
  • Zhang, Y., Wang, Y., Wang, Y., & Zhang, Y. (2021). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Acta Pharmaceutica Sinica B, 11(6), 1668-1677.
  • Horowitz, E., & Perros, T. P. (1964). Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers. Journal of Inorganic and Nuclear Chemistry, 26(1), 139-159.
  • Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(7), 612-621.
  • Sun, Q., Zhang, J., & Li, Y. (2020). Biodegradation of quinoline by Comamonas sp. strains: Degradation characteristics, pathway and genomic analysis. ResearchGate.
  • Wang, J., Li, Y., Zhang, J., & Liu, Y. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. ResearchGate.
  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate.
  • Pharma Stability. Troubleshooting & Pitfalls.
  • El-Gohary, N. S., & Shaaban, M. R. (2018). Reaction sites of 8-hydroxyquinoline 1. ResearchGate.
  • AERU. 8-hydroxyquinoline. University of Hertfordshire.
  • Li, Y., Wang, J., Zhang, J., & Liu, Y. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4349.
  • Wang, Y., Zhang, Y., & Wang, Y. (2022). Confinement‐Induced Enhanced Dye Degradation Using 5,7‐Dichloro‐8‐Hydroxyquinoline within a Cu‐BTC Metal‐Organic Framework. ResearchGate.
  • Shukla, O. P. (1986). Microbial transformation of quinoline by a Pseudomonas sp. Applied and Environmental Microbiology, 51(6), 1332-1342.
  • Wang, Y., Zhang, Y., Wang, Y., & Wang, Y. (2020). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. ResearchGate.
  • Mandavgade, S. K., Dontulwar, J. R., & Gurnule, W. B. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203.
  • Aislabie, J., Bej, A. K., Hurst, H., Rothenburger, S., & Atlas, R. M. (1990). Microbial degradation of quinoline and methylquinolines. ResearchGate.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of quinoline-containing compounds. By understanding the underlying chemical interactions and following a systematic troubleshooting approach, you can significantly improve peak symmetry, enhance resolution, and ensure the accuracy and reliability of your quantitative results.

Part 1: Foundational FAQs - Understanding the "Why"

This section addresses the fundamental principles governing the chromatographic behavior of quinoline compounds.

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a trailing edge that extends from the peak maximum back towards the baseline.[1][2] An ideal, perfectly symmetrical peak is described as Gaussian.[3] This asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . For a perfectly symmetrical peak, Tf = 1.0. A value greater than 1.2 typically indicates problematic tailing that requires investigation.[4] Peak tailing is a concern because it reduces resolution between adjacent peaks and can compromise the accuracy of peak integration and quantification.[3][5]

Q2: Why are quinoline compounds particularly prone to peak tailing in reversed-phase HPLC?

Quinoline and its derivatives present a unique challenge in reversed-phase HPLC due to two primary chemical properties:

  • Basicity and Silanol Interactions: The nitrogen atom in the quinoline ring makes the molecule basic. In a typical reversed-phase mobile phase (pH > 3), residual silanol groups (Si-OH) on the surface of silica-based stationary phases can become deprotonated and negatively charged (Si-O⁻).[6][7][8] The positively charged (protonated) quinoline analyte can then undergo a strong, secondary ionic interaction with these ionized silanols.[1][4][6] This mixed-mode retention mechanism (hydrophobic and ionic) is a primary cause of delayed elution for some analyte molecules, resulting in significant peak tailing.[3][6][9]

  • Metal Chelation: The quinoline structure can act as a chelating agent, interacting with trace metal impurities (e.g., iron, aluminum) that may be present in the silica matrix of the column packing or on the surface of stainless-steel components like frits and tubing.[3][5][9] This chelation creates another unwanted retention mechanism that contributes to peak distortion and tailing.[10]

Part 2: Systematic Troubleshooting Guide

When encountering peak tailing with quinoline compounds, a systematic approach is crucial. The following workflow and detailed Q&A will guide you from initial diagnosis to resolution.

Initial Diagnostic Workflow

The diagram below outlines a logical progression for troubleshooting. Start with the most common and easily adjustable parameters (Mobile Phase) before moving to column and hardware considerations.

HPLC_Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_mobile_phase 1. Investigate Mobile Phase start->check_mobile_phase Start Here check_column 2. Evaluate Column Health start->check_column check_sample 3. Verify Sample & Method start->check_sample check_hardware 4. Inspect System Hardware start->check_hardware ph_adjust Adjust Mobile Phase pH (Low pH: 2.5-3.5) check_mobile_phase->ph_adjust add_modifier Add Mobile Phase Modifier (e.g., TEA, Formate) check_mobile_phase->add_modifier buffer_conc Check Buffer Concentration (20-50 mM) check_mobile_phase->buffer_conc column_choice Use Highly Deactivated/ End-Capped Column check_column->column_choice column_wash Perform Column Wash/ Regeneration check_column->column_wash guard_column Check/Replace Guard Column check_column->guard_column overload_test Perform Dilution Series (Check for Overload) check_sample->overload_test solvent_mismatch Check Sample Solvent vs. Mobile Phase check_sample->solvent_mismatch dead_volume Minimize Extra-Column Volume (Tubing, Fittings) check_hardware->dead_volume frit_blockage Check for Blocked Frits check_hardware->frit_blockage

Caption: Initial diagnostic workflow for peak tailing.

Q3: My quinoline peak is tailing. How do I diagnose and mitigate secondary silanol interactions?

This is the most common cause of tailing for basic compounds.[1][5][6] The strategy is to suppress the ionization of the residual silanol groups or to mask them.

A. Adjust Mobile Phase pH: The most effective strategy is to lower the mobile phase pH. By operating at a pH of 2.5-3.5, the vast majority of silanol groups will be protonated (neutral Si-OH), eliminating the ionic interaction site.[6][11] This ensures your basic quinoline analyte, which will be fully protonated (positively charged), interacts primarily through the desired reversed-phase mechanism.

  • Causality: At low pH, you suppress the cause of the secondary interaction (the ionized silanol), leading to a single, predictable retention mechanism and improved peak symmetry.[6] It is recommended to work at a pH at least 2 units away from the analyte's pKa for robust results.[12][13]

B. Use a Competing Base (Mobile Phase Additive): If adjusting the pH is not feasible or fully effective, add a "competing base" or "silanol suppressor" like Triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-25 mM).[9][11] The TEA will be protonated and will preferentially interact with any ionized silanol sites, effectively masking them from your quinoline analyte.[11][14]

  • Causality: The competing base acts as a sacrificial agent, saturating the active sites on the stationary phase that would otherwise cause tailing.[14] However, be aware that additives like TEA can shorten column lifetime.[11]

C. Increase Buffer Concentration: Using an adequate buffer concentration (typically 20-50 mM) can also help improve peak shape.[9] The higher ionic strength of the mobile phase can help shield the ionic interactions between the analyte and the stationary phase.[15]

D. Select an Appropriate Column: Modern HPLC columns are designed to minimize silanol interactions.

  • High-Purity, End-Capped Columns: Choose columns made from high-purity silica with minimal metal contamination and that are "end-capped."[1][6] End-capping is a chemical process that converts most of the reactive silanol groups into less polar, non-reactive groups, significantly reducing sites for secondary interactions.[3][6]

  • Polar-Embedded or Hybrid Particle Columns: Columns with polar-embedded groups or those based on hybrid organic/silica particles offer alternative surface chemistries that shield residual silanols, providing excellent peak shape for basic compounds, even at intermediate pH levels.[1][16]

StrategyMechanismTypical ParametersAdvantageDisadvantage
Low pH Mobile Phase Suppresses silanol ionizationpH 2.5 - 3.5 (e.g., using Formic Acid or Phosphate buffer)Highly effective, robust, cleanMay alter selectivity; not suitable for acid-labile columns
Competing Base Additive Masks active silanol sites5-25 mM Triethylamine (TEA)Effective at mid-range pHCan shorten column life, may cause baseline noise
Modern Column Chemistry Reduces available silanol sitesEnd-capped, Hybrid, or Polar-Embedded columnsExcellent peak shape, longer lifetimeHigher initial column cost

Table 1: Comparison of strategies to mitigate silanol interactions.

Q4: Could metal chelation be the problem? How do I test for and solve it?

If you have optimized the mobile phase pH and are using a good quality column but still observe tailing, metal chelation is a likely culprit.[3][9]

  • Diagnosis & Solution: A simple diagnostic test is to add a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a low concentration (e.g., 0.05 M).[17] If the peak shape improves dramatically, it confirms that metal chelation was a significant contributor to the tailing. The EDTA complexes with the metal ions, preventing them from interacting with the quinoline analyte.

  • Causality: EDTA is a hexadentate ligand that forms very stable complexes with most metal ions. By adding it to the mobile phase, you are effectively removing the metal ions as a potential site for secondary interactions.

Q5: How can I rule out column overload as the cause of tailing?

Column overload occurs when the mass of the injected sample saturates the stationary phase, leading to poor peak shape.[5][9] It can sometimes be mistaken for chemical-related tailing.

  • Protocol for Diagnosing Overload:

    • Prepare a Dilution Series: Prepare your sample at its current concentration, and also at 10-fold and 100-fold dilutions.

    • Inject and Analyze: Inject the same volume of each sample, starting with the most dilute.

    • Evaluate Peak Shape: If the peak tailing significantly decreases and the peak becomes more symmetrical with the diluted samples, column overload is confirmed.[18] Overloaded peaks often have a characteristic "right-triangle" shape.[18]

  • Solution: If overload is the issue, simply reduce the sample concentration or the injection volume.

Q6: What if the issue is not chemical? Could it be my HPLC system?

Yes, system hardware can contribute significantly to peak asymmetry through "extra-column effects."[5][9] This refers to any volume in the flow path outside of the column itself where peak broadening can occur.[19][20]

  • Key Areas to Inspect:

    • Tubing: Use tubing with the narrowest possible internal diameter (e.g., 0.005" or ~0.12 mm) and keep the length between the injector, column, and detector to an absolute minimum.[1][9]

    • Fittings and Connections: Ensure all fittings are properly seated and tightened. A poor connection can create a small void, or "dead volume," where sample can diffuse and cause tailing.[7][20]

    • Column Frits: A partially blocked inlet frit on the column can distort the flow path and cause peak tailing.[6] If this is suspected, try back-flushing the column (disconnected from the detector) or replacing the frit if possible.[6][17] Using a guard column is an effective way to protect the analytical column's inlet frit from contamination.[21]

Caption: Unwanted interaction causing peak tailing.

Part 3: Key Experimental Protocols

Protocol 1: General Column Cleaning and Regeneration

If a column has become contaminated, its performance can degrade, leading to peak tailing.[5] Regular cleaning can restore performance.[22] Note: Always disconnect the column from the detector before performing aggressive washes.[17][23]

  • Initial Flush: Flush the column with your mobile phase but without any buffer salts (e.g., water/organic mix) for at least 20 column volumes to remove precipitated salts.[22]

  • Organic Wash: Wash with 100% Acetonitrile for 20 column volumes.

  • Stronger Organic Wash: Wash with 100% Isopropanol for 20 column volumes.

  • (Optional) Aggressive Wash: For very non-polar contaminants, you can wash with solvents like Methylene Chloride or Hexane, but you must use an intermediate solvent like Isopropanol before and after.[22]

  • Re-equilibration: Before use, flush the column with the mobile phase for at least 20-30 column volumes until the baseline is stable.[22]

Protocol 2: Mobile Phase Preparation with a Competing Base (TEA)

This protocol describes how to prepare a mobile phase designed to mask silanol activity.

  • Prepare Aqueous Buffer: Prepare your aqueous buffer (e.g., 20 mM potassium phosphate) and adjust to the desired pH (e.g., pH 7.0).

  • Add Competing Base: To 1 Liter of the aqueous buffer, add 0.35 mL of Triethylamine (TEA) to achieve a concentration of approximately 25 mM.

  • Mix Mobile Phase: Combine the TEA-containing aqueous phase with your organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 70:30 aqueous:organic).

  • Filter and Degas: Filter the final mobile phase through a 0.45 µm filter and degas thoroughly before use.

  • Equilibrate: Equilibrate the column with this new mobile phase for an extended period (at least 30-50 column volumes) to ensure the stationary phase surface is fully saturated with the TEA.

References

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
  • What are common causes of peak tailing when running a reverse-phase LC column?
  • Common Causes Of Peak Tailing in Chrom
  • Reasons for Peak Tailing of HPLC Column - Hawach Scientific. [Link]
  • HPLC Column Cleaning Guide - Scribd. [Link]
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
  • Regenerating and cleaning HPLC columns - Analytics-Shop. [Link]
  • Which column for basic analytes - Chrom
  • Control pH During Method Development for Better Chrom
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Column Volume and Extra-Column Volume - Phenomenex. [Link]
  • buffered pH to avoid peak tailing - Chrom
  • Overload or Minor Peak?
  • The Theory of HPLC Column Chemistry - Crawford Scientific. [Link]
  • How To Regenerate a C18 HPLC Column - Chrom Tech, Inc. [Link]
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP - Apex Scientific. [Link]
  • Exploring the Role of pH in HPLC Separ
  • pH – Why Is It Critical To Your Mobile Phase Method Development? - Phenomenex Blog. [Link]
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - LCGC Intern
  • The use of Mobile Phase pH as a Method Development Tool - Chrom
  • What Are The Common Peak Problems in HPLC - ALWSCI. [Link]
  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns. [Link]

Sources

Technical Support Center: Troubleshooting Large-Scale Synthesis of Indacaterol Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support resource for drug development professionals engaged in the synthesis of Indacaterol. This guide is structured as a series of troubleshooting questions and answers, reflecting the common challenges encountered during the scale-up of key intermediate syntheses. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your process development and optimization efforts.

Section 1: Challenges in Synthesizing the 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Moiety

The synthesis of the substituted indane amine is a critical upstream sequence that significantly impacts the overall cost and efficiency of the Indacaterol manufacturing process. Success in this stage hinges on achieving high regioselectivity and developing an economical route.

Q1: We are observing poor regioselectivity and significant side-product formation during the Friedel-Crafts acylation to introduce the ethyl groups on the indane core. What are the primary causes and optimization strategies?

A1: Senior Scientist's Insight

Poor regioselectivity in Friedel-Crafts reactions on an indane system is a classic challenge. The reaction to introduce two ethyl groups often proceeds via sequential acylation and reduction. When starting with a protected 2-aminoindan, the first acylation is directed by the protected amino group, but the second acylation can lead to a mixture of isomers. The primary issues are steric hindrance and the electronic nature of the substituted ring. A key publication outlines a route involving sequential Friedel-Crafts acetylations on N-protected-2-aminoindan, which can be carried out with high regioselectivity.[1]

The choice of Lewis acid, solvent, and temperature are paramount. Overly harsh conditions can lead to isomerization and the formation of undesired substitution patterns. An innovative approach mentioned in the literature involves using acetyl chloride itself as both the reagent and the solvent, which avoids the use of halogenated solvents and can improve regioselectivity.[1]

Troubleshooting & Optimization Protocol

  • Protecting Group Strategy: Ensure the 2-amino group is adequately protected (e.g., as a trifluoroacetamide) before acylation. This deactivates the amine and helps direct the electrophilic substitution.[1]

  • Staged Acylation: Perform the acetylations sequentially. After the first acylation and subsequent reduction to an ethyl group, the electronic nature of the ring is altered for the second acylation.

  • Lewis Acid Screening: The choice of Lewis acid is critical. Compare the performance of different acids as shown in the table below.

    Lewis AcidCommon SolventTypical TemperatureExpected Outcome
    AlCl₃Dichloromethane (DCM)0 °C to RTStandard, but can lead to isomer mixtures.
    TiCl₄DCM-20 °C to 0 °CMilder, may offer better selectivity.
    Neat Acetyl ChlorideNoneRTAn efficient and solvent-free option reported to give high regioselectivity.[1]
  • Reaction Monitoring: Use HPLC or GC-MS to monitor the reaction progress and identify the formation of isomers in real-time. Quench the reaction as soon as the desired product is maximized.

  • Reduction Step: The subsequent reduction of the acetyl groups to ethyl groups is typically achieved via catalytic hydrogenation (e.g., Pd/C). Ensure complete reduction to avoid keto-intermediates carrying over.

Q2: Our current synthetic route to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is multi-step with a low overall yield, making it economically unviable for large-scale production. What are more efficient and scalable alternatives?

A2: Senior Scientist's Insight

The key to a scalable process is to minimize steps, use inexpensive starting materials, and avoid costly purification methods like column chromatography where possible.

Workflow: Comparison of Synthetic Approaches

Below is a diagram illustrating a decision-making process for selecting a scalable synthetic route.

cluster_0 Route Evaluation cluster_1 Analysis cluster_2 Decision start Goal: Scalable Synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl start_material_1 Start: 2-Aminoindan [10] start->start_material_1 start_material_2 Start: 2-Indanol [4] start->start_material_2 start_material_3 Start: Ethylbenzene [18] start->start_material_3 analysis_1 Pros: Fewer steps reported. Cons: High starting material cost. start_material_1->analysis_1 analysis_2 Pros: High yield, designed for industrialization. Cons: 7 steps. start_material_2->analysis_2 analysis_3 Pros: Very low-cost starting material. Cons: Multi-step, requires careful optimization. start_material_3->analysis_3 decision Select Route Based on Cost vs. Process Complexity analysis_1->decision analysis_2->decision analysis_3->decision

Caption: Decision workflow for selecting a scalable synthesis route.

Recommended Scalable Protocol (Conceptual Outline based on Ethylbenzene Route[2])

  • Friedel-Crafts Acylation: React ethylbenzene with propionyl chloride in the presence of AlCl₃ to form the initial ketone.

  • Intramolecular Cyclization: Treat the resulting compound with a strong acid (e.g., H₂SO₄) to induce cyclization, forming the diethyl indanone core.

  • Oximation: Convert the ketone to an oxime using hydroxylamine hydrochloride.

  • Reduction: Reduce the oxime to the primary amine using a suitable reducing agent (e.g., catalytic hydrogenation).

  • Salt Formation: Form the hydrochloride salt by treating the amine with HCl in a suitable solvent like isopropanol to facilitate crystallization and purification.

Section 2: C-N Bond Formation and Impurity Control

The coupling of the indane amine with the quinolinone side-chain is the centerpiece of the Indacaterol synthesis. This step is fraught with challenges, including impurity formation and the need for harsh conditions.

Q3: The classical epoxide ring-opening reaction requires high temperatures (e.g., >110 °C), leading to the formation of dimers and other impurities. How can we mitigate this?

A3: Senior Scientist's Insight

You are correct; high-temperature epoxide opening is a major source of impurities that complicates downstream purification and lowers the overall yield.[4] The formation of these by-products arises from side reactions favored by high thermal energy. The primary goal is to find conditions that allow the reaction to proceed at a lower temperature or to use a different synthetic strategy altogether.

One patented improvement avoids the direct, high-energy reaction by using novel intermediates, which allows for milder conditions.[4] Another strategy is to move away from epoxide opening and towards a reductive amination pathway, which can often be performed at or near room temperature.[5]

Troubleshooting & Optimization Protocol

  • Solvent Screening: The choice of solvent can significantly impact the reaction temperature required. Screen high-boiling point polar aprotic solvents (e.g., DMSO, DMF) and protic solvents (e.g., n-butanol).

  • Lewis Acid Catalysis: Investigate the use of a catalytic amount of a mild Lewis acid to activate the epoxide ring. This can lower the activation energy and allow the reaction to proceed at a lower temperature. Caution must be exercised to avoid unwanted side reactions.

  • Alternative Synthetic Route: Consider a fundamentally different approach, such as the one outlined in the diagram below, which uses reductive amination of a keto-intermediate. This avoids the epoxide entirely at the coupling stage.

Alternative C-N Bond Formation Strategy cluster_0 Quinolinone Precursor cluster_1 Indane Amine cluster_2 Coupling & Final Steps start_q 8-(Benzyloxy)-5-(2-bromoacetyl) -quinolin-2(1H)-one reduction Asymmetric Reduction (e.g., CBS catalyst) start_q->reduction intermediate_q Chiral Bromo-alcohol [ICM-I Impurity] [2] reduction->intermediate_q coupling Coupling (SN2 Reaction) intermediate_q->coupling start_i 5,6-diethyl-2,3-dihydro -1H-inden-2-amine start_i->coupling deprotection Debenzylation (Pd/C, H2) coupling->deprotection final_product Indacaterol deprotection->final_product

Caption: A synthetic route avoiding high-temperature epoxide opening.

Q4: We are exploring reductive amination as an alternative. What are the critical parameters to control for a clean, scalable reaction, and what are the common pitfalls?

A4: Senior Scientist's Insight

Reductive amination is an excellent alternative for large-scale C-N bond formation due to its typically milder conditions.[6][7] The reaction involves two main stages occurring in situ: the formation of an imine/enamine intermediate from a ketone/aldehyde and the amine, followed by its reduction. The primary challenges on a large scale are:

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl. It also needs to be safe, affordable, and easy to handle in a plant setting.

  • Reaction Control: Preventing over-alkylation (formation of a tertiary amine) or side reactions.

  • Water Removal: Imine formation is an equilibrium reaction that produces water. Removing this water can drive the reaction to completion.[8]

Sodium triacetoxyborohydride (STAB) is often the reagent of choice for its selectivity and mildness, while catalytic hydrogenation offers a greener, more atom-economical alternative.[7][9]

Key Parameters for Scalable Reductive Amination

ParameterCritical AspectTroubleshooting Action
pH Control Imine formation is favored under weakly acidic conditions (pH 4-6). If too acidic, the amine is protonated and non-nucleophilic. If too basic, dehydration is slow.Use a buffer or add a stoichiometric amount of a mild acid like acetic acid.
Reducing Agent Must be selective. NaBH₄ can reduce the starting aldehyde/ketone. NaBH₃CN is effective but generates toxic cyanide byproducts.Sodium Triacetoxyborohydride (STAB): Excellent choice for selectivity and mildness. Catalytic Hydrogenation (H₂/Pd, Pt): Greener, cost-effective at scale, but requires pressure equipment and catalyst handling.[7]
Solvent Must be compatible with all reactants and the reducing agent. Dichloromethane (DCM) or dichloroethane (DCE) are common for STAB. Alcohols like methanol are used for hydrogenation.Ensure the imine intermediate is soluble. For hydrogenation, screen catalysts and conditions to ensure compatibility with other functional groups.
Water Removal Water produced during imine formation can inhibit the reaction or decompose some hydride reagents.Add a dehydrating agent like molecular sieves or MgSO₄.[8]

Section 3: Final API Quality and Stereochemical Purity

The final steps of deprotection and crystallization define the purity and physical properties of the active pharmaceutical ingredient (API).

Q5: During the final hydrogenolysis to remove the benzyl protecting group, we experience slow or incomplete reactions. What could be the cause?

A5: Senior Scientist's Insight

Slow hydrogenolysis is a frequent scale-up issue, often related to catalyst deactivation or poisoning. The palladium catalyst (typically Pd/C) is sensitive to various functional groups and impurities that may be present in your substrate.

Common Causes of Catalyst Deactivation:

  • Sulfur Compounds: Trace amounts of sulfur-containing impurities from previous steps can irreversibly poison the palladium catalyst.

  • Halides: Residual halides (Cl⁻, Br⁻) from upstream reactions can inhibit catalyst activity.

  • Strongly Coordinating Species: The product amine itself or other nitrogen-containing intermediates can sometimes coordinate to the catalyst surface and slow down the reaction.

  • Poor Mass Transfer: On a large scale, ensuring efficient mixing to keep the solid catalyst suspended and to facilitate the transport of hydrogen gas to the catalyst surface is critical.

Troubleshooting Protocol

  • Substrate Purity Check: Before hydrogenation, analyze your protected Indacaterol intermediate for trace impurities, especially sulfur and halides. An activated carbon wash or recrystallization of the substrate may be necessary.

  • Catalyst Selection & Loading: Not all Pd/C catalysts are the same. Screen catalysts from different vendors with varying metal loading (e.g., 5% vs 10%) and support types. Increasing catalyst loading can sometimes overcome minor inhibition.

  • Solvent Choice: Ensure the solvent (e.g., ethanol, methanol, THF) is of high purity and deoxygenated.

  • Reaction Conditions: Optimize hydrogen pressure and temperature. While higher pressure can increase the reaction rate, it also requires specialized equipment. Ensure vigorous agitation to improve mass transfer.

  • Acid/Base Additives: Sometimes, adding a small amount of acid (like HCl) can prevent the product amine from coordinating to the catalyst, thereby increasing the reaction rate. This must be carefully optimized to avoid side reactions.

References

  • Inke. (n.d.). Process for Reducing Amorphous Content on Micronized Indacaterol Maleate for Dry Powder Inhaler Formulations.
  • Google Patents. (n.d.). Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride.
  • SAVA Healthcare. (n.d.). Quantitative Estimation of 10 Known Impurities from Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate Dry Powder Inhal.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes.
  • SynZeal. (n.d.). Indacaterol Impurities.
  • ResearchGate. (n.d.). An Efficient and Economical Synthesis of 5,6Diethyl2,3-dihydro-1 H -inden-2-amine Hydrochloride.
  • Google Patents. (n.d.). Process for the preparation of indacaterol and intermediates thereof.
  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
  • Beilstein Journals. (n.d.). Recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization.
  • Wikipedia. (n.d.). Reductive amination.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Google Patents. (n.d.). Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride.
  • PubChem. (n.d.). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one.
  • Google Patents. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Google Patents. (n.d.). Indacaterol intermediate and method for synthesizing indacaterol.

Sources

Technical Support Center: Navigating Benzyloxy Group Deprotection in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. The benzyloxy (Bn) group is a cornerstone protecting group for hydroxyl functionalities in the multi-step synthesis of quinoline-based scaffolds, valued for its general stability and ease of introduction.[1][2] However, its removal can present significant challenges, ranging from incomplete reactions to undesired side reactions involving the quinoline core itself.[3] Quinoline derivatives are pivotal in the development of bioactive molecules and advanced materials, making the optimization of this deprotection step critical for synthetic success.[4][5]

This guide provides in-depth, field-proven insights through a question-and-answer format, addressing specific issues you may encounter during your experiments. We will explore the causality behind experimental choices and provide self-validating protocols to ensure reliable outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common challenges and questions encountered during the debenzylation of quinoline precursors.

Q1: How do I choose the most suitable deprotection strategy for my benzyloxy-substituted quinoline?

The selection of a deprotection method is critical and depends on the overall molecular architecture, particularly the presence of other functional groups and the stability of the quinoline core to the reaction conditions. The three primary strategies are catalytic hydrogenolysis, catalytic transfer hydrogenation, and acidic/Lewis acid cleavage.[6]

Your choice should be guided by a systematic evaluation of your substrate's properties, as illustrated in the decision-making flowchart below.

Start Start: Benzyloxy-Quinoline Substrate Q_Reducible Are other reducible groups present (e.g., nitro, alkene, alkyne, C-Hal)? Start->Q_Reducible Q_Poison Is the substrate a known catalyst poison (e.g., sulfur-containing)? Q_Reducible->Q_Poison No Method_Transfer Consider Catalytic Transfer Hydrogenation (e.g., HCOONH4, Pd/C) Q_Reducible->Method_Transfer Yes Q_Acid_Sensitive Is the substrate sensitive to strong acids? Q_Poison->Q_Acid_Sensitive No Method_H2 Catalytic Hydrogenolysis (H2, Pd/C) Proceed with caution regarding selectivity. Q_Poison->Method_H2 Yes Method_Acid Acidic / Lewis Acid Cleavage (e.g., BBr3, BCl3, TFA) Q_Acid_Sensitive->Method_Acid No Method_Alternative Consider alternative methods (e.g., Oxidative Cleavage with DDQ for p-methoxybenzyl ethers) Q_Acid_Sensitive->Method_Alternative Yes

Caption: Decision-making flowchart for selecting a deprotection strategy.

Q2: My catalytic hydrogenolysis (H₂, Pd/C) is slow or incomplete. What's going wrong?

This is a very common issue. Incomplete hydrogenolysis is often attributable to catalyst deactivation or poor reaction setup. The nitrogen atom in the quinoline ring can coordinate to the palladium surface, inhibiting its catalytic activity.[7]

Troubleshooting Steps:

  • Assess Catalyst Quality and Activity: The activity of Palladium on carbon (Pd/C) can vary significantly between batches and diminishes with age or improper storage.[8]

    • Solution: Always use a fresh, high-quality catalyst from a reputable supplier. For particularly stubborn substrates, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), which often shows enhanced performance.[8]

  • Increase Catalyst Loading: The standard 5-10 mol% of catalyst may be insufficient for substrates that partially poison the catalyst.

    • Solution: Incrementally increase the catalyst loading to 20 mol% or even higher. In some challenging cases, a 1:1 weight ratio of catalyst to substrate may be necessary.

  • Address Mass Transfer Limitations: For the reaction to proceed, hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface along with the substrate.[6]

    • Solution: Ensure vigorous stirring or agitation to maximize gas-liquid-solid mixing.[6][8] Increase the hydrogen pressure (e.g., from a balloon to a Parr shaker apparatus at 40-50 psi) to improve hydrogen availability at the catalyst surface.[6]

  • Consider Acidic Additives: Protonation of the quinoline nitrogen can prevent it from binding to the palladium catalyst, thereby accelerating the reaction.[9]

    • Solution: Add a catalytic amount of a non-interfering acid, such as acetic acid or HCl, to the reaction mixture. This polarizes the C-N bond, making it more susceptible to hydrogenolysis.[9] A mixed catalyst system using Pd/C with an acidic heterogeneous catalyst like niobic acid-on-carbon has also been shown to be effective.[7]

Start Problem: Incomplete Catalytic Hydrogenolysis Check_Catalyst 1. Check Catalyst - Fresh? High Quality? Start->Check_Catalyst Check_Loading 2. Check Catalyst Loading - Is it sufficient (10-20 mol%)? Check_Catalyst->Check_Loading OK Sol_Catalyst Use fresh, high-quality Pd/C or switch to Pearlman's Catalyst (Pd(OH)2/C) Check_Catalyst->Sol_Catalyst No Check_Conditions 3. Review Conditions - Vigorous Stirring? - H2 Pressure? Check_Loading->Check_Conditions OK Sol_Loading Increase catalyst loading (e.g., to 20-50 mol%) Check_Loading->Sol_Loading No Consider_Additive 4. Consider Additive - Acidic conditions needed? Check_Conditions->Consider_Additive OK Sol_Conditions Increase H2 pressure (e.g., 50 psi) Ensure vigorous agitation Check_Conditions->Sol_Conditions No Sol_Additive Add catalytic AcOH or HCl. Consider mixed catalyst (e.g., Nb2O5/C). Consider_Additive->Sol_Additive Yes

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Q3: I am observing over-reduction of the quinoline ring to a tetrahydroquinoline. How can I improve chemoselectivity?

Over-reduction is a significant risk, especially with electron-rich quinolines or under harsh hydrogenolysis conditions. The goal is to cleave the O-Bn bond without saturating the heterocyclic ring.

Strategies for Improved Selectivity:

  • Switch to Catalytic Transfer Hydrogenation (CTH): This is often the mildest and most effective solution. CTH uses a hydrogen donor molecule in solution instead of gaseous H₂, providing a lower, steady-state concentration of hydrogen on the catalyst surface.[2] This kinetically disfavors the slower reduction of the quinoline ring.

    • Recommended Donors: Ammonium formate is the most common and effective donor.[10] Other options include cyclohexene, 1,4-cyclohexadiene, and isopropanol.[11][12]

  • Optimize Reaction Conditions: If you must use H₂ gas, operate under the mildest conditions possible.

    • Action: Use atmospheric pressure (H₂ balloon), run the reaction at room temperature, and monitor carefully by TLC or LC-MS to stop the reaction immediately upon consumption of the starting material.

  • Solvent Choice: The solvent can influence catalyst activity and selectivity.

    • Action: Protic solvents like ethanol or methanol are standard.[13] If over-reduction persists, switching to a less polar solvent like ethyl acetate or THF might modulate the reactivity.

Q4: When should I use strong Lewis acids like BBr₃, and what are the risks?

Lewis acids like boron tribromide (BBr₃) or boron trichloride (BCl₃) are powerful reagents for cleaving benzyl ethers and are particularly useful when hydrogenation-based methods are not viable (e.g., due to the presence of other reducible groups).[2][14]

When to Use BBr₃:

  • When your molecule contains functional groups sensitive to reduction (alkenes, alkynes, nitro groups, etc.).

  • When catalytic methods have failed due to catalyst poisoning. Paliakov and Strekowski reported the successful use of BBr₃ on benzylamino quinolines.[14]

Risks and Mitigation:

  • Lack of Selectivity: BBr₃ is highly reactive and can cleave other ether groups (e.g., methyl ethers) or interact with other Lewis basic sites on your molecule, potentially leading to decomposition.[15]

    • Mitigation: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) and carefully control the stoichiometry of BBr₃.

  • Harshness: BBr₃ is highly corrosive and moisture-sensitive, reacting violently with protic solvents.[14]

    • Mitigation: Use anhydrous solvents (typically dichloromethane) under an inert atmosphere (N₂ or Argon). Quench the reaction carefully at low temperature.

  • Cation Scavengers: The mechanism can involve the formation of a benzyl cation, which can lead to side reactions.

    • Mitigation: The use of a cation scavenger, such as pentamethylbenzene, can improve yields and prevent undesired Friedel-Crafts-type alkylations.[16]

ReagentTypical ConditionsKey Considerations
BBr₃ CH₂Cl₂, -78 °C to RTVery powerful, risk of cleaving other ethers. Highly moisture sensitive.[14]
BCl₃ CH₂Cl₂, -78 °C to RTMilder than BBr₃, can offer better selectivity. Often used with a cation scavenger.[16][17]
TFA / TFMSA Neat or in CH₂Cl₂, RT to refluxRequires higher temperatures; suitable for acid-stable substrates.
HBr in AcOH Glacial acetic acid, RTClassic method, but can be harsh. Risk of bromination on electron-rich rings.[8]

Table 1: Comparison of Common Acidic Reagents for O-Debenzylation.

Detailed Experimental Protocols

Disclaimer: These are general protocols. Optimal conditions (solvent, temperature, reaction time) must be determined for each specific substrate. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate

This method is often the first choice for its mildness and high chemoselectivity.

  • Reaction Setup: To a round-bottom flask, add the benzyloxy-quinoline substrate (1.0 equiv) and Palladium on carbon (10% Pd/C, 0.1-0.2 equiv).

  • Solvent Addition: Add a suitable solvent, typically methanol or ethanol, to dissolve the substrate (concentration ~0.1 M).

  • Reagent Addition: Add ammonium formate (HCOONH₄, 5-10 equiv) to the mixture. The reaction is often exothermic, and gas evolution (CO₂) will be observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C) to increase the rate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous base (e.g., NaHCO₃) to remove ammonium salts. The organic layer is then dried, filtered, and concentrated to yield the crude product, which can be purified by column chromatography.

Protocol 2: Lewis Acid Cleavage with Boron Tribromide (BBr₃)

This protocol is for substrates incompatible with hydrogenation. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the benzyloxy-quinoline substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in CH₂Cl₂ (1.5-3.0 equiv) dropwise via syringe. Maintain the temperature at -78 °C during addition.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C or room temperature, depending on substrate reactivity.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Quench a small aliquot in methanol to analyze.

  • Quenching: Once the reaction is complete, cool the mixture back to -78 °C and carefully quench by the slow, dropwise addition of methanol. This will be exothermic.

  • Work-up: Allow the mixture to warm to room temperature. Add water or a saturated aqueous solution of NaHCO₃ to neutralize the acid.

  • Isolation: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • BenchChem Technical Support Team. (2025). Optimizing deprotection conditions for benzyl esters to avoid side products. BenchChem.
  • Sharma, G. V., et al. (2022). Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures. BenchChem.
  • Various Authors. (2025). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
  • Various Authors. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
  • BenchChem Technical Support Team. (2025).
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • BenchChem. (2025). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Various Authors. (2025). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives.
  • Ram, S. & Ehrenkaufer, R. E. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
  • Anwer, M. K., et al. (1987). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Maegawa, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • RSC Publishing. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Nguyen, T. L. H., et al. (2022).
  • Reddit User Discussion. (2014). Will BBr3 cleave a benzyl ether?. r/chemistry on Reddit.
  • Ye, N., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • Nishiyama, Y., et al. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as.... Organic Syntheses.

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managing the reactivity of bromoacetyl compounds in complex mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Managing Bromoacetyl Compound Reactivity

Welcome to the technical support center for managing the reactivity of bromoacetyl compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful reagents in complex biological mixtures. Here, we address common challenges in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fundamental Chemistry

Q1: What makes bromoacetyl groups so reactive, and what are their primary targets in a biological mixture?

A1: The reactivity of the bromoacetyl group stems from the presence of a good leaving group (bromide) attached to a carbon atom that is adjacent to an electron-withdrawing carbonyl group. This structure makes the methylene carbon (-CH₂-) highly electrophilic and susceptible to attack by nucleophiles in an SN2 reaction.

In a complex biological mixture, the primary targets are "soft" nucleophiles, with reactivity being highly pH-dependent.[1][2]

  • Cysteine (Thiol group): This is the most reactive residue. The deprotonated thiolate form (-S⁻), which is more prevalent at pH values above its pKa (~8.5), is a potent nucleophile that readily attacks the bromoacetyl group to form a very stable thioether bond.[2][3][4] For selective targeting of cysteines, reactions are often performed in a pH range of 7.5-9.0.[1]

  • Histidine (Imidazole ring): The imidazole ring is also a strong nucleophile, especially at or above physiological pH (~6.0-7.0), and can be a significant source of off-target labeling.[2][3][4]

  • Lysine (ε-Amino group): The primary amine of lysine is a powerful nucleophile when deprotonated, which occurs at higher pH values (pKa ~10.5).[2] Reactivity is generally much slower than with cysteine or histidine at neutral pH.[4]

  • Methionine (Thioether group): The sulfur atom in methionine can also be alkylated, though it is generally less reactive than cysteine or histidine.[2]

The pH of the reaction buffer is the most critical parameter for controlling selectivity.[2]

Reaction Quenching & Control

Q2: My reaction is complete, but the bromoacetyl reagent is still active. How do I effectively quench the reaction to prevent further modification of my sample?

A2: Quenching is a critical step to stop the reaction and prevent non-specific labeling or degradation over time. The principle is to add a high concentration of a "sacrificial" nucleophile that rapidly consumes all remaining electrophilic bromoacetyl groups.

Recommended Quenching Agents: Thiol-containing reagents are the most effective quenchers due to their high reactivity with bromoacetyl groups.

Quenching AgentRecommended Molar Excess (over bromoacetyl)Incubation Time & TempKey Considerations
Dithiothreitol (DTT) 20-50x15-30 min at RTStrong reducing agent; will also reduce disulfide bonds in your protein.[5] Use with caution if disulfide integrity is important.
β-Mercaptoethanol (BME) 50-100x15-30 min at RTVolatile with a strong odor; must be used in a fume hood. Also a reducing agent.
L-Cysteine 50-100x30-60 min at RTA milder option that is less likely to reduce stable disulfides compared to DTT.[6][7]
Glutathione 50-100x30-60 min at RTA biologically relevant thiol that can be an effective quencher.[7]

Core Causality: The quenching reaction's success depends on stoichiometry and kinetics. By adding a large molar excess of a highly reactive nucleophile, you statistically ensure that any remaining bromoacetyl compound will react with the quencher far more rapidly than with any remaining sites on your target molecule.

Quenching_Workflow cluster_main Experimental Workflow Start Start Reaction: Biomolecule + Bromoacetyl Reagent Incubate Incubate (Controlled Time, Temp, pH) Start->Incubate Initiate Labeling Monitor Monitor Reaction (LC-MS, HPLC) Incubate->Monitor Take Aliquots Monitor->Incubate Incomplete Quench Add Quenching Reagent (e.g., DTT, L-Cysteine) Monitor->Quench Complete Purify Purification (SEC, Dialysis) Quench->Purify Stop Reaction Analyze Final Analysis (Mass Spec, SDS-PAGE) Purify->Analyze Isolate Product

Caption: General workflow for a bromoacetyl labeling experiment.

Protocol: Quenching a Bromoacetyl Reaction with L-Cysteine

  • Determine Moles of Reagent: Calculate the initial number of moles of the bromoacetyl reagent added to your reaction.

  • Prepare Quencher Stock: Prepare a fresh stock solution of L-cysteine (e.g., 1 M in a compatible buffer like PBS or HEPES, pH 7.5).

  • Add Quencher: Add a 50-fold molar excess of L-cysteine to the reaction mixture. For example, if you started with 1 µmol of bromoacetyl reagent, add 50 µmol of L-cysteine.

  • Incubate: Allow the quenching reaction to proceed for at least 30 minutes at room temperature with gentle mixing.

  • Verification (Optional but Recommended): To confirm the reaction is fully quenched, take a small aliquot of the quenched mixture and analyze it by LC-MS. Search for the mass of your starting bromoacetyl reagent. Its absence indicates successful quenching.[8]

Troubleshooting Side Reactions & Impurities

Q3: My mass spectrometry results show multiple unexpected products. What are the likely side reactions and how can I minimize them?

A3: The appearance of multiple products is a classic sign of off-target reactions or reagent degradation. The primary culprits are reactions with non-cysteine residues and hydrolysis of the bromoacetyl compound itself.

1. Off-Target Labeling: As discussed in Q1, histidine and lysine are common off-target sites.[2][3] This is especially problematic at higher pH values.

  • Causality: The nucleophilicity of amino acid side chains is pH-dependent. At pH > 8.5-9.0, the ε-amino group of lysine becomes significantly deprotonated and reactive.[2][9] Histidine's imidazole ring is reactive at pH > 6.[4]

  • Solution: Carefully control the pH. For maximal cysteine selectivity, perform the reaction at a pH between 7.0 and 8.5.[2][4] Running the reaction at a lower pH (e.g., 7.0-7.5) can improve selectivity but will slow down the reaction rate with cysteine.[1][9]

2. Hydrolysis: The bromoacetyl group can be hydrolyzed by water, especially at basic pH, creating bromoacetic acid and leaving your target molecule unmodified.[10]

  • Causality: The electrophilic carbon is susceptible to attack by hydroxide ions (OH⁻), which are more abundant at higher pH.

  • Solution: Avoid excessively high pH (>9.0) and prolonged reaction times. Prepare reagents fresh and avoid storing them in aqueous buffers for extended periods.

3. Di-alkylation or Cross-linking: If your bromoacetyl reagent is homobifunctional or if your protein has multiple, closely-spaced reactive sites, you may see intra- or inter-molecular cross-linking.[3]

  • Causality: After the first reaction, a second nucleophile attacks the same molecule or a neighboring one.

  • Solution: Reduce the molar excess of the labeling reagent. Optimize stoichiometry to favor a 1:1 labeling ratio. If the goal is not crosslinking, use a monofunctional reagent.

Side_Reactions cluster_targets Potential Reaction Pathways Reagent Bromoacetyl Reagent Cys Target: Cysteine Thiol Reagent->Cys Desired Product (Thioether) His Off-Target: Histidine Reagent->His Side Product (Alkylated Imidazole) Lys Off-Target: Lysine Reagent->Lys Side Product (Alkylated Amine) (pH > 8.5) Hydrolysis Degradation: Hydrolysis Reagent->Hydrolysis Inactive Product (Bromoacetic Acid) (High pH)

Caption: Common reaction pathways for bromoacetyl reagents.

Q4: My protein precipitates after the labeling reaction. What is causing this and how can I fix it?

A4: Precipitation is often caused by a change in the protein's overall charge and hydrophobicity after modification.

  • Causality: Labeling a protein involves covalently attaching a new chemical moiety. If this label is large, hydrophobic, or neutralizes a charged residue (like lysine), it can disrupt the protein's native conformation and solvation shell.[11] Over-labeling, where multiple sites on a single protein are modified, dramatically increases the chances of precipitation.[12]

  • Troubleshooting Steps:

    • Reduce Molar Excess: The most common cause is over-labeling. Perform a titration experiment, systematically lowering the molar ratio of the bromoacetyl reagent to your protein to find the optimal balance between labeling efficiency and solubility.

    • Check Buffer Components: Ensure your buffer contains no incompatible components. For example, primary amines like Tris will compete with your target for the reagent.[12] Use buffers like HEPES or phosphate.

    • Optimize Reaction Conditions: Try performing the reaction at a lower temperature (e.g., 4°C) for a longer period. This can sometimes help maintain protein stability.

    • Include Solubilizing Agents: If the protein is prone to aggregation, consider including low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) or other stabilizing agents in your reaction buffer.

Analytical Validation

Q5: How can I reliably monitor the progress of my bromoacetyl reaction to determine the optimal endpoint?

A5: Real-time or near-real-time monitoring is crucial for optimizing reaction time and avoiding the side reactions associated with unnecessarily long incubations.[13] The gold standard for this is mass spectrometry.[14][15]

Recommended Technique: LC-MS (Liquid Chromatography-Mass Spectrometry) LC-MS is ideal because it separates the components of your complex mixture before detection, allowing you to track multiple species simultaneously.[8][16]

Protocol: Reaction Monitoring by LC-MS

  • Define Time Points: Plan to take small aliquots from your reaction at several time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr).

  • Sample Preparation:

    • At each time point, withdraw a small volume (e.g., 5 µL) from the main reaction.

    • Immediately quench the aliquot by diluting it at least 1:20 into a solution containing a quenching agent (like 10 mM DTT) and 0.1% formic acid. The acid stops the reaction and prepares the sample for reverse-phase chromatography.[3]

  • LC-MS Analysis:

    • Inject the quenched, diluted aliquot onto an appropriate LC column (e.g., a C18 for proteins/peptides).

    • Analyze the eluent by ESI-MS.

  • Data Analysis:

    • Unmodified Protein: Track the decrease in the ion intensity corresponding to the starting mass of your protein.

    • Modified Protein: Track the increase in the ion intensity corresponding to the expected mass of the labeled product. The addition of a bromoacetyl group (-COCH₂Br) results in a characteristic mass shift.[14] For example, the monoisotopic mass of a bromoacetyl group is +119.93 Da (for ⁷⁹Br) and +121.93 Da (for ⁸¹Br), creating a distinctive isotopic doublet.[14]

    • Endpoint: The reaction is complete when the intensity of the starting material plateaus at a minimum and the intensity of the desired product plateaus at a maximum.

By plotting the relative abundance of these species over time, you can determine the optimal reaction duration precisely.

References

  • Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.PubMed, [Link]
  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs.
  • Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
  • Organic Syntheses Procedure.Organic Syntheses, [Link]
  • How To Run A Reaction: The Quench.University of Rochester Department of Chemistry, [Link]
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.McMaster University, [Link]
  • Organic Syntheses Procedure.Organic Syntheses, [Link]
  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity.Royal Society of Chemistry, [Link]
  • Amino acid derivative and bromoacetyl modified peptides.
  • Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein.PubMed, [Link]
  • beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position.PubMed, [Link]
  • Hydrolysis Rates for Various pH Levels.
  • Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information.Worcester Polytechnic Institute, [Link]
  • Bromoacetic Acid.PubChem, [Link]
  • Relative hydrolysis rates in different buffers and pH.
  • Monitoring the progress of a reaction.Mono Mole, [Link]
  • Bromoacetyl bromide.PubChem, [Link]
  • Chemical labelling strategies for mass spectrometric peptide analysis.White Rose eTheses Online, [Link]
  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics.
  • The theoretical distribution of the equivalent bromine species on pH.
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
  • Does adding 5 mM DTT quench AMS alkylation of thiols in a protein sample?
  • DTT (DithioThreitol).Interchim, [Link]
  • Protein Labeling Techniques.Sino Biological, [Link]
  • LC-MS/MS for Bioanalytical Peptide and Protein Quantific
  • Hydrolysis rates of bromo- and thiomaleimides, measured by 'turn-on' of...

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Technical Support Center: Optimization of Suzuki Coupling for 8-Hydroxyquinoline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 8-hydroxyquinoline (8-HQ) and its analogues via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging this powerful C-C bond-forming reaction to synthesize novel 8-HQ derivatives for applications in pharmaceuticals, organic light-emitting diodes (OLEDs), and chemosensors.

The 8-hydroxyquinoline scaffold presents unique challenges and opportunities in Suzuki coupling due to the presence of both a hydroxyl group and a coordinating nitrogen atom. This guide provides in-depth, field-proven insights to help you navigate these complexities, troubleshoot common issues, and optimize your reaction conditions for maximal yield and purity.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of 8-hydroxyquinoline derivatives. The question-and-answer format is designed to help you quickly diagnose and solve specific experimental problems.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Failure to achieve conversion is a frequent issue that can typically be traced back to one of four areas: catalyst activity, reaction conditions, substrate stability, or the unique properties of the 8-HQ scaffold.

  • Cause A: Inactive Catalyst System

    • The "Why": The catalytic cycle of the Suzuki reaction hinges on the active Pd(0) species.[1] If this species is not generated from your Pd(II) precatalyst or is poisoned during the reaction, the cycle will halt. Oxygen is a common culprit, oxidizing Pd(0) to an inactive state. The nitrogen atom of the quinoline ring can also coordinate to the palladium center, potentially deactivating the catalyst.[2]

    • Solutions:

      • Ensure Rigorous Inert Conditions: Degas your solvent thoroughly by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes or by using several freeze-pump-thaw cycles.[2][3] Assemble your reaction under a positive pressure of inert gas.

      • Select a More Robust Catalyst/Ligand System: For sluggish reactions, especially with less reactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Switch to a more active system using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][5] These ligands promote the crucial oxidative addition step and stabilize the active catalyst.[1]

      • Protect the 8-OH Group: The acidic proton of the hydroxyl group can interfere with the reaction. Protecting it (e.g., as a benzyl or tosyl ether) can prevent catalyst inhibition and improve solubility.[6][7]

  • Cause B: Suboptimal Reaction Conditions

    • The "Why": Every component of the reaction—solvent, base, and temperature—plays a critical role. Poor solubility of reagents prevents them from entering the catalytic cycle.[8] The base is essential for activating the boronic acid to facilitate transmetalation.[9][10] Insufficient thermal energy can lead to slow reaction kinetics.

    • Solutions:

      • Re-evaluate Your Solvent: While solvents like toluene and dioxane are common, a mixture with water (e.g., Toluene/H₂O or Dioxane/H₂O) is often necessary to dissolve the inorganic base and facilitate the reaction.[11][12] For substrates with poor solubility, consider higher-boiling point solvents like DMF or using a co-solvent.[8]

      • Optimize the Base: The choice of base is not universal. While K₂CO₃ or Na₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly for less reactive coupling partners.[3][13] If your substrate is base-sensitive, a milder base like KF may be required.[9]

      • Screen Temperatures: If the reaction is sluggish at a lower temperature (e.g., 80 °C), carefully increasing it (e.g., to 100-110 °C) can improve the rate.[2] However, excessive heat can cause degradation of the boronic acid or catalyst.

  • Cause C: Boronic Acid Instability

    • The "Why": Boronic acids are susceptible to a major side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[3][14] This is often accelerated by water and harsh basic conditions.

    • Solutions:

      • Use a More Stable Boron Reagent: Switch from the boronic acid to a more robust boronic ester, such as a pinacol (BPin) or MIDA ester.[5][15] These are significantly more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.

      • Use Stoichiometry to Your Advantage: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for any degradation.

      • Minimize Water: While some water can be beneficial, excess water promotes protodeboronation. If using an aqueous base, use a concentrated solution rather than a large volume of dilute base.

Troubleshooting Decision Tree

G start Low or No Product check_sm Verify Starting Materials (Purity, Integrity) start->check_sm catalyst_issue Catalyst System Issue? check_sm->catalyst_issue conditions_issue Reaction Conditions Issue? catalyst_issue->conditions_issue No inert_atm Improve Inert Atmosphere (Degas, Ar/N2) catalyst_issue->inert_atm Yes side_reactions Major Side Products Observed? conditions_issue->side_reactions No solvent Change Solvent/Co-solvent (e.g., add H2O) conditions_issue->solvent Yes dehalogenation Dehalogenation Product? side_reactions->dehalogenation Yes protodeboronation Protodeboronation Product? side_reactions->protodeboronation homocoupling Homocoupling Product? side_reactions->homocoupling change_catalyst Use More Active Catalyst (e.g., Buchwald/NHC Ligands) inert_atm->change_catalyst protect_hq Protect 8-OH Group change_catalyst->protect_hq base Screen Different Bases (K3PO4, Cs2CO3) solvent->base temperature Optimize Temperature base->temperature solve_dehalo Use Milder Base Change Ligand dehalogenation->solve_dehalo solve_proto Use Boronic Ester (BPin, MIDA) Use Anhydrous Conditions protodeboronation->solve_proto solve_homo Lower Temperature Ensure Inert Atmosphere homocoupling->solve_homo

Caption: A decision tree for troubleshooting failed Suzuki reactions.

Question 2: I'm getting my desired product, but the yield is low and I see significant side products. What are they and how do I minimize them?

Answer:

Low yields in the presence of side products indicate that while the catalytic cycle is turning over, competing pathways are consuming your reagents. The two most common culprits are dehalogenation and protodeboronation.

  • Side Product A: Dehalogenation Byproduct

    • Identification: You will observe the starting 8-hydroxyquinoline derivative where the halogen (Br, Cl, I) has been replaced by a hydrogen atom.

    • The "Why": Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed.[2][16] This species can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water. The Pd-H species can then undergo reductive elimination with the aryl group bound to the palladium, yielding the dehalogenated byproduct.[2] Electron-deficient halides and N-heterocycles are particularly prone to this side reaction.[2][17]

    • Solutions:

      • Use a Milder Base: Strong bases can sometimes promote the formation of Pd-H species. Switching from K₃PO₄ to K₂CO₃ or Na₂CO₃ can help.[2]

      • Change the Halide: The tendency for dehalogenation generally follows the order I > Br > Cl.[2][18] If you are using an aryl iodide and facing this issue, switching to the corresponding aryl bromide or chloride may solve the problem, though more forcing conditions might be needed for the coupling itself.

      • Ligand Choice: The ligand can influence the relative rates of the desired C-C bond formation versus the undesired C-H bond formation. Experiment with different phosphine ligands.

  • Side Product B: Protodeboronation Byproduct

    • Identification: You will observe the arene or heteroarene corresponding to your boronic acid, without the B(OH)₂ group.

    • The "Why": As discussed previously, this is the hydrolysis of the boronic acid.[14] Its prevalence indicates that your nucleophile is degrading faster than it can be incorporated into the product.

    • Solutions:

      • Switch to Boronic Esters (BPin, MIDA): This is the most effective solution for preventing premature decomposition of the boronic acid.[5][15]

      • Control Water Content: If using a biphasic system, ensure the water content is not excessive. Consider using an anhydrous base like K₃PO₄ with anhydrous solvents.[3]

Visualizing the Catalytic Cycle and Competing Side Reactions

G cluster_main Desired Suzuki Catalytic Cycle cluster_side Undesired Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X OxAdd->PdII Trans Transmetalation PdII->Trans R'-B(OR)2 Base PdH Pd-H Species PdII->PdH Base/Solvent/H2O RedElim_H Reductive Elimination PdII->RedElim_H Competes with Transmetalation PdII_R Ar-Pd(II)-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Product Ar-R' RedElim->Product PdH->RedElim_H Dehalo_Product Dehalogenated Product Ar-H RedElim_H->Dehalo_Product BoronicAcid R'-B(OH)2 Protonolysis Protonolysis BoronicAcid->Protonolysis H+ (from H2O) Proto_Product Protodeboronated Product R'-H Protonolysis->Proto_Product

Caption: The main Suzuki catalytic cycle and key competing side reaction pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxyl group on my 8-hydroxyquinoline?

A: It is highly recommended. The phenolic proton is acidic and can react with the base, potentially complicating the reaction stoichiometry and catalyst behavior. More importantly, the resulting phenoxide can chelate to the palladium center, which may inhibit catalytic activity. Common protecting groups include benzyl (Bn), methoxymethyl (MOM), or tosyl (Ts).[6][7] Deprotection is usually straightforward.

Q2: Which halogen should I use on my 8-hydroxyquinoline substrate: Cl, Br, or I?

A: The reactivity order for the oxidative addition step is I > Br > Cl.[2]

  • Iodides are the most reactive and often allow for milder reaction conditions, but they are more expensive and more prone to the dehalogenation side reaction.[17]

  • Bromides offer a good balance of reactivity and stability, making them the most common choice for Suzuki couplings.[19]

  • Chlorides are the least reactive and often require more forcing conditions (higher temperatures) and highly active catalyst systems (e.g., those with Buchwald or NHC ligands).[4][16] However, they are often cheaper and less prone to dehalogenation.

Q3: How do I choose the best ligand for my reaction?

A: Ligand choice is crucial and often empirical. Here's a general guide:

  • Triphenylphosphine (PPh₃): A good starting point for simple couplings of aryl bromides and iodides.

  • Bulky, Electron-Rich Monodentate Ligands (e.g., SPhos, XPhos, P(t-Bu)₃): Excellent for challenging substrates, including electron-rich aryl halides and aryl chlorides, as they accelerate the oxidative addition and reductive elimination steps.[1][5]

  • Bidentate Ligands (e.g., dppf): The large "bite angle" of ligands like dppf can be beneficial, promoting reductive elimination over other pathways like beta-hydride elimination (more relevant for alkyl couplings).[5]

Q4: My product is difficult to purify. Any suggestions for 8-hydroxyquinoline derivatives?

A: Purification of 8-HQ derivatives can be challenging due to their chelating properties and potential for forming metal complexes.

  • Aqueous Workup with pH Adjustment: After the reaction, a common workup involves dilution with an organic solvent (like ethyl acetate) and washing with water. The chelating nature of 8-HQ can be exploited. Washing with a dilute acid solution can protonate the quinoline nitrogen, moving some impurities into the aqueous layer. Conversely, washing with a weak base can deprotonate the phenol. A patent for purifying crude 8-hydroxyquinoline suggests adjusting the pH to 7-7.5 to precipitate the crude product.[20]

  • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Solvents like methanol or ethanol are often effective.[20]

  • Column Chromatography: This is the standard method. Use a silica gel column. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typical. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the product from streaking on the silica gel, which is common for basic compounds like quinolines.

Section 3: Key Experimental Protocols

This section provides a general, robust protocol for the Suzuki coupling of a protected 8-hydroxyquinoline derivative.

Table 1: Representative Reaction Conditions
ParameterCondition 1 (Standard)Condition 2 (For Aryl Chloride)
Aryl Halide 5-Bromo-8-(benzyloxy)quinoline (1.0 eq)5-Chloro-8-(benzyloxy)quinoline (1.0 eq)
Boronic Acid Arylboronic Acid (1.3 eq)Arylboronic Acid Pinacol Ester (1.3 eq)
Catalyst Pd(PPh₃)₄ (3 mol%)XPhos Pd G3 (2 mol%)
Ligand -XPhos (4 mol%)
Base K₂CO₃ (2.5 eq)K₃PO₄ (2.5 eq)
Solvent Dioxane/H₂O (4:1)Toluene
Temperature 90 °C110 °C
Time 12-18 h18-24 h

Note: These are starting points. Optimization for each specific substrate is recommended.[21][22]

Step-by-Step General Protocol
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 8-HQ-halide (e.g., 5-bromo-8-(benzyloxy)quinoline, 1.0 eq), the arylboronic acid or ester (1.3 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere Setup: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and any additional ligand. Then, add the degassed solvent(s) via syringe.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the desired derivatized 8-hydroxyquinoline product.

References

  • Wikipedia.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Google Patents. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]
  • Sigman, M. S., & Velius, J. J. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 51(7), 1746-1757. [Link]
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
  • Google Patents. CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • ResearchGate. Optimization of the Suzuki cross-coupling reaction to obtain 8a. [Link]
  • Open Access Journals.
  • ResearchGate.
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
  • ResearchGate. Preparation and purification of 8-hydroxyquinoline metal complexes. [Link]
  • MDPI. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. [Link]
  • Royal Society of Chemistry.
  • Semantic Scholar.
  • National Center for Biotechnology Information.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
  • ResearchGate. Photocatalytic Suzuki–Miyaura Coupling Reactions over Palladium Anchored on 8‐Hydroxyquinoline‐Based Polymers. [Link]
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

Sources

Navigating the Skraup Synthesis of Quinolines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Skraup synthesis, a venerable and powerful method for the preparation of quinolines, is a cornerstone of heterocyclic chemistry.[1][2] Despite its utility, the reaction is notorious for its vigorous nature and the potential for significant impurity formation, most notably tarry byproducts.[3][4] This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and avoiding impurities in the Skraup synthesis.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific problems that may arise during the Skraup synthesis in a question-and-answer format, offering actionable solutions based on established chemical principles.

Issue 1: The reaction is proceeding too violently and is difficult to control.

  • Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

  • Answer: A runaway Skraup reaction is a serious safety concern.

    Immediate Actions:

    • If it is safe to do so, immerse the reaction flask in an ice-water bath to rapidly cool it.[3]

    • Be prepared for a sudden increase in pressure and ensure appropriate venting is in place.

    • Always have a blast shield in front of the reaction setup.[3]

    Preventative Measures:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial step in moderating the reaction's exothermicity.[3][5][6] It is believed to act as an oxygen carrier, which slows down the oxidation step.[3][6] Boric acid can also be used for this purpose.[5][7]

    • Controlled Reagent Addition: Ensure the reagents are added in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and carefully add sulfuric acid with cooling.[3][6] Adding sulfuric acid before the ferrous sulfate can lead to an immediate and violent reaction.[6]

    • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates, which is often indicated by boiling, remove the heat source. The exothermic nature of the reaction should sustain boiling for a period.[3] Reapply heat only after the initial exotherm has subsided to drive the reaction to completion.[3]

Issue 2: The final product is contaminated with significant tarry byproducts.

  • Question: My crude quinoline is a dark, viscous oil with a large amount of tar. What are the most effective methods for purification?

  • Answer: Tar formation is a very common side reaction in the Skraup synthesis, resulting from the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates under the harsh acidic and high-temperature conditions.[3][5]

    Minimizing Tar Formation:

    • As with controlling the exotherm, using a moderator like ferrous sulfate can help reduce charring.[5]

    • Optimize the reaction temperature; avoid excessively high temperatures.[5]

    Purification Methods:

    • Steam Distillation: This is the most common and effective method for separating the volatile quinoline from the non-volatile tar.[3] The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline over with the distillate.[3]

    • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[3]

    • Treatment with Activated Carbon: To remove colored impurities, you can treat a solution of the crude product with activated carbon.[3]

Issue 3: Low yield of the desired quinoline product.

  • Question: My Skraup synthesis resulted in a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in a Skraup synthesis can be attributed to several factors.

    • Incomplete Reaction: Ensure that the reaction is heated for a sufficient duration at the appropriate temperature.[3] After the initial exothermic phase, a prolonged reflux period is often necessary to ensure the reaction goes to completion.[3]

    • Substituent Effects: The electronic nature of the substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[3][8]

    • Purification Losses: The workup and purification process can be a major source of product loss, especially when dealing with tarry residues.[3]

    • Incomplete Removal of Unreacted Aniline: Unreacted aniline can co-distill with the product. A common purification step involves treating the distillate with sodium nitrite in an acidic solution. This converts the aniline into a non-volatile diazonium salt, which can then be removed.[3][6][9]

Frequently Asked Questions (FAQs)

Q1: What is the role of the oxidizing agent in the Skraup synthesis, and how does its choice affect purity?

A1: The final step in the Skraup synthesis is the oxidation of the 1,2-dihydroquinoline intermediate to the aromatic quinoline.[10][11] The choice of oxidizing agent can influence both the reaction's vigor and the final purity.

  • Nitrobenzene: A commonly used oxidizing agent that can also act as a solvent.[1][2] However, it can lead to a violent reaction.[1][2] The reduction of nitrobenzene can also lead to byproducts that may complicate purification.

  • Arsenic Pentoxide (or Arsenic Acid): This is reported to result in a less violent reaction compared to nitrobenzene and can give good yields.[2][3][12] However, due to the toxicity of arsenic compounds, its use is often avoided.

  • Iodine: Can be used as a catalyst and has been reported to give good yields.[3][13]

  • Ferric Compounds and Vanadium Pentoxide: These have also been used as oxidizing agents.[14]

Q2: How can I modify the reaction conditions for sensitive aniline substrates?

A2: For anilines with sensitive functional groups or those that are prone to decomposition under harsh conditions, several modifications can be considered:

  • Use of a Milder Oxidizing Agent: As mentioned above, switching from nitrobenzene to arsenic acid or iodine can lead to a less vigorous reaction.[2][3]

  • Microwave-Assisted Synthesis: Recent studies have shown that microwave heating can significantly reduce reaction times and improve yields, sometimes even without the need for an external oxidizing agent.[4][15]

  • Use of Ionic Liquids: The replacement of concentrated sulfuric acid with certain ionic liquids has been shown to improve reaction outcomes.[4][15]

Q3: What are the key steps in a typical Skraup synthesis and purification workflow?

A3: A generalized workflow for the Skraup synthesis is as follows:

Skraup_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Reagent Charging (Aniline, Glycerol, FeSO4) B 2. Slow Addition of H2SO4 (with cooling) A->B C 3. Gentle Heating to Initiate B->C D 4. Exothermic Reaction (remove heat) C->D E 5. Reflux to Completion D->E F 6. Cooling & Alkalinization E->F G 7. Steam Distillation F->G H 8. Extraction of Quinoline G->H I 9. Removal of Aniline (NaNO2/Acid) H->I J 10. Final Distillation (under reduced pressure) I->J

Caption: A generalized workflow for the Skraup synthesis of quinoline.

Key Reaction Parameters and Their Impact on Purity

ParameterEffect on PurityRecommendations
Reaction Temperature Excessively high temperatures can lead to increased tar formation.[5]Gently heat to initiate the reaction, then allow the exotherm to sustain it. Apply further heat cautiously to complete the reaction.[3]
Rate of H₂SO₄ Addition Rapid addition can cause a dangerous exotherm and localized charring.Add sulfuric acid slowly and with efficient cooling and stirring.[5]
Choice of Oxidizing Agent Harsh oxidizing agents can contribute to byproduct formation and a more violent reaction.Consider milder alternatives to nitrobenzene, such as arsenic acid (with appropriate safety precautions) or iodine.[2][3]
Presence of a Moderator The absence of a moderator like FeSO₄ can lead to an uncontrolled, violent reaction and significant charring.[3][5]Always include ferrous sulfate or another suitable moderator in the reaction mixture.[3][5]

Mechanistic Insight into Impurity Formation

The primary source of impurities in the Skraup synthesis is the polymerization of acrolein, which is formed by the acid-catalyzed dehydration of glycerol.[3][12]

Impurity_Formation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Tar Tar (Impurity) Acrolein->Tar Polymerization (High Temp, Acid) Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline (Product) Dihydroquinoline->Quinoline Oxidation

Caption: Simplified mechanism highlighting tar formation from acrolein.

By understanding the underlying causes of impurity formation and implementing the control measures outlined in this guide, researchers can significantly improve the yield, purity, and safety of their Skraup quinoline syntheses.

References

  • Benchchem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Benchchem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Wikipedia. (n.d.). Skraup reaction.
  • NROChemistry. (n.d.). Skraup Reaction.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Vive Chemistry. (2012). Skraup's Synthesis.
  • Organic Syntheses. (n.d.). Procedure for the steam-distillation apparatus shown in.
  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
  • YouTube. (2024). Making quinoline - the Skraup synthesis.
  • Google Patents. (n.d.). Skraup reaction process for synthesizing quinolones.
  • Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction.
  • Slideshare. (n.d.). Preparation and Properties of Quinoline.

Sources

Technical Support Center: A Guide to Solubilizing 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline in their in vitro experimental setups. Due to its chemical structure, this compound presents solubility and stability issues that can impact experimental results. This document provides a series of troubleshooting steps and answers to frequently asked questions to help you achieve consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous assay buffers?

A1: The poor aqueous solubility of this compound is a direct result of its molecular structure. It possesses a large, rigid quinoline core combined with a benzyloxy group, both of which are highly lipophilic (hydrophobic).[1] This means the molecule prefers non-polar, organic environments over water-based aqueous buffers.

  • Physicochemical Properties: The compound has a calculated LogP (a measure of lipophilicity) of approximately 3.3, indicating significant hydrophobicity.[2] Molecules with high LogP values are notoriously difficult to dissolve in water.[3]

  • "Brick Dust" Problem: In its solid state, the compound's flat, planar structure allows for efficient crystal lattice packing. Significant energy is required to break these intermolecular forces and allow solvent molecules to surround and dissolve the compound.

This combination of high lipophilicity and strong crystal packing leads to the common observation of the compound precipitating, or "crashing out," when a concentrated organic stock solution is diluted into an aqueous buffer.[4][5]

Q2: I'm preparing my primary stock solution. What is the recommended solvent and concentration?

A2: The universally recommended starting solvent for a primary stock solution of a poorly soluble compound is 100% Dimethyl Sulfoxide (DMSO) .[3]

  • Why DMSO? DMSO is a powerful, polar aprotic solvent capable of disrupting the intermolecular forces in the compound's crystal lattice. It is also miscible with water, which is essential for subsequent dilutions into aqueous media.

  • Recommended Concentration: Aim for a high-concentration stock, typically between 10 to 50 mM . Preparing a concentrated stock minimizes the volume of DMSO introduced into your final assay, reducing the risk of solvent-induced artifacts.[6][7]

See Protocol 1 for a detailed, step-by-step guide to preparing a 10 mM stock solution in DMSO. It is critical to ensure the compound is fully dissolved in the stock solution before proceeding with dilutions.

Q3: My compound dissolves in DMSO but precipitates immediately when I add it to my cell culture media or assay buffer. What can I do?

A3: This is the most common and critical challenge. When the DMSO stock is diluted, the solvent environment rapidly shifts from organic to aqueous, causing the hydrophobic compound to aggregate and precipitate.[4][8] The following flowchart and detailed strategies will guide you through resolving this issue.

Troubleshooting Precipitation start Compound precipitates in aqueous buffer check_dmso Step 1: Verify & Optimize Final DMSO Concentration start->check_dmso dmso_ok Is final DMSO ≤ 0.5%? check_dmso->dmso_ok dmso_ok->check_dmso No, reduce stock concentration use_cosolvent Step 2: Introduce a Co-solvent (e.g., PEG400, Ethanol) dmso_ok->use_cosolvent Yes use_cyclodextrin Step 3: Utilize an Excipient (e.g., HP-β-Cyclodextrin) use_cosolvent->use_cyclodextrin Fails success Solubility Achieved Proceed with Assay (with vehicle control) use_cosolvent->success Works adjust_ph Step 4: Adjust Buffer pH (If assay permits) use_cyclodextrin->adjust_ph Fails use_cyclodextrin->success Works adjust_ph->success Works fail Still Precipitates: Consider compound reformulation or alternative delivery system adjust_ph->fail Fails

Caption: Decision workflow for troubleshooting compound precipitation.

  • Strategy 1: Optimize Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO, though some are sensitive to concentrations as low as 0.1%.[4][9][10] Exceeding this limit can cause cytotoxicity or other artifacts, confounding your results.[11][12][13] Always run a vehicle control (media/buffer with the same final DMSO concentration but no compound) to account for solvent effects. If your final DMSO concentration is above 0.5%, you must remake a more concentrated stock solution.

  • Strategy 2: Use Co-solvents: Co-solvents are water-miscible organic solvents that can help bridge the polarity gap between DMSO and water, keeping the compound in solution.[14][15] They should be tested empirically for both solubilizing power and assay compatibility.

    Co-solventTypical Final Conc. (%)Use Case & Considerations
    PEG 400 1 - 5%Good for increasing solubility of hydrophobic compounds. Can be viscous.
    Ethanol 0.5 - 2%Often effective, but can have biological effects on cells.[16]
    Pluronic® F-68 0.01 - 0.1%A non-ionic surfactant that forms micelles to encapsulate compounds.
    Cremophor® EL 0.1 - 1%Powerful solubilizer but has known biological activity and potential for toxicity.
  • Strategy 3: Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate the hydrophobic compound, forming an "inclusion complex" that is water-soluble.[][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro applications.[21] This method is highly effective for increasing the apparent solubility of a drug without using harsh co-solvents.[]

Q4: The bromoacetyl group in my compound is reactive. How does this affect handling and storage?

A4: This is a point of critical importance. The α-bromoacetyl group is a reactive electrophile.[22][23] It is designed to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins, forming a stable covalent bond.[24][25][26] This reactivity has major implications for handling:

  • Solvent Choice: Do NOT dissolve or store the compound in solvents containing nucleophiles, such as methanol or ethanol, for long periods. Use anhydrous DMSO for stock solutions.

  • Buffer Compatibility: Avoid buffers containing strong nucleophiles like dithiothreitol (DTT), β-mercaptoethanol (BME), or glutathione. Buffers with primary amines, such as Tris, can also react, especially at higher pH.[24] Use non-nucleophilic buffers like HEPES or PBS whenever possible. The reaction with thiols is much faster at neutral to slightly alkaline pH (pH 7-9).[27][28]

  • Storage: Prepare single-use aliquots of your DMSO stock solution and store them at -80°C in tightly sealed, desiccated containers.[29] Avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO
  • Pre-Calculation: Determine the mass of this compound (MW: 372.22 g/mol )[30] needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 372.22 g/mol * 1000 mg/g = 3.72 mg

  • Weighing: Accurately weigh the calculated mass of the compound onto an analytical balance.

  • Dissolution: Transfer the solid to a sterile, appropriate-sized glass vial. Add the calculated volume of 100% anhydrous DMSO (e.g., 1 mL).

  • Solubilization: Cap the vial tightly and facilitate dissolution by:

    • Vortexing: Mix vigorously for 1-2 minutes.

    • Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes if solid is still visible.

  • Verification: Visually inspect the solution against a bright light to ensure no solid particulates remain. The solution must be perfectly clear.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber vials to protect from light.[29] Store at -80°C.

Protocol 2: Preparation of Working Solutions and Troubleshooting Precipitation

This protocol assumes a final desired concentration of 10 µM in a total assay volume of 100 µL, with a final DMSO concentration of 0.1%.

  • Intermediate Dilution:

    • Thaw a single aliquot of your 10 mM DMSO stock solution.

    • Perform a 1:100 intermediate dilution in 100% DMSO to create a 100 µM solution. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).

  • Final Dilution (The Critical Step):

    • Pipette 99 µL of your aqueous assay buffer or cell culture medium into the well of your assay plate.

    • Add 1 µL of the 100 µM intermediate stock solution directly into the buffer.

    • Crucial Technique: Pipette vigorously and immediately to ensure rapid mixing. This rapid dispersion is key to preventing localized high concentrations that lead to precipitation.[5]

  • Troubleshooting - If Precipitation Occurs:

    • Option A (Co-solvent): Prepare the assay buffer to contain a low percentage of a co-solvent like PEG 400 (e.g., final concentration of 1%). Repeat step 2.

    • Option B (Cyclodextrin): Prepare the assay buffer to contain a pre-dissolved concentration of HP-β-CD (e.g., 0.5% w/v). Warm the buffer slightly to dissolve the cyclodextrin completely before adding the compound. Repeat step 2. This method is often very effective at maintaining solubility.[][20]

Visualizing the Solution: The Role of Cyclodextrin

Cyclodextrin Encapsulation Mechanism of Cyclodextrin Solubilization cluster_0 Aqueous Buffer cluster_1 Aqueous Buffer + Cyclodextrin cluster_2 Soluble Inclusion Complex compound Hydrophobic Compound (Insoluble) water Water Molecules cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Hydrophilic Exterior encapsulated_compound Compound

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Validation

In the landscape of pharmaceutical development, the purity and structural integrity of synthetic intermediates are paramount. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS No. 100331-89-3) serves as a critical intermediate in the synthesis of advanced β2 adrenoreceptor agonists, such as Indacaterol.[1][2][3][4] Its molecular architecture, featuring a quinoline core, a labile benzyloxy protecting group, and a reactive bromoacetyl moiety, presents unique challenges and requirements for analytical validation.[4][5] An unconfirmed structure or the presence of closely related impurities can derail subsequent high-value synthetic steps and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven framework for the definitive spectroscopic validation of this compound. We will move beyond a simple checklist of techniques to explain the underlying scientific rationale for our validation strategy. By integrating Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we will construct a self-validating workflow that ensures the highest confidence in material quality for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Profile: Establishing the Benchmark

Since a universally accepted reference standard with fully assigned spectra is not always accessible, we must first establish a robust, predicted spectroscopic profile based on foundational principles and data from analogous structures. This predicted profile becomes the benchmark against which all experimental data is compared.

Molecular Structure and Key Validation Points

The structure below highlights the key chemical environments that will be our focus for spectroscopic analysis. The validation hinges on unambiguously identifying the signals corresponding to each of these distinct regions and confirming their connectivity.

Caption: Key structural motifs of the target molecule for validation.

¹H NMR Spectroscopy Predictions

The ¹H NMR spectrum is the workhorse for initial structural confirmation. For this molecule, we anticipate signals across four distinct regions. The choice of solvent is critical; DMSO-d₆ is recommended as it allows for the observation of exchangeable protons (NH and OH), which might be broadened or absent in CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Protons (Label) Predicted Shift (δ, ppm) Multiplicity Integration Key Rationale
Aromatic (Quinoline & Benzyl) 6.5 - 8.5 Multiplets 9H The quinoline and benzyl protons will reside in the aromatic region. Specific assignments require 2D NMR, but the total count of 9 protons is a key validation point.
Benzyloxy Methylene (-O-CH₂ -Ph) ~5.2 - 5.4 Singlet 2H This singlet is a hallmark of the benzyloxy group. Its chemical shift is downfield due to the adjacent oxygen and aromatic ring. Its presence rules out the de-benzylated impurity.
Bromoacetyl Methylene (-CO-CH₂ -Br) ~4.8 - 5.0 Singlet 2H This singlet is highly deshielded by both the adjacent carbonyl and the electronegative bromine atom. This is a critical signal to distinguish the product from its acetyl precursor.

| Amide/Hydroxyl (-NH - & -OH ) | 10.0 - 12.0 | Broad Singlets | 2H | The molecule exists in tautomeric equilibrium between the 2-hydroxyquinoline and 2-quinolone forms.[5] In DMSO, the amide (N-H) and hydroxyl (O-H) protons are typically observed as broad, exchangeable signals at very low field. |

¹³C NMR Spectroscopy Predictions

While ¹H NMR confirms the proton framework, ¹³C NMR validates the carbon backbone of the molecule. We expect 18 distinct carbon signals, although some aromatic signals may overlap. A DEPT-135 experiment is invaluable to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon Type Predicted Shift (δ, ppm) Key Rationale
Carbonyl (-C =O, Acetyl) 190 - 195 The ketone carbonyl is significantly downfield. Its presence is a primary indicator of the bromoacetyl group.
Carbonyl (-C =O, Amide) 160 - 165 The amide carbonyl of the quinolone ring appears upfield relative to the ketone.
Aromatic (C-O, C-N) 140 - 160 Aromatic carbons directly attached to heteroatoms (oxygen and nitrogen) are found in this region.
Aromatic (C-H, C-C) 110 - 140 The remaining 11 aromatic carbons will produce signals throughout this range.
Benzyloxy Methylene (-O-C H₂-Ph) 68 - 72 A key aliphatic signal. A DEPT-135 experiment will show this as a negative peak, confirming it as a CH₂ group.

| Bromoacetyl Methylene (-CO-C H₂-Br) | 30 - 35 | This CH₂ carbon is shifted downfield by the adjacent bromine. It will also appear as a negative peak in a DEPT-135 spectrum. |

Mass Spectrometry (MS) Predictions

High-Resolution Mass Spectrometry (HRMS) provides the ultimate confirmation of elemental composition. Electrospray Ionization (ESI) in positive mode is the recommended technique.

  • Molecular Ion Peak: The most crucial feature will be the isotopic pattern for the molecular ion [M+H]⁺. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, we must observe two peaks of nearly equal intensity separated by 2 m/z units.

    • Expected [M+H]⁺ for C₁₈H₁₅⁷⁹BrNO₃⁺: 372.0281

    • Expected [M+H]⁺ for C₁₈H₁₅⁸¹BrNO₃⁺: 374.0260

  • Key Fragmentation: Tandem MS (MS/MS) can reveal structural fragments, further bolstering confidence. Expected fragmentation patterns include:

    • Loss of Benzyl radical (C₇H₇•): A fragment corresponding to [M - 91]⁺.

    • Loss of the Bromoacetyl group: Cleavage can occur to yield characteristic fragments.

Comparative Analysis: Differentiating Product from Key Impurities

Validation is not just about confirming presence, but also confirming the absence of critical impurities. The most likely process-related impurity is the starting material, 5-acetyl-8-benzyloxy-2-hydroxyquinoline . Spectroscopic analysis provides a clear path to differentiation.

Table 3: Comparative Guide to Differentiating Product vs. Acetyl Precursor

Spectroscopic Feature Target Product (Bromoacetyl) Impurity (Acetyl Precursor) Conclusion if Impurity is Detected
¹H NMR: Aliphatic Singlet ~4.9 ppm (-CH₂Br ) ~2.7 ppm (-CH₃ ) Incomplete bromination. The relative integration of these two peaks can quantify the impurity level.
MS: Molecular Ion [M+H]⁺ Isotopic doublet at m/z 372/374 Single peak at m/z 294 Presence of unreacted starting material.

| ¹³C NMR: Aliphatic Carbon | ~33 ppm (-CH₂Br ) | ~28 ppm (-CH₃ ) | Confirms presence of starting material. DEPT-135 would show a negative CH₂ signal for the product and a positive CH₃ signal for the impurity. |

Experimental Protocols for Robust Data Acquisition

The quality of the data is entirely dependent on the rigor of the experimental setup. These protocols are designed to be self-validating and produce high-quality, unambiguous data.

Protocol 1: NMR Sample Preparation and Analysis
  • Solvent Selection: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to solubilize the compound and, crucially, to allow for the observation of exchangeable N-H and O-H protons.[6]

  • Internal Standard: Add a capillary tube containing a known concentration of a reference standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP) or use the residual solvent peak for referencing. Rationale: An internal standard ensures accurate chemical shift referencing across different experiments and samples.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a ≥400 MHz spectrometer. Ensure a sufficient number of scans (e.g., 16-32) to achieve a signal-to-noise ratio >100:1 for key signals.

  • ¹³C {¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment; allow for an adequate number of scans (e.g., 1024 or more) to obtain good signal-to-noise.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment. Rationale: This is a non-negotiable step for distinguishing CH/CH₃ carbons from CH₂ carbons, which is critical for assigning the benzyloxy and bromoacetyl methylene groups correctly.

  • (Optional) 2D NMR: If assignments are ambiguous, acquire 2D correlation spectra such as COSY (¹H-¹H) and HSQC (¹H-¹³C). Rationale: 2D NMR provides definitive evidence of atomic connectivity, transforming the analysis from interpretation to direct proof.[7]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid. Rationale: Formic acid aids in the protonation of the molecule, promoting the formation of the [M+H]⁺ ion in positive ESI mode.

  • Infusion and Calibration: Infuse the sample directly into a calibrated ESI-TOF or ESI-Orbitrap mass spectrometer. Ensure the instrument is calibrated to <2 ppm mass accuracy using a known standard immediately prior to the run. Rationale: High mass accuracy is essential to confirm the elemental formula and differentiate from other potential structures with the same nominal mass.[8]

  • Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 100-600. Pay close attention to the region around the expected molecular ion (m/z 372-375).

  • MS/MS Analysis: If the instrument is capable, perform a product ion scan on the precursor ions at m/z 372.0 and 374.0 to obtain fragmentation data, which can be compared against predicted fragmentation pathways.

Integrated Validation Workflow

A single data point is an observation; multiple, corroborating data points constitute proof. The following workflow illustrates how to integrate the spectroscopic techniques into a single, self-validating system.

Caption: A comprehensive workflow for definitive structural validation.

Conclusion

The structural validation of this compound demands a multi-faceted analytical approach that is both rigorous and synergistic. By establishing a predicted spectroscopic profile and comparing it against high-quality, strategically acquired ¹H NMR, ¹³C NMR, and HRMS data, researchers can achieve unambiguous confirmation of the molecule's identity and purity. The key identifiers are the characteristic singlets for the benzyloxy and bromoacetyl methylene protons in the ¹H NMR spectrum, the corresponding negative signals in a DEPT-135 experiment, and, most definitively, the 1:1 isotopic doublet for the molecular ion in the high-resolution mass spectrum. This integrated workflow provides a robust, self-validating system essential for advancing drug development programs with confidence.

References

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
  • Elsevier. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • MDPI. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules.
  • ResearchGate. (n.d.). Spectral Analysis of Synthesized compound.
  • PubMed. (2006). [Spectral analysis of transient species of quinoline degradation]. Guang Pu Xue Yu Guang Pu Fen Xi.
  • PubChem. (n.d.). This compound.
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  • apicule. (n.d.). This compound (CAS No: 100331-89-3) API Intermediate Manufacturers.
  • Journal of Kufa for Chemical Science. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline.
  • Frontiers in Chemistry. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies.
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  • ChemRxiv. (2023). NMR as a tool for compound identification in mixtures.
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characterization techniques for 8-hydroxyquinoline intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Characterization of 8-Hydroxyquinoline Intermediates for Drug Discovery and Development

Authored by a Senior Application Scientist

8-Hydroxyquinoline (8-HQ), a heterocyclic organic compound, serves as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are renowned for a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects, largely attributed to their potent ability to chelate metal ions.[1][3] For researchers and drug development professionals, the rigorous characterization of synthetic intermediates of 8-HQ is not merely a procedural step but a cornerstone of ensuring purity, confirming structural identity, and guaranteeing the reliability of downstream biological and pharmacological data.

This guide provides a comprehensive comparison of essential analytical techniques for the characterization of 8-hydroxyquinoline intermediates. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow. Each section is grounded in authoritative sources, presenting detailed protocols and comparative data to empower scientists to make informed decisions in their research endeavors.

The Integrated Characterization Workflow

A robust analytical strategy employs a multi-technique approach, where each method provides a unique and complementary piece of the structural puzzle. The process typically flows from initial purity assessment and functional group identification to definitive structural elucidation.

G cluster_0 Initial Screening & Purity cluster_1 Functional Group & Core Structure Confirmation cluster_2 Detailed Structural Elucidation cluster_3 Physicochemical Properties TLC TLC (Reaction Monitoring) HPLC HPLC (Purity & Quantification) TLC->HPLC Confirm Purity MS Mass Spectrometry (Molecular Weight) HPLC->MS Verify Mass Thermal Thermal Analysis (TGA/DSC) (Stability) HPLC->Thermal For Pure Sample FTIR FTIR (Functional Groups) NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) FTIR->NMR Cross-validate Structure UV_Vis UV-Vis (Electronic Transitions) UV_Vis->FTIR Complementary Data MS->NMR Confirm Formula X_Ray Single Crystal X-Ray (3D Structure - Gold Standard) NMR->X_Ray Definitive Proof

Caption: A typical workflow for the comprehensive characterization of 8-hydroxyquinoline intermediates.

Spectroscopic Techniques: Unveiling the Molecular Identity

Spectroscopy is the workhorse of structural characterization, providing fundamental information about a molecule's functional groups, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is indispensable for mapping the carbon-hydrogen framework of a molecule. For 8-HQ derivatives, ¹H NMR confirms the substitution pattern on the aromatic rings, while ¹³C NMR verifies the number and type of carbon atoms. Solvent choice can influence chemical shifts, so consistency is key for comparative analysis.[4]

Trustworthiness: The precise chemical shifts and coupling constants of the ring protons provide a unique fingerprint for a given 8-HQ intermediate, making it a highly reliable method for identity confirmation.[5]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Choice: Use CDCl₃ for good solubility of many organic compounds. If the compound has limited solubility or acidic protons (like the 8-OH group) that exchange, DMSO-d₆ is a superior choice.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. A standard acquisition includes 16-64 scans.

  • Data Analysis: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate the signals to determine proton ratios and analyze splitting patterns (coupling constants) to deduce proton connectivity.

Technique Information Provided Application to 8-HQ Intermediates
¹H NMR Number of unique protons, their chemical environment, and connectivity (J-coupling).Determining the position of substituents on the quinoline ring system.[5]
¹³C NMR Number and type of carbon atoms (aliphatic, aromatic, carbonyl, etc.).Confirming the total carbon count and the presence of key functional groups.[4]

Table 1. Typical ¹H NMR Chemical Shifts (ppm) for 8-Hydroxyquinoline in CDCl₃. [5]

Proton Chemical Shift (ppm) Multiplicity J-Coupling (Hz)
H28.76dd4.2, 1.6
H37.38dd8.3, 4.2
H48.10dd8.3, 1.6
H57.44dd8.3, 1.2
H67.29t8.3, 7.1
H77.18dd7.1, 1.2
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the presence or absence of key functional groups. For 8-HQ intermediates, the most informative regions are the broad O-H stretch of the phenolic group (~3200-3400 cm⁻¹) and the C=N/C=C stretching vibrations of the aromatic rings (~1580-1600 cm⁻¹).[1][6] When 8-HQ chelates a metal, the O-H band disappears, and shifts in the C-O and C=N bands confirm coordination.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands for key functional groups.

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance for 8-HQ
O-H stretch (phenolic) ~3180 (broad)Confirms the presence of the crucial hydroxyl group. This band disappears upon deprotonation for metal complexation.[6][8]
C-H stretch (aromatic) ~3050Indicates the aromatic nature of the quinoline scaffold.[9]
C=N stretch ~1580-1600Characteristic of the pyridine ring. This band often shifts to a lower wavenumber upon coordination to a metal ion.[8][9]
C-O stretch (phenolic) ~1260-1280This band shifts to a higher frequency upon metal chelation, indicating the involvement of the phenolic oxygen.[10]

Table 2. Key FTIR Absorption Bands for 8-Hydroxyquinoline and its Metal Complexes.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information on the electronic transitions within a molecule, making it useful for confirming the integrity of the conjugated quinoline system. The spectra of 8-HQ and its derivatives typically show two main absorption bands corresponding to π→π* and n→π* transitions.[7][11] Chelation with metal ions often results in a bathochromic (red) shift of the absorption maxima, providing clear evidence of complex formation.[12]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, or DMSO).

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Measurement: Replace the blank with the sample cuvette and record the absorption spectrum, typically from 200 to 600 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Compound Solvent λmax (nm) Electronic Transition
8-Hydroxyquinoline Methanol~242, 308π→π* and n→π[11]
8-Hydroxyquinoline DMSO~250, 315π→π and n→π*[7]
Ni(II)-(8-HQ)₂ Complex DMSO~366Ligand-to-metal charge transfer[7]

Table 3. Comparison of UV-Vis Absorption Maxima for 8-HQ and a Metal Complex.

Mass Spectrometry (MS)

Expertise & Experience: MS is the definitive technique for determining the molecular weight of an intermediate. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. The fragmentation pattern can also offer structural clues that corroborate NMR and IR data.

Trustworthiness: A measured molecular weight that matches the theoretical weight is one of the most critical pieces of evidence for confirming the identity of a newly synthesized compound.[1] Electrospray ionization (ESI) is a soft ionization technique well-suited for many 8-HQ derivatives, often showing a strong signal for the protonated molecule [M+H]⁺.[13]

Technique Information Provided Application to 8-HQ Intermediates
MS Molecular weight and fragmentation patterns.Confirming the successful synthesis of the target molecule by verifying its molecular weight.[14]
HRMS Highly accurate mass, leading to molecular formula.Differentiating between compounds with the same nominal mass but different elemental compositions.

Chromatographic Techniques: Purity and Separation

Chromatography is essential for assessing the purity of an intermediate and for isolating it from a reaction mixture.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for determining the purity of pharmaceutical intermediates. For 8-hydroxyquinoline, which is a known metal chelator, standard silica-based C18 columns can sometimes produce poor peak shapes (tailing) due to interactions with trace metal ions in the silica matrix.[15] Using a mixed-mode column (e.g., Primesep 100 or 200), which combines reversed-phase and ion-exchange properties, can significantly improve peak symmetry and retention due to ionic interactions with the basic quinoline nitrogen.[15][16]

Trustworthiness: A single, sharp, and symmetrical peak in an HPLC chromatogram is a strong indicator of a pure compound. Method validation, including linearity and reproducibility, ensures the quantitative data is reliable.[17][18]

G cluster_0 Standard C18 Method cluster_1 Mixed-Mode Method C18_Sample Sample Injection C18_Column C18 Column (Reversed-Phase) C18_Sample->C18_Column C18_Interaction Hydrophobic Interaction + Potential Chelation with Trace Metals C18_Column->C18_Interaction C18_Peak Result: Often Tailing Peak, Poor Symmetry C18_Interaction->C18_Peak MM_Sample Sample Injection MM_Column Primesep Column (Reversed-Phase + Ion Exchange) MM_Sample->MM_Column MM_Interaction Hydrophobic Interaction + Strong Cation Exchange with Quinoline Nitrogen MM_Column->MM_Interaction MM_Peak Result: Sharp, Symmetrical Peak, Better Retention MM_Interaction->MM_Peak

Caption: Comparison of HPLC separation mechanisms for 8-hydroxyquinoline.

Experimental Protocol: Comparative HPLC Analysis

  • System: An HPLC system with a UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Method A (Standard C18):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 5% Acetonitrile / 95% Water with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 250 nm.[15]

  • Method B (Mixed-Mode):

    • Column: Primesep 200, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 30% Acetonitrile / 70% Water with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 250 nm.[15]

Parameter Method A (C18 Column) Method B (Primesep 200 Column) Rationale for Difference
Retention Low retentionSignificantly higher retentionThe Primesep column's cation-exchange groups interact with the protonated quinoline nitrogen, providing an additional retention mechanism beyond hydrophobicity.[16]
Peak Shape Prone to tailing and distortionHigh efficiency and symmetrical peak shapeTrace metal ions in C18 silica can cause chelation, leading to peak distortion. The mixed-mode phase mitigates these secondary interactions.[15]
Suitability Acceptable for simple mixtures, may require mobile phase modifiers.Superior for complex mixtures and for accurate quantification due to improved peak shape and resolution.The dual retention mechanism provides better separation and overcomes the analytical challenges posed by the chelating nature of 8-HQ.

Table 4. Performance Comparison of HPLC Columns for 8-Hydroxyquinoline Analysis.

Definitive Structural and Thermal Analysis

While the techniques above confirm identity and purity, the following methods provide absolute structural proof and information on material stability.

Single Crystal X-ray Diffraction

Expertise & Experience: This is the unequivocal "gold standard" for structure determination. When a suitable single crystal of an intermediate can be grown, X-ray diffraction provides the precise 3D arrangement of atoms, bond lengths, bond angles, and stereochemistry.[1] For 8-HQ metal complexes, it is the only technique that can definitively reveal the coordination geometry around the metal center.[10][19]

Causality: Unlike spectroscopic methods which provide average information about a bulk sample, X-ray diffraction maps the electron density of a highly ordered crystal lattice, allowing for the construction of an unambiguous molecular model.

Thermal Analysis (TGA/DSC)

Expertise & Experience: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is highly valuable for determining the thermal stability of an intermediate, identifying decomposition points, and quantifying the presence of residual solvents or water.[20][21] Differential Scanning Calorimetry (DSC) can be used to determine melting points and other phase transitions.

Trustworthiness: TGA provides quantitative data on mass loss, which is crucial for confirming the presence of solvates or hydrates and for understanding the material's stability under thermal stress.[22]

Technique Information Provided Application to 8-HQ Intermediates
TGA Thermal stability, decomposition temperature, solvent content.Assessing if an intermediate is stable at elevated temperatures, which is important for formulation and storage.[20]
DSC Melting point, phase transitions, purity.Determining a sharp melting point, which is a classic indicator of purity for a crystalline solid.

Conclusion

The characterization of 8-hydroxyquinoline intermediates is a multifaceted process that relies on the synergistic application of several analytical techniques. A logical workflow begins with chromatographic methods like HPLC to ensure purity, followed by a suite of spectroscopic techniques—NMR, FTIR, UV-Vis, and MS—to build a congruent picture of the molecular structure. For absolute proof of structure, particularly for novel compounds or metal complexes, single-crystal X-ray diffraction is unparalleled. Finally, thermal analysis provides critical information about the material's stability. By integrating these methods, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug development and materials science innovation.

References

  • CSIRO Publishing. (2013). Synthesis, Characterisation, and X-Ray Crystal Structures of 8-Hydroxyquinoline Complexes of Group IV Metal Alkoxides. Australian Journal of Chemistry, 66(12), 1587–1593. [Link]
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  • Taylor & Francis Online. (1972). The Infrared and 1H-NMR Spectra of 8-Hydroxyquinoline Adducts of 8-Hydroxyquinoline Complexes.
  • ResearchGate. 1H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together...[Link]
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
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  • ResearchGate. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. [Link]
  • ResearchGate. FTIR spectrum of 8hydroxyquinoline. [Link]
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  • ResearchGate. X-ray crystal structures and data bank analysis of Zn(II) and Cd(II) complexes. [Link]
  • PubMed. (2005). [Photoluminescence and UV-Vis absorption spectra characteristics of metal complexes of 8-hydroxyquinoline]. Guang Pu Xue Yu Guang Pu Fen Xi, 25(10), 1624-1627. [Link]
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  • ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]
  • ResearchGate. (2008).
  • ResearchGate. Mass spectrum of a mixture of 8-hydroxyquinoline (Hox) and...[Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthetic 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is a highly functionalized quinoline derivative, serving as a pivotal intermediate in the synthesis of advanced pharmaceutical agents, notably in the preparation of phenylethanolamine derivatives used as β2 adrenoreceptor agonists.[1][2] The molecular structure features a quinoline core, a benzyloxy protecting group, and a reactive bromoacetyl side chain, making it a versatile synthetic building block.[3][4] However, the very reactivity that makes this compound valuable also presents challenges in its synthesis, often leading to a profile of process-related impurities.

In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is non-negotiable, and this scrutiny extends to its key intermediates. The control of impurities is a critical issue for healthcare manufacturing, with regulatory bodies like the FDA and EMA enforcing stringent guidelines.[5] Impurity profiling is therefore an essential analytical activity aimed at the detection, identification, and quantification of any unwanted substances to ensure the final drug product's safety and efficacy.[5][6] This guide provides a comparative analysis of key analytical techniques for the robust purity assessment of synthetic this compound, grounded in the principles of scientific integrity and field-proven experience.

Anticipating the Impurity Landscape: A Synthesis-Based Perspective

A robust analytical strategy begins with understanding the potential impurities. The documented synthesis of this compound involves the bromination of 5-acetyl-8-benzyloxy-1H-quinolin-2-one.[1] This process can lead to several predictable impurities:

  • Unreacted Starting Material: Residual 5-acetyl-8-benzyloxy-1H-quinolin-2-one.

  • Over-brominated Byproducts: Formation of a dibromoacetyl derivative.

  • Hydrolysis Products: The bromoacetyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxyacetyl derivative, particularly during workup or storage.

  • Residual Solvents and Reagents: Such as dichloromethane, boron trifluoride etherate, or bromine from the synthesis.[1]

For the purpose of this guide, we will consider a hypothetical batch of this compound containing the starting material and the hydrolysis product as key potential impurities to demonstrate the comparative power of different analytical techniques.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique is sufficient to declare a compound "pure." A multi-faceted, orthogonal approach is required, where different methods provide complementary information. We will compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Visualizing the Integrated Analytical Workflow

A comprehensive purity assessment strategy integrates separation and detection techniques to identify and quantify the main component and any impurities. This workflow ensures that decisions are based on a complete analytical picture.

cluster_synthesis Synthetic Batch cluster_analysis Purity Analysis Workflow cluster_hplc Primary Quantification cluster_lcms Identification & Confirmation cluster_nmr Structural Verification synth Synthetic this compound prep Sample Preparation (Dilution in appropriate solvent) synth->prep hplc RP-HPLC-UV (Purity %, Impurity Quantification) prep->hplc Primary analysis lcms LC-MS (Mass Confirmation, Impurity ID) prep->lcms Orthogonal analysis nmr ¹H NMR Spectroscopy (Structural Integrity, Impurity Detection) prep->nmr Structural analysis report Final Purity Report (Combined Data) hplc->report lcms->report nmr->report

Caption: Integrated workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the cornerstone for pharmaceutical purity analysis due to its high resolving power and quantitative accuracy.[7][8] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.

Causality in Method Design:

  • Stationary Phase: A C18 column is selected for its versatility and effectiveness in separating a wide range of compounds with varying polarities, which is ideal for quinoline derivatives.[7]

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. This is crucial because a gradient allows for the effective separation of the non-polar main compound from both more polar (e.g., hydrolysis product) and potentially less polar (e.g., starting material) impurities within a reasonable timeframe.[7]

  • Detector: A UV-Vis detector is used, as the quinoline core possesses a strong chromophore, enabling sensitive detection.

Detailed Experimental Protocol: RP-HPLC for Purity Analysis

start Start prep_mobile 1. Mobile Phase Preparation A: 0.1% H₃PO₄ in Water B: Acetonitrile start->prep_mobile prep_sample 2. Sample Preparation 1 mg/mL stock in Acetonitrile Dilute to 0.1 mg/mL prep_mobile->prep_sample instrument 3. HPLC System Setup Column: C18 (4.6x150mm, 5µm) Detector: UV @ 250 nm Flow: 1.0 mL/min prep_sample->instrument gradient 4. Gradient Elution 0-2 min: 30% B 2-15 min: 30-90% B 15-18 min: 90% B 18-20 min: 30% B instrument->gradient injection 5. Sample Injection Inject 10 µL of prepared sample gradient->injection analysis 6. Data Analysis Integrate peaks, calculate area % injection->analysis end End analysis->end

Caption: Experimental workflow for HPLC purity analysis.

Self-Validation: This protocol is self-validating through the inclusion of a system suitability test before sample analysis. This involves injecting a standard solution to ensure the system meets predefined criteria for theoretical plates, peak symmetry, and reproducibility, thus ensuring the trustworthiness of the results.

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Identity

While HPLC-UV provides quantitative data, it relies on retention times for identification, which is not definitive. LC-MS is a powerful hyphenated technique that couples the separation power of LC with the detection capabilities of mass spectrometry, providing molecular weight information for each separated component.[9][10] This is invaluable for confirming the identity of the main peak and tentatively identifying unknown impurities.

Causality in Method Design:

  • Diagnostic Isotopic Signature: The presence of a bromine atom in this compound is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[11] This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da. Observing this "doublet" is a definitive confirmation of a bromine-containing compound.[11]

  • Impurity Identification: For a potential impurity like the hydrolysis product (where -Br is replaced by -OH), the mass spectrum would show a single major peak corresponding to the mass shift and the disappearance of the isotopic doublet, providing strong evidence for its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

¹H NMR spectroscopy provides detailed information about the chemical structure and can be used as a quantitative tool (qNMR) with an internal standard. It serves as an excellent orthogonal technique to chromatography.[9][12]

Causality in Method Design:

  • Structural Integrity: The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts, integration values, and coupling patterns of the protons on the quinoline and benzyloxy groups can confirm that the overall structure is correct.[13][14]

  • Detecting Process Impurities: Impurities often have unique proton signals that do not overlap with the main compound. For instance, the starting material, 5-acetyl-8-benzyloxy-1H-quinolin-2-one, would show a sharp singlet for the acetyl methyl group protons, which would be absent in the pure final product. The presence of this signal, even at a low level, would indicate contamination.

Comparative Performance Analysis

The choice of analytical technique depends on the specific question being asked—quantification, identification, or structural confirmation. The table below summarizes the capabilities of each method for assessing the purity of this compound.

Parameter HPLC-UV LC-MS ¹H NMR
Primary Function Separation & QuantificationSeparation & IdentificationStructural Confirmation & Quantification
Sensitivity High (~0.01-0.1%)[6]Very High (~0.001-0.01%)[6]Moderate (~0.1-1%)
Specificity Moderate (Relies on Rt)High (Based on m/z)High (Based on unique chemical shifts)
Impurity Identification Limited (Requires standards)Excellent (Provides MW data)Good (For known structures)
Quantitative Accuracy ExcellentGood (Requires careful calibration)Excellent (with internal standard)
Key Advantage for Topic Robust, precise quantification of purity percentage.Definitive confirmation of Br presence via isotopic pattern.[11]Unambiguous structural verification and detection of process impurities.
Limitations Co-eluting impurities may be missed; no structural data.Ionization efficiency can vary; less quantitative than UV without standards.Lower sensitivity; complex spectra can have overlapping signals.

Hypothetical Data Summary

To illustrate the complementary nature of these techniques, consider the following hypothetical results for a synthetic batch.

Analytical Technique Finding Interpretation
HPLC-UV Main Peak: 99.2% (Area %)Impurity 1 (Rt 4.5 min): 0.6%Impurity 2 (Rt 6.2 min): 0.2%The batch has a high chromatographic purity. Two minor impurities are detected and quantified.
LC-MS Main Peak: m/z 372.0, 374.0 (1:1 ratio)Impurity 1: m/z 311.1Impurity 2: m/z 329.1Confirms the mass and bromine presence in the main compound. Impurity 1 matches the mass of the hydrolysis product. Impurity 2 matches the mass of the starting material.
¹H NMR Spectrum consistent with the target structure.Small singlet observed at δ 2.6 ppm.Confirms the structural integrity of the main component. The small singlet is characteristic of the starting material's acetyl group, confirming its presence as an impurity.

Conclusion: An Integrated Strategy for Assured Purity

Assessing the purity of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-technique approach. While RP-HPLC stands as the primary method for reliable quantification of purity and impurity levels, its findings must be validated and expanded upon by orthogonal methods.[5][7] LC-MS is indispensable for confirming the molecular weight of the target compound—leveraging the unique bromine isotopic signature—and for the rapid, tentative identification of process-related impurities.[10][11] Finally, ¹H NMR spectroscopy provides the ultimate confirmation of the molecular structure and can detect impurities that may be challenging to resolve chromatographically.[12]

By integrating these three pillars of analytical chemistry, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring that the intermediates used in synthesizing next-generation therapeutics meet the highest standards of quality and safety.

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A Senior Application Scientist's Guide to the Synthetic Landscape of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5][6] This privileged scaffold, consisting of a pyridine ring fused to a phenol ring, is renowned for its potent metal-chelating capabilities, which underpins its diverse biological activities, including antimicrobial, anticancer, antifungal, and anti-neurodegenerative properties.[1][2][5][7][8] Furthermore, 8-HQ derivatives are pivotal as electron carriers in Organic Light-Emitting Diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions.[5][6][8]

Given their broad utility, the efficient and versatile synthesis of 8-hydroxyquinoline derivatives is a critical endeavor for researchers in drug discovery and materials science. The choice of synthetic route is paramount, as it dictates factors such as yield, purity, scalability, and the diversity of accessible analogues. This guide provides an in-depth, comparative analysis of the primary synthetic routes to the 8-hydroxyquinoline core, offering field-proven insights into both classical cyclization reactions and modern functionalization techniques. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative framework to aid in selecting the optimal strategy for your research objectives.

Part 1: Classical Cyclization Strategies for the 8-Hydroxyquinoline Core

The foundational methods for constructing the quinoline ring system were developed in the late 19th and early 20th centuries. These named reactions remain relevant today, particularly for large-scale synthesis, though they often require harsh reaction conditions.

The Skraup Synthesis

The Skraup synthesis is a classic and widely utilized method for producing quinolines from aromatic amines.[1] To generate 8-hydroxyquinoline, o-aminophenol is reacted with glycerol, sulfuric acid, and an oxidizing agent, such as the corresponding nitro compound (o-nitrophenol).[1][9] The reaction is notoriously exothermic and can be challenging to control, often leading to the formation of tarry byproducts.[10][11]

Mechanism & Causality: The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type conjugate addition of the aromatic amine (o-aminophenol) to acrolein. The subsequent acid-catalyzed cyclization and dehydration form a dihydroquinoline intermediate, which is then oxidized to furnish the aromatic 8-hydroxyquinoline product. The choice of a mild oxidizing agent and careful temperature control are critical to minimize polymerization of acrolein and improve yields.[11] A modified procedure using acetic acid and HCl can improve yields and safety, making it more suitable for commercial-scale production.[9][10][12]

Diagram: Skraup Synthesis Workflow

G A o-Aminophenol + Glycerol B H2SO4 (Dehydration) A->B Reactants D Michael Addition A->D C Acrolein Formation B->C Generates C->D Reacts with E Cyclization & Dehydration D->E Intermediate undergoes G Oxidation E->G F Oxidizing Agent (e.g., o-Nitrophenol) F->G Enables H 8-Hydroxyquinoline G->H Forms

Caption: Workflow for the Skraup Synthesis of 8-HQ.

Representative Protocol: Modified Skraup Synthesis of 8-Hydroxyquinoline [9]

  • To a reaction vessel, add o-aminophenol, o-nitrophenol, and acetic acid.

  • Heat the mixture with stirring.

  • Slowly add acrolein to the mixture while maintaining the reaction temperature between 90-100 °C.

  • After the addition is complete, continue to stir the reaction at 90-100 °C for 5 hours.

  • Cool the reaction mixture and neutralize with an aqueous base (e.g., potassium hydroxide solution) to a pH of 7.5-8.

  • The product can then be isolated through extraction and distillation.

The Friedländer Annulation

The Friedländer synthesis is a more direct and often higher-yielding alternative to the Skraup reaction. It involves the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde.[1][5][13] This method is one of the simplest and most straightforward approaches to quinoline synthesis.[14]

Mechanism & Causality: The reaction proceeds via an initial aldol-type condensation between the enolizable ketone/aldehyde and the carbonyl group of the o-aminoaryl precursor. This is followed by cyclization and dehydration (a condensation reaction) to form the quinoline ring. The reaction can be catalyzed by either acids or bases.[13][15] The choice of catalyst and solvent system is crucial for optimizing the reaction; various catalysts, including Lewis acids (SnCl₂, Nd(NO₃)₃), Brønsted acids, and even catalyst-free conditions in water, have been reported to improve efficiency and yields.[13][14]

Diagram: Friedländer Annulation Mechanism

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration A o-Aminoaryl Ketone + Enolizable Ketone B Base or Acid Catalyst C Aldol Adduct Intermediate D Intramolecular Attack C->D Forms E Dehydration (-H2O) F Substituted Quinoline

Caption: General mechanism of the Friedländer Annulation.

Representative Protocol: Tin(II) Chloride Catalyzed Friedländer Synthesis [14]

  • Combine the 2-aminoaryl aldehyde or ketone (1 mmol), the carbonyl compound with an α-methylene group (1.2 mmol), and SnCl₂·2H₂O (10 mol%) in a reaction vessel.

  • Heat the mixture at 80 °C under solvent-free conditions for the appropriate time (typically 1-2 hours), monitoring by TLC.

  • Upon completion, add ethyl acetate to the reaction mixture and wash with saturated NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Combes, Conrad-Limpach, and Gould-Jacobs Syntheses

These classical methods utilize anilines and β-dicarbonyl or related compounds to construct the quinoline core, offering pathways to 2,4-disubstituted or 4-hydroxyquinoline derivatives.

  • Combes Synthesis: This method involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline.[16][17][18][19] The reaction mechanism proceeds through a Schiff base intermediate which tautomerizes to an enamine before the rate-determining cyclization step.[18]

  • Conrad-Limpach Synthesis: This route reacts anilines with β-ketoesters.[20] Thermal condensation followed by cyclization at high temperatures (around 250 °C), often in an inert solvent like mineral oil to improve yields, leads to 4-hydroxyquinolines.[20][21]

  • Gould-Jacobs Reaction: A versatile method for preparing 4-hydroxyquinoline derivatives, this reaction starts with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME).[16][21][22][23] The resulting intermediate is then thermally cyclized, hydrolyzed, and decarboxylated to yield the 4-hydroxyquinoline core.[21][22][23] This method is particularly important for the synthesis of quinolone antibiotics like nalidixic acid.[21] Modern variations use microwave irradiation or Eaton's reagent to achieve milder conditions and shorter reaction times.[24]

Part 2: Modern Synthetic Approaches and Functionalization

While classical methods build the core scaffold, modern synthetic chemistry often focuses on the late-stage functionalization of a pre-existing 8-HQ ring or employs transition-metal-catalyzed reactions for its construction.

Functionalization of the 8-Hydroxyquinoline Scaffold

For generating a library of derivatives for structure-activity relationship (SAR) studies, modifying the parent 8-HQ molecule is often the most efficient strategy.

  • Mannich Reaction: This reaction introduces aminomethyl groups onto the 8-HQ core, typically at the 7-position. It involves reacting 8-hydroxyquinoline with formaldehyde and a primary or secondary amine under mild conditions.[25] This is a powerful method for producing derivatives with altered solubility and biological activity.[2][7]

  • Suzuki Cross-Coupling: To introduce aryl or heteroaryl substituents, modern cross-coupling reactions are indispensable. For instance, a halogenated 8-HQ (e.g., 5-bromo-8-hydroxyquinoline) can be coupled with a boronic acid in the presence of a palladium catalyst.[1][5][6] This requires protection of the phenolic hydroxyl group prior to the coupling reaction.[5][6]

  • C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy that avoids the need for pre-functionalized starting materials. The nitrogen atom in the quinoline ring can act as a directing group to facilitate transition-metal-catalyzed C-H activation at specific positions, such as the C8-methyl group, allowing for the introduction of various functional groups.[26]

Diagram: Functionalization of the 8-HQ Core

G HQ 8-Hydroxyquinoline (8-HQ) Mannich Mannich Reaction (CH2O, R2NH) HQ->Mannich Suzuki Halogenation followed by Suzuki Coupling (Pd catalyst, R-B(OH)2) HQ->Suzuki CH_Act Directed C-H Activation (Transition Metal Catalyst) HQ->CH_Act Deriv_Mannich 7-Aminomethyl-8-HQ Mannich->Deriv_Mannich Deriv_Suzuki Aryl/Heteroaryl-Substituted 8-HQ Suzuki->Deriv_Suzuki Deriv_CH Functionalized 8-HQ CH_Act->Deriv_CH

Caption: Key methods for post-synthesis functionalization of 8-HQ.

Part 3: Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends heavily on the desired substitution pattern, required scale, and tolerance for harsh conditions. The following table provides a comparative summary of the discussed methods.

Synthetic Route Starting Materials Key Reagents/Conditions Product Type Advantages Disadvantages
Skraup Synthesis Aromatic Amine, GlycerolH₂SO₄, Oxidizing Agent, HeatSubstituted QuinolinesInexpensive starting materials, suitable for large scale.Harsh exothermic conditions, low yields, tar formation.[10][11]
Friedländer Annulation o-Aminoaryl Ketone/Aldehyde, Enolizable Ketone/AldehydeAcid or Base CatalystPolysubstituted QuinolinesHigh yields, good convergence, simpler procedure.[1][14]Requires specific o-aminoaryl carbonyl precursors.
Combes Synthesis Aromatic Amine, β-DiketoneAcid Catalyst (H₂SO₄, PPA)2,4-Disubstituted QuinolinesAccess to specific substitution patterns.[16][18]Requires β-diketone precursors.
Conrad-Limpach Synthesis Aromatic Amine, β-KetoesterHigh Temperature (~250 °C)4-HydroxyquinolinesDirect route to 4-hydroxyquinolines.Very high temperatures required, potential for side reactions.[20][21]
Gould-Jacobs Reaction Aromatic Amine, EMMEThermal Cyclization, Hydrolysis, Decarboxylation4-HydroxyquinolinesVersatile for 4-quinolone synthesis, important for antibiotics.[21][22]Multi-step process, often requires harsh thermal conditions.[21]
Suzuki Coupling Halogenated 8-HQ, Boronic AcidPd Catalyst, BaseAryl-Substituted 8-HQHigh functional group tolerance, broad substrate scope.[5][6]Requires pre-halogenated 8-HQ, protection of OH group.[5][6]
Mannich Reaction 8-HQ, Formaldehyde, AmineMild conditionsAminomethylated 8-HQSimple, mild conditions, useful for drug development.[25]Limited to aminomethylation.

Conclusion

The synthesis of 8-hydroxyquinoline derivatives offers a rich landscape of chemical strategies, from time-honored cyclization reactions to modern, highly specific functionalization techniques. Classical methods like the Friedländer and Skraup syntheses provide robust, albeit sometimes harsh, pathways to the core scaffold. For generating diverse libraries of analogues, modern functionalization methods such as the Suzuki coupling and Mannich reaction are indispensable tools, allowing for the precise modification of the 8-HQ core. The optimal choice of synthesis will always be a function of the target molecule's specific structure, the available starting materials, and the desired scale of the reaction. A thorough understanding of the mechanisms, advantages, and limitations of each route, as presented in this guide, empowers the researcher to navigate this landscape effectively and accelerate the development of novel compounds for medicinal and materials applications.

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A Comparative Analysis of β2 Adrenoreceptor Agonists Derived from Different Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The β2 adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Agonists of this receptor promote bronchodilation by relaxing the airway smooth muscle.[1][5][6][7] The chemical scaffold of these agonists plays a pivotal role in determining their pharmacological properties, including potency, selectivity, duration of action, and potential for side effects. This guide provides a comparative analysis of β2AR agonists derived from three major chemical precursors: catecholamines, resorcinols, and saligenins.

The β2 Adrenergic Receptor Signaling Cascade

Activation of the β2AR by an agonist initiates a well-characterized signaling pathway.[8] The receptor, coupled to a stimulatory G protein (Gs), activates adenylyl cyclase upon agonist binding.[1][6][9] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates downstream effects.[1][6] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[1][5]

However, β2AR signaling is more complex than this canonical pathway. The receptor can also couple to other G proteins, such as Gi, and can signal through β-arrestin-dependent pathways, which are implicated in receptor desensitization and potential side effects.[10][11][12][13] The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another, is an active area of research in β2AR pharmacology.[10][12][14][15]

Signaling Pathway of the β2 Adrenergic Receptor

Gprotein cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist β2AR β2 Adrenergic Receptor Agonist->β2AR Binds Gs Gs Protein β2AR->Gs Activates β-arrestin β-arrestin β2AR->β-arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Desensitization Receptor Desensitization β-arrestin->Desensitization ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: Canonical Gs-mediated and β-arrestin-mediated signaling pathways of the β2AR.

Comparative Analysis of β2AR Agonists by Precursor

The chemical structure of a β2AR agonist, largely dictated by its precursor, influences its interaction with the receptor and its subsequent pharmacological profile.

Catecholamine-Derived Agonists

The earliest β2AR agonists were derived from naturally occurring catecholamines like epinephrine and norepinephrine.[4][16] These molecules are characterized by a catechol ring (a benzene ring with two adjacent hydroxyl groups) and an ethanolamine side chain.[16]

Synthesis: The synthesis of catecholamines begins with the amino acid tyrosine, which is converted to L-DOPA and then to dopamine.[16][17][18][19][20] Further enzymatic modifications produce norepinephrine and epinephrine.[17][18][20]

Pharmacological Properties:

  • Potency and Efficacy: Catecholamine-based agonists are generally potent and act as full agonists at the β2AR.[21]

  • Selectivity: They often lack selectivity for the β2AR and can also activate β1 and α-adrenergic receptors, leading to cardiovascular side effects like tachycardia and palpitations.[2][5]

  • Duration of Action: Their action is short-lived due to rapid metabolism by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[5]

Examples: Isoproterenol, Isoetharine, Epinephrine.[22]

Resorcinol-Derived Agonists

To overcome the metabolic instability of catecholamines, researchers developed agonists based on a resorcinol nucleus (a benzene ring with hydroxyl groups at positions 1 and 3). This structural modification confers resistance to COMT metabolism.

Synthesis: The synthesis of resorcinol-based agonists typically involves the reaction of resorcinol with other reagents to build the desired ethanolamine side chain.[23][24]

Pharmacological Properties:

  • Potency and Efficacy: These agonists are potent and generally act as full agonists.

  • Selectivity: They exhibit greater β2 selectivity compared to catecholamines, reducing cardiovascular side effects.

  • Duration of Action: They have a longer duration of action than catecholamines due to their resistance to COMT.[22]

Examples: Terbutaline, Fenoterol.[7][25]

Saligenin-Derived Agonists

The development of saligenin (o-hydroxybenzyl alcohol) derivatives marked a significant advancement in β2AR agonist therapy, leading to both short-acting (SABA) and long-acting (LABA) agents.[25][26][27] This class is characterized by a hydroxymethyl group on the phenyl ring instead of a hydroxyl group.

Synthesis: The synthesis of saligenin-based agonists often starts from methyl 5-acetylsalicylate and involves several steps to introduce the ethanolamine side chain and other functional groups.[25][26][27]

Pharmacological Properties:

  • Potency and Efficacy: Saligenin derivatives include both full and partial agonists. For example, formoterol is a full agonist with high intrinsic activity, while salmeterol is a partial agonist.[21][28]

  • Selectivity: They are highly selective for the β2AR.

  • Duration of Action: This class includes both short-acting (e.g., salbutamol/albuterol) and long-acting (e.g., salmeterol, formoterol) agonists.[1][5][29] The long duration of action of molecules like salmeterol is attributed to their high lipophilicity, allowing them to remain in the vicinity of the receptor.[28]

Examples: Salbutamol (Albuterol), Salmeterol, Formoterol.[1][30][31]

Performance Comparison

Agonist ClassPrecursorKey Structural Featureβ2 SelectivityPotencyDuration of ActionClinical UseExamples
Catecholamine TyrosineCatechol ringLowHighShortAcute bronchospasm (less common now)Isoproterenol, Epinephrine
Resorcinol ResorcinolResorcinol ringModerateHighIntermediateAcute and chronic bronchospasmTerbutaline, Fenoterol
Saligenin SaligeninSaligenin ringHighHighShort to Ultra-LongAcute and chronic bronchospasmSalbutamol, Salmeterol, Vilanterol

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a test compound for the β2AR.

Methodology:

  • Prepare cell membranes from a cell line overexpressing the human β2AR (e.g., HEK293 cells).[32]

  • Incubate the membranes with a fixed concentration of a radiolabeled β2AR antagonist (e.g., [3H]dihydroalprenolol) and varying concentrations of the test agonist.

  • After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Determine the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

BindingAssay Membrane_Prep Prepare β2AR-expressing cell membranes Incubation Incubate membranes with radioligand and test agonist Membrane_Prep->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Quantification Quantify radioactivity Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis

Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

cAMP Accumulation Assay for Agonist Potency and Efficacy

This assay measures the ability of an agonist to stimulate the production of cAMP, a key second messenger in the β2AR signaling pathway.

Methodology:

  • Culture cells expressing the β2AR (e.g., CHO or HEK293 cells) in 96-well plates.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with varying concentrations of the test agonist for a defined period.

  • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Plot the cAMP concentration against the agonist concentration to generate a dose-response curve.

  • Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) from the curve.

Conclusion

The evolution of β2AR agonists from non-selective catecholamines to highly selective and long-acting saligenin derivatives demonstrates the power of medicinal chemistry in optimizing drug properties. The choice of precursor dictates the fundamental chemical scaffold, which in turn influences the pharmacological profile of the resulting agonist. Understanding the structure-activity relationships within each class is crucial for the rational design of novel β2AR agonists with improved therapeutic indices. The ongoing exploration of biased agonism may lead to the development of next-generation β2AR agonists that selectively activate the desired therapeutic signaling pathways while minimizing adverse effects.[33][34]

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A Comparative Guide to Protein Alkylating Agents: Profiling 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline Against Established Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of chemical biology and drug development, the precise and stable modification of proteins is paramount. Protein labeling with small molecules, such as fluorophores or affinity tags, enables the study of protein function, localization, and interactions.[1][2] Central to this process is the choice of a suitable chemical handle for covalent modification. Alkylating agents, which form stable covalent bonds with nucleophilic amino acid residues, are a cornerstone of protein labeling strategies.[3]

This guide provides an in-depth comparison of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (BBAH), a functionalized quinoline derivative, with established protein alkylating agents. We will delve into the mechanistic nuances, comparative performance, and practical considerations for researchers, scientists, and drug development professionals.

The Critical Role of the Alkylating Agent

The selection of an alkylating agent is a critical experimental decision that influences the specificity, efficiency, and stability of protein labeling.[4] The ideal agent should exhibit high reactivity towards the desired target residue, typically cysteine, while minimizing off-target modifications.[3][4] Furthermore, the resulting covalent bond must be stable under physiological conditions to ensure the integrity of the labeled protein throughout downstream applications.

Introducing this compound (BBAH)

This compound is a multifaceted chemical compound featuring a quinoline core, a benzyloxy group, and a reactive bromoacetyl moiety.[5][6] While it has been primarily utilized as a synthetic intermediate in the preparation of phenylethanolamine derivatives, specifically β2 adrenoreceptor agonists, its chemical architecture suggests significant potential as a protein labeling agent.[7][8][9]

The key to its potential lies in the bromoacetyl group , a well-known electrophile that readily undergoes nucleophilic substitution with thiol groups of cysteine residues to form a stable thioether bond.[6][10] Additionally, the quinoline scaffold of BBAH may confer fluorescent properties, offering the possibility of a dual-function reagent for both labeling and detection.[5][11]

Established Alkylating Agents for Protein Labeling

A comparative analysis of BBAH necessitates a thorough understanding of the incumbent alkylating agents routinely employed in protein chemistry.

Haloacetamides: The Workhorses of Cysteine Modification

Iodoacetamide (IAM) and its chloro- and bromo-analogs are widely used for cysteine alkylation.[3][12] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic thiol of cysteine attacks the electrophilic carbon of the haloacetyl group, displacing the halide ion and forming a stable thioether linkage.[10]

While highly effective for cysteine modification, haloacetamides are known to exhibit some off-target reactivity with other nucleophilic residues such as methionine, histidine, and lysine, particularly at higher pH.[10][13]

Maleimides: High Reactivity with a Caveat

N-substituted maleimides are another popular class of reagents for cysteine labeling. They react with thiols via a Michael addition mechanism, forming a thioether bond. Maleimides generally exhibit higher reactivity and specificity for cysteines at neutral pH compared to haloacetamides.[4]

However, the stability of the resulting thioether bond can be a concern. The succinimide ring formed upon reaction with a thiol is susceptible to hydrolysis and a retro-Michael reaction, which can lead to the exchange of the label with other thiols, such as glutathione or albumin, in a biological milieu.[14][15][16]

Head-to-Head Comparison: BBAH vs. Other Alkylating Agents

The following table summarizes the key characteristics of BBAH in comparison to iodoacetamide and a generic N-substituted maleimide, based on the known chemistry of their reactive moieties.

FeatureThis compound (BBAH)Iodoacetamide (IAM)N-Substituted Maleimide
Reactive Group BromoacetylIodoacetylMaleimide
Reaction Mechanism SN2 with ThiolsSN2 with ThiolsMichael Addition with Thiols
Primary Target CysteineCysteineCysteine
Known Off-Targets Methionine, Histidine, Lysine (inferred from bromoacetyl chemistry)Methionine, Histidine, LysineMinimal at neutral pH
Bond Stability Stable Thioether (inferred)Stable ThioetherSusceptible to hydrolysis and retro-Michael reaction
Potential Fluorogenic Yes (quinoline moiety)NoNo (unless part of the substituent)
Primary Application Synthetic IntermediateProtein AlkylationProtein Alkylation

Mechanistic Insights: A Visual Representation

The reaction mechanisms of haloacetyl compounds and maleimides with cysteine residues are fundamentally different, which dictates their reactivity and the stability of the final conjugate.

cluster_0 Haloacetamide Reaction (SN2) cluster_1 Maleimide Reaction (Michael Addition) Protein-SH Protein-SH TransitionState1 Transition State Protein-SH->TransitionState1 Nucleophilic Attack X-CH2-CO-R X-CH₂-CO-R (X = Br, I) X-CH2-CO-R->TransitionState1 Protein-S-CH2-CO-R Protein-S-CH₂-CO-R (Stable Thioether) TransitionState1->Protein-S-CH2-CO-R X- X⁻ TransitionState1->X- Protein-SH_2 Protein-SH ThioetherAdduct Thioether Adduct Protein-SH_2->ThioetherAdduct Nucleophilic Attack Maleimide Maleimide Maleimide->ThioetherAdduct

Caption: Reaction mechanisms of haloacetamide and maleimide with cysteine.

Experimental Protocols

The following protocols provide a general framework for protein labeling with bromoacetyl compounds and iodoacetamide. These should be optimized for the specific protein and label being used.

Protocol 1: Protein Labeling with a Bromoacetyl Compound (e.g., BBAH)

This protocol is based on the general procedure for bromoacetylation of cysteine residues.[17]

  • Protein Preparation:

    • Dissolve the protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • If the protein contains disulfide bonds, add a reducing agent like DTT (to 10 mM) or TCEP (to 5 mM) and incubate for 1 hour at 37°C.

    • Crucially, remove the reducing agent before adding the bromoacetyl reagent using a desalting column or dialysis.[17]

  • Labeling Reaction:

    • Prepare a stock solution of the bromoacetyl compound (e.g., 100 mM in DMSO or DMF).

    • Add a 10- to 50-fold molar excess of the bromoacetyl reagent to the protein solution dropwise while gently vortexing.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in excess of the initial bromoacetyl compound.

    • Remove the excess, unreacted label by dialysis or size-exclusion chromatography.

  • Verification of Labeling:

    • Confirm labeling by techniques such as mass spectrometry (observing the mass shift corresponding to the label) or SDS-PAGE (if the label is fluorescent).[2]

start Start: Purified Protein reduce Reduce Disulfide Bonds (e.g., DTT, TCEP) start->reduce remove_reducer Remove Reducing Agent (Desalting/Dialysis) reduce->remove_reducer add_bromoacetyl Add Bromoacetyl Reagent (e.g., BBAH) remove_reducer->add_bromoacetyl incubate Incubate (2-4h RT or O/N 4°C) add_bromoacetyl->incubate quench Quench Reaction (e.g., L-cysteine) incubate->quench purify Purify Labeled Protein (Dialysis/SEC) quench->purify end End: Labeled Protein purify->end

Caption: Workflow for protein labeling with a bromoacetyl compound.

Protocol 2: Protein Labeling with Iodoacetamide (IAM)

This is a standard protocol for the alkylation of cysteine residues.[4]

  • Protein Preparation:

    • Follow the same protein preparation and reduction steps as in Protocol 1.

    • Ensure complete removal of the reducing agent.

  • Labeling Reaction:

    • Prepare a fresh stock solution of IAM (e.g., 500 mM in buffer).

    • Add IAM to the protein solution to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching and Purification:

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

    • Purify the labeled protein as described in Protocol 1.

  • Verification of Labeling:

    • Verify labeling using appropriate analytical techniques.

Concluding Remarks and Future Directions

While established alkylating agents like iodoacetamide and maleimides are reliable tools for protein labeling, the exploration of novel reagents is crucial for expanding the capabilities of chemical biology. This compound, with its reactive bromoacetyl group and potentially fluorescent quinoline core, presents an intriguing candidate for such investigations.

Based on the well-understood chemistry of bromoacetyl compounds, BBAH is expected to form stable thioether bonds with cysteine residues. Its performance in terms of reactivity and specificity is likely to be comparable to other bromoacetyl reagents. The key differentiating factor may be its intrinsic fluorescence, which could enable the development of novel "label-and-detect" workflows without the need for a separate fluorophore.

Further experimental validation is required to fully characterize the performance of BBAH as a protein labeling agent. Direct comparative studies with iodoacetamide and maleimides, focusing on reaction kinetics, labeling efficiency, off-target effects, and the stability of the resulting protein conjugate, will be instrumental in defining its place in the protein chemist's toolkit. The characterization of its fluorescent properties when conjugated to a protein is also a critical next step.

References

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A Comparative Guide to the Efficacy of Phenylethanolamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various phenylethanolamine derivatives, offering researchers, scientists, and drug development professionals a detailed technical resource. By delving into their mechanisms of action, structure-activity relationships, and supporting experimental data, this document aims to facilitate informed decisions in research and development.

Introduction to Phenylethanolamines

Phenylethanolamines are a class of compounds characterized by a core structure of a phenyl group attached to an ethanolamine moiety. This structural motif is shared by endogenous neurotransmitters such as norepinephrine and epinephrine, making its derivatives potent modulators of the adrenergic system.[1] The therapeutic landscape of phenylethanolamines is vast, encompassing treatments for hypotension, asthma, nasal congestion, overactive bladder, and cardiogenic shock.[2][3][4][5] The efficacy and selectivity of these derivatives are dictated by the specific substitutions on the aromatic ring and the ethanolamine side chain, which fine-tune their interactions with adrenergic and other receptors.

Mechanism of Action: A Multi-Receptor Interplay

The primary mechanism of action for most phenylethanolamine derivatives involves their interaction with adrenergic receptors, which are G-protein coupled receptors (GPCRs) classified into α and β subtypes.[1] However, their pharmacological effects can also be mediated by other targets, such as dopamine transporters and trace amine-associated receptors (TAARs).[6]

Adrenergic Receptor Modulation
  • α-Adrenergic Receptors: Activation of α1-adrenergic receptors, predominantly found on vascular smooth muscle, leads to vasoconstriction and an increase in blood pressure.[1][7] Phenylephrine is a classic example of a selective α1-agonist.[1]

  • β-Adrenergic Receptors:

    • β1-Adrenergic Receptors: Primarily located in the heart, stimulation of these receptors increases heart rate and contractility.[5] Dobutamine's inotropic effects are largely mediated by its β1-agonist activity.[5][8]

    • β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi and blood vessels, their activation leads to bronchodilation and vasodilation.[9] Salbutamol (albuterol) is a well-known β2-selective agonist used in asthma treatment.[10]

    • β3-Adrenergic Receptors: Located in adipose tissue and the urinary bladder, their stimulation mediates lipolysis and detrusor muscle relaxation.[11] Mirabegron is a selective β3-agonist for the treatment of overactive bladder.[4]

Dopamine Transporter Inhibition

Certain phenylethanolamine derivatives can also inhibit the reuptake of dopamine by binding to the dopamine transporter (DAT).[6][12] This action increases the concentration of dopamine in the synaptic cleft, leading to central nervous system stimulant effects.[12]

Signaling Pathways

The binding of phenylethanolamine agonists to β-adrenergic receptors typically activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[12][13] cAMP then acts as a second messenger to activate protein kinase A (PKA), leading to downstream cellular responses.[13]

Comparative Efficacy of Key Phenylethanolamine Derivatives

The following sections provide a comparative analysis of several prominent phenylethanolamine derivatives, supported by experimental data.

Phenylephrine: The α1-Selective Agonist

Phenylephrine is a synthetic phenylethanolamine derivative that acts as a potent and selective α1-adrenergic receptor agonist.[1][14] This selectivity makes it a valuable tool for increasing blood pressure through vasoconstriction with minimal direct effects on the heart.[2][15]

Clinical Applications:

  • Treatment of hypotension, particularly in the context of anesthesia and septic shock.[2]

  • Nasal decongestant due to its vasoconstrictive effects on nasal blood vessels.[7]

  • Mydriatic agent for ophthalmic examinations.[14]

Ephedrine vs. Pseudoephedrine: A Tale of Stereoisomers

Ephedrine and pseudoephedrine are naturally occurring stereoisomers with distinct pharmacological profiles.[16] While both act as mixed-acting sympathomimetics (both direct receptor agonism and indirect release of norepinephrine), their receptor selectivity and clinical effects differ.[3]

FeatureEphedrinePseudoephedrine
Primary Action Mixed α and β-adrenergic agonistPredominantly α-adrenergic agonist
Primary Use Bronchodilator, pressor agentNasal decongestant
Potency More potent cardiovascular and bronchodilator effectsLess potent cardiovascular and bronchodilator effects
CNS Stimulation More pronouncedLess pronounced

A comparative study showed that 60-90 mg of ephedrine was required to raise diastolic blood pressure above 90 mmHg, whereas 210-240 mg of pseudoephedrine was needed to achieve the same effect.[17] Furthermore, the bronchodilatory effect of pseudoephedrine was less than half that of ephedrine.[17]

Isoproterenol: The Non-Selective β-Agonist

Isoproterenol is a synthetic catecholamine that acts as a non-selective agonist for both β1 and β2-adrenergic receptors.[9] This lack of selectivity results in potent effects on both the heart and bronchial smooth muscle.

Key Pharmacological Effects:

  • Cardiovascular: Positive chronotropic (heart rate) and inotropic (contractility) effects (β1), and vasodilation (β2).[9]

  • Respiratory: Potent bronchodilation (β2).

The order of potency for β-adrenergic agonists in competing for binding sites has been shown to be isoproterenol > epinephrine > norepinephrine.[18]

Dobutamine: The Inotropic Agent

Dobutamine is a synthetic catecholamine primarily used for its positive inotropic effects in the management of heart failure and cardiogenic shock.[8][19] Its mechanism of action is complex, involving stimulation of β1, β2, and α1-adrenoceptors.[8] The inotropic effect is largely attributed to its β1-agonist activity, leading to increased cardiac contractility with relatively mild effects on heart rate.[13][19]

Salbutamol (Albuterol): The β2-Selective Bronchodilator

Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[10][20] Its selectivity for β2 receptors in the bronchial smooth muscle leads to effective bronchodilation with minimal cardiac stimulation at therapeutic doses.[21] While "salbutamol" and "albuterol" refer to the same active ingredient, the terms are used in different regions (salbutamol is the International Nonproprietary Name, while albuterol is the United States Adopted Name).[10] Inhaled salbutamol has been shown to be as effective as subcutaneous epinephrine in treating acute asthma in children, but with fewer adverse effects.[21]

Mirabegron: The β3-Selective Innovator

Mirabegron is a first-in-class β3-adrenergic receptor agonist approved for the treatment of overactive bladder (OAB).[4] By selectively activating β3 receptors in the detrusor muscle of the bladder, it promotes muscle relaxation and increases bladder capacity.[11] Clinical trials have demonstrated that mirabegron (50mg and 100mg) provides statistically significant improvements in the number of incontinence episodes and micturitions per 24 hours compared to placebo.[22] A 12-month study confirmed its sustained efficacy and favorable safety profile.[23] Pooled data from three phase 3 trials showed that the therapeutic effect of mirabegron increased with the baseline severity of incontinence.[4][24]

Quantitative Efficacy Comparison

The following table summarizes the receptor binding affinities (Ki) and functional potencies (EC50/IC50) of selected phenylethanolamine derivatives. Lower values indicate higher affinity/potency.

DerivativeTarget Receptor(s)Ki (nM)EC50/IC50 (nM)Primary Therapeutic Use
Phenylephrine α1-Adrenergic--Hypotension, Nasal Decongestion[2][7]
Isoproterenol β1/β2-AdrenergicK D ~1000-5000[18]-Bradycardia, Bronchospasm[9]
Dobutamine β1 > β2, α1-Adrenergic--Heart Failure[8]
Salbutamol (Albuterol) β2-Adrenergic--Asthma, COPD[10]
Mirabegron β3-Adrenergic--Overactive Bladder[4]

Note: Ki and EC50/IC50 values can vary depending on the experimental conditions and cell types used.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity of efficacy comparisons, standardized and validated experimental protocols are essential.

Radioligand Binding Assay for Adrenergic Receptors

This assay determines the binding affinity (Ki) of a test compound for a specific receptor subtype.[25][26]

Objective: To measure the affinity of phenylethanolamine derivatives for α and β-adrenergic receptors.

Principle: A radiolabeled ligand with known high affinity for the receptor is competed for its binding site by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.[27]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target adrenergic receptor in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[27]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.[25]

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[25]

    • Resuspend the membrane pellet in the assay buffer.[27]

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-prazosin for α1, [3H]-CGP 12177 for β), and varying concentrations of the unlabeled test compound.[25][27]

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[27]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[25]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[25]

    • Measure the radioactivity retained on the filters using a scintillation counter.[25]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known competing ligand) from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

Functional cAMP Assay for β-Adrenergic Agonists

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.[28][29]

Objective: To determine the functional potency (EC50) of β-adrenergic agonists.

Principle: Agonist binding to Gs-coupled β-adrenergic receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This change in cAMP is then quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[28][30]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

    • Seed the cells into a 384-well plate and allow them to adhere.[31]

  • Compound Treatment:

    • Add varying concentrations of the test agonist to the cells.

    • Incubate for a specific time to allow for cAMP production.[31]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and add the cAMP detection reagents (e.g., HTRF or AlphaScreen reagents).[30]

    • Incubate to allow the detection reaction to occur.[30]

  • Signal Measurement:

    • Read the plate using a suitable plate reader (e.g., a fluorescence reader for HTRF).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signals to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.[28]

Dopamine Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter (DAT).[32][33]

Objective: To determine the inhibitory potency (IC50) of phenylethanolamine derivatives on dopamine reuptake.[32]

Principle: Cells expressing DAT will take up radiolabeled dopamine ([3H]dopamine). A test compound that inhibits DAT will reduce the amount of radioactivity accumulated inside the cells.[32]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human dopamine transporter (hDAT).[32]

    • Plate the cells in a 96-well plate.[32]

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES).[32]

    • Pre-incubate the cells with varying concentrations of the test compound for 10-15 minutes.[32]

    • Initiate dopamine uptake by adding a fixed concentration of [3H]dopamine.[32]

    • Incubate for a defined period (e.g., 10 minutes) to allow for uptake.[32]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells to release the intracellular contents.[32]

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials and measure the radioactivity.[32]

  • Data Analysis:

    • Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[32]

Visualization of Key Pathways and Workflows

β-Adrenergic Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane Adrenergic_Receptor β-Adrenergic Receptor G_Protein G-Protein (Gs) Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist Phenylethanolamine Agonist Agonist->Adrenergic_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Bronchodilation, Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling cascade.

Radioligand Binding Assay Workflow

Binding_Assay_Workflow A Prepare Cell Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (IC50 & Ki Determination) D->E

Caption: Radioligand binding assay workflow.

Dopamine Reuptake Inhibition Assay Workflow

DAT_Assay_Workflow A Plate hDAT-expressing Cells B Pre-incubate with Test Compound A->B C Add [3H]Dopamine to Initiate Uptake B->C D Terminate Uptake & Wash Cells C->D E Lyse Cells & Measure Radioactivity D->E F Data Analysis (IC50 Determination) E->F

Caption: Dopamine reuptake inhibition assay workflow.

Conclusion

The diverse pharmacological profiles of phenylethanolamine derivatives stem from their varied affinities for adrenergic and other receptors, which are dictated by their specific chemical structures. This guide has provided a comparative overview of the efficacy of key derivatives, supported by quantitative data and detailed experimental protocols. By understanding the nuances of their mechanisms of action and structure-activity relationships, researchers can better select and develop compounds for a wide range of therapeutic applications. The provided methodologies offer a robust framework for the continued evaluation and comparison of novel phenylethanolamine derivatives.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Quinoline-Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and molecular biology, antibodies that specifically recognize post-translationally or chemically modified peptides are invaluable tools. Among these, antibodies targeting quinoline-modified peptides are gaining importance due to the role of quinoline derivatives in pharmaceuticals and their potential formation as adducts on proteins.[1][2][3] However, the generation of truly specific antibodies against such small modifications is a significant challenge, often plagued by cross-reactivity with the unmodified peptide or other structurally similar modifications.[4][5][6]

This guide provides a comprehensive comparison of key methodologies for assessing the cross-reactivity of antibodies raised against quinoline-modified peptides. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a comparative format to aid researchers in selecting the most appropriate validation strategy for their specific needs.

The Imperative of Specificity: Why Cross-Reactivity Matters

For antibodies targeting quinoline-modified peptides, several types of cross-reactivity must be rigorously assessed:

  • Binding to the unmodified peptide: This is the most common and critical form of cross-reactivity to eliminate.

  • Binding to peptides with similar modifications: The antibody may recognize other chemical adducts or endogenous post-translational modifications.

  • Off-target protein binding: The antibody might bind to an unrelated protein that shares a similar epitope.

Comparative Analysis of Cross-Reactivity Assessment Methods

A multi-pronged approach, often referred to as the "five pillars" of antibody validation, is recommended to ensure specificity.[7] This includes genetic strategies, orthogonal methods, and independent antibody validation. In this guide, we focus on direct experimental comparisons for cross-reactivity assessment.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly effective and quantitative method for assessing the specificity of an antibody for its target modification. The principle lies in the competition between the free (modified) peptide and the immobilized peptide for binding to the antibody. A highly specific antibody will be more effectively competed away by the free modified peptide than by the unmodified counterpart.

Competitive ELISA Workflow cluster_plate Microtiter Plate Well cluster_competitors Competitor Peptides Coat 1. Coat with Quinoline- Modified Peptide Block 2. Block with BSA or Non-fat Milk Coat->Block Incubate 3. Incubate with Antibody pre-mixed with Competitor Peptide Block->Incubate Wash1 4. Wash Incubate->Wash1 Secondary 5. Add Enzyme-linked Secondary Antibody Wash1->Secondary Wash2 6. Wash Secondary->Wash2 Substrate 7. Add Substrate Wash2->Substrate Read 8. Read Absorbance Substrate->Read ModPep Quinoline-Modified Peptide (Positive Control) ModPep->Incubate Competition UnmodPep Unmodified Peptide (Negative Control) UnmodPep->Incubate Competition OtherModPep Peptide with other modifications (Optional) OtherModPep->Incubate Competition

Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.

  • Peptide Synthesis: Synthesize the quinoline-modified peptide (immunogen), the corresponding unmodified peptide, and potentially other modified peptides for broader cross-reactivity testing.[8]

  • Plate Coating: Dilute the quinoline-modified peptide to 1-2 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6) and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 3% BSA in PBST) and incubate for 1 hour at 37°C.

  • Competition: In separate tubes, prepare serial dilutions of the competitor peptides (quinoline-modified, unmodified, etc.). Mix each dilution with a constant, predetermined concentration of the primary antibody. Incubate for 1 hour at room temperature.

  • Incubation: Wash the blocked plate three times. Add 100 µL of the antibody-competitor mixtures to the appropriate wells and incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash the plate three times. Add 100 µL of a suitable enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of the enzyme substrate and incubate until color develops. Stop the reaction and read the absorbance at the appropriate wavelength.

FeatureCompetitive ELISA
Principle Competition for antibody binding
Data Output Quantitative (IC50 values)
Pros Highly quantitative, allows for direct comparison of binding affinities, high throughput.
Cons Can be time-consuming to optimize, requires purified peptides.
Key Insight A significantly lower IC50 for the quinoline-modified peptide compared to the unmodified peptide indicates high specificity.
Western Blotting

Western blotting is a widely used technique to assess antibody specificity against proteins in a complex mixture, such as cell lysates. For quinoline-modified peptides, this can be adapted by dot blotting the peptides directly onto a membrane or by running lysates from cells treated with quinoline compounds.

Dot Blot Workflow Spot 1. Spot Peptides onto Nitrocellulose Membrane Block 2. Block with BSA or Non-fat Milk Spot->Block Incubate 3. Incubate with Primary Antibody Block->Incubate Wash1 4. Wash Incubate->Wash1 Secondary 5. Add HRP-conjugated Secondary Antibody Wash1->Secondary Wash2 6. Wash Secondary->Wash2 Detect 7. Chemiluminescent Detection Wash2->Detect

Caption: Workflow for Dot Blot analysis of antibody cross-reactivity.

  • Peptide Spotting: Prepare serial dilutions of the quinoline-modified and unmodified peptides. Spot 1-2 µL of each dilution onto a dry nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer (e.g., 5% non-fat milk in TBST) and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.

FeatureDot Blot / Western Blot
Principle Direct binding to immobilized antigen
Data Output Semi-quantitative
Pros Relatively simple and quick, can be used with complex samples (Western Blot).
Cons Less quantitative than ELISA, can be affected by membrane binding artifacts.
Key Insight A strong signal for the quinoline-modified peptide and a weak or absent signal for the unmodified peptide at equivalent concentrations indicates specificity.

Orthogonal Validation: The Role of Mass Spectrometry

While immunoassays are powerful, orthogonal methods are crucial for definitive validation. Mass spectrometry (MS) offers an antibody-independent way to identify and quantify modified peptides.[9][10][11]

Tandem Mass Spectrometry (MS/MS): This technique can be used to sequence peptides and pinpoint the exact location of the quinoline modification. By analyzing a protein sample before and after immunoprecipitation with the antibody , one can confirm that the antibody specifically enriches for the quinoline-modified peptide.[9]

Selected Reaction Monitoring (SRM): SRM is a targeted MS technique that can be used to quantify the abundance of specific peptides, including modified ones, with high sensitivity and specificity.[12] This can be used to correlate the signal from an immunoassay with the actual abundance of the quinoline-modified peptide in a set of samples, providing strong evidence of antibody specificity.

Conclusion: A Rigorous and Multi-faceted Approach

Ensuring the specificity of antibodies raised against quinoline-modified peptides is paramount for generating reliable and reproducible data. No single method is sufficient for complete validation. A combination of a quantitative method like Competitive ELISA to determine relative binding affinities, a qualitative or semi-quantitative method like Dot Blot/Western Blot to assess binding to immobilized antigens, and an orthogonal method like Mass Spectrometry for antibody-independent verification provides the most robust and trustworthy validation. By investing in these rigorous cross-reactivity studies, researchers can have high confidence in their antibodies and the biological insights they provide.

References

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A Comparative Guide to the Fluorescent Properties of 8-Hydroxyquinoline Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the fluorescent properties of various 8-hydroxyquinoline (8-HQ) analogs. As a foundational scaffold in the design of fluorescent probes and therapeutic agents, a nuanced understanding of how structural modifications influence the photophysical characteristics of 8-HQ is paramount for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple cataloging of data, offering insights into the structure-property relationships that govern the fluorescence of these versatile molecules, supported by experimental data and detailed protocols.

The 8-Hydroxyquinoline Scaffold: A Tale of Tautomerism and Tunable Fluorescence

8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic compound composed of a pyridine ring fused to a benzene ring, with a hydroxyl group at the C8 position.[1] In its ground state, 8-HQ is weakly fluorescent in most solvents.[1][2] This phenomenon is primarily attributed to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[3] Upon photoexcitation, the proton of the hydroxyl group is transferred to the nitrogen atom of the pyridine ring, forming a transient keto-tautomer. This process rapidly quenches the excited state, preventing significant fluorescence emission.[3][4]

The inhibition of this ESIPT pathway is the key to unlocking the fluorescent potential of 8-HQ and its derivatives.[3] Chelation with metal ions, for instance, locks the hydroxyl proton, preventing its transfer and leading to a significant enhancement of fluorescence.[1][2] This "on-off" switching capability is the foundation for the widespread use of 8-HQ analogs as fluorescent chemosensors for a variety of metal ions, including Zn²⁺, Al³⁺, and Mg²⁺.[2][5] Furthermore, strategic chemical modifications to the 8-HQ core can modulate its intrinsic fluorescent properties, offering a rich playground for the design of novel fluorophores with tailored characteristics.

Comparative Analysis of 8-Hydroxyquinoline Analogs: A Data-Driven Overview

The fluorescent properties of 8-HQ analogs are exquisitely sensitive to the nature and position of substituents on the quinoline ring system. Understanding these structure-property relationships is crucial for the rational design of probes with desired excitation and emission profiles, quantum yields, and environmental sensitivities.

The Effect of O-Substitution: Ethers vs. Esters

Modification of the C8-hydroxyl group provides a direct route to modulate the ESIPT process.

  • O-Alkylation (Ethers): Replacing the hydroxyl proton with an alkyl or other non-labile group completely inhibits ESIPT. This generally leads to a significant increase in fluorescence intensity compared to the parent 8-HQ. For example, ether derivatives of 8-HQ have been shown to exhibit higher fluorescence.[3] The length of the alkyl chain can also influence the fluorescence, with longer chains sometimes leading to higher intensities.[3]

  • O-Acylation (Esters): In contrast, ester derivatives of 8-HQ often display less fluorescence than the parent compound.[3] This is likely due to the introduction of alternative non-radiative decay pathways associated with the ester functionality.

The Influence of Ring Substitution: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of substituents on the aromatic rings plays a pivotal role in tuning the photophysical properties of 8-HQ analogs.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NH₂) groups generally lead to a red-shift (bathochromic shift) in both the absorption and emission spectra.[1] In the context of their metal complexes, EDGs can also enhance the fluorescence quantum yield.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂), cyano (-CN), and halo (-X) groups typically cause a blue-shift (hypsochromic shift) in the emission wavelength of the corresponding metal complexes.[1] Halogen substitution at the C5 position, for example, has been observed to red-shift the fluorescence emission of the resulting zinc complexes.

Tabulated Photophysical Data of Selected 8-Hydroxyquinoline Analogs

The following table summarizes the photophysical properties of 8-hydroxyquinoline and a selection of its analogs in various solvents. It is important to note that the solvent environment can significantly impact the fluorescent properties of these compounds.

CompoundSolventExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference(s)
8-HydroxyquinolinePropanol290340-
8-HydroxyquinolineDMSO290335, 410High
8-HydroxyquinolineDMF290335, 410High
8-MethoxyquinolineAcetonitrile-~400Higher than 8-HQ[3]
8-OctyloxyquinolineAcetonitrile-~400Higher than 8-Methoxyquinoline[3]
Quinolin-8-yl benzoateAcetonitrile-Almost no fluorescence-[3]

Note: Quantitative quantum yield data for a wide range of uncomplexed 8-HQ analogs is sparsely reported in the literature, with most studies focusing on the properties of their metal chelates.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The characterization of novel fluorescent molecules necessitates the accurate determination of their fluorescence quantum yield (ΦF). The relative method, which compares the fluorescence of a sample to a well-characterized standard, is a widely adopted and reliable approach.

Principle

The relative fluorescence quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample to that of a standard with a known quantum yield. The following equation is used:

Φs = Φr * (Grads / Gradr) * (ns² / nr²)

Where:

  • Φ is the fluorescence quantum yield

  • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

  • n is the refractive index of the solvent

  • The subscripts 's' and 'r' refer to the sample and reference, respectively.

Materials and Equipment
  • High-purity fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Spectrofluorometer with corrected emission spectra capabilities

  • 10 mm path length quartz cuvettes

  • Calibrated volumetric flasks and pipettes

Step-by-Step Methodology
  • Selection of Standard and Solvent: Choose a standard that absorbs and emits in a similar spectral region to the sample. The same solvent should be used for both the sample and the standard to minimize refractive index differences.

  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent with high accuracy.

  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range would be 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurements: Record the absorbance spectrum for each dilution of the sample and the standard using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer (ideally the absorption maximum of the compound).

    • Record the fluorescence emission spectrum for each of the diluted solutions of the sample and the standard. Ensure the experimental conditions (e.g., slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum.

    • For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

    • Perform a linear regression for each data set to obtain the slope (gradient).

  • Calculation of Quantum Yield: Use the gradients obtained from the plots and the known quantum yield of the standard to calculate the quantum yield of the sample using the equation provided in section 3.1.

Visualizing Key Concepts and Workflows

The 8-Hydroxyquinoline Scaffold and Substitution Positions

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis A Select Standard & Solvent B Prepare Stock Solutions (Sample & Standard) A->B C Create Dilution Series (Abs < 0.1) B->C D Measure Absorbance Spectra C->D E Measure Fluorescence Spectra D->E F Integrate Fluorescence Intensity E->F G Plot Intensity vs. Absorbance F->G H Determine Gradients (Slopes) G->H I Calculate Quantum Yield H->I

Caption: Step-by-step workflow for the relative determination of fluorescence quantum yield.

Conclusion and Future Perspectives

The 8-hydroxyquinoline scaffold remains a fertile ground for the development of novel fluorescent probes and multifunctional therapeutic agents. A thorough understanding of the interplay between chemical structure and photophysical properties is indispensable for the rational design of next-generation 8-HQ analogs. This guide has provided a comparative overview of these properties, supported by experimental data and a detailed protocol for their characterization. Future research will undoubtedly uncover more sophisticated strategies for fine-tuning the fluorescence of these remarkable molecules, expanding their applications in chemical biology, diagnostics, and materials science.

References

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A Comparative Guide to the Synthesis of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline: A Modern Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Intermediate

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to long-acting β2-adrenergic agonists used in the treatment of respiratory diseases like asthma and COPD.[1][2][3][4] The structural integrity and purity of this intermediate are paramount, as they directly influence the efficacy and safety of the final active pharmaceutical ingredient (API). The molecule features a quinoline core, a benzyloxy protecting group, and a reactive bromoacetyl moiety, making it a versatile building block for medicinal chemists.[2]

Historically, the synthesis of such intermediates has relied on classical methods that, while effective, often involve harsh reagents, challenging purification procedures, and considerable environmental footprints. This guide presents a validation of a new, streamlined synthesis method for this compound, comparing it with a more traditional approach. We will delve into the causality behind our experimental choices, providing detailed, self-validating protocols and supporting data to empower researchers in their drug discovery and development endeavors.

Comparative Analysis of Synthetic Strategies: Traditional vs. Modernized

The synthesis of this compound can be conceptually broken down into three key transformations starting from 8-hydroxyquinolin-2-one:

  • Protection of the 8-hydroxyl group: Typically achieved through a Williamson ether synthesis.

  • Introduction of the acetyl group at the 5-position: A classic Friedel-Crafts acylation.

  • Alpha-bromination of the acetyl group: The final step to install the reactive handle.

Our modernized approach focuses on optimizing the final, critical bromination step, replacing a hazardous and often non-selective reagent with a milder, more efficient, and environmentally benign alternative.

The Traditional Pathway: A Foundation with Limitations

The conventional synthesis route is a reliable, multi-step process. However, the final bromination step often employs molecular bromine (Br₂) in acetic acid. While effective, this method presents several challenges:

  • Safety Hazards: Molecular bromine is highly toxic, corrosive, and volatile, requiring stringent handling precautions.[5]

  • Lack of Selectivity: The reaction can lead to the formation of di-brominated byproducts or even bromination on the activated aromatic rings, complicating purification and reducing the overall yield of the desired mono-bromo product.

  • Environmental Concerns: The use of bromine and chlorinated solvents contributes to the generation of hazardous waste.

A Validated New Method: Embracing Greener Chemistry

Our proposed new method retains the robustness of the initial steps while introducing a significant improvement in the alpha-bromination stage through the use of copper(II) bromide (CuBr₂). This reagent offers several distinct advantages:

  • Enhanced Selectivity: CuBr₂ is known to be a highly selective reagent for the mono-bromination of the alpha-position of ketones, minimizing the formation of unwanted byproducts.

  • Improved Safety Profile: Copper(II) bromide is a solid and is significantly less hazardous to handle than liquid bromine.

  • Milder Reaction Conditions: The reaction can often be carried out under less acidic and milder conditions.

  • Greener Footprint: The reduction of hazardous byproducts and the potential for catalyst recycling align with the principles of green chemistry.

Experimental Validation: Protocols and Data

Herein, we provide detailed, step-by-step methodologies for the complete synthesis, highlighting the comparison between the traditional and the new bromination methods.

Overall Synthetic Workflow

A 8-Hydroxyquinolin-2-one B Step 1: Benzylation (Williamson Ether Synthesis) A->B C 8-Benzyloxyquinolin-2-one B->C D Step 2: Acylation (Friedel-Crafts) C->D E 5-Acetyl-8-benzyloxy-2-hydroxyquinoline D->E F_trad Step 3 (Traditional): alpha-Bromination (Br2/AcOH) E->F_trad F_new Step 3 (New Method): alpha-Bromination (CuBr2) E->F_new G_trad 8-Benzyloxy-5-(2-bromoacetyl)- 2-hydroxyquinoline F_trad->G_trad G_new 8-Benzyloxy-5-(2-bromoacetyl)- 2-hydroxyquinoline F_new->G_new

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 8-Benzyloxyquinolin-2-one (Intermediate I)

This initial step involves the protection of the phenolic hydroxyl group of 8-hydroxyquinolin-2-one via a Williamson ether synthesis.[6][7][8]

Protocol:

  • To a stirred solution of 8-hydroxyquinolin-2-one (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

  • Add benzyl bromide (1.2 equivalents) dropwise at room temperature.[9][10][11][12][13]

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the residue with ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 8-benzyloxyquinolin-2-one as a solid.

Causality: The use of a carbonate base is crucial for the deprotonation of the phenolic hydroxyl group, forming the corresponding phenoxide which then acts as a nucleophile, attacking the electrophilic benzyl bromide in a classic SN2 reaction.[8] Acetone is a suitable polar aprotic solvent for this transformation.

Step 2: Synthesis of 5-Acetyl-8-benzyloxy-2-hydroxyquinoline (Intermediate II)

The second step is a Friedel-Crafts acylation to introduce the acetyl group at the C5 position of the quinoline ring.[1][5][14][15][16]

Protocol:

  • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry methylene chloride under an inert atmosphere.[1][14]

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 equivalents) in dry methylene chloride to the suspension with vigorous stirring.

  • After the addition is complete, add a solution of 8-benzyloxyquinolin-2-one (1 equivalent) in dry methylene chloride dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-acetyl-8-benzyloxy-2-hydroxyquinoline.

Causality: Aluminum chloride, a strong Lewis acid, coordinates with the acetyl chloride to form a highly electrophilic acylium ion.[14][15] The electron-rich quinoline ring then attacks this electrophile in an electrophilic aromatic substitution reaction. The acylation occurs preferentially at the C5 position due to the directing effects of the substituents on the ring.

Step 3: Synthesis of this compound (Target Molecule)

This final step is the alpha-bromination of the acetyl group. We present a comparison of the traditional and our validated new method.

Protocol:

  • Dissolve 5-acetyl-8-benzyloxy-2-hydroxyquinoline (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise with stirring.

  • Stir the reaction at room temperature for the time indicated by TLC monitoring.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a chloroform/methanol mixture to obtain the final product.[6]

Causality: The acidic conditions catalyze the enolization of the ketone. The electron-rich enol then attacks the electrophilic bromine, leading to the formation of the α-bromo ketone.[17][18]

Protocol:

  • To a solution of 5-acetyl-8-benzyloxy-2-hydroxyquinoline (1 equivalent) in ethyl acetate, add copper(II) bromide (2.0 equivalents).

  • Reflux the mixture with stirring for 2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Causality: The reaction is believed to proceed via the formation of a copper enolate, which then undergoes bromination.[19] This mechanism is thought to contribute to the high selectivity for mono-bromination at the α-position.

Comparative Performance Data

ParameterTraditional Method (Br₂/AcOH)New Validated Method (CuBr₂)
Brominating Agent Molecular Bromine (Br₂)Copper(II) Bromide (CuBr₂)
Solvent Glacial Acetic AcidEthyl Acetate
Typical Yield ~75%[6]85-95%
Reaction Time 30-60 minutes2 hours
Key Byproducts Di-brominated species, ring brominationMinimal
Purification Recrystallization often sufficientColumn chromatography recommended
Safety Profile Highly toxic, corrosive Br₂Solid, less hazardous CuBr₂
Environmental Impact Use of corrosive acid and bromineGreener solvent, less hazardous waste

Characterization Data

5-Acetyl-8-benzyloxy-2-hydroxyquinoline (Intermediate II):

  • Appearance: Solid

  • ¹H NMR: Spectral data available from chemical suppliers.[1]

This compound (Final Product):

  • Appearance: Light yellow acicular crystals.[6]

  • Melting Point: 192-194°C.[20]

  • Molecular Formula: C₁₈H₁₄BrNO₃.[2][3][21]

  • Molecular Weight: 372.21 g/mol .[2][3][21]

Workflow and Mechanistic Diagrams

Friedel-Crafts Acylation Mechanism

cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetyl_Chloride CH₃COCl Complex [CH₃CO]⁺[AlCl₄]⁻ Acetyl_Chloride->Complex + AlCl₃ AlCl3 AlCl₃ Quinoline 8-Benzyloxyquinolin-2-one Sigma_Complex Sigma Complex Quinoline->Sigma_Complex + [CH₃CO]⁺ Product 5-Acetyl-8-benzyloxy-2-hydroxyquinoline Sigma_Complex->Product - H⁺

Figure 2: Mechanism of Friedel-Crafts Acylation.

Alpha-Bromination Method Comparison

cluster_trad Traditional Method cluster_new New Validated Method Start 5-Acetyl-8-benzyloxy-2-hydroxyquinoline Trad_Reagent Br₂ / Acetic Acid Start->Trad_Reagent New_Reagent CuBr₂ / Ethyl Acetate Start->New_Reagent Trad_Product Target Molecule + Byproducts Trad_Reagent->Trad_Product New_Product Target Molecule (High Selectivity) New_Reagent->New_Product

Figure 3: Comparison of alpha-bromination methods.

Conclusion and Future Outlook

The validated new synthesis method for this compound, employing copper(II) bromide for the final alpha-bromination step, offers significant advantages over the traditional approach. The enhanced selectivity, improved safety profile, and alignment with the principles of green chemistry make it a superior choice for researchers and professionals in drug development. This guide provides a robust and validated protocol that can be readily implemented in a laboratory setting, contributing to more efficient and sustainable pharmaceutical synthesis. Future work could explore the catalytic use of copper(II) bromide and the development of continuous flow processes to further enhance the efficiency and scalability of this important transformation.

References

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  • apicule. This compound (CAS No: 100331-89-3)
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  • SciSpace.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016-09-12). [Link]
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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged heterocyclic framework in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, antifungal, antiviral, and neuroprotective properties.[1][2][3] The therapeutic potential of this class of compounds is largely attributed to their metal-chelating capabilities and their ability to form hydrogen bonds with biological targets.[3][4] As the exploration of 8-HQ derivatives expands, quantitative structure-activity relationship (QSAR) modeling has emerged as an indispensable computational tool.[1][5] QSAR accelerates the drug discovery process by establishing a mathematical correlation between the physicochemical properties of molecules and their biological activities, thereby enabling the prediction of potency for novel compounds, guiding lead optimization, and minimizing the need for exhaustive experimental synthesis and testing.[6][7][8][9][10] This guide provides a comparative analysis of various QSAR methodologies applied to 8-hydroxyquinoline derivatives, offers detailed experimental protocols, and presents field-proven insights into model interpretation for rational drug design.

The Landscape of QSAR Modeling for 8-Hydroxyquinoline Derivatives: A Comparative Overview

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties.[8][11] The choice of a QSAR methodology is dictated by the specific research question, the size and diversity of the dataset, and the desired level of interpretability. For 8-HQ derivatives, several approaches have proven effective.

2D-QSAR: The Foundational Approach

2D-QSAR models are the most classical approach, correlating biological activity with 2D molecular descriptors that can be calculated directly from the chemical structure. These descriptors include:

  • Physicochemical Properties: Lipophilicity (LogP), molar refractivity, and polarity.

  • Electronic Properties: Hammett constants and other electronic parameters that describe the electron-donating or -withdrawing nature of substituents.

  • Topological Indices: Numerical values that represent the molecular topology, such as connectivity indices and shape indices.

Causality and Application: 2D-QSAR is particularly useful in the early stages of drug discovery when a large number of compounds need to be screened quickly. It provides valuable insights into the general features required for activity. For instance, a positive correlation with LogP might suggest that increasing the lipophilicity of 8-HQ derivatives could enhance cell membrane permeability and, consequently, biological activity.

3D-QSAR: Visualizing Structure-Activity Relationships

3D-QSAR methods provide a more detailed and intuitive understanding by considering the three-dimensional structure of the molecules and the spatial distribution of their properties.[12] These methods require the alignment of the entire set of molecules, which is a critical step for model robustness.[13]

  • Comparative Molecular Field Analysis (CoMFA): CoMFA is a seminal 3D-QSAR technique that describes molecules based on their steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction fields.[12][14] The output is a set of contour maps that visualize regions where modifications to steric bulk or electrostatic charge would favorably or unfavorably impact biological activity.[13]

  • Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates similarity indices for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.[13][14] This provides a more comprehensive physicochemical profile of the molecules, often leading to more robust and predictive models.[15]

Causality and Application: The primary advantage of 3D-QSAR is its graphical output. The contour maps serve as a visual guide for medicinal chemists. For example, a green contour map near a specific position on the 8-HQ ring in a CoMFA study indicates that adding a bulky substituent in that region is likely to enhance activity. This direct, visual feedback is invaluable for designing the next generation of derivatives. Docking-based alignment, where each ligand is aligned based on its predicted binding pose in a receptor, can further enhance the predictive power of 3D-QSAR models.[13][16]

Machine Learning (ML)-Based QSAR: The Modern Powerhouse

The integration of machine learning algorithms has revolutionized QSAR by enabling the analysis of large, complex datasets and the identification of non-linear relationships that traditional statistical methods might miss.[17]

  • Algorithms: Common ML algorithms include Support Vector Machines (SVM), Random Forest, and Artificial Neural Networks (ANN).[8][18]

  • Descriptors: These models can utilize a wide array of descriptors, from simple 1D/2D properties to complex 3D fields or fragment-based descriptors.

Causality and Application: ML-based QSAR models are often superior in predictive accuracy, especially for large and structurally diverse datasets of 8-HQ derivatives.[18] While some ML models can be perceived as "black boxes," techniques are emerging to improve their interpretability. They are exceptionally powerful for virtual screening of large compound libraries to identify novel hit candidates with high predicted potency.[6][9]

Performance Comparison of QSAR Models for 8-Hydroxyquinoline Derivatives

The reliability and predictive power of a QSAR model are assessed using a suite of statistical metrics. The following table summarizes the performance of various QSAR models developed for quinoline and 8-hydroxyquinoline derivatives from published studies, providing an objective comparison.

Target ActivityDerivative ClassQSAR MethodTraining Set Sizer²_predReference
COX-2 InhibitionHydroquinoline derivativesCoMFA-RG200.9550.5730.644[13]
COX-2 InhibitionHydroquinoline derivativesCoMSIA200.9470.5740.799[13]
Anti-malarial (P. falciparum)Quinoline derivativesCoMFA349 (database)-> 0.50.878[15]
Anti-malarial (P. falciparum)Quinoline derivativesCoMSIA349 (database)-> 0.50.876[15]
Anti-malarial (P. falciparum)Quinoline derivatives2D-QSAR349 (database)-> 0.50.845[15]
  • r² (Coefficient of determination): Indicates the goodness of fit for the training set.

  • q² (Cross-validated r²): Measures the internal predictive ability of the model (a value > 0.5 is generally considered acceptable).[13][15]

  • r²_pred (Predictive r² for the external test set): Measures the model's ability to predict the activity of new, untested compounds (a value > 0.6 is desirable).[13][15]

A Validated Protocol for Developing a 3D-QSAR Model

This section provides a detailed, step-by-step workflow for generating a robust and predictive 3D-QSAR model for a series of 8-hydroxyquinoline derivatives. This protocol is designed to be a self-validating system, incorporating critical checkpoints for ensuring scientific integrity.

Step 1: Data Curation and Preparation
  • Compound Selection: Assemble a dataset of 8-HQ derivatives with experimentally determined biological activities (e.g., IC₅₀, MIC) against a specific target. The data should span several orders of magnitude and come from a consistent assay.

  • Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)). This ensures a more linear relationship between activity and descriptors.

  • Structure Drawing: Draw the 2D structures of all compounds using chemical drawing software. Ensure correct atom types, bond orders, and stereochemistry.

Step 2: Molecular Modeling and Alignment
  • 3D Structure Generation: Convert the 2D structures into 3D models.

  • Energy Minimization: Optimize the geometry of each molecule using a suitable force field (e.g., MMFF94) or quantum mechanical method to find a low-energy conformation.

  • Molecular Alignment (Critical Step): Superimpose all molecules based on a common scaffold. For 8-HQ derivatives, the quinoline ring system is the logical choice for the alignment template. This is the most critical step for CoMFA and CoMSIA, as a poor alignment will result in a poor model.

Step 3: Dataset Division
  • Training and Test Sets: Divide the dataset into a training set (typically 70-80% of the compounds) used to build the model, and a test set (20-30%) used for external validation.[1]

  • Selection Rationale: The division should be done rationally to ensure that the test set compounds are representative of the structural diversity and activity range of the entire dataset.

Step 4: 3D-QSAR Model Generation
  • Field Calculation: For each molecule in the training set, place it in a 3D grid box. At each grid point, calculate the steric and electrostatic (for CoMFA) or other (for CoMSIA) interaction energies using a probe atom.

  • Statistical Analysis: Use Partial Least Squares (PLS) analysis to generate a mathematical equation that correlates the variations in the calculated field values with the variations in the biological activity (pIC₅₀).[19]

Step 5: Model Validation
  • Internal Validation: Perform cross-validation, typically Leave-One-Out (LOO) cross-validation, on the training set.[1] This generates the q² value, which assesses the internal robustness and stability of the model.

  • External Validation: Use the generated QSAR model to predict the pIC₅₀ values for the compounds in the test set. Calculate the r²_pred value to assess the model's true predictive power on new data.

Visualization of Workflows and Relationships

Diagrams are essential for conceptualizing complex processes. The following have been generated using Graphviz to illustrate key workflows and logical structures in QSAR modeling.

QSAR_Workflow cluster_data Data Preparation cluster_model Molecular Modeling cluster_build Model Building & Validation cluster_output Output & Application DataCuration 1. Data Curation (8-HQ Structures & IC50) DataConversion 2. Activity Conversion (pIC50) DataCuration->DataConversion Modeling3D 3. 3D Structure Generation & Energy Minimization DataConversion->Modeling3D Alignment 4. Molecular Alignment (Critical Step) Modeling3D->Alignment DataSplit 5. Data Splitting (Training & Test Sets) Alignment->DataSplit FieldCalc 6. Field Calculation (CoMFA/CoMSIA) DataSplit->FieldCalc PLS 7. PLS Analysis FieldCalc->PLS Validation 8. Model Validation (Internal & External) PLS->Validation Model Predictive QSAR Model (Equation & Maps) Validation->Model Design Rational Design of New 8-HQ Derivatives Model->Design

Caption: A typical workflow for a 3D-QSAR study.

Logical_Relationship Structure 8-HQ Derivative (Chemical Structure) Descriptors Molecular Descriptors (Steric, Electrostatic, Hydrophobic, etc.) Structure->Descriptors Calculation Model QSAR Model (Statistical Equation) Descriptors->Model Input Activity Predicted Biological Activity (pIC50) Model->Activity Prediction

Caption: The logical flow from structure to predicted activity.

Conclusion and Future Directions

QSAR modeling is a powerful, data-driven approach that has proven to be highly effective in the discovery and optimization of 8-hydroxyquinoline derivatives for various therapeutic targets. 3D-QSAR methods like CoMFA and CoMSIA offer invaluable visual guidance for rational drug design, while modern machine learning techniques provide enhanced predictive accuracy for virtual screening. The choice of methodology should be tailored to the specific goals of the research project. By following rigorous, self-validating protocols, researchers can develop robust models that reliably predict the biological activity of novel 8-HQ derivatives, significantly reducing the time and cost associated with bringing new medicines to fruition.[10][20] Future efforts will likely focus on integrating multi-target QSAR models to address polypharmacology and incorporating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to design candidates with improved drug-like properties from the outset.

References

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The Art of Protection: A Comparative Guide to the Stability of Benzyloxy Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the strategic selection of protecting groups is a critical determinant in the successful orchestration of complex multi-step organic syntheses. Among the pantheon of protecting groups for hydroxyl functionalities, the benzyl (Bn) ether and its substituted derivatives, particularly the p-methoxybenzyl (PMB) ether, have established themselves as indispensable tools. Their popularity stems from a favorable balance of stability and versatile deprotection methods. This guide provides an in-depth, objective comparison of the stability of these benzyloxy protecting groups, supported by experimental data and detailed methodologies, to empower you in the rational design of elegant and efficient synthetic routes.

The Cornerstone of Stability: Unraveling the Electronic Influence

The fundamental difference in the stability of the benzyl (Bn) group and its p-methoxy substituted counterpart (PMB) lies in the electronic nature of the aromatic ring. The electron-donating methoxy group at the para position of the PMB ether significantly increases the electron density of the benzyl system. This electronic perturbation has profound consequences for the lability of the protecting group, particularly under acidic and oxidative conditions. The unsubstituted benzyl group, lacking this electron-donating substituent, is consequently more robust and requires more forcing conditions for its removal, barring reductive methods.[1][2]

This difference in electronic character is the cornerstone of their differential stability and the basis for their application in orthogonal protection strategies, where one group can be selectively removed in the presence of the other.[3]

A Head-to-Head Comparison: Stability Under Key Reaction Conditions

The choice between a Bn and a PMB protecting group is dictated by the planned synthetic route and the tolerance of the substrate to various reagents. Here, we dissect their stability profiles under the most commonly encountered reaction conditions in organic synthesis.

Acidic Conditions: A Tale of Two Labile Ethers

Both benzyl and p-methoxybenzyl ethers can be cleaved under acidic conditions. However, the rate of cleavage is dramatically different. The mechanism of acid-catalyzed deprotection proceeds via protonation of the ether oxygen, followed by the departure of the alcohol to form a benzylic carbocation. The stability of this carbocation is the rate-determining factor.[4]

The p-methoxy group in the PMB ether provides significant resonance stabilization to the incipient benzylic carbocation, rendering it substantially more labile to acid than the unsubstituted benzyl ether.[1][4] This allows for the selective removal of the PMB group under mild acidic conditions that leave the Bn group intact.

Table 1: Comparative Stability of Bn and PMB Ethers under Acidic Conditions

Protecting GroupReagentTypical ConditionsReaction TimeYield (%)Reference
PMB 10% TFA in CH₂Cl₂0 °C to rt~2 hoursQuantitative[1]
Bn Strong acids (e.g., BCl₃)Substrate dependentHours to daysVariable[5]
PMB 0.5 equiv. TfOH in CH₂Cl₂21 °C5-15 min85-94%[6]
Bn 0.5 equiv. TfOH in CH₂Cl₂21 °CStable>95% recovery[6]

This differential lability is a powerful tool for orthogonal protection strategies in the synthesis of complex molecules bearing multiple hydroxyl groups.[3]

Oxidative Cleavage: The Achilles' Heel of the PMB Group

The increased electron density of the PMB aromatic ring makes it highly susceptible to oxidative cleavage, a reaction to which the benzyl ether is generally resistant under similar conditions. The most common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7][8] The mechanism involves a single electron transfer (SET) from the electron-rich PMB ether to the electron-deficient DDQ, forming a charge-transfer complex that facilitates the cleavage.[9]

The unsubstituted benzyl ether reacts significantly more slowly with DDQ, often requiring photochemical activation to proceed at a reasonable rate.[10] This provides an excellent handle for the selective deprotection of PMB ethers in the presence of Bn ethers.

Table 2: Comparative Stability of Bn and PMB Ethers under Oxidative Conditions with DDQ

Protecting GroupReagentTypical ConditionsReaction TimeYield (%)Reference
PMB DDQ (1.1-1.5 equiv.)CH₂Cl₂/H₂O, rt1-6 hours90-98%[1]
Bn DDQ (stoichiometric)CH₂Cl₂/H₂O, rtVery slow/No reactionLow/No conversion[11]
Bn DDQ (photocatalytic)Visible light, CH₂Cl₂/H₂OHours to minutes (in flow)84-96%[12]
Reductive Cleavage: The Universal Deprotection Pathway

Catalytic hydrogenolysis is the hallmark method for the deprotection of benzyl ethers.[13] This mild and efficient method involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C).[14] The reaction is clean, often proceeding in high yield, and the byproducts, toluene and the regenerated catalyst, are easily removed.

Both Bn and PMB ethers are readily cleaved under these conditions. While some studies suggest that the PMB group may be slightly more labile to hydrogenolysis, in practice, it is often difficult to achieve selective deprotection of one in the presence of the other using this method.[15] Therefore, for orthogonal strategies, relying on the differential stability under acidic or oxidative conditions is the preferred approach.

Table 3: Stability of Bn and PMB Ethers under Reductive Conditions

Protecting GroupReagentTypical ConditionsReaction TimeYield (%)Reference
Bn H₂, 10% Pd/CTHF/MeOH, rt, 1 atm1-16 hours>95%[4]
PMB H₂, 10% Pd/CTHF/MeOH, rt, 1 atmGenerally similar to Bn>95%[16]

Experimental Corner: Validated Protocols for Selective Deprotection

To translate theory into practice, we provide detailed, self-validating protocols for key deprotection reactions that highlight the differential stability of benzyl and p-methoxybenzyl ethers.

Protocol 1: Selective Oxidative Deprotection of a PMB Ether with DDQ

Objective: To selectively cleave a PMB ether in the presence of a Bn ether.

Methodology:

  • Dissolve the substrate containing both PMB and Bn ethers (1.0 equiv.) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v) to a concentration of approximately 0.05 M.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents per PMB group) portion-wise over 5 minutes.[3]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the PMB-protected starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Deprotection_Workflow cluster_start Start cluster_reaction Reaction cluster_workup Work-up cluster_end End Start Substrate with PMB and Bn Ethers Dissolve Dissolve in CH₂Cl₂/H₂O Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_DDQ Add DDQ Cool->Add_DDQ Stir Stir and Monitor by TLC Add_DDQ->Stir Quench Quench with NaHCO₃ Stir->Quench Reaction Complete Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Product (Bn Ether Intact) Purify->Product

Caption: Workflow for selective PMB deprotection.

Protocol 2: Selective Acidic Deprotection of a PMB Ether with Trifluoroacetic Acid (TFA)

Objective: To selectively cleave a PMB ether in the presence of a Bn ether using mild acidic conditions.

Methodology:

  • Dissolve the substrate containing both PMB and Bn ethers (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.[6]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 10% (v/v).[1]

  • Stir the reaction at 0 °C and monitor the progress by TLC.

  • Upon completion (typically 1-2 hours), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Acidic_Deprotection_Mechanism cluster_mechanism Mechanism of Acidic PMB Cleavage PMB_Ether R-O-PMB Protonated_Ether R-O(H+)-PMB PMB_Ether->Protonated_Ether H+ Carbocation [PMB]+ Protonated_Ether->Carbocation - R-OH PMB_product PMB-Nu Carbocation->PMB_product + Nu- Alcohol R-OH

Caption: Acid-catalyzed PMB deprotection mechanism.

Protocol 3: General Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.

Methodology:

  • Dissolve the benzyl-protected alcohol (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • To this solution, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Seal the reaction vessel and carefully evacuate and backfill with hydrogen gas (from a balloon or a hydrogenator) three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in air.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.

Conclusion: A Strategic Choice for Synthetic Success

The benzyl and p-methoxybenzyl protecting groups offer a versatile and powerful toolkit for the synthetic chemist. The choice between them is not arbitrary but a strategic decision based on the specific demands of the synthetic route. The enhanced lability of the PMB group to acidic and oxidative conditions provides a valuable avenue for orthogonal deprotection, enabling the synthesis of complex molecules with multiple hydroxyl groups requiring differential protection.[1] Conversely, the greater stability of the benzyl group makes it a reliable choice for lengthy synthetic sequences where robustness is paramount.[5] By understanding the nuances of their stability and the specific conditions required for their cleavage, researchers can design and execute complex syntheses with greater precision, efficiency, and ultimately, success.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzyl Protecting Groups in Organic Synthesis.
  • Chem-Station. Benzyl (Bn) Protective Group.
  • Dudley, G. B., et al. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. J. Am. Chem. Soc.2006, 128 (49), 15734–15745. [Link]
  • El-Remaily, M. A. A. A., et al. DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Adv., 2021, 11, 30231-30266. [Link]
  • El-Remaily, M. A. A. A., et al. DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Adv., 2021, 11, 30231-30266. [Link]
  • Pojer, P. M., and Angyal, S. J. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Lett.1976, 17 (35), 3067-3070. [Link]
  • El-Remaily, M. A. A. A., et al. DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Adv., 2021, 11, 30231-30266. [Link]
  • Kim, K. S., et al. Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Bull. Korean Chem. Soc.2003, 24 (11), 1681-1684. [Link]
  • van der Vorm, S., et al. Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. J. Org. Chem.2015, 80 (16), 8444–8451. [Link]
  • Rankin, G. M., et al. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. J. Org. Chem.2013, 78 (11), 5264-72. [Link]
  • Lee-Ruff, E., and Ablenas, F. J. Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Can. J. Chem.1989, 67(4), 699-703. [Link]
  • Crich, D., and Vinogradova, O. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. J. Org. Chem.2007, 72(9), 3594-3597. [Link]
  • Ikeda, K., et al. Studies on the hydrogenolysis of benzyl ethers. Chem. Pharm. Bull.1985, 33(1), 43-50. [Link]
  • Hartwig, J. F. Study of Ni-ZSM-5 Catalysts in the Hydrogenolysis of Benzyl Phenyl Ether: Effects of Ni Loading, Morphology, and Reaction Conditions. ACS Omega2020, 5 (1), 435-443. [Link]
  • Wuts, P. G. M. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Synth. Commun.2010, 40(12), 1735-1752. [Link]
  • Cavedon, C., et al. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Org. Lett.2021, 23(3), 514-518. [Link]

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A Senior Application Scientist's Guide to Evaluating the Binding Affinity of Novel 8-Hydroxyquinoline Metal Chelates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potency of 8-Hydroxyquinoline

8-Hydroxyquinoline (8-HQ) and its derivatives represent a cornerstone class of heterocyclic compounds in medicinal chemistry. Their remarkable and diverse biological activities—spanning antimicrobial, anticancer, and anti-neurodegenerative effects—are fundamentally linked to their ability to chelate metal ions.[1][2] Metal ions are critical to countless biological processes, and their dysregulation is implicated in diseases ranging from Alzheimer's to cancer.[3][4] The 8-HQ scaffold acts as a potent bidentate chelator, binding metal ions through its phenolic oxygen and heterocyclic nitrogen atoms.[5][6] This interaction can restore metal homeostasis, inhibit metalloenzymes, or generate cytotoxic species, making the precise characterization of binding affinity a critical step in the development of novel 8-HQ-based therapeutics and diagnostic agents.

This guide provides an in-depth, comparative framework for the robust evaluation of the metal-binding affinity of novel 8-hydroxyquinoline chelates. Moving beyond a mere listing of protocols, we will explore the causality behind experimental choices, ensuring that each method provides a self-validating system for generating trustworthy and reproducible data.

The Art of Chelation: Understanding the 8-HQ-Metal Interaction

The efficacy of an 8-HQ derivative is governed by the stability of the metal complex it forms. This stability is quantified by the binding affinity, often expressed as an association constant (Ka) or a dissociation constant (Kd). A high Ka (or low Kd) indicates a strong, stable complex. The core interaction involves the deprotonated hydroxyl group and the nitrogen atom of the pyridine ring coordinating with a metal ion to form a stable five-membered chelate ring.[7]

Several factors dictate the affinity and selectivity of this interaction:

  • The Metal Ion: The intrinsic properties of the metal ion (e.g., charge, ionic radius, hard/soft acid character) influence its preference for the (N,O) donor set of 8-HQ.

  • Substituents on the 8-HQ Ring: Modifications to the 8-HQ scaffold can dramatically alter its electronic properties and steric profile, fine-tuning its affinity and selectivity for specific metals.[8]

  • pH and Solvent: The protonation state of the 8-HQ ligand is pH-dependent. Chelation typically requires deprotonation of the hydroxyl group, making pH a critical experimental parameter to control and report.[9][10]

Mechanism of 8-Hydroxyquinoline Chelation

The following diagram illustrates the fundamental coordination of 8-hydroxyquinoline with a divalent metal ion (M²⁺), forming a stable 1:2 complex.

Caption: Chelation of a divalent metal ion by two 8-hydroxyquinoline ligands.

A Comparative Guide to Binding Affinity Methodologies

The choice of analytical technique is paramount and depends on the specific scientific question, the properties of the novel chelate, and available instrumentation. No single method is universally superior; a multi-pronged approach often yields the most comprehensive understanding.

UV-Visible (UV-Vis) Spectrophotometry

Principle: This technique relies on the change in the electronic absorption spectrum of the 8-HQ derivative upon coordination with a metal ion.[11] The formation of the metal-ligand complex alters the energy levels of the π-conjugated system, resulting in a shift in the maximum absorbance wavelength (λmax) and/or a change in molar absorptivity.[12]

Why It's a Go-To Method: UV-Vis is often the first choice for an initial assessment due to its accessibility, simplicity, and the rich information it can provide on stoichiometry and binding constants. The formation of a new absorption band for the complex provides a clear signal to monitor.[11]

Experimental Workflows:

  • Stoichiometry Determination (Job's Plot): This is a critical first step. The mole ratio of ligand to metal in the complex is determined by preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance is measured at a wavelength where the complex absorbs maximally, and the plot of absorbance versus mole fraction reveals the stoichiometry at its apex.[13]

  • Binding Constant Determination (Titration): A solution of the 8-HQ derivative at a fixed concentration is titrated with increasing concentrations of the metal ion salt.[14] UV-Vis spectra are recorded after each addition. The change in absorbance at a specific wavelength is then plotted against the metal ion concentration and fitted to a suitable binding isotherm (e.g., 1:1 or 1:2 binding model) to calculate the binding constant.[11][14]

Data Presentation: UV-Vis Titration of HQ-Derivative X with Cu²⁺

[Cu²⁺] (µM) Absorbance at 380 nm
0 0.050
5 0.152
10 0.248
20 0.410
40 0.625
60 0.750
80 0.815

| 100 | 0.840 |

Advantages:

  • Widely available and cost-effective.

  • Provides both stoichiometry and binding affinity data.

  • Non-destructive.

Limitations:

  • Requires a distinct spectral change upon binding.

  • Less sensitive than fluorescence-based methods.

  • Can be complicated by the absorbance of competing species or the buffer itself.

Fluorescence Spectroscopy

Principle: 8-HQ and many of its derivatives are fluorescent.[5] Metal binding often significantly modulates the fluorescence emission, either through enhancement ("chelation-enhanced fluorescence," CEF) or quenching.[5] This change is due to factors like increased molecular rigidity, changes in electronic transitions, or heavy-atom effects.[5]

Why It's a Powerful Alternative: Fluorescence spectroscopy offers superior sensitivity compared to absorbance methods, allowing for experiments at much lower concentrations (nanomolar range), which is often more biologically relevant.[15]

Experimental Workflow (Fluorescence Titration): The protocol is analogous to a UV-Vis titration. A solution of the fluorescent 8-HQ derivative is titrated with a non-fluorescent metal ion. The fluorescence emission spectrum is recorded after each addition at a fixed excitation wavelength. The change in fluorescence intensity at the emission maximum is plotted against the metal ion concentration. The data are then fitted to a binding equation (e.g., Stern-Volmer for quenching) to determine the binding constant.[16]

Advantages:

  • Extremely high sensitivity.[15]

  • Can be used in complex biological media.

  • Provides information on the microenvironment of the binding site.

Limitations:

  • Requires the ligand to be fluorescent and for the fluorescence to change upon binding.

  • Susceptible to inner filter effects at high concentrations.

  • Potential for interference from other fluorescent species.

Workflow for Spectroscopic Titration

This diagram outlines the general process for determining binding affinity using either UV-Vis or Fluorescence Spectroscopy.

G start Start: Prepare Stock Solutions (Ligand, Metal, Buffer) prep_ligand Prepare Ligand Solution in Cuvette (Fixed Conc.) start->prep_ligand measure_initial Measure Initial Spectrum (Absorbance or Fluorescence) prep_ligand->measure_initial add_metal Add Aliquot of Metal Stock Solution measure_initial->add_metal equilibrate Equilibrate and Mix add_metal->equilibrate measure_spectrum Record Spectrum equilibrate->measure_spectrum check_saturation Binding Saturated? measure_spectrum->check_saturation check_saturation->add_metal No plot_data Plot ΔSignal vs. [Metal] check_saturation->plot_data Yes fit_model Fit Data to Binding Model (e.g., 1:1, 1:2, Scatchard) plot_data->fit_model calculate_k Calculate Binding Constant (Ka or Kd) fit_model->calculate_k

Caption: General experimental workflow for spectroscopic binding studies.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. It is the gold standard for thermodynamic characterization, providing a complete binding profile in a single experiment.

Why It's the Gold Standard: Unlike spectroscopic methods which rely on secondary reporters, ITC directly measures the heat of reaction. This allows for the determination of the binding affinity (Ka), binding stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing a full thermodynamic signature of the interaction.[17][18]

Experimental Workflow: A solution of the metal ion in a syringe is titrated in a series of small, precise injections into the 8-HQ derivative solution in the sample cell of the calorimeter. Each injection triggers a heat change that is measured relative to a reference cell. The resulting thermogram plots heat change per injection against the molar ratio of metal to ligand.

Advantages:

  • Provides a complete thermodynamic profile (Ka, n, ΔH, ΔS).

  • Does not require chromophoric or fluorophoric groups.

  • Directly measures the interaction, requiring no assumptions about spectral changes.

Limitations:

  • Requires relatively large amounts of pure sample.

  • Lower throughput than spectroscopic methods.

  • Sensitive to buffer mismatch and heats of dilution, requiring careful control experiments.[17]

Comparative Summary of Key Techniques
FeatureUV-Visible SpectrophotometryFluorescence SpectroscopyIsothermal Titration Calorimetry (ITC)
Principle Change in light absorptionChange in light emissionDirect measurement of heat change
Primary Outputs Ka/Kd, Stoichiometry (n)Ka/Kd, Stoichiometry (n)Ka/Kd, Stoichiometry (n), ΔH, ΔS
Sensitivity Moderate (µM range)High (nM to µM range)Moderate (µM range)
Sample Needs LowVery LowHigh, requires high purity
Key Advantage Accessible, straightforwardVery high sensitivityComplete thermodynamic profile
Key Limitation Requires spectral changeRequires fluorescence changeLow throughput, sensitive to artifacts

Protocol: Determining the Cu²⁺ Binding Affinity of a Novel 8-HQ Derivative by UV-Vis

This protocol provides a self-validating system for determining the binding constant of a novel 8-hydroxyquinoline derivative (termed HQ-Nov) with Copper (II).

A. Materials & Reagents

  • HQ-Nov (synthesized and purity confirmed by NMR/MS)

  • Copper(II) Chloride (CuCl₂) Anhydrous (≥99.9% purity)

  • HEPES buffer (or other non-coordinating buffer)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • High-purity water (18.2 MΩ·cm)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm pathlength)

B. Preparation of Solutions (Critical Step)

  • Buffer Preparation: Prepare a 100 mM HEPES buffer solution and adjust the pH to 7.4. Causality: A non-coordinating buffer is essential to prevent the buffer from competing with HQ-Nov for copper binding. pH 7.4 is chosen to mimic physiological conditions.

  • HQ-Nov Stock (1 mM): Accurately weigh and dissolve HQ-Nov in a minimal amount of DMSO, then bring to the final volume with the pH 7.4 HEPES buffer. Trustworthiness: The final DMSO concentration in the cuvette should be kept constant and low (<1%) across all samples to avoid artifacts.

  • CuCl₂ Stock (10 mM): Accurately weigh and dissolve CuCl₂ in the pH 7.4 HEPES buffer. Expertise: Using the same buffer for all solutions minimizes spectral mismatch and artifacts from heats of dilution in ITC.

C. Experimental Procedure

  • Wavelength Scan: Record the UV-Vis spectrum of a 20 µM HQ-Nov solution and a 20 µM HQ-Nov + 40 µM CuCl₂ solution (ensuring saturation) from 250-600 nm. Identify the λmax of the complex where the change in absorbance is greatest.

  • Titration Setup: Prepare a 3 mL solution of 20 µM HQ-Nov in a quartz cuvette directly in the spectrophotometer.

  • Initial Reading: Record the initial absorbance spectrum. This is the 'zero metal' data point.

  • Titration: Add small aliquots (e.g., 2-5 µL) of a concentrated CuCl₂ stock solution (e.g., 1 mM) to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the spectrum.

  • Data Collection: Continue the titration until the absorbance at the chosen wavelength no longer changes significantly, indicating saturation of the binding sites.

  • Data Correction: Correct the absorbance data for the dilution effect at each step. The corrected absorbance Acorr = Aobs * (Vinitial + Vadded) / Vinitial.

D. Data Analysis

  • Plot the corrected absorbance (Acorr) at the λmax of the complex versus the total concentration of Cu²⁺.

  • Fit the resulting binding curve to a non-linear regression model for 1:1 or 1:2 binding using software like Origin or GraphPad Prism. The equation for a 1:1 binding model is: Y = B_max * [X] / (K_d + [X]) Where Y is the change in absorbance, Bmax is the maximum change in absorbance at saturation, [X] is the free metal concentration, and Kd is the dissociation constant.

Conclusion and Future Directions

The robust evaluation of binding affinity is a non-negotiable step in the rational design of novel 8-hydroxyquinoline metal chelates. While accessible techniques like UV-Vis and fluorescence spectroscopy provide excellent initial data on affinity and stoichiometry, ITC remains the definitive method for a complete thermodynamic understanding. By carefully selecting the appropriate methodology and executing protocols with an emphasis on controls and self-validation, researchers can generate high-quality, reliable data. This data is the foundation upon which the next generation of 8-HQ-based therapeutics, with finely tuned metal-binding properties for enhanced efficacy and reduced toxicity, will be built.

References

  • BenchChem.
  • Al-Ostoot, F.H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. URL
  • Elnagdi, M.H., et al. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Jacobs Journal of Organic Chemistry. URL
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. URL
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  • Al-Ostoot, F.H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. URL
  • Boukhedcha, M., et al. (2016). Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline. Der Pharma Chemica. URL
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  • Mester, P., et al. (2014). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. RSC Publishing. URL
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  • Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. URL
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  • Gateau, C., et al. (2009). Hydroxyquinolines as Iron Chelators.
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  • ResearchGate. UV-Vis spectral profile depicting the titration between metal complex 1 and BSA. URL
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  • Fábián, L., et al. (2022). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. Inorganic Chemistry. URL
  • ResearchGate. Fluorescence Techniques in Analysis of Protein–Ligand Interactions. URL
  • Zajac, G., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ACS Chemical Biology. URL
  • Harding, M.M. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology. URL
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS No. 100331-89-3). As a complex halogenated quinoline derivative, this compound requires meticulous disposal procedures to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic product information.

Core Principle: Proactive Hazard Assessment

The foundation of safe disposal is a thorough understanding of the compound's chemical nature and associated hazards. This compound is a multi-functional molecule, and its risks are derived from the combination of its structural components: the quinoline core, the bromoacetyl group, and the hydroxyquinoline moiety.

  • Quinoline Core: Quinoline and its derivatives are noted for their potential toxicity and environmental persistence. Related compounds are often toxic to aquatic life with long-lasting effects.[1][2]

  • Bromoacetyl Group: This functional group makes the molecule a reactive alpha-bromo ketone. Compounds in this class are often irritants and lachrymators, capable of reacting with nucleophiles.[3]

  • 8-Hydroxyquinoline Moiety: The parent compound, 8-hydroxyquinoline, is known to be toxic if swallowed, a potential skin sensitizer, and can cause serious eye damage.[4][5]

The Safety Data Sheet (SDS) for this compound specifically classifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Therefore, all handling and disposal operations must be predicated on the assumption that this compound is hazardous chemical waste.

Hazard ClassificationDescriptionRationale & Source
Skin Irritation (Category 2) Causes skin irritation upon direct contact.GHS classification from supplier SDS.[6]
Eye Irritation (Category 2) Causes serious eye irritation.GHS classification from supplier SDS.[6]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.GHS classification from supplier SDS.[6]
Aquatic Toxicity (Inferred) Potentially toxic to aquatic life with long-lasting effects.Based on the known hazards of quinoline derivatives.[1][5]

Mandatory Safety Protocols and Personal Protective Equipment (PPE)

Before initiating any disposal-related activity, it is imperative to establish a safe working environment. Adherence to these protocols is non-negotiable.

Engineering Controls:

  • All handling, including weighing, solution preparation, and waste packaging, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • An emergency eyewash station and safety shower must be readily accessible and unobstructed.[3]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.[6][8]

  • Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[8]

  • Body Protection: A lab coat or a chemical-resistant apron is required. Ensure clothing provides full coverage.[2]

Step-by-Step Disposal Procedure: A Self-Validating System

The guiding principle for the disposal of this compound is that it must be treated as halogenated organic hazardous waste . Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[7]

Step 1: Waste Segregation and Identification

The first and most critical step is to prevent the mixing of incompatible waste streams. This compound's halogenated nature necessitates its segregation from non-halogenated chemical waste.

  • Why Segregate? Halogenated organic compounds require high-temperature incineration at specialized facilities to prevent the formation of toxic dioxins and furans. Mixing them with other waste streams complicates and increases the cost of disposal and can lead to regulatory non-compliance.

Step 2: Waste Collection and Containerization

All waste streams containing this compound must be collected in designated, properly labeled containers.

  • Solid Waste:

    • Collect unused or expired solid reagents, along with any contaminated disposable materials (e.g., weighing paper, gloves, wipes, absorbent pads), in a dedicated, robust container with a secure lid.[9]

    • The container must be clearly labeled as "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLID" and must include the full chemical name: "this compound" and its CAS Number (100331-89-3) .

  • Liquid Waste:

    • Collect any solutions containing the compound or solvent rinsates from decontamination procedures in a separate, chemically compatible (e.g., glass or polyethylene) container designed for liquid hazardous waste.[1][9]

    • The container must be clearly labeled as "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUID" and list all chemical constituents, including solvents, with approximate percentages.

    • Keep the container securely sealed when not in use and use a funnel for additions to prevent spills.

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne.

  • Don PPE: Before cleanup, don the full PPE detailed in Section 2.

  • Contain Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully scoop the absorbed material and spilled solid using non-sparking tools.[2] Place the collected material into your designated hazardous solid waste container.

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.[3]

Step 4: Final Disposal Logistics
  • Storage: Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.[6] Ensure secondary containment is used for liquid waste containers.

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][10] Provide them with a full inventory of the waste container's contents.

Disposal Decision Workflow

The following diagram provides a clear, logical workflow for managing all waste streams associated with this compound.

G start Waste Generated Containing This compound waste_type Identify Waste Form start->waste_type solid Unused Reagent or Contaminated Solids (e.g., PPE, wipes) waste_type->solid Solid liquid Solutions in Organic Solvent or Aqueous Rinsate waste_type->liquid Liquid container Empty Stock Bottle waste_type->container Container collect_solid Collect in Labeled Container: 'HAZARDOUS WASTE - HALOGENATED ORGANIC SOLID' solid->collect_solid collect_liquid Collect in Labeled Container: 'HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUID' liquid->collect_liquid decon_container Triple Rinse with Acetone or Ethanol. Collect ALL Rinsate as Hazardous Liquid Waste. container->decon_container final_disposal Store Sealed Waste Containers in Designated Area. Arrange Pickup by Licensed EHS Contractor. collect_solid->final_disposal collect_liquid->final_disposal dispose_container Deface Original Label. Dispose of Rinsed Container as Contaminated Solid Waste. decon_container->dispose_container dispose_container->final_disposal

Caption: Decision workflow for the disposal of this compound.

References

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  • Bromoacetyl bromide | C2H2Br2O | CID 61147. PubChem, National Institutes of Health.
  • Bromoacetyl Bromide MSDS/SDS. Sysem Chem.
  • This compound | C18H14BrNO3 | CID 11667867. PubChem, National Institutes of Health.
  • Proper Disposal of Expired Lab Reagents: Regulations and Best Practices for Healthcare Facilities. Needle.Tube.
  • Laboratory waste. Karolinska Institutet Staff Portal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.